trans-4-(Hydroxymethyl)cyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRZISGVNOKTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297079, DTXSID701301327 | |
| Record name | trans-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-27-6, 3685-24-3 | |
| Record name | trans-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of trans-4-(hydroxymethyl)cyclohexanol
An In-depth Technical Guide to the Synthesis of trans-4-(Hydroxymethyl)cyclohexanol
Abstract
This compound, a key isomer of 1,4-Cyclohexanedimethanol (CHDM), is a C₇H₁₄O₂ diol of significant industrial importance, primarily serving as a co-monomer in the synthesis of high-performance polyesters.[1][2] Its rigid, symmetrical trans configuration imparts superior thermal and mechanical properties to polymers such as polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate (PCT).[3] This guide provides a comprehensive overview of the predominant industrial synthesis pathway, which involves a two-step catalytic hydrogenation of dimethyl terephthalate (DMT). We will delve into the mechanistic details of each step, the critical challenge of stereochemical control, and the purification strategies required to isolate the desired high-purity trans isomer. Furthermore, this document will explore emerging synthesis routes from biomass and waste plastics, reflecting a shift towards more sustainable chemical manufacturing. This guide is intended for researchers, chemists, and professionals in the fields of polymer science and drug development who require a deep technical understanding of this versatile chemical building block.
Part 1: Foundational Concepts and Industrial Significance
Chemical Identity and Physicochemical Properties
This compound is a di-substituted derivative of cyclohexane, classified as a diol.[2] The "trans" designation indicates that the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring's plane, typically in a diaxial or diequatorial conformation, with the latter being more stable. This specific stereochemistry is fundamental to its utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1s,4s)-4-(Hydroxymethyl)cyclohexan-1-ol | [4] |
| CAS Number | 3685-27-6 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1][4] |
| Molecular Weight | 130.19 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~104 °C | [1][5] |
| Boiling Point | ~262 °C (Predicted) | [5] |
| Solubility | Soluble in methanol and water | [1][6] |
The Critical Role of Stereochemistry: Why the trans Isomer is Paramount
While commercial CHDM is typically a mixture of cis and trans isomers (often in a 30:70 ratio), the pure trans isomer is highly sought after for specialized applications.[2][3] The linearity and symmetry of the trans molecule allow for more efficient packing in a polymer chain. This structural feature is directly responsible for:
-
Higher Glass Transition Temperature (Tg): Polymers incorporating the trans isomer exhibit increased thermal stability and higher softening points.[3]
-
Enhanced Crystallinity and Mechanical Strength: The regular structure of trans-CHDM promotes crystallinity, leading to materials with improved strength and rigidity.[7]
-
Improved Clarity and Solvent Resistance: These properties are enhanced in thermoplastic polyesters containing the trans isomer.[2]
In contrast, the cis isomer, which is a liquid at room temperature, acts as a disruptor to chain packing, reducing the crystallinity and thermal stability of the resulting polymer.[3]
Industrial Applications
The primary application of this compound (as a component of CHDM) is as a co-monomer in polycondensation reactions to produce polyesters.[2] It is a cornerstone in the manufacturing of:
-
PETG (Polyethylene Terephthalate Glycol-Modified): By replacing some of the ethylene glycol in PET with CHDM, the resulting copolyester becomes less crystalline, improving its processability and impact strength while maintaining excellent clarity.[2]
-
PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)): A high-performance, semi-crystalline thermoplastic known for its high heat resistance and hydrolytic stability.[7]
-
Unsaturated Polyester Resins and Powder Coatings: CHDM enhances weather resistance, gloss, and durability in coating applications.[6]
Part 2: The Dominant Industrial Synthetic Pathway: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)
The industrial production of CHDM, from which the trans isomer is isolated, is a high-pressure, high-temperature catalytic process starting from dimethyl terephthalate (DMT).[2][7] This process unfolds in two distinct stages.
Overall Reaction Scheme
The conversion of DMT to CHDM is a two-step reduction process. First, the aromatic ring is hydrogenated, followed by the reduction of the two ester groups to primary alcohols.
Caption: Overall two-step synthesis of CHDM from DMT.
Step I: Selective Hydrogenation of the Aromatic Ring
The first critical step is the saturation of the benzene ring of DMT to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD) without prematurely reducing the ester groups.
-
Reaction: C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂[2]
-
Causality Behind Experimental Choices: The primary challenge is selectivity. The ester groups are susceptible to hydrogenolysis, an undesirable side reaction. To favor ring hydrogenation, catalysts with high affinity for aromatic systems are chosen. Noble metals like Palladium (Pd) and Ruthenium (Ru) are highly effective, often used in industrial settings at 160-180°C and high H₂ pressure.[8][9] To reduce costs, significant research has focused on developing non-precious nickel-based catalysts. Modifying Ni/SiO₂ catalysts with potassium fluoride (KF), for instance, has been shown to significantly boost selectivity towards DMCD by increasing the amount of active Ni(0) species and reducing acidic sites that promote hydrogenolysis.[8][10]
Table 2: Comparison of Catalytic Systems for DMT to DMCD Conversion
| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | DMCD Selectivity (%) | Reference(s) |
| Pd-based | 160 - 180 | 3.0 - 4.8 | High | High | [9] |
| Ru₅/AlₓSBA-15 | 100 | 4.14 | >93 | 100 | [8] |
| Ni/SiO₂ | 180 | 5.0 | 41 | 83 | [8] |
| 0.5% KF-Ni/SiO₂ | 180 | 5.0 | 95 | 96 | [8] |
| Ru/MOR (Zeolite) | 140 | 6.0 | 100 | 95 | [11] |
Step II: Reduction of Ester Functionalities
Once DMCD is formed, the next step is the exhaustive reduction of both ester groups to hydroxymethyl groups, yielding the final product, CHDM.
-
Reaction: C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH[2]
-
Causality Behind Experimental Choices: This transformation requires more forcing conditions than the initial ring saturation. Copper-chromium oxide (copper chromite) catalysts are the industrial standard for this type of high-pressure ester hydrogenation.[2][12] They are robust and effective at the high temperatures (~250 °C) and pressures (~34.5 MPa or 5000 psi) required to drive the reduction to completion.[12] The choice of this catalyst represents a balance between high activity for ester reduction and managing potential side reactions like dehydration or ether formation.
Detailed Experimental Protocol: Two-Step Hydrogenation of DMT (Representative Laboratory Scale)
Disclaimer: This protocol is a representative synthesis for illustrative purposes and must be adapted and performed with strict adherence to all institutional safety protocols and under the supervision of trained personnel.
Step I: Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
-
Catalyst Preparation: Prepare a 0.5% KF-modified Ni/SiO₂ catalyst by post-impregnation of a commercial Ni/SiO₂ support with an aqueous solution of KF, followed by drying and calcination.
-
Reactor Setup: Charge a 500 mL high-pressure autoclave reactor with dimethyl terephthalate (DMT, 50 g), isopropanol (250 mL), and the prepared KF-Ni/SiO₂ catalyst (2.5 g).
-
Reaction Execution: Seal the reactor, purge several times with N₂, and then pressurize with H₂ to 5 MPa. Begin stirring and heat the reactor to 180 °C. Maintain these conditions for 4-6 hours, monitoring H₂ uptake.[8]
-
Work-up: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the reaction mixture to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude DMCD, which can be used directly in the next step.
Step II: Synthesis of 1,4-Cyclohexanedimethanol (CHDM)
-
Reactor Setup: Charge a clean high-pressure autoclave reactor with the crude DMCD from the previous step and a copper chromite catalyst (e.g., 5% by weight relative to the ester). No solvent is strictly necessary, but a high-boiling inert solvent can be used.
-
Reaction Execution: Seal the reactor, purge with N₂, and pressurize with H₂ to approximately 30-35 MPa. Begin stirring and heat the reactor to 250 °C. The reaction is typically complete within 2-4 hours.[12]
-
Work-up and Isolation: After cooling and venting, the crude product is filtered to remove the catalyst. The resulting product is a waxy mixture of cis- and trans-CHDM, typically with a trans content of around 70-75%.[3][12]
Part 3: Stereochemical Control and Purification of the trans Isomer
The output of the industrial synthesis is a mixture of isomers.[3] To obtain the high-value trans isomer, a dedicated purification and isomerization step is essential. The thermodynamic stability of the diequatorial trans isomer over the cis isomer is the key principle exploited in this process.
Isomerization and Purification via Alkali-Mediated Distillation
It was discovered that heating the cis/trans CHDM mixture in the presence of a base, such as an alkali metal hydroxide or alkoxide, can promote the equilibration of the cis isomer to the more stable trans isomer.[3][13] Subsequent distillation allows for the separation of the higher-boiling, higher-melting trans-CHDM in high purity.
Caption: Workflow for the purification of trans-CHDM.
Detailed Experimental Protocol: Purification of this compound
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a flask, a short fractionating column, a condenser, and receiving flasks.
-
Isomerization: Charge the distillation flask with the crude cis/trans CHDM mixture (100 g) and a catalytic amount of sodium hydroxide (e.g., 0.5-1.0 g).
-
Execution: Heat the mixture under an inert atmosphere (N₂). The temperature can be held at a point below the distillation temperature (e.g., 180-220 °C) for a period to allow for equilibration before distillation begins.[3]
-
Distillation: Gradually reduce the pressure and increase the temperature to begin distillation. Collect fractions. The initial fractions will be enriched in the lower-boiling cis isomer. The main fraction, collected at a higher temperature, will be high-purity trans-CHDM.
-
Final Product Handling: The collected trans-CHDM fraction will solidify upon cooling. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if needed.[1] The solid product should be pulverized for use as a free-flowing powder.[3]
Part 4: Alternative and Emerging Synthetic Strategies
While DMT hydrogenation remains the industrial mainstay, research into more sustainable routes is active.
-
Upcycling of PET Waste: A promising green chemistry approach involves the methanolysis of waste PET to recover DMT, which is then fed directly into the catalytic hydrogenation process described above. This creates a circular economy for plastic waste, converting it into a high-value chemical monomer.[14]
-
Synthesis from Biomass: A novel strategy bypasses petroleum feedstocks entirely. It involves a proline-catalyzed formal [3+1+2] cycloaddition of biomass-derivable formaldehyde, crotonaldehyde, and ethyl acrylate. The resulting intermediate is then hydrogenated over a Cu/Zn/Al catalyst to yield CHDM, achieving an overall yield of 76%.
-
Synthesis from Cyclohexanone: Alternative laboratory-scale syntheses can start from cyclohexanone. These multi-step routes involve functional group transformations, such as nucleophilic hydroxymethylation, to introduce the required alcohol functionalities.[1][15] While versatile, these routes are generally not as economically viable for bulk production as the DMT pathway.
Conclusion
The is a mature industrial process, fundamentally reliant on the two-step catalytic hydrogenation of dimethyl terephthalate. The technical core of this process lies not only in the high-yield reduction but, critically, in the subsequent purification and isomerization required to isolate the geometrically pure trans isomer. It is this stereochemical purity that unlocks the superior performance characteristics valued in the polymer industry. As the chemical industry pivots towards sustainability, emerging pathways from biomass and the upcycling of waste PET represent exciting and vital frontiers for the future production of this essential monomer.
References
- Smolecule. (2023, August 15). Buy this compound | 3685-27-6.
- Ataman Kimya. CHDM (1,4-CYCLOHEXANEDIMETHANOL).
- Wikipedia. Cyclohexanedimethanol.
- MDPI. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
- Oreate AI Blog. (2026, January 7). Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM).
- Google Patents. (1990). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol.
- UL Prospector. 1,4-Cyclohexanedimethanol (CHDM) by Suny Chem.
- Google Patents. MXPA94009271A - Process for the production of 1,4-cyclohexanedimethanol.
- Wiley Online Library. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate.
- Google Patents. (1959). US2917549A - Preparation of trans-1,4-cyclohexanedimethanol.
- National Center for Biotechnology Information. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst.
- Royal Society of Chemistry. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst.
- Sigma-Aldrich. This compound | 3685-27-6.
- ACS Publications. (2025). Valorization of Waste Polyester for 1,4-Cyclohexanedimethanol Production.
- ResearchGate. Reaction pathway of dimethyl terephthalate (DMT) hydrogenation over Ru‐based catalysts.
- ChemicalBook. This compound CAS#: 3685-27-6.
- Google Patents. (1989). DE68919576T2 - Manufacturing process of trans-1,4-cyclohexanedimethanol.
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Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. Available at: [Link]
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ResearchGate. (2025). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Available at: [Link]
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ResearchGate. (2025). Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts. Available at: [Link]
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An In-Depth Technical Guide to trans-4-(hydroxymethyl)cyclohexanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of trans-4-(hydroxymethyl)cyclohexanol (CAS No: 3685-27-6), a versatile diol building block. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, spectroscopic signatures, synthesis, reactivity, and key applications of this compound, grounding all information in established scientific principles and authoritative references.
Introduction: A Versatile and Rigid Scaffold
This compound, also known as trans-1,4-cyclohexanedimethanol in some contexts, is a C7 cycloaliphatic diol featuring a primary and a secondary hydroxyl group locked in a trans-1,4-configuration on a cyclohexane ring. This specific stereochemistry imparts significant rigidity to the molecular scaffold, a highly desirable trait in medicinal chemistry and materials science. The presence of two distinct hydroxyl functionalities offers a versatile handle for differential chemical modifications, making it a valuable intermediate for synthesizing complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers. This guide aims to be a definitive resource, consolidating its physicochemical properties, synthetic routes, and functional applications.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid under standard conditions. The trans arrangement of the substituents forces them into a diaxial or, more favorably, a diequatorial conformation, which minimizes steric strain and contributes to the compound's overall thermodynamic stability. Its amphiphilic nature, combining a nonpolar cyclohexane core with two polar hydroxyl groups, dictates its solubility, rendering it highly soluble in polar protic solvents like methanol while having limited solubility in water.[1]
Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3685-27-6 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.19 g/mol | [1] |
| IUPAC Name | (1r,4r)-4-(Hydroxymethyl)cyclohexan-1-ol | |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 102-106 °C | [1] |
| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [3] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [1][3] |
| Purity | >98.0% (by GC) | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for the structure of this compound.
Infrared (IR) Spectroscopy
The FTIR spectrum is dominated by features characteristic of its alcohol functionalities. A prominent, broad absorption band is observed in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the intermolecularly hydrogen-bonded hydroxyl groups. The aliphatic C-H stretching of the cyclohexane ring and methylene group appears as sharp absorptions in the 2990-2850 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. The symmetry of the trans-1,4-substituted ring simplifies the spectrum.
-
¹H NMR: One would expect distinct signals for the methine proton attached to the secondary alcohol (CH-OH), the methylene protons of the hydroxymethyl group (CH₂-OH), and a complex multiplet pattern for the cyclohexane ring protons. The hydroxyl protons would appear as broad singlets, which can be exchanged with D₂O.
-
¹³C NMR: The spectrum would show characteristic peaks for the secondary alcohol carbon (~70-75 ppm), the primary alcohol carbon (~65-70 ppm), the methine carbon of the ring to which the hydroxymethyl group is attached, and the remaining symmetric methylene carbons of the cyclohexane ring.
The definitive spectral data for this compound is available for reference in the Spectral Database for Organic Compounds (SDBS) under the identifier number SDBS No. 52394 .
Synthesis and Manufacturing
The most common and scalable approach to synthesizing this compound involves the reduction of commercially available precursors like dimethyl trans-1,4-cyclohexanedicarboxylate. The use of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), is necessary to reduce the ester functionalities to the corresponding primary alcohols.
Detailed Experimental Protocol: Reduction of a Diester Precursor
This protocol is adapted from established procedures for LiAlH₄ reductions of esters.
Objective: To synthesize this compound from dimethyl trans-1,4-cyclohexanedicarboxylate.
Materials:
-
Dimethyl trans-1,4-cyclohexanedicarboxylate (1 equiv)
-
Lithium aluminum hydride (LiAlH₄) (approx. 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
Procedure:
-
Setup: An oven-dried, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with LiAlH₄ (2.2 equiv) and anhydrous THF.
-
Addition of Ester: A solution of dimethyl trans-1,4-cyclohexanedicarboxylate (1 equiv) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between LiAlH₄ and the ester, preventing dangerous temperature spikes and side reactions. THF is the solvent of choice due to its ability to solubilize the reactants and its inertness to the strong reducing agent.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of both ester groups.
-
Quenching (Fieser Workup): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality: This specific sequence, known as the Fieser workup, is a trusted method for safely neutralizing excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable solid (LiAlO₂), which greatly simplifies product isolation compared to an acid quench.
-
-
Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF and diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford pure this compound as a white solid.
Chemical Reactivity and Derivatization
The utility of this compound stems from the differential reactivity of its primary and secondary hydroxyl groups. The primary alcohol is less sterically hindered and generally more nucleophilic, allowing for selective reactions under carefully controlled conditions.
A common transformation is the selective oxidation of the secondary alcohol to a ketone, leaving the primary alcohol intact. This can be achieved using a variety of modern oxidation reagents, with milder, chromium-free options being preferred.
Experimental Protocol: Selective Oxidation with Dess-Martin Periodinane (DMP)
Objective: To synthesize 4-(hydroxymethyl)cyclohexanone via selective oxidation.
Materials:
-
This compound (1 equiv)
-
Dess-Martin Periodinane (DMP) (1.1-1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Setup: A solution of this compound (1 equiv) in anhydrous DCM is prepared in a round-bottomed flask under a nitrogen atmosphere.
-
Addition of Oxidant: Dess-Martin Periodinane (1.2 equiv) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Causality: DMP is a hypervalent iodine reagent known for its mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. It operates efficiently at room temperature and is preferred over harsher, chromium-based oxidants for sensitive substrates. DCM is a common inert solvent for this reaction.
-
-
Workup: The reaction is quenched by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃. The mixture is stirred vigorously until the layers become clear.
-
Causality: The bicarbonate solution neutralizes the acetic acid byproduct of the reaction, while the thiosulfate reduces any unreacted DMP and iodine species, facilitating a clean extraction.
-
-
Isolation: The layers are separated, and the aqueous phase is extracted several times with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure 4-(hydroxymethyl)cyclohexanone.
Applications in Research and Development
Pharmaceutical Drug Development
The rigid 1,4-disubstituted cyclohexane core is an attractive scaffold in medicinal chemistry. It serves as a non-aromatic, conformationally restricted bioisostere for a phenyl ring, which can improve metabolic stability and pharmacokinetic properties of a drug candidate. The diol functionality makes this compound an excellent building block for constructing linkers used in Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spatial orientation and defined length are paramount.
Materials Science and Liquid Crystals
The defined geometry and thermal stability of the trans-cyclohexane ring are advantageous in materials science. This diol is used as a monomer in the synthesis of specialty polyesters and polyurethanes, imparting rigidity and improving the thermal properties of the resulting polymers. Furthermore, its derivatives are valuable components in the synthesis of liquid crystals, where the rigid core structure helps to promote the formation of desired mesophases.
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Conclusion
This compound is a synthetically valuable building block whose utility is defined by its rigid stereochemistry and the presence of two chemically distinct hydroxyl groups. Its established synthetic routes and predictable reactivity make it a reliable intermediate for applications demanding precise molecular architecture, from advanced drug linkers to high-performance polymers and liquid crystals. Proper handling and storage are necessary to maintain its integrity due to its hygroscopic nature. This guide has provided the core technical information required for its effective application in a research and development setting.
References
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An In-depth Technical Guide to trans-4-(hydroxymethyl)cyclohexanol (CAS: 3685-27-6): A Versatile Linker and Building Block in Modern Drug Discovery
Introduction
Trans-4-(hydroxymethyl)cyclohexanol, identified by CAS number 3685-27-6, is a diol featuring a cyclohexane ring with a hydroxymethyl group and a hydroxyl group in a trans configuration.[1][2][3] This specific stereochemistry minimizes steric hindrance and imparts a rigid, predictable geometry, making it a valuable building block in various fields of organic synthesis.[1] With the molecular formula C₇H₁₄O₂, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, liquid crystals, and fragrances.[1][4] For drug development professionals, its most notable application lies in its use as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where its structural properties are leveraged to optimize the efficacy of these novel therapeutic agents.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are fundamental to its application in synthesis, determining its reactivity, solubility, and handling requirements. The compound is a white to off-white crystalline solid at room temperature.[1] Its amphiphilic nature, stemming from two polar hydroxyl groups and a nonpolar cyclohexane core, dictates its solubility, being highly soluble in polar protic solvents like methanol and ethanol, with limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3685-27-6 | [2][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][3][5] |
| Molecular Weight | 130.19 g/mol | [1] |
| Melting Point | 104 °C | [1][3][5] |
| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [3][5] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Appearance | White to almost white crystalline solid | [1][3] |
| Solubility | Soluble in Methanol | [1][3][5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established routes, most commonly involving the reduction of corresponding dicarbonyl or carboxyl-substituted cyclohexanes. The choice of synthetic pathway often depends on the desired scale, stereochemical purity, and available starting materials.
Common Synthetic Approaches
-
Reduction of Ketones : A prevalent method starts from a 4-substituted cyclohexanone derivative, which is then reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the desired diol.[1] The stereoselectivity of this reduction is a critical factor, and reaction conditions must be carefully controlled to favor the trans isomer.
-
Hydroxymethylation of Cyclohexene : This method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst to introduce the hydroxymethyl group.[1]
-
Hydrogenation of Terephthalic Acid Esters : On an industrial scale, a common route involves the catalytic hydrogenation of esters of terephthalic acid.[6] This multi-step process first involves esterification of terephthalic acid, followed by high-pressure hydrogenation to reduce both the aromatic ring and the ester groups, ultimately yielding 1,4-cyclohexanedimethanol, from which related compounds can be derived.[6]
Illustrative Synthetic Workflow: Reduction of 4-Oxocyclohexanecarboxylate
The following diagram outlines a representative laboratory-scale synthesis starting from a commercially available keto-ester. This pathway highlights the key transformations required to achieve the target molecule.
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physical properties of trans-4-(hydroxymethyl)cyclohexanol
An In-Depth Technical Guide to the Physical Properties of trans-4-(hydroxymethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a diol with the chemical formula C₇H₁₄O₂, is a molecule of significant interest in various scientific domains, including pharmaceutical development and materials science.[1][2] Its rigid cyclohexane core, substituted with two hydroxyl groups in a trans-1,4-configuration, imparts a unique combination of polarity, structural definition, and reactivity. This guide provides a comprehensive exploration of the core physical properties of this compound, offering both established data and detailed experimental protocols for its characterization. Understanding these fundamental properties is a critical prerequisite for its effective application in synthesis, formulation, and broader research contexts.
Core Physical and Chemical Properties
The physical characteristics of a compound are dictated by its molecular structure. The trans-configuration of the hydroxyl and hydroxymethyl groups in this compound minimizes steric hindrance, contributing to its thermodynamic stability under standard laboratory conditions.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][3] |
| Appearance | White to almost white crystalline solid | [2] |
| Melting Point | 102-106 °C | [2] |
| Boiling Point | 262.0 ± 8.0 °C (Predicted at 760 mmHg) | [1][4] |
| 122 °C (for cis/trans mixture at 1 mmHg) | ||
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in methanol; limited in water | [1][2] |
Melting Point: A Gateway to Purity and Identity
The melting point is a fundamental thermochemical property that provides a preliminary indication of a compound's purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity. The observed melting point of 102-106 °C is consistent with a molecule capable of forming strong intermolecular hydrogen bonds via its two hydroxyl groups, requiring significant thermal energy to transition to the liquid phase.
A robust and widely accepted method for determining the melting point of a solid organic compound is the capillary melting point technique, often performed using a digital melting point apparatus.
Methodology:
-
Sample Preparation: Finely grind a small amount of this compound to a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, then invert and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Then, set a slow heating rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the estimated melting point.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point: An Indicator of Volatility
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling point solids like this compound, direct determination at atmospheric pressure can be challenging due to potential decomposition. The predicted boiling point is approximately 262 °C.[1][4] Experimental determination is often conducted under reduced pressure to lower the boiling temperature. For a mixture of cis and trans isomers, a boiling point of 122 °C at 1 mmHg has been reported.
This method is suitable for small sample quantities and avoids prolonged heating at high temperatures.
Methodology:
-
Sample Preparation: Place a few drops of molten this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: Gently heat the apparatus. A stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Observation: Continue heating until a steady stream of bubbles is observed, indicating the sample is boiling.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Density: A Measure of Compactness
Gas pycnometry is a non-destructive method that provides a highly accurate measurement of the skeletal density of a solid.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Apparatus Setup: Place the weighed sample into the sample chamber of the gas pycnometer.
-
Analysis: The instrument will automatically purge the chamber with an inert gas (typically helium) and then measure the pressure change upon expansion of the gas into the sample chamber.
-
Calculation: The volume of the solid is determined from the pressure change, and the density is calculated by dividing the mass of the sample by its volume.
Caption: Workflow for Density Determination by Gas Pycnometry.
Solubility: Understanding Intermolecular Interactions
The solubility of this compound is governed by the "like dissolves like" principle. The presence of two polar hydroxyl groups allows for hydrogen bonding with polar solvents, while the nonpolar cyclohexane ring contributes to its solubility in less polar organic solvents. It is reported to be soluble in methanol and has limited solubility in water.[1][2]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Sample and Solvent Addition: In a series of small test tubes, add approximately 10-20 mg of this compound to 1 mL of each solvent.
-
Observation: Agitate each test tube vigorously for 1-2 minutes.
-
Classification: Visually assess the solubility and classify as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The FTIR spectrum of this compound is characterized by the following key absorption bands:
-
O-H Stretch: A broad and intense absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.
-
C-H Stretch: Aliphatic C-H stretching vibrations appear in the 2850-2990 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching of the primary and secondary alcohols.
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Hydroxyl Protons (-OH): A broad singlet that can appear over a wide chemical shift range, depending on concentration and temperature.
-
Methylene Protons (-CH₂OH): A doublet due to coupling with the adjacent methine proton.
-
Methine Proton (-CHOH): A multiplet.
-
Cyclohexane Protons: A series of complex multiplets in the upfield region.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Hydroxymethyl Carbon (-CH₂OH): A peak in the range of 60-70 ppm.
-
Methine Carbon (-CHOH): A peak in the range of 65-75 ppm.
-
Cyclohexane Carbons: Several peaks in the aliphatic region (20-45 ppm).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A weak peak at m/z 130.
-
[M-H₂O]⁺: A prominent peak at m/z 112, resulting from the loss of a water molecule.
-
Further Fragmentation: Other significant fragments corresponding to the cleavage of the cyclohexane ring.
Due to its relatively high boiling point, GC-MS analysis of this compound may require derivatization to increase its volatility.
Methodology:
-
Derivatization (Optional): React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.
-
Injection: Inject the derivatized or underivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the components.
-
Detection: The mass spectrometer will detect and fragment the eluting compounds, generating a mass spectrum for each.
Caption: Overview of Spectroscopic Analysis Workflows.
Conclusion
The are a direct reflection of its well-defined molecular structure. Its crystallinity, melting point, and solubility are dominated by the presence of two hydroxyl groups capable of strong intermolecular hydrogen bonding. Spectroscopic analysis provides unambiguous confirmation of its functional groups and carbon-hydrogen framework. The experimental protocols detailed in this guide offer a robust framework for the characterization of this and similar molecules, ensuring data integrity and reproducibility, which are paramount in research and development settings.
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [Link]
-
ResearchGate. Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. (2025-08-09). [Link]
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The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature. [Link]
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ResearchGate. Chiral GC analysis of the cis-1,2-cyclohexanediol acetates. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information for. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059814). [Link]
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PubChem. 4-Methylcyclohexanol | C7H14O | CID 11524. [Link]
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RSC Publishing. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (2022-11-29). [Link]
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NIST WebBook. Cyclohexanol, 4-methyl-. [Link]
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PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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-
SpectraBase. Cyclohexanol, 4-methoxy- - Optional[13C NMR] - Chemical Shifts. [Link]
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trans-4-(Hydroxymethyl)cyclohexanol: A Comprehensive Technical Guide for Research and Development
Abstract
This technical guide provides an in-depth examination of trans-4-(hydroxymethyl)cyclohexanol, a versatile diol that serves as a critical building block in modern organic synthesis. Its unique structural features—a rigid cyclohexane core functionalized with two hydroxyl groups in a specific trans-stereochemical arrangement—impart valuable properties for applications ranging from pharmaceutical sciences to materials engineering. This document details the compound's core physicochemical properties, presents a validated synthesis protocol, outlines methods for analytical characterization, and explores its utility in drug development. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in the laboratory.
Introduction to this compound
This compound, often abbreviated as t-4-HMCH, is a cycloaliphatic diol distinguished by its 1,4-disubstituted cyclohexane scaffold. The molecule contains both a primary and a secondary hydroxyl group, positioned in a trans configuration relative to each other. This specific spatial arrangement confers a high degree of structural rigidity and predictability, making it an invaluable linker or scaffold in medicinal chemistry.
The compound's amphiphilic nature, combining a non-polar cyclohexane ring with polar hydroxyl functionalities, allows for tunable solubility and reactivity.[1] In the realm of drug development, t-4-HMCH is increasingly employed to connect different molecular fragments, optimize pharmacokinetic properties, and construct complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its derivatives are also found in the fragrance industry and in the synthesis of liquid crystals.[1] This guide aims to provide a comprehensive technical overview to support and inspire its use in advanced research applications.
Physicochemical and Molecular Properties
A thorough understanding of a compound's fundamental properties is paramount for its successful application. This section details the key molecular identifiers and physicochemical data for t-4-HMCH.
2.1 Molecular Identity and Structure
The molecular identity of t-4-HMCH is defined by its chemical formula, structure, and various registry numbers that ensure unambiguous identification.
-
IUPAC Name: (1r,4r)-4-(Hydroxymethyl)cyclohexan-1-ol
The molecular structure, depicted below, highlights the trans relationship between the hydroxyl and hydroxymethyl substituents on the cyclohexane chair conformation.
Caption: Molecular structure of this compound.
2.2 Core Quantitative Data
The physical and chemical properties of t-4-HMCH are summarized in the table below. This data is essential for planning experiments, including reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| Molecular Weight | 130.18 g/mol | [2][4][5] |
| Appearance | White to almost white crystalline solid/powder | [1][6] |
| Melting Point | ~104 °C | [1][6] |
| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [6] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in methanol.[1][6] Limited water solubility.[1] | [1][6] |
| pKa | 15.05 ± 0.10 (Predicted) | [6] |
Synthesis and Purification
3.1 Synthetic Strategy: Reduction of a Dicarboxylic Acid Ester
One of the most reliable and scalable methods for synthesizing t-4-HMCH is the reduction of a commercially available diester, such as dimethyl 1,4-cyclohexanedicarboxylate. The trans isomer of the starting material is often more thermodynamically stable and can be isolated or purchased in high purity.
Causality of Experimental Choice: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary to reduce the ester functional groups to their corresponding primary alcohols. Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous, inert to the strong reducing agent, and effectively solvates the reactants. The reaction is initially conducted at 0 °C to control the highly exothermic initial addition of LiAlH₄, thereby preventing side reactions and ensuring safety.
3.2 Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of t-4-HMCH.
Step 1: Reaction Setup
-
A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.
-
The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
Step 2: Reagent Addition
-
Lithium aluminum hydride (LiAlH₄, ~10 g, ~0.26 mol) is carefully suspended in anhydrous tetrahydrofuran (THF, 300 mL) in the reaction flask.
-
The suspension is cooled to 0 °C in an ice-water bath.
-
A solution of trans-dimethyl 1,4-cyclohexanedicarboxylate (~25 g, ~0.125 mol) in anhydrous THF (150 mL) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
Step 3: Reaction and Quenching
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure the reaction goes to completion.
-
The reaction is cooled back to 0 °C. The excess LiAlH₄ is quenched cautiously by the sequential, dropwise addition of water (10 mL), followed by 15% aqueous sodium hydroxide (10 mL), and finally water again (30 mL). This specific sequence (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.
Step 4: Isolation and Purification
-
The resulting white precipitate is removed by vacuum filtration through a pad of Celite, and the filter cake is washed with additional THF (2 x 50 mL).
-
The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude white solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Caption: Workflow for the synthesis and purification of t-4-HMCH.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of hydrogen atoms. Expected signals include broad singlets for the two -OH protons, a multiplet for the -CH-OH proton, a doublet for the -CH₂-OH protons, and complex multiplets for the cyclohexane ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows distinct signals for each unique carbon atom. For t-4-HMCH, three signals are expected for the cyclohexane ring carbons and one for the hydroxymethyl carbon.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify functional groups. A strong, broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching from the hydroxyl groups, confirming their presence.[1] Aliphatic C-H stretching vibrations are expected in the 2990-2850 cm⁻¹ range.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show a peak corresponding to [M+Na]⁺ or [M+H]⁺.
Applications in Drug Development
The rigid, well-defined structure of t-4-HMCH makes it a superior linker for connecting two molecular entities where precise spatial orientation is critical for biological activity.
5.1 Role as a Non-Polar, Rigid Linker
In drug design, particularly for bifunctional molecules like PROTACs, the linker is not merely a spacer but a critical component that dictates the ternary complex formation between the target protein, the E3 ligase, and the molecule.
-
Expertise-Driven Insight: The cyclohexane core of t-4-HMCH provides a conformationally restricted linker. Unlike flexible alkyl chains, which can adopt numerous conformations, the t-4-HMCH scaffold holds the attached moieties at a relatively fixed distance and angle. This rigidity can reduce the entropic penalty upon binding and lead to higher-affinity interactions. The trans-1,4-substitution pattern ensures a linear extension, which is often desirable for spanning the distance between two protein binding sites.
Caption: Role of t-4-HMCH as a rigid linker in a bifunctional molecule.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The compound is hygroscopic and should be protected from moisture.[1] It should be stored under an inert atmosphere to prevent oxidation.[1]
-
In case of Accidental Exposure:
Conclusion
This compound is more than a simple diol; it is a strategic molecular tool for researchers in organic chemistry and drug discovery. Its defined stereochemistry and rigid framework provide a reliable platform for constructing complex and potent molecules. With a clear understanding of its properties, synthesis, and handling requirements as detailed in this guide, scientists can effectively leverage t-4-HMCH to advance their research objectives, from developing novel therapeutics to engineering new materials.
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PubChem. rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of trans-4-(hydroxymethyl)cyclohexanol
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and drug development, the characterization of a molecule's physicochemical properties is a cornerstone of successful formulation and delivery. Among these properties, solubility stands as a paramount determinant of a drug candidate's bioavailability and therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of trans-4-(hydroxymethyl)cyclohexanol, a versatile building block and intermediate in the synthesis of various pharmaceutical compounds.[1]
This document is crafted for researchers, scientists, and drug development professionals, providing not just data, but a deeper understanding of the molecular interactions that govern the solubility of this unique diol. By delving into the theoretical underpinnings and providing robust experimental protocols, this guide aims to empower scientists to make informed decisions in solvent selection, formulation design, and process optimization.
Molecular Profile of this compound
This compound (CAS No: 3685-27-6) is a white to almost white crystalline solid with a molecular formula of C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] Its structure features a cyclohexane ring with two hydroxyl groups in a trans configuration, one as part of a hydroxymethyl substituent and the other directly attached to the ring. This arrangement imparts an amphiphilic character to the molecule, with the non-polar cyclohexane backbone and the two polar hydroxyl groups.[1] The melting point of the compound is approximately 104°C.[1][2]
The presence of two hydroxyl groups allows for significant hydrogen bonding, which is a key factor influencing its physical properties and solubility.[1]
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility is a balance between the energy required to break the crystal lattice forces (solute-solute interactions) and the energy released upon the formation of new interactions between the solute and solvent molecules (solute-solvent interactions).
The key intermolecular forces at play are:
-
Hydrogen Bonding: The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors. This is the dominant interaction in polar protic solvents.
-
Dipole-Dipole Interactions: The polar C-O and O-H bonds create a molecular dipole, allowing for interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary mode of interaction for the non-polar cyclohexane ring.
The interplay of these forces dictates the solubility of this compound in various solvent classes.
Solubility Profile of this compound
The amphiphilic nature of this compound results in a varied solubility profile across different solvent types. While precise quantitative data is not extensively available in public literature, a qualitative and semi-quantitative understanding can be established based on its structural features and analogy to similar compounds.
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Polarity | Key Intermolecular Interactions with Solute | Estimated Solubility (at 25°C) |
| Polar Protic | Water | High | Strong Hydrogen Bonding | Limited (15-40 g/L)[1] |
| Methanol | High | Extensive Hydrogen Bonding | Excellent/Very High[1][2] | |
| Ethanol | High | Strong Hydrogen Bonding | High[1] | |
| Polar Aprotic | Acetone | Medium | Dipole-Dipole, Limited H-Bonding | Intermediate[1] |
| Ethyl Acetate | Medium | Dipole-Dipole | Moderate | |
| Dichloromethane | Medium | Dipole-Dipole | Low to Moderate | |
| Non-Polar | Toluene | Low | Van der Waals | Poor |
| Hexane | Low | Van der Waals | Very Poor[1] |
Analysis of Solubility Behavior:
-
Polar Protic Solvents: The excellent solubility in methanol and high solubility in ethanol are attributed to the strong hydrogen bonding networks that can be formed between the hydroxyl groups of the solute and the solvent molecules.[1] Although water is a polar protic solvent, the solubility is limited due to the non-polar cyclohexane ring, which disrupts the highly structured hydrogen-bonding network of water.[1]
-
Polar Aprotic Solvents: Solvents like acetone can engage in dipole-dipole interactions and act as hydrogen bond acceptors, leading to intermediate solubility.[1] The lack of hydrogen bond donating ability in these solvents compared to protic solvents results in a lower overall solubility.
-
Non-Polar Solvents: The insolubility in non-polar solvents like hexane and toluene is expected. The energy required to break the strong hydrogen bonds in the crystal lattice of this compound is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.[1]
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details the widely accepted equilibrium solubility (shake-flask) method, followed by a reliable analytical quantification technique.
The Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Diagram 1: Workflow for Equilibrium Solubility Determination
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-(hydroxymethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(hydroxymethyl)cyclohexanol, a di-substituted cyclohexane derivative, is a molecule of significant interest in various scientific domains, including materials science and pharmaceutical development. Its structural rigidity, conferred by the cyclohexane ring, and the presence of two primary hydroxyl groups, make it a versatile building block in organic synthesis.[1] In the pharmaceutical industry, understanding the fundamental physicochemical properties of such molecules is paramount. The melting and boiling points, in particular, serve as critical indicators of purity, stability, and even potential bioavailability.[2][3][4][5] This guide provides an in-depth analysis of the melting and boiling points of this compound, grounded in experimental data and theoretical principles, to empower researchers in their scientific endeavors.
Physicochemical Data Summary
The key physical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various experimental and processing conditions.
| Property | Value | Source(s) |
| Melting Point | 104 °C (with a range of 102.0 to 106.0 °C) | [6][7][8] |
| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [6][8][9] |
| Molecular Formula | C₇H₁₄O₂ | [1][6] |
| Molecular Weight | 130.18 g/mol | [1][10] |
| Appearance | White to almost white crystalline solid | [6][10] |
| Solubility | Soluble in methanol | [6] |
The Science Behind the Numbers: A Deeper Dive
The observed melting and boiling points of this compound are a direct consequence of its unique molecular architecture. The "trans" configuration, where the two substituents on the cyclohexane ring are on opposite sides, imparts a high degree of symmetry and stability to the molecule.[1] This stereochemistry minimizes steric hindrance, allowing for efficient crystal packing in the solid state.
The presence of two hydroxyl (-OH) groups is the most significant factor influencing the compound's high melting and boiling points. These groups are capable of forming strong intermolecular hydrogen bonds.[1] In the solid state, these hydrogen bonds create a robust, three-dimensional network, requiring a substantial amount of thermal energy to disrupt, hence the relatively high melting point of 104 °C.[1][6]
The predicted boiling point of 262.0 ± 8.0 °C further underscores the strength of these intermolecular forces.[6][8][9] For the compound to transition into the gaseous phase, these hydrogen bonds must be completely overcome, which necessitates a significant energy input.
Caption: Intermolecular hydrogen bonding between two molecules of this compound.
The Critical Role of Purity: Melting Point as a Diagnostic Tool
In the realm of drug development, the purity of a compound is non-negotiable. The melting point serves as a rapid and reliable indicator of purity.[3] A pure crystalline solid will typically melt over a very narrow temperature range, often less than 1°C.[11] The presence of impurities disrupts the uniform crystal lattice, which weakens the intermolecular forces holding the solid together.[8][12] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[7][8][11][12] Therefore, a sharp melting point at the established literature value is a strong indicator of a high-purity sample.
Caption: The effect of purity on the melting point of a crystalline solid.
Experimental Protocol: Capillary Melting Point Determination
The determination of a compound's melting point is a fundamental laboratory technique. The capillary method is a widely accepted and pharmacopeia-standard procedure.[6]
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
-
-
Apparatus Setup and Measurement:
-
Set the starting temperature on the melting point apparatus to approximately 5-10°C below the expected melting point (around 95°C for this compound).
-
Insert the capillary tube containing the sample into the apparatus.
-
Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point. A slower heating rate is crucial for an accurate determination.[11]
-
Carefully observe the sample through the viewing lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded temperature range is the melting point of the sample.
-
-
Data Interpretation:
-
A sharp melting range (e.g., 103.5-104.5°C) indicates a high degree of purity.
-
A broad and depressed melting range (e.g., 98-102°C) suggests the presence of impurities.
-
Caption: A streamlined workflow for capillary melting point determination.
Conclusion
The melting and boiling points of this compound are fundamental physical constants that provide profound insights into its molecular structure and purity. For professionals in drug development and chemical research, a thorough understanding of these properties and their experimental determination is not merely academic but a practical necessity for ensuring the quality, stability, and potential efficacy of developmental candidates. The methodologies and principles outlined in this guide serve as a robust foundation for the accurate characterization of this and other vital chemical compounds.
References
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JoVE. (2020, March 26). Video: Melting Points - Concept. [Link]
-
University of Alberta. Melting point determination. [Link]
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Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
-
PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866. [Link]
-
SSERC. Melting point determination. [Link]
-
PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866. [Link]
-
PubMed. (2009, May 21). An interesting relationship between drug absorption and melting point. [Link]
-
NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
-
ResearchGate. (2009, June). An interesting relationship between drug absorption and melting point | Request PDF. [Link]
-
DrugPatentWatch. (2025, July 31). Drug melting point: Significance and symbolism. [Link]
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PubMed Central. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]
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A Guide to the Spectroscopic Characterization of trans-4-(hydroxymethyl)cyclohexanol
This technical guide provides an in-depth analysis of the expected spectroscopic data for trans-4-(hydroxymethyl)cyclohexanol, a key bifunctional cycloalkane used in the synthesis of polymers and pharmaceuticals. As a molecule with a defined stereochemistry and two hydroxyl groups in different chemical environments, its structural elucidation relies on a multi-pronged analytical approach. This document will detail the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into the interpretation of its spectral data.
Molecular Structure and its Spectroscopic Implications
This compound (CAS: 3685-27-6, Molecular Formula: C₇H₁₄O₂) possesses a cyclohexane ring in a stable chair conformation.[1] The trans configuration dictates that the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are positioned on opposite sides of the ring, leading to a diequatorial orientation, which is the most thermodynamically stable conformation.[1] This stereochemical arrangement is pivotal as it governs the chemical environment of each proton and carbon atom, directly influencing the resulting spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The symmetry of the trans-1,4-disubstituted ring simplifies the spectra to a degree, but the fixed chair conformation renders axial and equatorial protons diastereotopic, leading to complex splitting patterns.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals for the protons on the carbinol carbon, the hydroxymethyl group, the cyclohexane ring, and the hydroxyl groups. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the C-C and C-O bonds.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-1 (CH-OH) | ~3.5 - 4.0 | Multiplet | 1H | Deshielded by the directly attached hydroxyl group. The axial proton's signal is expected to be a complex multiplet due to coupling with adjacent axial and equatorial protons. |
| H-7 (-CH₂-OH) | ~3.4 - 3.6 | Doublet | 2H | Protons on the carbon adjacent to the primary hydroxyl group. The signal is split by the neighboring H-4 proton. |
| H-4 (CH-CH₂OH) | ~1.5 - 1.8 | Multiplet | 1H | This proton is adjacent to the hydroxymethyl group and is coupled to the H-7 protons and the neighboring ring protons. |
| H-2, H-6 (axial) | ~1.0 - 1.4 | Multiplet | 2H | Shielded axial protons on the cyclohexane ring. |
| H-3, H-5 (axial) | ~1.0 - 1.4 | Multiplet | 2H | Shielded axial protons on the cyclohexane ring. |
| H-2, H-6 (equatorial) | ~1.8 - 2.1 | Multiplet | 2H | Deshielded equatorial protons on the cyclohexane ring. |
| H-3, H-5 (equatorial) | ~1.8 - 2.1 | Multiplet | 2H | Deshielded equatorial protons on the cyclohexane ring. |
| -OH (alcoholic) | Variable | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent; often broad due to chemical exchange. |
| -OH (primary) | Variable | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent; often broad due to chemical exchange. |
Expertise & Experience: The differentiation between axial and equatorial protons is a key aspect of interpreting the NMR spectrum of cyclohexane derivatives. Axial protons are typically found at a slightly upfield (lower ppm) chemical shift compared to their equatorial counterparts due to the shielding effect of the C-C bonds in a gauche conformation. Furthermore, the coupling constants (J-values) between adjacent protons are diagnostic of their relative orientation. A large coupling constant (typically 8-13 Hz) is observed for axial-axial coupling, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings. These differences in coupling constants are the primary reason for the complex multiplets observed for the ring protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to be simpler, showing distinct signals for each chemically unique carbon atom. Due to the molecule's symmetry, four signals are anticipated.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (CH-OH) | ~70 - 75 | The carbinol carbon is significantly deshielded by the directly attached oxygen atom. |
| C-7 (-CH₂-OH) | ~65 - 70 | The carbon of the hydroxymethyl group is also deshielded by the attached oxygen. |
| C-4 (CH-CH₂OH) | ~40 - 45 | This methine carbon is attached to the hydroxymethyl group. |
| C-2, C-3, C-5, C-6 | ~30 - 35 | The remaining four chemically equivalent methylene carbons of the cyclohexane ring. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled single-pulse experiment.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use a longer relaxation delay (5-10 seconds) if quantitative analysis is desired.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the hydroxyl and aliphatic C-H bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3600 - 3200 | Strong, Broad | O-H stretch | The broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state or in a concentrated solution. |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) | Characteristic of the sp³ C-H bonds in the cyclohexane ring and the hydroxymethyl group. |
| 1450 - 1470 | Medium | C-H bend (scissoring) | Bending vibrations of the methylene groups in the ring. |
| 1050 - 1150 | Strong | C-O stretch | Strong absorptions corresponding to the C-O single bonds of the primary and secondary alcohols. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 130, corresponding to the molecular weight of the compound. However, for alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum
| m/z | Proposed Fragment | Rationale |
| 130 | [C₇H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 112 | [M - H₂O]⁺˙ | Loss of a water molecule from the molecular ion, a common fragmentation pathway for alcohols. |
| 99 | [M - CH₂OH]⁺ | Cleavage of the hydroxymethyl group. |
| 81 | [C₆H₉]⁺ | Subsequent loss of a second water molecule from the [M - H₂O]⁺˙ ion. |
| 57 | [C₄H₉]⁺ | A common fragment in the mass spectra of cycloalkanes resulting from ring cleavage. |
Authoritative Grounding & Comprehensive References: The fragmentation of cyclic alcohols is a well-studied process. The initial loss of water can occur via 1,2-, 1,3-, or 1,4-elimination, with the relative probabilities depending on the stereochemistry and the stability of the resulting radical cation. Subsequent fragmentations often involve ring-opening followed by cleavage to produce stable carbocations.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40 to 200 to detect the molecular ion and key fragments.
Data Visualization
Molecular Structure and Numbering
Caption: Numbering scheme for this compound.
Predicted Mass Spectrometry Fragmentation Workflow
Caption: Key predicted fragmentation pathways in EI-MS.
Conclusion
The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS techniques. The trans diequatorial arrangement of the substituents on the cyclohexane ring gives rise to distinct and predictable spectroscopic features. This guide provides a comprehensive overview of the expected data and the underlying principles governing the interaction of the molecule with different spectroscopic methods, serving as a valuable resource for researchers in synthetic chemistry and drug development.
References
-
Starshine Chemical. This compound. [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
-
ResearchGate. 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry Stack Exchange. NMR spectrum of cyclohexanol - hints on integration. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. [Link]
-
PubChem. 4-Methylcyclohexanol. [Link]
-
CORE. field ionization kinetics of the loss of h₂o from stereoisomeric cyclohexanediol radical ions. [Link]
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cis and trans isomers of 4-(hydroxymethyl)cyclohexanol
An In-Depth Technical Guide to the Cis and Trans Isomers of 4-(Hydroxymethyl)cyclohexanol for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stereoisomerism is a cornerstone of molecular design in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates function. The represent a classic example of how stereochemistry in a simple, bifunctional scaffold can lead to significant differences in physical properties, reactivity, and suitability for specific applications. As a 1,4-disubstituted cyclohexane, this diol serves as a rigid and versatile building block. Understanding the distinct characteristics of its geometric isomers is paramount for professionals engaged in the synthesis of novel therapeutics, polymers, and functional materials. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, separation, and characterization of cis- and trans-4-(hydroxymethyl)cyclohexanol, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.
Part 1: The Decisive Role of Stereochemistry: A Conformational Analysis
The spatial orientation of the hydroxyl and hydroxymethyl groups in 4-(hydroxymethyl)cyclohexanol is the primary determinant of its properties. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. The stability of each isomer is dictated by the energetic cost of placing substituents in axial versus equatorial positions.
This compound: The Stable Diequatorial Conformer
In 1,4-disubstituted cyclohexanes, a trans configuration allows both substituents to occupy equatorial positions simultaneously. This is the most stable possible arrangement, as it minimizes steric hindrance. The diequatorial conformer of this compound is overwhelmingly favored at equilibrium, with both the -OH and -CH₂OH groups extending from the "equator" of the ring. The alternative diaxial conformer, where both groups are forced into sterically crowded axial positions, is energetically highly unfavorable due to significant 1,3-diaxial interactions and is practically non-existent.[1] This conformational rigidity and stability make the trans isomer a well-defined, predictable scaffold.
Cis-4-(hydroxymethyl)cyclohexanol: A State of Dynamic Equilibrium
The cis isomer exists as a dynamic equilibrium between two chair conformers of equal energy. In one conformer, the hydroxyl group is axial and the hydroxymethyl group is equatorial. Through a process called ring-flipping, it interconverts to a form where the hydroxyl group is equatorial and the hydroxymethyl group is axial.[2][3] Because neither substituent is significantly bulkier than the other to overwhelmingly lock the conformation, both forms are present in solution. This conformational flexibility distinguishes it from the rigid trans isomer and can influence its reactivity and interaction with biological targets.
Part 2: Synthesis and Isomer Separation
A common and efficient route to a mixture of cis- and this compound is the reduction of a commercially available precursor, such as dimethyl 1,4-cyclohexanedicarboxylate or ethyl 4-oxocyclohexanecarboxylate.[4][5] The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) ensures the complete reduction of the ester or ketone functionalities to the corresponding alcohols.[6][7]
Experimental Protocol: Synthesis via LiAlH₄ Reduction
This protocol describes the reduction of dimethyl 1,4-cyclohexanedicarboxylate to yield a mixture of cis and trans diols.
Causality and Self-Validation: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters to primary alcohols.[8] The reaction is performed in an anhydrous ether solvent (like THF) to prevent violent quenching of the reactive hydride. The reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates completion. A careful, dropwise addition of water, followed by base, is a standard quenching procedure (Fieser workup) that safely neutralizes excess LiAlH₄ and precipitates aluminum salts, which can then be easily filtered off.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, ~2 equivalents) in 100 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve dimethyl 1,4-cyclohexanedicarboxylate (1 equivalent) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis shows complete consumption of the starting material.
-
Work-up (Quenching): Cool the flask back to 0 °C. Cautiously and slowly add, in sequence: X mL of water, X mL of 15% aqueous NaOH, and 3X mL of water (where X = grams of LiAlH₄ used).
-
Isolation: A granular white precipitate of aluminum salts will form. Stir the mixture for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Protocol: Separation by Flash Column Chromatography
The cis and trans isomers exhibit different polarities due to their distinct conformations, enabling their separation by silica gel chromatography. The trans isomer, with both hydroxyl groups in equatorial positions, is generally less polar than the cis isomer, where one hydroxyl group is often in a more sterically hindered axial position.
Causality and Self-Validation: The principle of chromatography relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (solvent).[9][10] The trans isomer is expected to have a higher Rf value (elute faster) than the more polar cis isomer. The separation is monitored by TLC, and fractions containing the pure compounds are identified by spotting them against the starting mixture and pure standards (if available).
Step-by-Step Methodology:
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 30% ethyl acetate in hexane). Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexane) to elute the more strongly-adsorbed cis isomer.
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the elution solvent. Visualize the spots using an appropriate stain (e.g., potassium permanganate).
-
Isolation: Combine the fractions containing the pure trans isomer and the fractions containing the pure cis isomer separately. Evaporate the solvent from each combined pool to yield the purified isomers.
Part 3: Spectroscopic Characterization
Unambiguous identification of the cis and trans isomers relies on spectroscopic analysis, primarily NMR and IR spectroscopy.
Data Summary Table
| Property | cis-4-(hydroxymethyl)cyclohexanol | This compound |
| CAS Number | 3685-24-3[11] | 3685-27-6[11][12] |
| Physical State | Liquid or low-melting solid[3][13] | White crystalline solid[2] |
| Melting Point | N/A (low) | ~104 °C[12] |
| Boiling Point (mixture) | 122 °C / 1 mmHg[14] | 122 °C / 1 mmHg |
| 1H NMR (H1) | Broader multiplet, downfield shift | Sharper multiplet, upfield shift |
| 13C NMR Signals | 7 signals (asymmetric) | 4 signals (symmetric) |
| IR (O-H stretch) | ~3200-3600 cm⁻¹ (broad)[2] | ~3200-3600 cm⁻¹ (broad)[2] |
| IR (C-O stretch) | ~1050-1260 cm⁻¹ (strong) | ~1050-1260 cm⁻¹ (strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the isomers. The key differences arise from the symmetry of the molecules and the distinct chemical environments of axial versus equatorial protons.
-
trans Isomer (Symmetric): Due to a plane of symmetry in the dominant diequatorial conformation, the trans isomer will show a simpler NMR spectrum.
-
13C NMR: Only 4 distinct carbon signals are expected.
-
1H NMR: The proton on the carbon bearing the hydroxyl group (H1) is equatorial. It will typically appear as a narrower multiplet with smaller coupling constants to its neighboring axial and equatorial protons, shifted relatively upfield compared to an axial proton. The spectrum will be symmetric.
-
-
cis Isomer (Asymmetric): The lack of a plane of symmetry in any single conformation means all seven carbons are chemically non-equivalent.
-
13C NMR: 7 distinct carbon signals are expected.
-
1H NMR: The spectrum will be more complex and asymmetric. The proton on the carbon bearing the hydroxyl group (H1) will be predominantly axial. Axial protons typically resonate further downfield than their equatorial counterparts and exhibit large axial-axial coupling constants (~10-13 Hz), resulting in a broader multiplet.[15][16][17]
-
Infrared (IR) Spectroscopy
Both isomers will display the characteristic absorptions for an alcohol.
-
O-H Stretch: A very strong and broad absorption in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[2]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the cyclohexane ring.
-
C-O Stretch: A strong absorption in the fingerprint region, typically between 1050-1260 cm⁻¹.
While subtle differences in the shape of the O-H band may exist due to different hydrogen bonding patterns in the solid (trans) versus liquid (cis) state, IR is generally less definitive than NMR for distinguishing these specific isomers.
Part 4: Applications in Research and Drug Development
The rigid cyclohexane core of 4-(hydroxymethyl)cyclohexanol makes it an attractive scaffold for positioning functional groups in a well-defined spatial orientation.
-
Medicinal Chemistry: The isomers serve as valuable chiral building blocks.[18] The defined stereochemistry is crucial, as the biological activity of a drug often depends on a precise three-dimensional fit with its target receptor or enzyme. The diol functionality allows for further elaboration into more complex molecules, such as ligands for G-protein coupled receptors (GPCRs) or enzyme inhibitors, where the distance and angle between pharmacophoric elements are critical.[19]
-
Materials Science: As a diol, this compound is a monomer used in the synthesis of polyesters and polyurethanes.[20] The stereochemistry of the diol can influence the properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. The rigid trans isomer, for example, can impart order and thermal stability to a polymer chain.
-
Liquid Crystals: Derivatives of 4-(hydroxymethyl)cyclohexanol are used in the synthesis of liquid crystals, which are essential for display technologies. The rigid, rod-like shape of the trans isomer is particularly suited for creating the ordered molecular arrangements required for liquid crystalline phases.[2]
Conclusion
The , while sharing the same chemical formula, are distinct chemical entities with unique conformational behaviors, physical properties, and spectroscopic signatures. The conformationally rigid, symmetric, and crystalline trans isomer contrasts sharply with the flexible, asymmetric, and liquid cis isomer. A thorough understanding of these differences, grounded in the principles of stereochemistry, is essential for their effective synthesis, separation, and application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize these versatile building blocks in the rational design of advanced pharmaceuticals and materials.
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stability and storage conditions for trans-4-(hydroxymethyl)cyclohexanol
An In-depth Technical Guide to the Stability and Storage of trans-4-(Hydroxymethyl)cyclohexanol
Introduction: The Versatile Diol in Research and Development
This compound, a disubstituted derivative of cyclohexane, is a versatile building block in chemical synthesis.[1][2] Its rigid cyclohexane core, combined with two primary hydroxyl groups in a trans-diaxial configuration, imparts unique structural properties that are leveraged in the synthesis of polymers, plasticizers, and pharmaceutical intermediates.[1][3][4] The stereochemistry of the trans isomer minimizes steric interactions, contributing to its overall molecular stability.[3] This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling protocols for this compound, ensuring its integrity for research and manufacturing applications.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling and application. These properties dictate its behavior in various solvent systems and its response to environmental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [3][5][6][7][8] |
| Molecular Weight | ~130.19 g/mol | [3][5][6][7][8] |
| Appearance | White to almost white crystalline solid/powder | [3][6] |
| Melting Point | 102 - 106 °C | [3][6][7][9] |
| Boiling Point | ~262 °C (Predicted) | [3] |
| Solubility | Soluble in methanol and other polar protic solvents. Limited water solubility. | [3][7][9] |
| Purity (Typical) | >98.0% (by GC) | [6][7] |
Part 1: Chemical Stability and Potential Degradation Pathways
This compound exhibits excellent thermodynamic stability under standard laboratory conditions.[3] However, like all chemical compounds, its long-term integrity is subject to environmental factors. The primary drivers of degradation for this diol are oxidation and hygroscopicity.
Susceptibility to Oxidation
The two primary alcohol groups are the most reactive sites on the molecule and are susceptible to oxidation. This can be a slow process under ambient air but can be accelerated by the presence of heat, light, or metallic impurities.
Plausible Oxidation Pathway: The oxidation would likely proceed in a stepwise manner, first converting one or both primary alcohols to aldehydes, which could then be further oxidized to carboxylic acids. This process mirrors the initial steps of biodegradation pathways observed for similar cyclohexanol derivatives, which involve dehydrogenases to form ketones.[10]
Caption: Plausible oxidative degradation of this compound.
Hygroscopicity
Multiple suppliers note that the compound is hygroscopic.[3][6][7][9] The presence of two hydroxyl groups facilitates the absorption of atmospheric moisture through hydrogen bonding. While this does not chemically alter the molecule itself, the presence of water can:
-
Act as a solvent, potentially accelerating other degradation reactions.
-
Affect the physical properties of the solid, leading to clumping.
-
Introduce inaccuracies in weighing and concentration calculations for experimental work.
Thermal Stability
This compound has a relatively high predicted boiling point, suggesting substantial thermal stability.[3] However, studies on other diols show that at elevated temperatures (e.g., 150-210 °C), dehydration reactions can occur, leading to the elimination of water.[11][12] While unlikely under normal storage, this is a consideration for high-temperature applications or analytical techniques like gas chromatography.
Part 2: Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term purity of this compound, a multi-faceted storage strategy is required. The following protocols are based on supplier recommendations and chemical first principles.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (<15°C is also recommended) | Prevents thermal degradation and reduces the rate of potential oxidative reactions.[6][7][13] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation.[6][7][13] |
| Moisture | Store in a tightly sealed container, preferably in a desiccator. | The compound is hygroscopic; this prevents the absorption of atmospheric moisture.[3][6][7] |
| Light | Store in a dark place. | Light, particularly UV, can provide the energy to initiate and propagate oxidative reactions.[6][7] |
| Container | Use a chemically inert container (e.g., amber glass bottle with a tight-fitting cap). | Prevents leaching of impurities from the container and protects from light. |
Handling Best Practices:
-
Inert Atmosphere Handling: For maximum protection, handle the material inside a glovebox or glove bag under an inert atmosphere.
-
Minimize Exposure: When handling in the open, minimize the time the container is open to the atmosphere.
-
Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dry before coming into contact with the compound.
Part 3: Experimental Workflow for Stability Assessment
For critical applications in drug development or cGMP environments, a formal stability study may be required. This involves analyzing the purity of the compound over time under controlled storage conditions.
Analytical Methodologies
The choice of analytical method is critical for accurately quantifying the parent compound and detecting potential degradants.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separation and quantification. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is suitable for this polar compound.[3] A UV detector may be used if the degradants (e.g., aldehydes, carboxylic acids) possess a chromophore, or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for purity assessment.[3][6] Due to the compound's high boiling point and polarity, a polar stationary phase is recommended, and temperature programming will be necessary.[3] Derivatization (e.g., silylation) of the hydroxyl groups can improve peak shape and thermal stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the identity of the material and can indicate degradation if significant changes, such as the appearance of a carbonyl stretch (~1700 cm⁻¹), are observed. The hydroxyl stretching region (3200-3600 cm⁻¹) is a key characteristic of the compound.[3]
Protocol for a Formal Stability Study
The following workflow outlines a systematic approach to evaluating the stability of this compound.
Caption: A generalized workflow for conducting a formal stability study.
Conclusion
This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are oxidation of its alcohol functional groups and moisture absorption due to its hygroscopic nature. By implementing a storage strategy that includes an inert atmosphere, protection from light, and controlled temperature in a dry environment, researchers can ensure the material's integrity and the reliability of their experimental outcomes. For applications requiring stringent quality control, a formal stability study using appropriate chromatographic methods is the recommended approach for establishing a definitive shelf-life.
References
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- Smolecule. (2023, August 15). This compound.
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An In-depth Technical Guide to trans-4-(hydroxymethyl)cyclohexanol: Commercial Availability, Synthesis, and Applications
Introduction: Unveiling the Potential of a Versatile Dihydroxyalkane
trans-4-(hydroxymethyl)cyclohexanol, a dihydroxyalkane with a unique stereochemistry, is a valuable building block in modern organic synthesis. Its rigid cyclohexane core and two primary hydroxyl groups in a trans-configuration bestow upon it a unique combination of properties that make it a sought-after intermediate in the pharmaceutical, fragrance, and liquid crystal industries.[1] This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, synthesis and purification strategies, analytical methods for quality control, and key applications, with a particular focus on its role in drug discovery and development.
Commercial Availability: A Landscape of Suppliers and Grades
This compound is readily available from a range of chemical suppliers, catering to both research and industrial needs. The typical purity offered is greater than 98.0% as determined by gas chromatography (GC), and it is most commonly supplied as a white to off-white crystalline solid.[1][2][3] Below is a comparative table of prominent suppliers and their standard offerings.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | AMBH93D58F42 | 98% | Inquire |
| TCI America | H1258 | >98.0% (GC) | 1g, 5g |
| Smolecule | S732252 | In Stock | Inquire |
| LabSolutions | T162663 | >98.0% (GC) | 250mg, 1g, 5g |
| Crysdot | CD13014496 | 95+% | 5g |
| Spectrum Chemical | - | - | Inquire |
| CymitQuimica | - | >98.0% (GC) | Inquire |
Physicochemical and Spectroscopic Profile: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3685-27-6 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 104 °C | [1][4] |
| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [4] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in methanol and other polar protic solvents. Limited solubility in water. | [1][4] |
Spectroscopic Data
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. The C-H stretching of the cyclohexane ring is observed in the 2850-3000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the protons of the cyclohexane ring, the carbinol protons (CH-OH), and the methylene protons of the hydroxymethyl group (CH₂-OH). The trans-configuration influences the chemical shifts and coupling constants of the axial and equatorial protons on the cyclohexane ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule, including the two carbons bearing hydroxyl groups and the carbons of the cyclohexane ring.
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 130, along with fragmentation patterns characteristic of cyclic alcohols, such as loss of water (M-18) and fragmentation of the cyclohexane ring.
Synthesis and Purification: Pathways to a Pure Intermediate
Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale and stereochemical purity.
Common Synthesis Methodologies
-
Reduction of 4-Hydroxycyclohexanecarboxylic Acid Derivatives: A common and efficient method involves the reduction of esters of trans-4-hydroxycyclohexanecarboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Hydroxymethylation of Cyclohexene: This method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst.[1]
-
Biocatalytic Synthesis: Enzymatic processes utilizing alcohol dehydrogenases can offer high stereoselectivity in the synthesis of this compound from corresponding ketones.[1]
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Step-by-Step Purification Protocol
-
Quenching and Workup: After the reduction is complete, the reaction mixture is cooled in an ice bath and the excess LiAlH₄ is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
Extraction: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Crystallization: The crude product is purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Analytical Quality Control: Ensuring Purity and Identity
Rigorous analytical testing is crucial to confirm the identity and purity of this compound, especially for its use in demanding applications like drug synthesis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for Purity Assessment
This protocol outlines a standard method for determining the purity of this compound.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: A polar column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution.
2. Reagents and Standards:
-
High-purity solvent for sample dilution (e.g., methanol or ethyl acetate).
-
This compound reference standard of known purity.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
5. Analysis and Data Interpretation:
-
Inject the prepared sample solution into the GC.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Drug Discovery and Beyond: A Versatile Scaffold
The unique structural features of this compound make it a valuable building block in several industries.
Pharmaceutical Intermediate
The trans-diequatorial arrangement of the two hydroxyl groups provides a rigid and well-defined scaffold that is advantageous in the design of bioactive molecules. It can be used to introduce a 1,4-disubstituted cyclohexane ring into a drug candidate, which can influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and receptor binding. While specific publicly disclosed examples of its direct incorporation into marketed drugs are not abundant, its utility as an intermediate in the synthesis of complex molecules for drug discovery is well-recognized in the field.
Liquid Crystals
The rigid and linear nature of the trans-1,4-disubstituted cyclohexane ring is a desirable feature in the design of liquid crystal molecules.[1] The incorporation of this moiety can influence the mesophase behavior and electro-optical properties of the final liquid crystal material.
Fragrance Industry
Derivatives of this compound, such as its esters, are utilized in the fragrance industry for their unique olfactory properties.[1]
The Significance of Stereochemistry: The "trans" Advantage
The "trans" configuration of the hydroxymethyl and hydroxyl groups on the cyclohexane ring is a critical feature that dictates the molecule's overall shape and reactivity. In the chair conformation, both substituents can occupy equatorial positions, leading to a thermodynamically more stable isomer compared to the cis-isomer. This well-defined and rigid stereochemistry is crucial for its applications, particularly in drug design and liquid crystals, where precise spatial arrangement of functional groups is essential for desired activity and material properties.
Conclusion: A Key Building Block for Innovation
This compound is a commercially available and versatile chemical intermediate with a unique stereochemical profile. Its well-defined structure and the presence of two reactive hydroxyl groups make it a valuable tool for researchers and professionals in drug development, materials science, and the fragrance industry. A thorough understanding of its properties, synthesis, and analytical characterization is essential for unlocking its full potential in the creation of novel and functional molecules.
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-
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
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MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Retrieved from [Link]
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An In-Depth Technical Guide to the Reaction of trans-4-(hydroxymethyl)cyclohexanol with Isocyanates: Synthesis, Properties, and Applications in Drug Development
Foreword: The Strategic Importance of Cycloaliphatic Diols in Advanced Polyurethane Synthesis
In the landscape of polymer chemistry, particularly within the realm of biomedical materials and drug delivery, the selection of monomers is a critical determinant of the final product's performance. Polyurethanes (PUs), a versatile class of polymers, are synthesized through the reaction of diisocyanates with polyols. The judicious choice of these building blocks allows for the fine-tuning of mechanical, thermal, and biocompatible properties.[1] This guide focuses on a specific, yet highly significant, diol: trans-4-(hydroxymethyl)cyclohexanol. Its unique cycloaliphatic structure imparts a combination of rigidity and symmetry that translates into desirable characteristics for advanced applications, including controlled drug release systems.[2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the reaction of this diol with isocyanates, from fundamental principles to practical applications.
The Core Reaction: Urethane Linkage Formation
The fundamental reaction between an alcohol and an isocyanate yields a urethane linkage. This reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group.
Mechanistic Insights
The reaction mechanism, while seemingly straightforward, involves several key steps and can be influenced by various factors. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The oxygen atom of the hydroxyl group of this compound acts as a nucleophile, attacking the electron-deficient carbon atom of the isocyanate group.
-
Intermediate Formation: This attack leads to the formation of an unstable intermediate.
-
Proton Transfer: A proton is then transferred from the alcohol's oxygen to the nitrogen of the isocyanate, resulting in the stable urethane bond.
Theoretical studies have suggested that the reaction can be facilitated by the involvement of multiple alcohol molecules, which can help to stabilize the transition state.[3]
The Influence of the trans-Cyclohexane Ring
The stereochemistry of the diol plays a crucial role in the properties of the resulting polyurethane. The trans configuration of the hydroxymethyl and hydroxyl groups on the cyclohexane ring in this compound imparts a high degree of symmetry and rigidity to the polymer backbone. This has several important consequences:
-
Increased Hardness and Modulus: The rigid cycloaliphatic structure restricts segmental motion, leading to harder and stiffer polyurethanes with a higher modulus.[2]
-
Enhanced Thermal Stability: The ordered packing of the polymer chains due to the trans isomer can lead to higher melting points and improved thermal stability.[4]
-
Well-Defined Microphase Separation: In segmented polyurethanes, the incompatibility between the rigid hard segments (formed from the diisocyanate and diol) and the flexible soft segments (typically a long-chain polyol) leads to microphase separation. The well-defined structure of the hard segments derived from this compound can enhance this separation, which is critical for achieving good mechanical properties.[3]
Experimental Protocols for Polyurethane Synthesis
The synthesis of polyurethanes from this compound can be achieved through two primary methods: the one-shot process and the prepolymer method. The choice of method depends on the desired polymer properties and the specific isocyanate used.
One-Shot Synthesis
In the one-shot method, all reactants (this compound, diisocyanate, any polyol for soft segments, and catalyst) are mixed together simultaneously.
Step-by-Step Methodology:
-
Drying of Reactants: Ensure all reactants, especially the diols, are thoroughly dried to prevent side reactions of the isocyanate with water. This can be achieved by heating under vacuum.
-
Reaction Setup: The reaction is typically carried out in a moisture-free environment, under a nitrogen atmosphere, in a suitable reaction vessel equipped with a mechanical stirrer and a temperature controller.
-
Mixing: The this compound and any other polyols are charged into the reactor and heated to the desired reaction temperature (typically 70-80°C) with continuous stirring.
-
Isocyanate Addition: The diisocyanate is then added to the mixture. The molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH) is a critical parameter and is typically kept close to 1.0.
-
Catalyst Addition: A catalyst, such as dibutyltin dilaurate (DBTDL), is often added to accelerate the reaction.
-
Polymerization: The reaction mixture is maintained at the set temperature with vigorous stirring. The viscosity of the mixture will increase as the polymerization progresses.
-
Curing: Once the desired viscosity is reached, the polymer is cast into a mold and cured in an oven at an elevated temperature (e.g., 100°C) for an extended period (e.g., 24 hours) to ensure complete reaction.
Prepolymer Synthesis
The prepolymer method is a two-step process that allows for better control over the polymer structure.
Step-by-Step Methodology:
-
Prepolymer Formation:
-
An excess of the diisocyanate is reacted with the polyol (for the soft segment) to form an isocyanate-terminated prepolymer.
-
The reaction is typically carried out at a moderate temperature (e.g., 80°C) for a few hours.
-
-
Chain Extension:
-
The prepolymer is then reacted with the chain extender, which in this case is this compound.
-
The chain extender is usually dissolved in a dry solvent and added slowly to the prepolymer with vigorous stirring.
-
The reaction is continued until the desired molecular weight is achieved.
-
-
Curing: The resulting polymer is then cast and cured as in the one-shot method.
Characterization and Properties of the Resulting Polyurethanes
A comprehensive characterization of the synthesized polyurethanes is essential to understand their structure-property relationships and to assess their suitability for specific applications.
Analytical Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the urethane linkage by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the N-H (~3300 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretching bands of the urethane group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymer.[5]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[6]
-
Mechanical Testing: To evaluate properties such as tensile strength, elongation at break, and Young's modulus.[7]
Data Presentation
The following table summarizes typical properties of polyurethanes synthesized using cycloaliphatic diols and various isocyanates, providing a reference for the expected performance of materials derived from this compound.
| Property | Polyurethane System | Typical Value | Reference |
| Glass Transition Temperature (Tg) | Cycloaliphatic Diol + Aliphatic Diisocyanate | -50 to 20 °C | [6] |
| Melting Temperature (Tm) | Cycloaliphatic Diol + Aliphatic Diisocyanate | 150 to 220 °C | [4] |
| Tensile Strength | Cycloaliphatic Diol + Aromatic Diisocyanate | 20 to 50 MPa | [7] |
| Elongation at Break | Cycloaliphatic Diol + Aliphatic Diisocyanate | 300 to 800% | [8] |
| Shore D Hardness | Cycloaliphatic Diol + Aromatic Diisocyanate | 40 to 70 | [7] |
Applications in Drug Development and Delivery
The unique properties of polyurethanes derived from this compound make them attractive candidates for various biomedical applications, particularly in the field of drug delivery.[9]
Biocompatibility Considerations
For any material to be used in a biomedical application, biocompatibility is of paramount importance. Polyurethanes, in general, exhibit good biocompatibility. However, the choice of monomers is critical. Aliphatic diisocyanates are often preferred over aromatic ones for biomedical applications as the degradation products of aromatic diisocyanates can be toxic.[10] The use of a biocompatible diol like this compound is therefore advantageous.
Controlled Drug Release Systems
The well-defined microphase-separated structure of polyurethanes synthesized with this compound can be exploited for controlled drug release. The drug can be incorporated into the polymer matrix, and its release can be modulated by the morphology and chemistry of the polymer. The rigid, crystalline hard domains can act as impermeable barriers, while the amorphous soft domains can serve as reservoirs for the drug, allowing for sustained release over time.
Polyurethane Nanoparticles for Drug Delivery
Polyurethane nanoparticles have emerged as promising carriers for targeted drug delivery.[11] These nanoparticles can be formulated to encapsulate therapeutic agents, protecting them from degradation and enabling their targeted delivery to specific sites in the body. The properties of the nanoparticles, such as their size, surface charge, and drug loading capacity, can be tuned by carefully selecting the monomers, including diols like this compound.
Safety and Handling of Isocyanates
Isocyanates are reactive chemicals and require careful handling to ensure laboratory safety.
-
Ventilation: All work with isocyanates should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, must be worn at all times.
-
Inhalation Hazard: Isocyanates are respiratory sensitizers and can cause asthma. Inhalation of vapors should be strictly avoided.
-
Skin Contact: Isocyanates can cause skin irritation. In case of contact, the affected area should be washed immediately with soap and water.
-
Spill Management: Spills should be cleaned up promptly using an appropriate absorbent material.
Conclusion and Future Perspectives
The reaction of this compound with isocyanates offers a versatile platform for the synthesis of advanced polyurethanes with tailored properties. The unique structural features of this diol contribute to the development of materials with enhanced mechanical strength, thermal stability, and well-defined microstructures. These characteristics are particularly valuable in the field of drug development, where precise control over material properties is essential for designing effective and safe drug delivery systems. Future research in this area will likely focus on further elucidating the structure-property relationships of these polyurethanes, exploring a wider range of isocyanates and soft segments, and developing novel drug delivery platforms based on these promising materials. The continued exploration of such well-defined cycloaliphatic diols will undoubtedly pave the way for the next generation of high-performance biomedical polymers.
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Piotr K, et al. Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate. Polymers (Basel). 2018;10(5):548. [Link]
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Lee SH, et al. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. J Biomater Sci Polym Ed. 2016;27(10):1016-31. [Link]
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Yilgor I, Yilgor E, Guler E. Polyurethanes in Biomedical Applications. In: Hasirci N, Hasirci V, editors. Biomaterials: From Molecules to Engineered Tissues. Springer; 2004. p. 251-276. [Link]
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Synthesio. Polyurethane medical applications: biocompatibility and resistance. [Link]
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Yilgor I, Yilgor E. Polyurethanes: Design, synthesis and structure-property behavior of versatile materials. Prog Polym Sci. 2015;48:1-23. [Link]
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Xie R, Bhattacharjee D, Argyropoulos J. Polyurethane elastomers based on 1,3 and 1,4-bis(isocyanatomethyl)cyclohexane. J Appl Polym Sci. 2009;113(6):3831-3838. [Link]
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Mirzaei, Z., Fatemizadeh, M. Emerging applications of polyurethanes in drug delivery systems and regenerative medicine: A comprehensive review. Nano Micro Biosystems. 2025;4(2):21-35. [Link]
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Lowinger M, et al. Sustained Release Drug Delivery Applications of Polyurethanes. Pharmaceutics. 2018;10(2):55. [Link]
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Berti C, et al. Amorphous and crystalline polyesters based on 1,4-cyclohexanedimethanol. Polym Int. 2011;60(10):1495-1503. [Link]
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Krol P, et al. Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate. Polymers (Basel). 2018;10(5):548. [Link]
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Drożdż K, Gołda-Cępa M, Brzychczy-Włoch M. Polyurethanes as Biomaterials in Medicine: Advanced Applications, Infection Challenges, and Innovative Surface Modification Methods. Adv Microbiol. 2024;63(4):223-238. [Link]
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Singh, P., et al. Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Scientific Research of The Banaras Hindu University. 2021;65(8):1-6. [Link]
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Pielichowski K, et al. Properties of Polyurethanes Based on Mesogenic Diol and 4,4'-methylenebis(cyclohexyl Isocyanate). Mol Cryst Liq Cryst. 2002;382(1):1-12. [Link]
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Santos, D., et al. Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Chemical Engineering Transactions. 2017;57:1633-1638. [Link]
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Rosthauser, J. W., et al. Mechanical and dynamic mechanical properties of polyurethane and polyurethane/polyurea elastomers based on 4,4′‐diisocyanatodicyclohexyl methane. Journal of Applied Polymer Science. 1997;64(5):957-970. [Link]
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Ferreira, P., et al. Biomedical Polyurethane-Based Materials. In: Biomedical Engineering - From Theory to Applications. InTech. 2011. [Link]
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Al-Mulla, E. A. J., et al. Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes. Materials Today: Proceedings. 2021;42:2537-2545. [Link]
-
Janik, H., et al. Synthesis and Properties of Polyurethanes Based on Synthetic Polyhydroxybutyrate for Medical Application. In: Biomaterials. InTech. 2011. [Link]
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Lee, D. K., et al. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. Polymers. 2019;11(11):1797. [Link]
-
Cecone, C., et al. PLTM images of cooling/heating runs of a trans-1,4-cyclohexanedimethanol sample. (a) Melt cooling, β - ResearchGate. [Link]
-
Chang, T. C., et al. Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Polymers. 2016;8(10):359. [Link]
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Unlocking Performance in Advanced Materials: A Technical Guide to trans-4-(hydroxymethyl)cyclohexanol
Foreword: The Quest for Superior Monomers
In the relentless pursuit of high-performance materials, the judicious selection of monomeric building blocks is paramount. The molecular architecture of these fundamental units dictates the macroscopic properties of the resulting polymers, influencing everything from thermal stability and mechanical strength to chemical resistance and long-term durability. This guide delves into the potential of a unique cycloaliphatic diol, trans-4-(hydroxymethyl)cyclohexanol, as a key component in the next generation of advanced polyesters and polyurethanes. While its close relative, 1,4-cyclohexanedimethanol (CHDM), is a well-established performer in the polymer industry, this document will illuminate the nuanced yet significant advantages offered by the distinct structure of this compound. We will explore its synthesis, its predicted impact on polymer properties, and provide detailed protocols for its application, offering researchers and materials scientists a comprehensive roadmap for innovation.
The Molecular Advantage: Understanding this compound
At the heart of this diol's potential lies its unique molecular structure. The presence of a cyclohexane ring, a primary hydroxyl group, and a secondary hydroxyl group in a trans configuration sets it apart from linear aliphatic diols and even other cycloaliphatic counterparts.
Chemical Identity and Properties:
| Property | Value | Source |
| CAS Number | 3685-27-6 | |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.19 g/mol | |
| Appearance | White to almost white crystalline solid | |
| Melting Point | ~104 °C | [1] |
| Solubility | Soluble in methanol and other organic solvents | [1] |
The rigid, saturated cyclohexane ring is the cornerstone of the performance enhancements offered by this diol. Unlike the free rotation of bonds in linear aliphatic chains, the cyclohexane moiety introduces a significant degree of conformational rigidity into the polymer backbone. This inherent stiffness is a key contributor to improved thermal and mechanical properties.[2]
Furthermore, the trans stereochemistry of the hydroxyl and hydroxymethyl groups is crucial. In the chair conformation of the cyclohexane ring, a trans-1,4-disubstitution pattern allows for both substituents to occupy equatorial positions, leading to a more stable, lower-energy conformation. This well-defined and stable geometry can translate to more ordered polymer chains and potentially enhanced crystallinity or micro-domain formation in the resulting materials.[2]
The presence of both a primary and a secondary hydroxyl group offers differential reactivity, a feature that can be exploited in sophisticated polymer synthesis. The primary hydroxyl group is generally more sterically accessible and therefore more reactive than the secondary hydroxyl group. This difference can be leveraged to control the polymerization process, for instance, in the stepwise synthesis of polyurethanes or in creating specific polymer architectures.
Elevating Polyester Performance
The incorporation of this compound into polyester chains is predicted to yield materials with a superior balance of properties compared to those synthesized from simple linear diols.
Enhancing Thermal Stability and Mechanical Strength
The rigidity of the cyclohexane ring directly contributes to a higher glass transition temperature (Tg) in the resulting polyesters. This is because more thermal energy is required to induce the segmental motion of the polymer chains that is characteristic of the glass transition. The introduction of this bulky, non-planar ring structure disrupts chain packing and can lead to amorphous polyesters with high clarity and toughness.[3]
Predicted Impact on Polyester Properties:
| Property | Influence of this compound | Rationale |
| Glass Transition Temp. (Tg) | Increased | Rigid cyclohexane ring restricts chain mobility. |
| Tensile Strength & Modulus | Increased | Stiff backbone structure enhances load-bearing capacity. |
| Hydrolytic Stability | Improved | The hydrophobic nature of the cyclohexane ring protects ester linkages from water. |
| Chemical Resistance | Enhanced | The stable cycloaliphatic structure is less susceptible to chemical attack than linear aliphatics. |
Workflow for Polyester Synthesis
The synthesis of a polyester from this compound and a dicarboxylic acid, such as terephthalic acid, can be achieved via a two-stage melt polycondensation process.
Detailed Experimental Protocol: Synthesis of a Copolyester
This protocol outlines the synthesis of a copolyester using this compound and isophthalic acid.
Materials:
-
This compound (1.0 mole)
-
Isophthalic acid (0.98 moles)
-
Antimony trioxide (0.05% by weight of diacid)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Procedure:
-
Reactor Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound, isophthalic acid, and antimony trioxide.
-
Esterification: The reaction mixture is heated to 190°C under a slow stream of nitrogen. The temperature is gradually increased to 230°C over 2-3 hours. Water, the byproduct of esterification, is collected in the distillation receiver. The reaction is considered complete when approximately 95% of the theoretical amount of water has been collected.
-
Polycondensation: The nitrogen inlet is closed, and a vacuum is slowly applied to the system, gradually reaching a pressure below 1 Torr. The temperature is simultaneously increased to 260°C.
-
Molecular Weight Build-up: The reaction is continued under high vacuum and at 260°C for 3-4 hours. The progress of the polymerization is monitored by the increase in the viscosity of the melt, observed through the torque on the mechanical stirrer.
-
Product Recovery: Once the desired viscosity is achieved, the vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor into a water bath to solidify. The resulting polymer strand is then pelletized for further characterization.
Crafting High-Performance Polyurethanes
In the realm of polyurethanes, this compound can function as a chain extender, reacting with an isocyanate-terminated prepolymer to form the hard segments of the final elastomer.
Enhancing Hard Segment Properties
The incorporation of this compound into the hard segments of a polyurethane is expected to impart a unique combination of properties. The rigidity of the cyclohexane ring will contribute to a high modulus and excellent tensile strength. The defined stereochemistry of the diol can lead to well-ordered hard segments, promoting microphase separation from the soft segments and resulting in elastomers with good elasticity and resilience.
Predicted Impact on Polyurethane Properties:
| Property | Influence of this compound | Rationale |
| Hardness (Shore A/D) | Increased | Rigid cycloaliphatic structure enhances hard segment stiffness. |
| Tensile Strength | Increased | Improved hard segment cohesion and ordering. |
| Thermal Stability | Enhanced | The stable cyclohexane ring raises the degradation temperature of the hard domains. |
| Abrasion Resistance | Improved | Strong intermolecular forces in the hard segments contribute to durability. |
Workflow for Polyurethane Synthesis
The synthesis of a polyurethane elastomer using this compound typically follows a two-step prepolymer method.
Detailed Experimental Protocol: Synthesis of a Thermoplastic Polyurethane
This protocol describes the synthesis of a thermoplastic polyurethane (TPU) using a polytetramethylene glycol (PTMG) soft segment, 4,4'-methylenebis(phenyl isocyanate) (MDI), and this compound as the chain extender.
Materials:
-
Polytetramethylene glycol (PTMG, Mn = 2000 g/mol ), dried under vacuum (1.0 mole)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI) (2.1 moles)
-
This compound (1.0 mole)
-
Dibutyltin dilaurate (DBTDL) catalyst (0.02% by weight of total reactants)
-
Dry nitrogen atmosphere
Procedure:
-
Prepolymer Synthesis: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and thermometer, PTMG is heated to 80°C under a nitrogen blanket. MDI is then added, and the mixture is stirred for 2 hours at 80°C to form the isocyanate-terminated prepolymer. The NCO content is verified by titration.
-
Chain Extension: The prepolymer is cooled to 60°C. In a separate vessel, this compound is dissolved in a minimal amount of a suitable solvent (e.g., dimethylformamide) with the DBTDL catalyst. This solution is then added to the prepolymer with vigorous stirring.
-
Casting and Curing: After a few minutes of intense mixing, the viscous liquid is degassed under vacuum and poured into a preheated mold. The mold is then placed in an oven at 110°C for 16 hours to cure the polyurethane.
-
Post-Curing and Characterization: The resulting polyurethane sheet is removed from the mold and post-cured at room temperature for one week before undergoing mechanical and thermal analysis.
Future Perspectives and Applications
The unique structural attributes of this compound position it as a promising monomer for a wide array of demanding applications. The enhanced thermal stability and mechanical strength it imparts could be highly beneficial in:
-
Automotive interiors and under-the-hood components: where resistance to high temperatures and mechanical stress is critical.
-
High-performance coatings: offering superior durability, chemical resistance, and weatherability.
-
Biomedical devices: where biocompatibility and hydrolytic stability are essential.
-
Advanced adhesives and sealants: requiring strong adhesion and long-term performance under harsh conditions.
Further research into the copolymerization of this compound with other diols and dicarboxylic acids will undoubtedly unlock a wider range of tunable properties, paving the way for novel materials tailored to specific performance requirements.
Conclusion
This compound represents a compelling, albeit under-explored, building block for the materials scientist's toolkit. Its rigid cycloaliphatic core, well-defined stereochemistry, and dual hydroxyl functionality offer a clear pathway to polymers with enhanced thermal, mechanical, and chemical resistance. This guide has provided a theoretical framework for its application in polyesters and polyurethanes, supported by detailed, actionable experimental protocols. It is our hope that this document will inspire and equip researchers to further investigate the potential of this versatile diol and contribute to the development of the next generation of high-performance materials.
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An In-depth Technical Guide to trans-4-(hydroxymethyl)cyclohexanol: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-(hydroxymethyl)cyclohexanol, a cycloaliphatic diol of significant industrial and academic interest. Delving into its historical context, this document traces the origins of its discovery, intrinsically linked to the pioneering era of polyester chemistry. The guide details the evolution of its synthesis, from early catalytic hydrogenation methods to contemporary protocols. A thorough examination of its stereochemistry, characterization techniques, and key applications, particularly in the realms of advanced polymer synthesis and as a crucial building block in drug development, is presented. This whitepaper serves as an essential resource for researchers and professionals seeking a deep, technical understanding of this versatile molecule.
Introduction: The Significance of a Symmetrical Diol
This compound, systematically named trans-(4-(hydroxymethyl)cyclohexyl)methanol and also widely known in the industry as trans-1,4-cyclohexanedimethanol (trans-CHDM), is a C8 cycloaliphatic diol. Its molecular structure, characterized by a cyclohexane ring with two hydroxymethyl groups in a trans configuration, imparts a unique combination of rigidity, symmetry, and thermal stability to the molecules and polymers derived from it. While it exists as a white, waxy solid at room temperature, its true value lies in its bifunctionality, which allows it to serve as a versatile monomer and chemical intermediate.[1]
The importance of this compound stems from its critical role in the production of high-performance polyesters, where the specific stereochemistry of the trans isomer leads to polymers with superior properties compared to those synthesized from its cis counterpart or a mixture of isomers.[2] This guide will explore the scientific journey of this compound, from its foundational discovery to its current and emerging applications.
A Historical Perspective: The Dawn of Polyester Innovation
The story of this compound is not one of a singular, dramatic discovery but rather an evolution driven by the burgeoning field of polymer science in the mid-20th century. Its history is deeply intertwined with the development of polyesters.
The Genesis of Catalytic Hydrogenation and Early Polyesters
The theoretical groundwork for the synthesis of this compound was laid in the early 1900s with the pioneering work of French chemist Paul Sabatier . His development of catalytic hydrogenation using finely divided metals, for which he was awarded the Nobel Prize in Chemistry in 1912, opened the door to the saturation of aromatic rings.[3][4] This fundamental process would later become the cornerstone of industrial 1,4-cyclohexanedimethanol production.
The initial wave of polyester research was led by Wallace Carothers at DuPont in the 1920s and 1930s.[4] While Carothers' primary focus shifted to polyamides, leading to the invention of nylon, his foundational work on polyesters set the stage for future advancements. The significant breakthrough in polyester chemistry came in 1941 when British scientists John Rex Whinfield and James Tennant Dickson synthesized polyethylene terephthalate (PET).[5]
The Emergence of a Novel Monomer: 1,4-Cyclohexanedimethanol
As the demand for polyesters with enhanced properties grew, researchers began to explore the incorporation of different monomers. It was in this context that 1,4-cyclohexanedimethanol (CHDM), a mixture of cis and trans isomers, emerged as a promising candidate. The commercial production of CHDM was pioneered by companies such as Eastman Kodak (now Eastman Chemical Company) in the 1950s.
A seminal patent filed in 1958 by Eastman Kodak inventors reveals the established method for producing 1,4-cyclohexanedimethanol via the high-pressure catalytic hydrogenation of an ester of 1,4-cyclohexanedicarboxylic acid.[6] This process invariably yielded a mixture of the cis and trans isomers.
The Ascendancy of the trans Isomer
Early in the development of CHDM-based polyesters, it became evident that the stereochemistry of the diol had a profound impact on the properties of the resulting polymer. The trans isomer, with its more linear and symmetrical structure, was found to produce polyesters with higher melting points, increased crystallinity, and enhanced thermal stability.[2] This realization spurred research into methods for increasing the proportion of the trans isomer in the CHDM mixture and for the separation of the two isomers. The 1959 patent also described methods for separating the higher-melting trans isomer from the cis isomer, highlighting the early recognition of the former's importance.[6]
Synthesis and Manufacturing: From Precursors to a Purified Isomer
The industrial synthesis of this compound is a multi-step process that begins with a common petrochemical feedstock and culminates in the purification of the desired stereoisomer.
The Dominant Industrial Route: Hydrogenation of Dimethyl Terephthalate (DMT)
The primary industrial method for producing 1,4-cyclohexanedimethanol is the catalytic hydrogenation of dimethyl terephthalate (DMT).[1] This process is typically carried out in two main stages:
-
Ring Hydrogenation: The aromatic ring of DMT is first saturated with hydrogen to form dimethyl 1,4-cyclohexanedicarboxylate (DMCC).
-
Ester Hydrogenolysis: The two ester groups of DMCC are then reduced to hydroxymethyl groups to yield 1,4-cyclohexanedimethanol.
This process, often employing a copper chromite catalyst, results in a mixture of cis and trans isomers, with the trans isomer typically comprising the major fraction.[1]
dot graph "Industrial_Synthesis_of_CHDM" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
DMT [label="Dimethyl Terephthalate (DMT)"]; H2_1 [label="H₂", shape=plaintext, fontcolor="#EA4335"]; DMCC [label="Dimethyl 1,4-Cyclohexanedicarboxylate (DMCC)"]; H2_2 [label="H₂", shape=plaintext, fontcolor="#EA4335"]; CHDM_mix [label="1,4-Cyclohexanedimethanol (cis/trans mixture)"]; Separation [label="Isomer Separation"]; trans_CHDM [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; cis_CHDM [label="cis-1,4-cyclohexanedimethanol", fillcolor="#FBBC05", fontcolor="#202124"];
DMT -> DMCC [label="Ring Hydrogenation"]; H2_1 -> DMCC [style=invis]; DMCC -> CHDM_mix [label="Ester Hydrogenolysis"]; H2_2 -> CHDM_mix [style=invis]; CHDM_mix -> Separation; Separation -> trans_CHDM; Separation -> cis_CHDM; }
Industrial Synthesis of 1,4-Cyclohexanedimethanol.
Isomer Separation and Enrichment
Given the superior properties imparted by the trans isomer in many applications, methods for separating the cis and trans isomers are of significant industrial importance. These methods often leverage the differences in the physical properties of the two isomers, such as their melting points. The trans isomer has a higher melting point than the cis isomer, which allows for separation via fractional crystallization.
Furthermore, processes have been developed to isomerize the less desired cis isomer into the more valuable trans isomer, thereby increasing the overall yield of the target compound.
Physicochemical Properties and Characterization
The distinct stereochemistry of this compound gives rise to its characteristic physical and chemical properties.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | White waxy solid |
| Melting Point | ~67 °C |
| Boiling Point | ~283 °C |
| Solubility | Soluble in water and alcohols |
Table 1: Physicochemical Properties of this compound. [2]
Characterization of this compound and its mixtures is typically achieved using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the molecular structure and for determining the ratio of cis to trans isomers in a mixture.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the hydroxyl (-OH) and C-O stretching vibrations.
-
Gas Chromatography (GC): GC is a powerful technique for separating the cis and trans isomers and quantifying their relative amounts.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and other thermal properties, which can help in identifying the specific isomer.
Applications: A Versatile Building Block
The unique properties of this compound make it a valuable component in a wide range of materials and chemical syntheses.
High-Performance Polyesters
The primary application of this compound is as a comonomer in the production of polyesters. Its incorporation into the polymer backbone enhances several key properties:
-
Increased Glass Transition Temperature (Tg) and Melting Point (Tm): The rigid cycloaliphatic ring restricts chain mobility, leading to polymers with higher thermal stability.
-
Improved Chemical Resistance and Durability: The cyclohexane ring provides protection against chemical attack and enhances the overall robustness of the polymer.
-
Enhanced Clarity and Optical Properties: In certain copolyesters, the inclusion of CHDM can disrupt crystallinity, leading to materials with excellent transparency.
A notable example is poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) , a high-performance polyester that utilizes CHDM as a key monomer.
dot graph "Polyester_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
trans_CHDM [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dicarboxylic_Acid [label="Dicarboxylic Acid\n(e.g., Terephthalic Acid)"]; Polycondensation [label="Polycondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyester [label="High-Performance Polyester\n(e.g., PCT)"];
trans_CHDM -> Polycondensation; Dicarboxylic_Acid -> Polycondensation; Polycondensation -> Polyester; }
General Polycondensation Reaction for Polyester Synthesis.
A Key Intermediate in Drug Development and Fine Chemicals
Beyond the realm of polymers, the bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The two primary alcohol groups can be selectively modified to introduce a wide range of functionalities, enabling the construction of complex molecular architectures. Its rigid cyclohexane core can serve as a scaffold for positioning functional groups in a well-defined three-dimensional orientation, a critical aspect in the design of biologically active molecules.
Future Outlook
The journey of this compound from its origins in the quest for better polyesters to its current status as a versatile chemical building block is a testament to the enduring importance of fundamental chemical synthesis and the continuous drive for materials with enhanced performance. As the focus on sustainable chemistry intensifies, the development of bio-based routes to this important diol is an area of growing interest. Furthermore, its application in the synthesis of novel functional materials and complex organic molecules is expected to expand, ensuring its continued relevance in both industrial and academic research for the foreseeable future.
References
- Sabatier, P. (1912).
- The Complete History Of Polyester. (n.d.). QNR Rope Article.
- Whinfield, J. R., & Dickson, J. T. (1941). Improvements relating to the manufacture of artificial fibres.
- The Historical Development of Polyesters. (2005). In Polyesters, 2 Volume Set.
- The history of the development of polyester fiber. (2023). Knowledge.
- Process for preparing trans-1, 4 cyclohexanedimethanol. (1990).
- Preparation of trans-1,4-cyclohexanedimethanol. (1959). U.S.
- Cyclohexanedimethanol. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. (2018).
- Synthesis and Thermal Properties of Poly(cyclohexylene dimethylene terephthalate-co-butylene terephthalate). (1995). Macromolecular Research, 3(1), 45-51.
- Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. (2017). Polymers, 9(7), 249.
- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
- Stereoisomerism in Disubstituted Cyclohexanes. (n.d.).
- Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts.
- 1,4-Cyclohexanedimethanol. (n.d.). ChemicalBook.
- 1,4-Cyclohexanedimethanol. (n.d.). PubChem.
- The Journal of Organic Chemistry 1960 Volume 25 No.4. (1960). The Journal of Organic Chemistry, 25(4).
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Synthesis and Switchable Condensation Reaction of Bifunctional[4]Catenane. (2008). Organic Letters, 10(14), 2943–2946.
- Process for the production of cyclohexanedimethanol, with preponderance of the trans-isomer. (1995).
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Methodological & Application
The Strategic Use of trans-4-(Hydroxymethyl)cyclohexanol in Advanced Polyester Synthesis
An Application Guide for Researchers
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of trans-4-(hydroxymethyl)cyclohexanol, commonly known in the industry as 1,4-Cyclohexanedimethanol (CHDM), for the synthesis of high-performance polyesters. We delve into the core principles of polycondensation, the critical influence of the monomer's stereochemistry on polymer properties, and present a detailed, field-proven protocol for laboratory-scale synthesis. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a foundational understanding of the synthetic process.
Introduction: The Significance of a Cycloaliphatic Diol
In the vast landscape of polymer science, the properties of a polyester are fundamentally dictated by the selection of its constituent monomers.[1] this compound (trans-CHDM) is a cycloaliphatic diol that serves as a critical building block for creating advanced polyesters with superior performance characteristics.[1] Unlike linear aliphatic diols, the incorporation of CHDM's rigid and non-planar cyclohexane ring into the polymer backbone imparts a unique combination of hardness, flexibility, and stability.[1][2]
The significance of CHDM lies in its ability to markedly enhance key polymer properties:
-
Thermal Stability: The rigid ring structure elevates the glass transition temperature (Tg), resulting in materials with better heat stability.[1][3]
-
Hydrolytic Stability: Polyesters containing CHDM are more resistant to degradation by moisture, which extends product lifespan.[1]
-
Mechanical and Barrier Properties: The non-planar ring structure enhances the mechanical strength and gas barrier properties of the resulting polymer.[2]
This guide will focus specifically on the trans-isomer, as its stereochemistry is crucial for achieving high crystallinity and optimal thermal properties in the final polyester.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for designing a successful polymerization process.
| Property | Value | Reference |
| CAS Number | 3685-27-6 | |
| Molecular Formula | C₇H₁₄O₂ | [4] |
| Molecular Weight | 130.19 g/mol | [4] |
| Appearance | White to almost white crystalline solid | [4] |
| Melting Point | ~104 °C | [4][5] |
| Boiling Point | 262.0±8.0 °C (Predicted) | [5] |
| Solubility | Soluble in methanol and various organic solvents | [4] |
| Purity | Typically >98% | |
| Storage | Store under inert atmosphere at room temperature | [5] |
Core Principles of Polyester Synthesis via Polycondensation
The synthesis of polyesters from a diol (like CHDM) and a dicarboxylic acid is typically achieved through a two-stage melt polycondensation process. This method avoids the need for solvents at high temperatures and is commercially viable.[2]
Stage 1: Esterification. The diol and dicarboxylic acid (or its dimethyl ester) are heated in the presence of a catalyst. This initial stage forms a low-molecular-weight prepolymer and releases a byproduct (water or methanol).
Stage 2: Polycondensation. The temperature is further increased, and a high vacuum is applied. This crucial step removes the byproduct, shifting the reaction equilibrium towards the formation of a high-molecular-weight polymer.
The general reaction is illustrated below:
Caption: General Polycondensation Reaction.
The Decisive Role of Stereochemistry: trans vs. cis Isomers
CHDM exists as two primary stereoisomers: cis and trans. The spatial arrangement of the hydroxymethyl (-CH₂OH) groups relative to the cyclohexane ring is the defining difference.
Caption: Workflow for Two-Stage Melt Polycondensation.
Step-by-Step Procedure
Stage 1: Transesterification (Methanolysis)
-
Reactor Setup: Charge the clean, dry glass reactor with DMT and trans-CHDM in a molar ratio of approximately 1:1.2. The slight excess of diol compensates for any loss during the reaction.
-
Causality: An excess of the more volatile component (diol) ensures that the stoichiometry remains balanced as some diol may distill off with the byproduct, driving the reaction to completion.
-
-
Catalyst Addition: Add the titanium catalyst (e.g., 50-200 ppm relative to the final polymer weight).
-
Inert Atmosphere: Purge the reactor with dry, inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can cause polymer degradation and discoloration at high temperatures. Maintain a slow, continuous nitrogen flow.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 180-220°C. As the reactants melt and the reaction begins, methanol will be generated and start to distill.
-
Causality: This temperature range is optimal for activating the catalyst and initiating the transesterification reaction without causing premature degradation of the reactants.
-
-
Byproduct Collection: Continue this stage until the theoretical amount of methanol has been collected in the cold trap (typically 2-3 hours). The cessation of methanol distillation indicates the completion of the transesterification stage.
Stage 2: Polycondensation
-
Stabilizer Addition: Cool the reactor slightly and add the thermal stabilizer (e.g., phosphoric acid).
-
Causality: The stabilizer deactivates the titanium catalyst, preventing side reactions and thermal degradation of the polymer during the high-temperature polycondensation stage.
-
-
High-Temperature Ramp: Gradually increase the temperature to 280-300°C. [2]3. Vacuum Application: Once the target temperature is reached, slowly and carefully apply a high vacuum (<1 Torr).
-
Causality: The high vacuum is critical for removing the ethylene glycol byproduct (formed from the excess diol) and residual methanol, which shifts the equilibrium towards the formation of long polymer chains (high molecular weight).
-
-
Monitoring Progress: The viscosity of the molten polymer will increase significantly as the molecular weight builds. Monitor the torque on the mechanical stirrer as an indicator of this increase. The reaction is typically complete within 2-4 hours.
-
Polymer Recovery: Once the desired viscosity is achieved, release the vacuum by introducing nitrogen. Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting polymer can then be pelletized for characterization.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.
-
High temperatures and vacuum are involved; ensure all glassware is free of cracks and rated for these conditions.
-
Be cautious when handling catalysts and reagents. Review all relevant Safety Data Sheets (SDS) before starting.
Characterization of the Synthesized Polyester
To confirm the successful synthesis and determine the properties of the resulting polymer, a suite of analytical techniques should be employed.
| Technique | Purpose | Expected Results for PCT |
| FTIR Spectroscopy | Confirm functional groups | Presence of ester carbonyl (C=O) stretch (~1720 cm⁻¹), C-O stretch, and absence of hydroxyl (-OH) end groups. |
| NMR Spectroscopy | Elucidate chemical structure | Verify the repeating unit structure and confirm the incorporation of the CHDM and terephthalate moieties. |
| DSC | Determine thermal transitions | Measure glass transition temperature (Tg ~88°C) and melting temperature (Tm ~300°C). [3] |
| TGA | Assess thermal stability | Determine the onset temperature of thermal degradation. Good thermal stability is expected. [6][7] |
| GPC/SEC | Measure molecular weight | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
Conclusion
This compound is a uniquely valuable monomer for synthesizing high-performance polyesters. Its rigid, cycloaliphatic structure imparts superior thermal, mechanical, and hydrolytic stability compared to polymers made from simple linear diols. The stereochemistry of the trans-isomer is paramount for achieving the high crystallinity and thermal properties required in demanding applications, from advanced packaging films to durable electronic components. [1][2]By following the detailed melt polycondensation protocol and understanding the chemical principles outlined in this guide, researchers can reliably synthesize and explore the potential of these advanced materials.
References
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Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. MDPI. [Link]
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The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis. Millennium Specialty Chemicals. [Link]
-
1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Semantic Scholar. [Link]
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1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. ResearchGate. [Link]
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1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. ResearchGate. [Link]
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This compound. Polymer Books. [Link]
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Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH). [Link]
-
This compound. Crysdot LLC. [Link]
- CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester.
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health (NIH). [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. [Link]
- CN1468272A - Process for preparing poly (1, 4-cyclohexanedicarboxylic acid 1, 4-cyclohexylenedimethylene)
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Application Notes and Protocols for the Synthesis of High-Performance Polyurethanes Using trans-4-(hydroxymethyl)cyclohexanol
Introduction: The Strategic Advantage of Cycloaliphatic Diols in Polyurethane Chemistry
Polyurethanes (PUs) are a cornerstone of modern polymer science, offering exceptional versatility for applications ranging from flexible foams to rigid elastomers.[1] The properties of these materials are intrinsically linked to the molecular architecture of their constituent monomers: diisocyanates, polyols, and chain extenders.[2] While linear aliphatic diols are widely used, the incorporation of cycloaliphatic structures, such as trans-4-(hydroxymethyl)cyclohexanol, into the polymer backbone presents a significant opportunity for enhancing material performance. The rigid, saturated ring structure of this diol imparts a unique combination of properties to the resulting polyurethane, including improved thermal stability, mechanical strength, and hardness, when compared to their linear aliphatic counterparts.[3] This makes polyurethanes derived from this compound prime candidates for demanding applications in specialty coatings, biomedical devices, and high-performance elastomers.
This document provides a comprehensive guide for researchers and professionals in polymer science and drug development on the utilization of this compound in polyurethane synthesis. We will delve into the rationale behind its use, provide detailed synthesis protocols, and discuss the expected material properties with supporting data and characterization techniques.
The Unique Contribution of this compound to Polyurethane Properties
The distinct characteristics of polyurethanes synthesized with this compound stem directly from its molecular structure. The cyclohexane ring introduces a bulky, rigid element into the polymer chain. This rigidity enhances the hardness and tensile modulus of the material.[4] Unlike aromatic rings, the saturated cycloaliphatic structure offers excellent resistance to UV degradation, leading to superior color and gloss retention in coatings and other exterior applications.
The "trans" stereochemistry of the hydroxymethyl and hydroxyl groups on the cyclohexane ring also plays a crucial role. This configuration leads to a more linear and symmetric chain extension, which can promote better packing of the hard segments of the polyurethane. This ordered arrangement can result in improved mechanical properties and thermal resistance.
Synthesis of Polyurethanes with this compound: Protocols and Methodologies
Two primary methods are employed for the synthesis of polyurethanes: the one-shot method and the prepolymer method. Both are adaptable for use with this compound.
Protocol 1: One-Shot Melt Polyaddition for Thermoplastic Polyurethanes
This method involves the simultaneous reaction of the diisocyanate, polyol (soft segment), and this compound (chain extender/hard segment) in a single step. It is a more direct and often faster route to the final polymer.
Materials:
-
This compound (purity >98%)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Reactant Preparation:
-
Thoroughly dry the this compound and PTMEG under vacuum at 80°C for at least 4 hours to remove any residual moisture, which can react with the isocyanate.
-
Melt the MDI in an oven at 60°C.
-
-
Polymerization:
-
In the reaction flask, combine the dried PTMEG and this compound. Heat the mixture to 80°C under a gentle stream of nitrogen while stirring until a homogeneous melt is achieved.
-
Calculate the required amount of MDI to achieve a final NCO:OH molar ratio of approximately 1.05:1.
-
Add the molten MDI to the diol mixture with vigorous stirring.
-
Add a catalytic amount of DBTDL (approximately 0.05 wt% of the total reactants).
-
Continue the reaction at 85-90°C for 2-3 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.[5]
-
-
Casting and Curing:
-
Pour the viscous polymer melt into a preheated mold.
-
Cure the polymer in a vacuum oven at 100°C for 24 hours to ensure complete reaction.
-
Post-cure the resulting polyurethane film or object at 70°C for an additional 24 hours.
-
Experimental Workflow for One-Shot Synthesis:
Caption: Workflow for the one-shot synthesis of polyurethane.
Protocol 2: Prepolymer Synthesis Method
This two-step method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended with this compound. This approach allows for better control over the polymer architecture.
Materials:
-
This compound (purity >98%)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for solution polymerization)
Equipment:
-
As per Protocol 1, with the addition of a dropping funnel.
Procedure:
-
Prepolymer Formation:
-
Dry the PTMEG under vacuum at 80°C for 4 hours.
-
In the reaction flask, add the molten MDI and heat to 70°C under a nitrogen atmosphere.
-
Slowly add the dried PTMEG to the MDI with vigorous stirring. The NCO:OH molar ratio should be 2:1.
-
Add a catalytic amount of DBTDL.
-
Continue the reaction at 80°C for 2 hours to form the isocyanate-terminated prepolymer. The NCO content of the prepolymer can be monitored via titration.
-
-
Chain Extension:
-
Dissolve the pre-dried this compound in a minimal amount of dry DMF (if performing a solution polymerization) or prepare it as a melt.
-
Cool the prepolymer to 60°C and then slowly add the this compound solution/melt via the dropping funnel with vigorous stirring. The amount of diol should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.
-
After the addition is complete, increase the temperature to 80°C and continue the reaction for another 2-3 hours until the viscosity significantly increases.
-
-
Casting and Curing:
-
As described in Protocol 1.
-
Chemical Reaction for Polyurethane Formation:
Caption: General reaction scheme for polyurethane synthesis.
Characterization and Expected Properties
The resulting polyurethanes should be characterized to confirm their structure and evaluate their physical properties.
Structural Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): The formation of the urethane linkage can be confirmed by the appearance of a characteristic C=O stretching peak around 1730 cm⁻¹ and an N-H stretching peak around 3300 cm⁻¹.[6] The disappearance of the strong N=C=O stretching band from the isocyanate at approximately 2275-2250 cm⁻¹ indicates a complete reaction.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to further elucidate the polymer structure and confirm the incorporation of the this compound moiety.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polyurethane. Polyurethanes containing cycloaliphatic structures are expected to exhibit good thermal stability.[7] The degradation of polyurethanes typically occurs in two or three stages, corresponding to the decomposition of the hard and soft segments.[8]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the soft and hard segments, as well as any melting (Tm) and crystallization (Tc) temperatures. The incorporation of the rigid this compound is expected to increase the Tg of the hard segment.[4]
Mechanical Properties
The mechanical properties of the synthesized polyurethanes can be evaluated through tensile testing to determine tensile strength, elongation at break, and Young's modulus. The hardness can be measured using a durometer (Shore A or D).
Table 1: Expected Properties of Polyurethanes Derived from Cycloaliphatic Diols
| Property | Expected Value Range | Rationale |
| Tensile Strength | 30 - 50 MPa | The rigid cycloaliphatic structure enhances the cohesive strength of the polymer.[4] |
| Elongation at Break | 300 - 600% | Dependent on the soft segment content and type. |
| Young's Modulus | 20 - 100 MPa | The rigidity of the cyclohexane ring contributes to a higher modulus.[4] |
| Shore Hardness | 80A - 60D | The hard segment content and the rigidity of the diol influence the hardness. |
| Glass Transition Temp. (Tg) | -40 to -20 °C (Soft Segment) 60 to 100 °C (Hard Segment) | The cycloaliphatic structure increases the Tg of the hard segment.[4] |
| Decomposition Temp. (Td) | > 250 °C (onset) | The stable C-C bonds in the cycloaliphatic ring contribute to good thermal stability.[5] |
Note: These are estimated values based on polyurethanes synthesized with the structurally similar 1,4-cyclohexanedimethanol (CHDM). Actual values will depend on the specific formulation (e.g., NCO:OH ratio, soft segment type and content).
Safety and Handling Precautions
-
Isocyanates are sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9]
-
This compound may cause skin and eye irritation.[9] Consult the Safety Data Sheet (SDS) before use.
-
The polymerization reaction is exothermic and should be controlled, especially on a larger scale.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyurethanes. Its rigid cycloaliphatic structure imparts enhanced thermal stability, mechanical strength, and hardness to the resulting polymers. The provided protocols offer a starting point for researchers to explore the potential of this diol in various applications, from durable coatings to advanced biomedical materials. The unique properties conferred by this compound make it a compelling choice for the development of next-generation polyurethane materials.
References
- Benchchem. Application of 1,4-Cyclohexanediol in Polyurethane Production: Detailed Application Notes and Protocols. Accessed January 11, 2026.
- UCL Discovery.
- Puszka, A. New thermoplastic polyurethane elastomers based on aliphatic diisocyanate: Synthesis and characterization. J. Therm. Anal. Calorim.2018, 133, 1935–1946.
- ResearchGate. Study of chemical, physico-mechanical and biological properties of 4,4′-methylenebis(cyclohexyl isocyanate)-based polyurethane films. Accessed January 11, 2026.
- ACS Publications.
- MDPI. One-Pot Synthesis of Hyperbranched Polyurethane-Triazoles with Controlled Structural, Molecular Weight and Hydrodynamic Characteristics. Accessed January 11, 2026.
- Puszka, A. Aliphatic polycarbonate-based thermoplastic polyurethane elastomers containing diphenyl sulfide units. Polym. Bull.2017, 74, 1869–1890.
- MDPI. The Green Approach to the Synthesis of Bio-Based Thermoplastic Polyurethane Elastomers with Partially Bio-Based Hard Blocks. Accessed January 11, 2026.
- Sigma-Aldrich. This compound. Accessed January 11, 2026.
- MDPI. Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane. Accessed January 11, 2026.
- PubMed. Synthesis of Bio-Based Thermoplastic Polyurethane Elastomers Containing Isosorbide and Polycarbonate Diol and Their Biocompatible Properties. Accessed January 11, 2026.
- Jones, F. N., et al. Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols.
- Scite.ai. Characterization of polyurethane resins by FTIR, TGA, and XRD. Accessed January 11, 2026.
- ResearchGate.
- ResearchGate. TGA/FTIR studies of segmented aliphatic polyurethanes and their nanocomposites prepared with commercial montmorillonites. Accessed January 11, 2026.
- ResearchGate. Characterization of Polyurethanes from MDI, PEG 400 and Kepok Banana Hump additives with TGA, DTG and LCMS spectrometers. Accessed January 11, 2026.
- ResearchGate. Characterization of polyurethane resins by FTIR, TGA, and XRD. Accessed January 11, 2026.
- NIH. Synthesis and structure/properties characterizations of four polyurethane model hard segments. Accessed January 11, 2026.
- NIH. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol)
- The Royal Society of Chemistry.
-
ResearchGate. Synthesis of MDI and PCL-diol-based polyurethanes containing[10] and[11]Rotaxanes and their properties. Accessed January 11, 2026.
- ResearchGate. Structural, thermal and surface characterization of thermoplastic polyurethanes based on poly(dimethylsiloxane). Accessed January 11, 2026.
- MDPI. Synthesis of Shape-Memory Polyurethanes: Combined Experimental and Simulation Studies. Accessed January 11, 2026.
- ResearchGate. Solvent‐free and nonisocyanate melt transurethane reaction for aliphatic polyurethanes and mechanistic aspects. Accessed January 11, 2026.
- ResearchGate. Synthesis of Shape-Memory Polyurethanes: Combined Experimental and Simulation Studies. Accessed January 11, 2026.
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Application Notes & Protocols: Enhancing Epoxy Resin Performance with trans-4-(Hydroxymethyl)cyclohexanol
Prepared by: Senior Application Scientist, Materials Division
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of trans-4-(hydroxymethyl)cyclohexanol, a cycloaliphatic diol, in epoxy resin formulations. Epoxy resins are a cornerstone of high-performance thermosetting polymers, but their inherent brittleness and high viscosity can limit their application.[1][2] The incorporation of modifiers is a critical strategy to tailor their properties. This guide details the role of this compound as a reactive modifier to reduce viscosity, enhance toughness, and modulate the thermomechanical properties of cured epoxy systems. We will explore the underlying chemical mechanisms, provide detailed experimental protocols for formulation and characterization, and present a framework for interpreting the results, grounded in established material science principles.
Introduction: The Role of Reactive Modifiers in Epoxy Systems
Epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA), are prized for their excellent adhesion, chemical resistance, and thermal stability.[1][2] However, their high cross-link density often results in a rigid, brittle network with poor fracture toughness.[1] Furthermore, the high initial viscosity of many epoxy prepolymers poses significant processing challenges, especially in applications requiring good impregnation and flow, such as in fiber-reinforced composites and electronic encapsulation.[3]
Reactive diluents and modifiers are incorporated into epoxy formulations to address these limitations.[4][5][6] Unlike non-reactive diluents, which can migrate out of the cured matrix over time, reactive modifiers contain functional groups that participate in the curing reaction, becoming a permanent part of the polymer network.[4][6] This integration ensures long-term stability while improving processability and mechanical performance.
This compound, a specific isomer of 1,4-Cyclohexanedimethanol (CHDM), is a cycloaliphatic diol that serves as an effective reactive modifier.[7][8][9] Its two primary hydroxyl (-OH) groups can react with epoxy rings, especially in the presence of suitable catalysts or with specific curing agents like anhydrides.[10] The rigid yet non-aromatic cycloaliphatic core introduces a unique combination of toughness and thermal stability, making it a compelling alternative to more common linear aliphatic diols.[9]
Key Advantages of this compound:
-
Viscosity Reduction: Significantly lowers the viscosity of the uncured resin mixture, improving handling and processability.[5][6]
-
Toughening and Flexibilization: The introduction of the flexible cyclohexyl ring into the epoxy backbone disrupts the tight cross-linked structure, enhancing toughness and impact resistance.[1][11]
-
Improved Thermal Properties: The rigid ring structure helps to maintain a relatively high glass transition temperature (Tg) compared to linear aliphatic modifiers.[9]
Mechanism of Action: Integration into the Epoxy Network
The primary mechanism by which this compound modifies the epoxy network is through the reaction of its hydroxyl groups with the epoxide rings of the resin. This is an etherification reaction that opens the epoxy ring and integrates the diol into the polymer backbone.
In a typical amine-cured system, the primary and secondary amines of the hardener are the main reactants with the epoxy groups. However, the hydroxyl groups from the diol can also participate, particularly at elevated temperatures or in the presence of a tertiary amine catalyst, which can accelerate the epoxy-hydroxyl reaction.[12]
The reaction proceeds as follows:
-
The amine hardener initiates the primary curing reaction by opening epoxy rings.
-
The hydroxyl groups of this compound react with other epoxy rings, acting as a chain extender. This creates a longer, more flexible segment between cross-links.
This dual-reaction pathway modifies the final network structure, reducing the overall cross-link density and increasing the molecular weight between cross-links, which is a key factor in improving toughness.[13]
Application Protocol: Formulation and Curing
This section provides a step-by-step protocol for formulating, curing, and preparing test specimens of an epoxy resin modified with this compound.
Materials & Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~185-192 g/eq.
-
Curing Agent: Triethylenetetramine (TETA), Amine Hydrogen Equivalent Weight (AHEW) ~24.4 g/eq.
-
Modifier: this compound (CAS: 3685-27-6), Molecular Weight ~130.19 g/mol .[14]
-
Equipment: Top-pan balance (±0.01 g), planetary centrifugal mixer or mechanical stirrer, vacuum desiccator/chamber, silicone molds, convection oven.
Formulation Calculation
Accurate stoichiometric calculation is critical for achieving optimal properties. The standard calculation is based on the ratio of epoxy groups to reactive amine hydrogens. The addition of the diol does not alter the required amount of amine hardener, as it is treated as a modifier to the epoxy component.
The amount of amine hardener is calculated as Parts per Hundred Resin (PHR):
PHR (Amine) = (AHEW / EEW) * 100
For this system: PHR = (24.4 / 190) * 100 ≈ 12.8 PHR
This means for every 100g of DGEBA resin, 12.8g of TETA is required.
The diol is added as a weight percentage of the epoxy resin component. The following table provides example formulations.
| Table 1: Example Formulations for Epoxy Modification | ||||
| Formulation ID | DGEBA Resin (g) | Diol Modifier (wt%) | Diol Modifier (g) | TETA Hardener (g) |
| Control-0% | 100.0 | 0% | 0.0 | 12.8 |
| MOD-5% | 95.0 | 5% | 5.0 | 12.2 (95g * 0.128) |
| MOD-10% | 90.0 | 10% | 10.0 | 11.5 (90g * 0.128) |
| MOD-15% | 85.0 | 15% | 15.0 | 10.9 (85g * 0.128) |
Causality Note: The amount of hardener is adjusted based on the actual weight of the epoxy resin in the modified formulations to maintain the correct stoichiometric ratio between epoxy groups and amine hydrogens. Failure to do so can lead to an incomplete cure and degraded properties.[15]
Protocol: Mixing, Casting, and Curing
Step-by-Step Methodology:
-
Preparation: Gently warm the DGEBA resin and the solid this compound to approximately 30-40°C to reduce viscosity and ensure the diol melts and dissolves easily.[15]
-
Weighing: Accurately weigh the DGEBA resin and the diol modifier into a disposable mixing cup according to the formulations in Table 1.
-
Initial Mixing: Mix the resin and diol thoroughly until the diol is completely dissolved and the mixture is homogeneous. A planetary mixer (5 minutes at 1500 rpm) is recommended.
-
Hardener Addition: Weigh the corresponding amount of TETA hardener and add it to the resin/diol mixture.
-
Final Mixing: Mix immediately and thoroughly for 3-5 minutes. Be mindful of the pot life, which will decrease as the exothermic reaction begins.
-
Degassing: Place the mixture in a vacuum chamber to remove air bubbles entrapped during mixing. Apply vacuum until the foam collapses and large bubbles cease to appear.
-
Casting: Pour the degassed mixture slowly into pre-conditioned silicone molds suitable for creating test specimens (e.g., dog-bone shapes for tensile testing, rectangular bars for flexural and impact testing).
-
Curing: Allow the castings to cure at ambient temperature (25°C) for 24 hours, followed by a post-cure in a convection oven at 80°C for 3 hours to ensure full cross-linking. The specific cure schedule may need optimization depending on the hardener used.[16][17]
Application Protocol: Characterization and Analysis
After curing and conditioning, the samples should be characterized to quantify the effect of the diol modifier. All testing should be performed according to relevant ASTM or ISO standards.[18][19][20]
Rheological Analysis
-
Protocol: Measure the viscosity of the uncured mixtures (resin + diol + hardener) shortly after mixing using a rotational viscometer or rheometer with parallel plate geometry (as per ASTM D445).
-
Expected Outcome: A significant, concentration-dependent reduction in initial viscosity is expected with the addition of the diol.[3][21] This is a primary benefit for processing.
Mechanical Testing
-
Tensile Properties (ASTM D638): Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.[20]
-
Flexural Properties (ASTM D790): Perform a three-point bending test to determine flexural strength and modulus.[20]
-
Impact Strength (ASTM D256): Use an Izod or Charpy impact tester to measure the energy absorbed during fracture, which is an indicator of toughness.[20]
-
Expected Outcome: The addition of the diol is expected to decrease tensile and flexural strength and modulus slightly, but significantly increase elongation at break and impact strength, indicating a tougher, less brittle material.[1][5]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): Heat samples at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg).[22][23] The Tg indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): Heat samples in an inert atmosphere to determine the onset of thermal decomposition. This provides information on the material's thermal stability.[24][25]
-
Expected Outcome: The Tg may decrease moderately with increasing diol concentration due to reduced cross-link density.[3] However, the cycloaliphatic structure helps mitigate this reduction compared to linear modifiers. Thermal stability from TGA should remain high, with minimal changes in the decomposition onset temperature.
| Table 2: Predicted Impact of this compound on Epoxy Properties | ||||
| Property | Control (0% Diol) | 5% Diol | 10% Diol | 15% Diol |
| Viscosity (Pa·s) | High | ▼ Medium-High | ▼▼ Medium | ▼▼▼ Low |
| Glass Transition (Tg, °C) | High | ▼ Slight Decrease | ▼ Moderate Decrease | ▼▼ Further Decrease |
| Tensile Strength (MPa) | High | ↔ / ▼ Slight Decrease | ▼ Decrease | ▼▼ Further Decrease |
| Elongation at Break (%) | Low | ▲ Increase | ▲▲ Significant Increase | ▲▲▲ High Increase |
| Impact Strength (kJ/m²) | Low | ▲ Increase | ▲▲ Significant Increase | ▲▲▲ High Increase |
| (Note: Arrows indicate the expected trend relative to the control. ▼ = Decrease, ▲ = Increase) |
Troubleshooting Common Issues
| Table 3: Troubleshooting Guide for Modified Formulations | ||
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cured epoxy is too soft or tacky | 1. Incorrect stoichiometric ratio (too little hardener).2. Incomplete mixing of components.3. Insufficient cure time or temperature. | 1. Recalculate PHR for the epoxy resin portion only.2. Ensure thorough, homogeneous mixing.3. Extend post-cure time or increase temperature slightly (e.g., to 100°C for 2h). |
| Cured epoxy is too brittle | 1. High concentration of a monofunctional diluent (not applicable here, but a general issue).2. "Shock cooling" after post-cure. | 1. Reduce the concentration of the diol modifier.[15]2. Allow samples to cool slowly to room temperature inside the oven after post-curing to minimize internal stresses. |
| Phase separation or cloudiness in cured sample | Incompatibility between the diol and the epoxy/hardener system at high concentrations. | Reduce the concentration of the diol. Consider a different hardener system that may improve compatibility. |
| High viscosity despite adding diol | 1. Low ambient temperature.2. Crystallization of the epoxy resin or diol. | 1. Warm components separately to 30-40°C before mixing.[15]2. Gently heat the crystallized component until it becomes clear and homogeneous before use. |
Conclusion
This compound is a highly effective reactive modifier for epoxy resin systems. Its incorporation provides a reliable method for reducing formulation viscosity, which is critical for improving processability in applications like infusion, casting, and coating. The primary performance benefit is a significant enhancement in the toughness and impact resistance of the cured epoxy, transforming an inherently brittle material into a more durable one. While this modification typically involves a trade-off with a slight reduction in thermal properties (Tg) and stiffness, the rigid cycloaliphatic structure of the diol provides a better balance of properties compared to linear aliphatic flexibilizers. By following the detailed protocols for formulation, curing, and characterization outlined in this guide, researchers can effectively leverage this versatile diol to develop advanced epoxy materials tailored to demanding performance requirements.
References
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- Epoxy Diluents for Viscosity Control: Reactive vs. Biobased. (2025). Benchchem.
- Technical Support Center: Viscosity Control in Epoxy Formulations with Reactive Diluents. (n.d.). Benchchem.
- Types of Diluents for Epoxy Resins based on their Reactivity. (2025). SpecialChem.
- ASTM D4142-89(2022) - Standard Guide for Testing Epoxy Resins. (2022). ANSI Webstore.
- ASTM D 4142 : 1989 : R2017 Standard Guide for Testing Epoxy Resins. (2017). Intertek Inform.
- Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses. (2024). DENACOL's Lab.
- (No Title). (n.d.).
- 1,4-Cyclohexanedimethanol diglycidyl ether. (n.d.). Wikipedia.
- What standards are used for mechanical testing for epoxy resins? (2023).
- METHOD FOR TESTING EPOXY RESIN ADHESIVES, BINDERS AND SEALANTS. (n.d.).
- Cyclohexanedimethanol. (n.d.). Wikipedia.
- 1,4-Cyclohexanedimethanol diglycidyl ether | 14228-73-0. (n.d.). Biosynth.
- CAS 14228-73-0: Diglycidyl ether of 1,4-Cyclohexanedimethanol. (n.d.). CymitQuimica.
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (n.d.).
- 1,4–CycloHexaneDiMethanol | CHDM | Supplier & Distributor. (n.d.). Arpadis.
- This compound. (n.d.). polymer-books.
- Tougher Cycloaliph
- Novel thermal curing of cycloaliphatic resins by thiol-epoxy click process with several multifunctional thiols. (n.d.).
- Novel thermal curing of cycloaliphatic resins by thiol–epoxy click process with several multifunctional thiols. (2017). Semantic Scholar.
- Toughening of epoxy resins. (2012).
- Curing Methods of Cycloaliphatic Epoxy Resins. (n.d.). TetraWill Technical Guide.
- 4-(Hydroxymethyl)cyclohexanol, (cis- and trans-mixture), 5 grams. (n.d.).
- Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. (n.d.).
- Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. (2025).
- The Curing Reaction Between Cycloaliph
- Synthesis and Characterization of Epoxy Resin of (2E, 6E) - Bis (4-hydroxybenzylidene) -4-methylcyclohexanone. (n.d.). Tech Science Press.
- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
- EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. (n.d.). University of North Texas.
- Mechanical Behavior of Epoxy Resin Polymers and Their Application in Civil Engineering. (2025). Crimson Publishers.
- Synthesis and Characterizations of New Epoxy Resins and its composites and Study the Mechanical and Physical Properties. (2022).
- This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.
- Fracture Toughening Mechanisms in Epoxy Adhesives. (n.d.).
- How Is Epoxy Resin Synthesized? (2025). YouTube.
- Synthesis of Bio-Based Epoxy Resins. (n.d.). Wiley-VCH.
- 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 5 g. (n.d.). Fisher Scientific.
- Toughening of epoxy resin systems using low-viscosity additives. (2025). Deakin University.
- This compound | 3685-27-6. (n.d.). Sigma-Aldrich.
- The Role of 1,4-Cyclohexanedimethanol in Resin Intermedi
- Thermal Analysis of a Novel Tetrafunctional Epoxy Resin Cured with Anhydride. (2025).
- Thermal Analysis Curves of Various Epoxy Resin Systems. (n.d.).
- 4-(Hydroxymethyl)cyclohexanol 33893-85-5. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Mechanical and Thermal Properties of Chemically Modified Epoxy Resin. (2012). Semantic Scholar.
- Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2024).
- Molecular Simulations of Thermomechanical Properties of Epoxy-Amine Resins. (2022). PMC - NIH.
- Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. (2019). MDPI.
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analytical methods for the quantification of trans-4-(hydroxymethyl)cyclohexanol
Application Note: Quantitative Analysis of trans-4-(Hydroxymethyl)cyclohexanol
Introduction and Scope
This compound (THMC), a diol with the molecular formula C₇H₁₄O₂, is a valuable chemical intermediate in various industrial applications, including the synthesis of polymers, pharmaceuticals, and specialty chemicals like fragrances.[1][2] Its isomeric purity and concentration are critical quality attributes that can significantly impact the reaction kinetics, yield, and final product properties. Therefore, robust and reliable analytical methods for the accurate quantification of THMC in raw materials, in-process samples, and final products are essential for quality control and process optimization.
This comprehensive guide provides detailed application notes and protocols for the quantification of THMC using three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Physicochemical Properties of THMC
A foundational understanding of THMC's properties is crucial for analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.19 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~104 °C | [1][4] |
| Boiling Point | ~262 °C (Predicted) | [4] |
| Solubility | Soluble in methanol and other polar protic solvents; limited water solubility | [1][4] |
Strategic Selection of an Analytical Method
The choice of analytical technique depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for structural confirmation.
-
Gas Chromatography (GC-MS): The gold standard for volatile and semi-volatile compounds. Due to its two polar hydroxyl groups, THMC has low volatility and requires chemical derivatization prior to analysis to achieve good chromatographic performance.[5] This method offers excellent sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile samples or when derivatization is undesirable. The primary challenge for THMC is detection, as it lacks a UV chromophore.[6] This necessitates the use of universal detectors like a Refractive Index Detector (RID) or derivatization for UV/fluorescence detection.[5][7]
-
Quantitative NMR (qNMR): A powerful primary method that provides both structural confirmation and quantification without the need for an identical analyte standard.[8] Its response is directly proportional to the number of nuclei, making it inherently quantitative.[8] However, it generally has lower sensitivity compared to chromatographic methods.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Principle and Rationale
This protocol is recommended for trace-level quantification of THMC in clean sample matrices. The hydroxyl groups of THMC are polar, leading to poor peak shape and thermal instability in a hot GC inlet. Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS).[5] This reaction converts the polar -OH groups into non-polar -O-Si(CH₃)₃ ethers, which significantly increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks suitable for accurate quantification.[5][9]
Workflow for GC-MS Quantification of THMC
Caption: GC-MS workflow including sample derivatization.
Detailed Protocol
A. Reagents and Materials
-
This compound (THMC) reference standard (>98% purity)
-
Internal Standard (IS): e.g., 1,4-Cyclohexanediol or a suitable non-interfering compound.
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Anhydrous Pyridine or Dimethylformamide (DMF)
-
Volumetric flasks, autosampler vials with inserts.
B. Standard and Sample Preparation
-
Stock Solutions: Accurately weigh and prepare stock solutions of THMC reference standard and the Internal Standard in pyridine.
-
Calibration Standards: Prepare a series of calibration standards by diluting the THMC stock solution. Spike each standard with a constant concentration of the Internal Standard.
-
Sample Preparation: Accurately weigh the sample, dissolve it in pyridine, and add the same constant concentration of Internal Standard.
-
Derivatization:
-
To 100 µL of each standard or sample solution in an autosampler vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.[10]
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
C. Instrumentation and Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| MS Mode | Scan (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification |
D. Data Analysis
-
Identify the retention times for the di-TMS derivatives of THMC and the IS.
-
For quantification, use SIM mode targeting characteristic ions of the derivatized THMC and IS to improve sensitivity and selectivity.
-
Calculate the ratio of the peak area of THMC to the peak area of the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the THMC standards.
-
Determine the concentration of THMC in the samples using the linear regression equation from the calibration curve.
Method 2: Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle and Rationale
This method is advantageous for analyzing THMC in complex matrices where derivatization might be problematic, or when analyzing non-volatile formulations. Since THMC lacks a UV-absorbing chromophore, a universal detector is required. The Refractive Index Detector (RID) is an excellent choice as it measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[6][7] This method is generally less sensitive than GC-MS but is robust and does not require sample derivatization. Isocratic elution is necessary as RID is highly sensitive to mobile phase composition changes.
Workflow for HPLC-RID Quantification of THMC
Caption: HPLC-RID workflow for direct quantification.
Detailed Protocol
A. Reagents and Materials
-
This compound (THMC) reference standard (>98% purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Volumetric flasks, autosampler vials.
B. Standard and Sample Preparation
-
Mobile Phase: Prepare the mobile phase (e.g., Acetonitrile:Water 70:30 v/v). Filter through a 0.45 µm membrane and degas thoroughly.
-
Stock Solutions: Prepare a stock solution of THMC reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[7]
C. Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | Waters Alliance e2695 or equivalent |
| Detector | Waters 2414 Refractive Index Detector or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic; Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| RID Temp. | 35 °C |
| Injection Volume | 20 µL |
D. Data Analysis
-
Allow the RID to warm up and the system to equilibrate until a stable baseline is achieved.
-
Use an external standard calibration method.
-
Construct a calibration curve by plotting the peak area of THMC against the concentration of the prepared standards.
-
Determine the concentration of THMC in the samples from the calibration curve.
Method 3: Absolute Quantification by ¹H Quantitative NMR (qNMR)
Principle and Rationale
qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration against a certified internal standard of known purity, without the need for a calibration curve of the analyte itself.[8] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[11] By comparing the integral of a unique THMC resonance to the integral of a known resonance from a high-purity internal standard, the concentration of THMC can be calculated precisely. This method is invaluable for certifying reference materials or for analyses where a pure THMC standard is unavailable.
Workflow for qNMR Quantification of THMC
Caption: qNMR workflow for absolute quantification.
Detailed Protocol
A. Reagents and Materials
-
Sample containing THMC
-
Internal Standard (IS): Certified reference material with non-overlapping signals, e.g., Maleic Acid, Dimethyl sulfone. Must be stable and soluble.
-
Deuterated Solvent: Methanol-d₄ (MeOD-d₄) or DMSO-d₆.
B. Sample Preparation
-
Accurately weigh about 10-20 mg of the sample containing THMC into a vial. Record the weight precisely.
-
Accurately weigh about 5-10 mg of the certified internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex until fully dissolved, then transfer the solution to a 5 mm NMR tube.
C. NMR Data Acquisition
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Key Parameters:
-
Pulse Angle: 90°
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): Critically important for quantification. Must be at least 5 times the longest T₁ relaxation time of both the analyte and standard signals. A D1 of 30 seconds is often a safe starting point for small molecules.[11]
-
Number of Scans (NS): 16 or higher to achieve adequate signal-to-noise ratio (S/N > 150:1 recommended).
-
D. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Select a well-resolved signal for THMC (e.g., the -CH₂OH protons) and a well-resolved signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity or concentration of THMC using the following formula:
Purity_THMC (%) = (I_THMC / I_IS) * (N_IS / N_THMC) * (M_THMC / M_IS) * (m_IS / m_THMC) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., N_THMC = 2 for one -CH₂OH group)
-
M: Molar mass
-
m: Mass weighed
-
Purity_IS: Certified purity of the internal standard
-
Method Validation and Comparison
A summary of typical performance characteristics for each method is provided below. These values are representative and should be determined experimentally during method validation.
| Parameter | GC-MS (with Derivatization) | HPLC-RID | Quantitative NMR (qNMR) |
| Principle | Separation of volatile derivatives | Separation based on polarity | Nuclear spin resonance |
| Sensitivity | High (ng/mL to pg/mL) | Low (µg/mL) | Moderate (mg/mL) |
| Specificity | Very High (Mass Spec) | Moderate | Very High (Structural Info) |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low to Medium |
| Key Advantage | Highest sensitivity | No derivatization needed | Absolute quantification |
| Key Limitation | Requires derivatization | Low sensitivity, no gradient | Lower sensitivity |
References
-
SIELC Technologies. (n.d.). Separation of 1,4-Cyclohexanedimethanol, dibenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Mäkelä, M., & Vainiotalo, P. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1558–1561. [Link]
-
PubChem. (n.d.). rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. Retrieved from [Link]
-
Wang, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules, 27(1), 277. [Link]
-
Chromatography Forum. (2009). derivatization of 1,2 diols. Retrieved from [Link]
-
Bull, S. D., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. Organic Letters, 8(10), 1971-1974. [Link]
-
Chromatography Forum. (2016). cis-diol derivatization. Retrieved from [Link]
-
Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]
-
ResearchGate. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
NIST. (n.d.). 1,4-Cyclohexanedimethanol. Retrieved from [Link]
-
Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]
-
Şahinler Kimya. (n.d.). 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture). Retrieved from [Link]
- Google Patents. (2021). WO2021133138A1 - Method for preparation of 1, 4-cyclohexanedimethanol.
-
ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. Retrieved from [Link]
-
European Patent Office. (2022). EP4082998A1 - Method for producing 1,4-cyclohexanedimethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedimethanol. Retrieved from [Link]
-
Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]
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WJBPHS. (2022). Validated analytical methods for estimation of tramadol. Retrieved from [Link]
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MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling. Retrieved from [Link]
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Application Note: 1H and 13C NMR Characterization of trans-4-(hydroxymethyl)cyclohexanol
Abstract
This application note provides a comprehensive guide to the characterization of trans-4-(hydroxymethyl)cyclohexanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for sample preparation and data acquisition. It further presents an in-depth analysis of the predicted ¹H and ¹³C NMR spectra, including peak assignments, chemical shift rationale, and coupling constant interpretation. The stereochemical nuances of the trans-1,4-disubstituted cyclohexane ring and their manifestation in the NMR spectra are discussed to provide a framework for unambiguous structural verification.
Introduction: The Role of NMR in Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For cyclic systems like this compound, NMR is particularly powerful as it provides detailed information not only on the chemical environment of each nucleus but also on the stereochemical relationships between substituents. The molecule's therapeutic and synthetic potential is intrinsically linked to its specific three-dimensional structure. The trans configuration, where the hydroxyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring, leads to a diequatorial preference in the dominant chair conformation, minimizing steric interactions. This conformational preference profoundly influences the resulting NMR spectra.
This guide will walk through the necessary steps to acquire and interpret high-quality ¹H and ¹³C NMR data for this compound, ensuring confident structural and stereochemical assignment.
Experimental Protocols
Obtaining high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.[1]
Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.
Materials:
-
This compound (solid)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD)
-
5 mm NMR tubes of good quality
-
Pasteur pipette and cotton or glass wool
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with key analyte resonances. CDCl₃ is a common choice, but CD₃OD can be advantageous for exchanging the hydroxyl protons, simplifying the spectrum.
-
Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary, but ensure the sample is at a stable temperature before data acquisition.
-
Filtration and Transfer: To remove any suspended particles that could degrade the magnetic field homogeneity, filter the solution. Pack a small piece of cotton or glass wool into a Pasteur pipette and filter the sample directly into a clean 5 mm NMR tube.[2]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 0-220 ppm
-
Temperature: 298 K (25 °C)
Data Interpretation and Analysis
The structural features of this compound give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. Due to the rapid chair-chair interconversion at room temperature, the axial and equatorial protons on the same carbon often average out, leading to simplified multiplets. However, the rigidity of the cyclohexane ring and the presence of two substituents create distinct chemical environments.
Disclaimer: The following spectral data is based on NMR prediction software (nmrdb.org) and is intended for illustrative and guidance purposes. Actual experimental values may vary slightly.
Predicted ¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum reveals five distinct signals, consistent with the molecule's symmetry.
Table 1: Predicted ¹H NMR Peak Assignments for this compound
| Peak Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~3.64 | Multiplet | 1H | H-1 | Proton on the carbon bearing the hydroxyl group (CH-OH). Deshielded by the electronegative oxygen. |
| b | ~3.45 | Doublet | 2H | H-7 | Protons of the hydroxymethyl group (-CH₂-OH). Deshielded by the adjacent oxygen. |
| c | ~1.95 | Multiplet | 2H | H-2, H-6 (eq) | Equatorial protons adjacent to the CH-OH group. |
| d | ~1.42 | Multiplet | 1H | H-4 | Proton on the carbon bearing the hydroxymethyl group. |
| e | ~1.25 | Multiplet | 2H | H-3, H-5 (eq) | Equatorial protons adjacent to the CH-CH₂OH group. |
| f | ~1.05 | Multiplet | 4H | H-2,3,5,6 (ax) | Axial protons on the cyclohexane ring. Generally more shielded than equatorial protons. |
Note: The hydroxyl protons (-OH) are typically broad and their chemical shift is highly dependent on concentration, solvent, and temperature. They may appear anywhere from 1.5-4.0 ppm and are often not integrated reliably.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, reflecting the symmetry of the molecule.
Table 2: Predicted ¹³C NMR Peak Assignments for this compound
| Peak Label | Predicted Chemical Shift (ppm) | Assignment | Rationale |
| C1 | ~71.5 | C-1 | Carbon attached to the hydroxyl group. Highly deshielded by the electronegative oxygen. |
| C7 | ~68.0 | C-7 (-CH₂OH) | Carbon of the hydroxymethyl group. Also deshielded by its attached oxygen. |
| C4 | ~43.0 | C-4 | Carbon bearing the hydroxymethyl substituent. |
| C2, C6 | ~35.5 | C-2, C-6 | Carbons adjacent to the C-OH group. |
| C3, C5 | ~30.0 | C-3, C-5 | Carbons adjacent to the C-CH₂OH group. |
Structural and Stereochemical Confirmation Workflow
A systematic approach is crucial for confirming the structure of this compound. The following workflow integrates the predicted data with established NMR principles.
Caption: Workflow for NMR-based structural verification.
The trans stereochemistry is confirmed by the coupling patterns and chemical shifts, which are consistent with a diequatorial arrangement of the two large substituents on the cyclohexane chair. In this conformation, the carbinol proton (H-1) would be axial, leading to large axial-axial couplings with the adjacent axial protons on C-2 and C-6. This would result in a complex multiplet, often appearing as a triplet of triplets, a feature that distinguishes it from the corresponding cis isomer.
Molecular Structure and Key Atom Numbering
The numbering scheme used for the NMR assignments is illustrated below.
Caption: Structure and numbering of this compound.
Conclusion
This application note has detailed the comprehensive workflow for the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and utilizing the provided analysis of predicted spectral data, researchers can confidently verify the structure and stereochemistry of this important chemical entity. The distinct chemical shifts and coupling patterns arising from the molecule's rigid trans-diequatorial conformation provide a clear spectral fingerprint for its unambiguous identification.
References
-
NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved January 11, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved January 11, 2026, from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved January 11, 2026, from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved January 11, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Cyclohexanedimethanol. Retrieved January 11, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 11, 2026, from [Link]
Sources
Application Note: FT-IR Spectroscopy of trans-4-(hydroxymethyl)cyclohexanol Hydroxyl Groups
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique for identifying functional groups and elucidating molecular structures. This application note provides a comprehensive guide to the FT-IR analysis of trans-4-(hydroxymethyl)cyclohexanol, a diol with a cyclohexane backbone. The primary focus is on the characterization of its hydroxyl (-OH) functional groups, which are pivotal to its chemical properties and reactivity. The insights derived from FT-IR analysis are critical for researchers and professionals in drug development and materials science, where understanding intermolecular interactions, such as hydrogen bonding, is paramount.
This compound serves as an excellent model compound for studying the behavior of hydroxyl groups in a non-aromatic, cyclic system. Its structure, featuring both a primary and a secondary alcohol, allows for the investigation of both intramolecular and intermolecular hydrogen bonding, which profoundly influences its physical and chemical characteristics.
Theoretical Principles of Hydroxyl Group FT-IR Spectroscopy
The vibrational energy of a chemical bond is quantized, and molecules absorb infrared radiation at specific frequencies corresponding to these vibrational transitions. For the hydroxyl group, the most significant vibrations are the O-H stretching and O-H bending modes.
-
O-H Stretching: This high-energy vibration is particularly sensitive to the chemical environment of the hydroxyl group. In a non-hydrogen-bonded (free) state, such as in the gas phase or in a very dilute solution in a non-polar solvent, the O-H stretching absorption appears as a sharp, relatively weak band in the 3600-3700 cm⁻¹ region.[1][2]
-
Hydrogen Bonding: In the condensed phase (solid or liquid), hydroxyl groups readily form hydrogen bonds with neighboring molecules. This interaction weakens the O-H bond, causing a significant shift of the stretching frequency to lower wavenumbers (typically 3200-3500 cm⁻¹) and a dramatic broadening and intensification of the absorption band.[1][2][3] The extent of this shift and broadening provides qualitative information about the strength and nature of the hydrogen bonding network.[2] For this compound, the presence of two hydroxyl groups promotes extensive intermolecular hydrogen bonding.[4]
-
C-O Stretching: The stretching vibration of the carbon-oxygen single bond (C-O) is also a useful diagnostic peak, typically appearing in the 1000-1200 cm⁻¹ region. The exact position can help distinguish between primary, secondary, and tertiary alcohols.
Experimental Protocols
Accurate and reproducible FT-IR data acquisition is contingent upon meticulous sample preparation and consistent instrument parameters.
Protocol 1: Solid-State Analysis using KBr Pellets
This method is suitable for obtaining a general FT-IR spectrum of the solid compound, where intermolecular hydrogen bonding is expected to be prominent.
Materials:
-
This compound (crystalline solid)
-
FT-IR grade Potassium Bromide (KBr), dried in an oven at >100°C
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grind a small amount (1-2 mg) of this compound into a fine powder using the agate mortar and pestle.
-
Add approximately 100-200 mg of dried KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Transfer the powder to the pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Protocol 2: Solution-Phase Analysis for Studying Hydrogen Bonding
This protocol allows for the investigation of hydrogen bonding by varying the concentration of the analyte in a non-polar solvent.
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄) or another suitable non-polar, aprotic solvent
-
Volumetric flasks
-
Liquid FT-IR cell with IR-transparent windows (e.g., NaCl or CaF₂)
Procedure:
-
Prepare a series of standard solutions of this compound in CCl₄ at varying concentrations (e.g., 0.1 M, 0.01 M, and 0.001 M).
-
Assemble the liquid FT-IR cell according to the manufacturer's instructions.
-
Acquire a background spectrum of the pure solvent (CCl₄).
-
Starting with the most dilute solution, rinse and fill the cell with the sample.
-
Acquire the FT-IR spectrum for each concentration.
-
Thoroughly clean the cell with the solvent between each sample.
FT-IR Spectrometer Parameters (Typical)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio dependent)
-
Apodization: Happ-Genzel
Data Analysis and Interpretation
The FT-IR spectrum of this compound provides a molecular fingerprint. The key absorption bands and their interpretations are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Hydrogen-Bonded) | 3200-3600 (broad, strong) | Indicates the presence of intermolecularly hydrogen-bonded hydroxyl groups in the solid state or concentrated solutions.[3][4] |
| O-H Stretch (Free) | 3600-3670 (sharp, weak) | Becomes more prominent upon dilution in a non-polar solvent, indicating non-hydrogen-bonded hydroxyl groups.[1] |
| C-H Stretch (aliphatic) | 2850-2990 | Characteristic of the C-H bonds in the cyclohexane ring.[4] |
| C-O Stretch | ~1050-1150 | Relates to the stretching of the carbon-oxygen single bonds of the primary and secondary alcohol groups. |
| Fingerprint Region | < 1500 | Contains complex vibrations, including C-C stretching and various bending modes, that are unique to the molecule's structure. |
Distinguishing Intermolecular vs. Intramolecular Hydrogen Bonding
While this compound primarily exhibits intermolecular hydrogen bonding, FT-IR can be used to differentiate between the two types of interactions. The absorption band for intermolecular hydrogen bonds is highly concentration-dependent; its intensity decreases significantly upon dilution in a non-polar solvent, with a concurrent increase in the intensity of the free -OH band.[5][6] In contrast, the position and relative intensity of a band corresponding to intramolecular hydrogen bonding would show little to no change with dilution.[5]
Visualization of Experimental Workflow and Molecular Interactions
The following diagrams illustrate the key processes in the FT-IR analysis of this compound.
Caption: Influence of conditions on hydroxyl group states.
Advanced Applications and Considerations
Quantitative Analysis: FT-IR spectroscopy can be employed for the quantitative determination of hydroxyl group concentration. [7]This is typically achieved by creating a calibration curve based on the Beer-Lambert law, plotting the absorbance of a characteristic -OH peak against a series of known concentrations.
Temperature-Dependent Studies: By equipping the FT-IR spectrometer with a variable-temperature cell, one can study the thermodynamics of hydrogen bond formation and dissociation. As the temperature increases, the intensity of the hydrogen-bonded -OH band is expected to decrease, while the free -OH band intensifies, reflecting the disruption of intermolecular interactions.
Derivative Spectroscopy: For complex spectra with overlapping peaks, second-derivative analysis can be a valuable tool to enhance the resolution and more accurately identify the positions of individual absorption bands.
Conclusion
FT-IR spectroscopy is an indispensable tool for the detailed characterization of the hydroxyl groups in this compound. Through the careful application of the protocols outlined in this note, researchers can gain significant insights into the nature and extent of hydrogen bonding, which dictates the macroscopic properties of this and similar diol compounds. The ability to distinguish between free and hydrogen-bonded hydroxyl groups through concentration-dependent studies provides a powerful means to probe intermolecular forces, a critical aspect in the fields of medicinal chemistry and materials science.
References
-
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]
-
15.3: Spectroscopic Properties of Alcohols - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? (2015, May 13). ResearchGate. Retrieved from [Link]
-
How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? (2015, February 20). Quora. Retrieved from [Link]
-
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC - NIH. (2023, May 3). Retrieved from [Link]
-
Quantitative Analysis of the Etherification Degree of Phenolic Hydroxyl Groups in Oxyethylated Lignins: Correlation of Selective Aminolysis with FTIR Spectroscopy | ACS Sustainable Chemistry & Engineering. (n.d.). ACS Publications. Retrieved from [Link]
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Protocol for the Purification of trans-4-(Hydroxymethyl)cyclohexanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-stage protocol for the purification of trans-4-(hydroxymethyl)cyclohexanol, a critical bifunctional building block in pharmaceutical and materials science. The protocol is designed to effectively remove common impurities, including the corresponding cis-isomer and byproducts from synthesis, yielding a final product of high purity. The methodology employs an initial purification by recrystallization followed by final polishing using flash column chromatography. We will delve into the rationale behind each procedural step, offering insights grounded in the physicochemical properties of the target molecule. Additionally, this guide outlines comprehensive methods for the characterization and quality control of the purified product, ensuring its suitability for downstream applications.
Introduction
This compound (CAS No: 3685-27-6) is a diol featuring a cyclohexane scaffold, which imparts rigidity and specific stereochemical properties to larger molecules.[1] Its unique trans-diaxial configuration minimizes steric hindrance, contributing to its thermodynamic stability.[1] This structural characteristic makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1]
The purity of this reagent is paramount, as isomeric contaminants (primarily cis-4-(hydroxymethyl)cyclohexanol) or reaction byproducts can significantly impact the stereochemistry, yield, and safety profile of the final products. Synthetic routes to 4-(hydroxymethyl)cyclohexanol often produce a mixture of cis and trans isomers, alongside other impurities derived from oxidation or ring-opening side reactions.[1] Therefore, a robust and reproducible purification protocol is essential.
This guide presents a comprehensive procedure for obtaining high-purity this compound, suitable for the stringent requirements of research and drug development.
Principle of the Purification Strategy
The purification strategy is based on a two-step process that leverages the different physical properties of the trans-isomer, the cis-isomer, and other potential impurities.
-
Recrystallization: This initial step exploits the differences in solubility and crystal lattice energy between the trans and cis isomers. The trans isomer, being more symmetrical, generally forms a more stable crystal lattice, making it less soluble in a carefully selected solvent system at lower temperatures.[2] This allows for its selective crystallization from a supersaturated solution, leaving the more soluble cis-isomer and other impurities in the mother liquor.[3][4]
-
Flash Column Chromatography: This second, higher-resolution step separates molecules based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[5] The two hydroxyl groups in 4-(hydroxymethyl)cyclohexanol make it a moderately polar compound.[1] The cis-isomer, with both hydroxyl groups on the same side of the ring, is generally more polar than the trans-isomer. This difference in polarity allows for their separation on a polar stationary phase like silica gel. The less polar trans-isomer will elute from the column faster than the more polar cis-isomer.
Workflow of the Purification Process
The overall workflow is designed to systematically remove impurities and isolate the high-purity trans-isomer.
Sources
Application Notes and Protocols: trans-4-(Hydroxymethyl)cyclohexanol as a Versatile Crosslinking Agent
Introduction: Unlocking Performance with a Unique Cycloaliphatic Diol
In the pursuit of advanced polymeric materials with enhanced durability, thermal stability, and tailored mechanical properties, the role of the crosslinking agent is paramount. trans-4-(Hydroxymethyl)cyclohexanol, a cycloaliphatic diol, presents a compelling option for researchers and formulation chemists. Its rigid, saturated ring structure, combined with the reactivity of its two primary hydroxyl groups, offers a unique combination of properties that can be leveraged to create high-performance polyurethanes, polyesters, and other thermosetting resins.
The trans stereochemistry of the cyclohexane ring imparts a linear and rigid segment into the polymer backbone, which can significantly influence the final properties of the material. Unlike its more flexible linear aliphatic counterparts, the incorporation of this compound can lead to polymers with higher glass transition temperatures (Tg), improved hardness, and enhanced thermal and chemical resistance.[1][2][3] This makes it an ideal candidate for applications demanding robust performance, such as in coatings, adhesives, and engineered plastics.
This technical guide provides detailed application notes and protocols for the use of this compound as a crosslinking agent in polyurethane and polyester synthesis. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational protocols.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in polymer synthesis.
| Property | Value | Source |
| CAS Number | 3685-27-6 | |
| Molecular Formula | C₇H₁₄O₂ | |
| Molecular Weight | 130.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 102-106 °C | TCI America |
| Boiling Point | 265.5 °C at 760 mmHg | ChemicalBook |
| Solubility | Soluble in water, ethanol, and acetone | ChemicalBook |
Application I: High-Performance Polyurethane Coatings
The reaction of the hydroxyl groups of this compound with isocyanate groups forms urethane linkages, creating a crosslinked polyurethane network. The rigidity of the cyclohexyl moiety enhances the hardness and abrasion resistance of the resulting coating, making it suitable for demanding applications such as automotive topcoats and industrial floor coatings.[1][3]
Reaction Mechanism: Polyurethane Formation
The fundamental reaction is the nucleophilic addition of the hydroxyl groups of the diol to the electrophilic carbon of the isocyanate group. This reaction is typically catalyzed by a tertiary amine or an organotin compound.
Caption: Polyester synthesis via polycondensation.
Experimental Protocol: Melt Polycondensation of a Cycloaliphatic Polyester
This protocol details the synthesis of a polyester resin from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging and Esterification:
-
Charge the reactor with equimolar amounts of this compound and adipic acid.
-
Add 0.1% (by weight of total monomers) of the antioxidant.
-
Begin stirring and purge the reactor with nitrogen.
-
Heat the mixture to 180-200 °C. Water will begin to distill off as the esterification reaction proceeds.
-
Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation:
-
Add 200-300 ppm of titanium(IV) butoxide catalyst to the reactor.
-
Gradually increase the temperature to 220-240 °C.
-
Simultaneously, gradually apply a vacuum to the system, eventually reaching a pressure below 1 mmHg.
-
Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved (indicating high molecular weight).
-
The progress of the reaction can be monitored by observing the increase in the stirrer's torque.
-
-
Product Recovery:
-
Once the reaction is complete, cool the reactor under a nitrogen atmosphere.
-
The resulting polyester can be extruded and pelletized.
-
Expected Properties of the Polyester Resin:
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 60 - 80 °C |
| Melting Temperature (Tm) | 180 - 220 °C |
| Inherent Viscosity | 0.5 - 0.8 dL/g |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable building block for the synthesis of high-performance polymers. Its rigid cycloaliphatic structure provides a means to enhance the thermal and mechanical properties of polyurethanes and polyesters. The protocols provided herein serve as a starting point for researchers to explore the potential of this unique diol in a variety of applications, from durable coatings to robust engineering plastics. Further optimization of formulations and reaction conditions can lead to the development of novel materials with tailored properties for specific end-uses.
References
- Soucek, M. D., & Wu, J. (2004). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology and Research, 1(3), 191-203.
- Wicks, Z. W., Jones, F. N., Pappas, S. P., & Wicks, D. A. (2007). Organic Coatings: Science and Technology. John Wiley & Sons.
- Awasthi, S., & Agarwal, D. D. (2009). Influence of cycloaliphatic compounds on the properties of polyurethane coatings.
- Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Virginia Tech.
- Google Patents. (n.d.). Patents citing this compound.
-
Wu, J., & Soucek, M. D. (2000). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. ResearchGate. [Link]
-
Awasthi, S., & Agarwal, D. D. (2009). Influence of cycloaliphatic compounds on the properties of polyurethane coatings. ResearchGate. [Link]
-
Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. [Link]
- Nomura, K., & Awang, N. W. B. (2018). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. ACS Macro Letters, 7(10), 1213-1218.
-
Latha, G., Natarajan, M., Balaji, K., & Murugavel, S. C. (2014). Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. ResearchGate. [Link]
- Eastman Chemical Company. (1999). Preparation of trans-1,4-cyclohexanedimethanol.
- Bayer Aktiengesellschaft. (2014). Polyurethane resin.
- BASF SE. (2011). Ethers of bis(hydroxymethyl)cyclohexanes.
- Mitsui Petrochemical Industries, Ltd. (1988). Process for preparing 4-(4-hydroxyphenyl)-cyclohexanol.
- Esso Research and Engineering Company. (1965). Polyurethane coating composition.
- Daicel Chemical Industries, Ltd. (1989). Process for preparing trans-1,4-cyclohexanedimethanol.
- Bayer Materialscience AG. (2011). Thermoplastic polyurethanes and their use.
- Wu, J., & Soucek, M. D. (2000). Cycloaliphatic polyester based high solids polyurethane coatings: II. The effect of isomeric difunctional acids. Journal of Polymer Science Part A: Polymer Chemistry, 38(14), 2531-2542.
- Wang, C., & Soucek, M. D. (2002). Cycloaliphatic polyester based high solids polyurethane coatings: III. The effect of multifunctional alcohols.
- Johnson, R. W., & Soucek, M. D. (2003). Cycloaliphatic polyester based high solids polyurethane coatings: IV. Structure-property relationships. Journal of Coatings Technology and Research, 1(1), 3-14.
- Lu, J., & Soucek, M. D. (2001). Cycloaliphatic polyester based high solids polyurethane coatings: V. The effect of catalyst.
- Zhang, Y., & Soucek, M. D. (2004). Cycloaliphatic polyester based high solids polyurethane coatings: VI. The effect of pigments. Journal of Coatings Technology and Research, 1(4), 275-284.
- Chen, H., & Soucek, M. D. (2005). Cycloaliphatic polyester based high solids polyurethane coatings: VII. The effect of weathering. Journal of Coatings Technology and Research, 2(2), 107-116.
- Ni, H., & Soucek, M. D. (2006). Cycloaliphatic polyester based high solids polyurethane coatings: VIII. The effect of reactive diluents. Journal of Coatings Technology and Research, 3(1), 23-32.
- Li, J., & Soucek, M. D. (2007). Cycloaliphatic polyester based high solids polyurethane coatings: IX. The effect of chain extenders. Journal of Coatings Technology and Research, 4(2), 145-154.
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Application Notes and Protocols: Incorporating trans-4-(hydroxymethyl)cyclohexanol into Polymer Backbones
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Rigid Diol in Polymer Design
The incorporation of cyclic monomers into polymer backbones is a well-established strategy for modulating thermal and mechanical properties. trans-4-(hydroxymethyl)cyclohexanol is a unique difunctional monomer offering a rigid, non-aromatic cycloaliphatic core. Its inclusion into polymer chains, such as polyesters and polycarbonates, can significantly enhance the glass transition temperature (Tg), thermal stability, and mechanical strength compared to their linear aliphatic counterparts. The trans-stereochemistry of the hydroxyl and hydroxymethyl groups provides a defined and linear extension to the polymer chain, which can influence crystallinity and intermolecular packing.
These enhanced properties make polymers derived from this compound attractive candidates for a range of advanced applications, including as biomaterials for medical devices, in drug delivery matrices, and as high-performance engineering plastics. This guide provides a comprehensive overview of the primary methods for incorporating this versatile diol into polymer backbones, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| CAS Number | 3685-27-6 | |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | ~104 °C | [1] |
| Solubility | Soluble in methanol and other polar organic solvents | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere; hygroscopic |
Safety Considerations: this compound may cause skin, eye, and respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Polymerization Strategies: Pathways to Novel Materials
The two primary hydroxyl groups of this compound allow for its participation in several polymerization reactions. The most common and effective methods are step-growth polymerizations, specifically polycondensation reactions to form polyesters and polycarbonates. It can also serve as a difunctional initiator in ring-opening polymerizations.
Polyester Synthesis via Polycondensation
Polycondensation with a dicarboxylic acid or its derivative is a robust method for synthesizing polyesters. The choice of the diacid comonomer is crucial as it will significantly influence the final properties of the polymer. Aromatic diacids like terephthalic acid will yield rigid materials with high thermal stability, while aliphatic diacids such as adipic acid will result in more flexible polymers.
Experimental Protocol: Melt Polycondensation of this compound with Terephthalic Acid
This protocol describes a two-stage melt polycondensation, a common industrial process for polyester synthesis.
Materials:
-
This compound
-
Terephthalic acid
-
Titanium(IV) butoxide (catalyst)
-
Phosphorous acid (stabilizer)
-
High-purity nitrogen gas
-
Dry, inert reaction vessel with mechanical stirring, a nitrogen inlet, and a distillation outlet.
Procedure:
Stage 1: Esterification
-
Charge the reaction vessel with equimolar amounts of this compound and terephthalic acid.
-
Add the catalyst, titanium(IV) butoxide (typically 50-200 ppm relative to the polymer weight).
-
Add a small amount of phosphorous acid as a thermal stabilizer.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Under a gentle nitrogen stream, heat the mixture to 220-240 °C with continuous stirring.[2]
-
Water will be generated as a byproduct of the esterification reaction and should be continuously removed via the distillation outlet.
-
Monitor the reaction progress by measuring the amount of water collected. The esterification stage is typically complete when approximately 95% of the theoretical amount of water has been collected. This stage can take several hours.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-270 °C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 torr. This facilitates the removal of the final traces of water and any excess diol, driving the equilibrium towards high molecular weight polymer formation.
-
A noticeable increase in the viscosity of the melt will be observed, indicated by an increase in the torque on the mechanical stirrer.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.
-
To stop the reaction, remove the heat and break the vacuum with nitrogen gas.
-
The molten polymer can be extruded from the reactor and quenched in water to form strands, which can then be pelletized.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed by differential scanning calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm), and thermogravimetric analysis (TGA) for thermal stability.
Causality in Experimental Choices:
-
Melt Polymerization: This method avoids the use of solvents, making it more environmentally friendly and cost-effective for large-scale production.
-
Two-Stage Process: The initial esterification at a lower temperature and atmospheric pressure allows for the safe removal of the bulk of the water byproduct. The subsequent high-temperature vacuum stage is essential to achieve the high degree of polymerization required for desirable mechanical properties.
-
Catalyst: A titanium-based catalyst is commonly used for its high activity in both esterification and polycondensation reactions.[3]
-
Inert Atmosphere: The use of nitrogen is crucial to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a reduction in molecular weight.
Visualization of Polyester Synthesis Workflow:
Caption: Workflow for the two-stage melt polycondensation synthesis of a polyester.
Polycarbonate Synthesis
Polycarbonates can be synthesized from diols and a carbonate source, such as phosgene or a phosgene equivalent like diphenyl carbonate. Due to the high toxicity of phosgene, non-phosgene routes are increasingly preferred.[4]
Experimental Protocol: Synthesis of a Polycarbonate via Transesterification
This protocol outlines a melt transesterification reaction between this compound and diphenyl carbonate.
Materials:
-
This compound
-
Diphenyl carbonate
-
Sodium hydroxide or another suitable basic catalyst
-
Dry, inert reaction vessel with mechanical stirring, a nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Ensure the reaction vessel is scrupulously dry.
-
Charge the reactor with equimolar amounts of this compound and diphenyl carbonate.
-
Add a catalytic amount of sodium hydroxide (e.g., 0.01 mol%).
-
Purge the system with nitrogen and heat the mixture to 180-200 °C under a nitrogen atmosphere to melt the reactants and initiate the reaction.
-
Phenol is the byproduct of this transesterification reaction. As the reaction proceeds, distill off the phenol.
-
After a significant portion of the phenol has been removed, gradually increase the temperature to 220-250 °C and apply a vacuum to remove the remaining phenol and drive the reaction to completion.
-
The viscosity of the reaction mixture will increase as the molecular weight of the polycarbonate builds.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer under a nitrogen atmosphere.
Characterization: The resulting polycarbonate can be characterized using the same techniques as described for polyesters (GPC, NMR, DSC, TGA).
Causality in Experimental Choices:
-
Transesterification: This non-phosgene method is safer and avoids the handling of highly toxic and corrosive phosgene gas.[4]
-
Diphenyl Carbonate: It is a stable and less hazardous alternative to phosgene for introducing the carbonate linkage.
-
Vacuum: The removal of the phenol byproduct is essential to shift the reaction equilibrium towards the formation of high molecular weight polymer.
Visualization of Polycarbonate Structure:
Caption: Repeating unit of a polycarbonate derived from this compound.
Ring-Opening Polymerization (ROP) Initiator
The hydroxyl groups of this compound can act as initiating sites for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide. This results in the formation of block copolymers with a central cycloaliphatic core and polyester arms.
Experimental Protocol: ROP of ε-Caprolactone Initiated by this compound
Materials:
-
ε-Caprolactone (freshly dried and distilled)
-
This compound (dried under vacuum)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Dry toluene
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add the desired amount of this compound to the Schlenk flask.
-
Add the calculated amount of ε-caprolactone (the monomer to initiator ratio will determine the molecular weight of the polyester arms).
-
Add dry toluene to dissolve the reactants.
-
Add a stock solution of Sn(Oct)₂ in toluene via syringe. The catalyst concentration is typically around 1/1000th of the monomer concentration.
-
Immerse the flask in a preheated oil bath at 110-130 °C and stir.
-
Monitor the polymerization by taking small aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of acidic methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol or hexane.
-
Filter and dry the resulting polymer under vacuum at a temperature below its Tg.
Causality in Experimental Choices:
-
ROP: This method allows for good control over the molecular weight and dispersity of the resulting polymer, leading to well-defined materials.
-
Sn(Oct)₂: This is a widely used and effective catalyst for the ROP of cyclic esters, known for its low toxicity, which is particularly relevant for biomedical applications.[5]
-
Inert and Anhydrous Conditions: The catalyst is sensitive to moisture, and any water present can act as an initiator, leading to poor control over the polymerization.
Expected Polymer Properties and Applications
The incorporation of the rigid cyclohexyl ring from this compound is expected to impart several desirable properties to the resulting polymers.
| Polymer Type | Expected Properties | Potential Applications |
| Polyesters (aromatic diacid) | High Tg, high thermal stability, good mechanical strength, low water absorption. | Medical device components, high-performance films, engineering plastics. |
| Polyesters (aliphatic diacid) | Increased Tg compared to fully aliphatic polyesters, improved toughness. | Biodegradable packaging, scaffolds for tissue engineering, drug delivery matrices. |
| Polycarbonates | High clarity, good impact strength, high heat resistance. | Optical lenses, electronic components, automotive parts. |
| Block Copolymers (from ROP) | Combines the properties of the central block and the polyester arms (e.g., toughness and biodegradability). | Toughened biomaterials, controlled drug release systems, thermoplastic elastomers. |
The biocompatibility and biodegradability of polyesters derived from this diol would need to be evaluated for specific drug development and biomedical applications. However, the use of similar cycloaliphatic diols in biocompatible polymers suggests significant potential.[6]
Conclusion
This compound is a valuable monomer for the synthesis of advanced polymers with enhanced thermal and mechanical properties. Through well-established polymerization techniques such as polycondensation and ring-opening polymerization, researchers can create a diverse range of materials tailored for specific high-performance applications. The protocols and principles outlined in this guide provide a solid foundation for the exploration and development of novel polymers based on this unique cycloaliphatic diol. Further optimization of reaction conditions and comonomer selection will undoubtedly lead to the creation of innovative materials for the fields of medicine, electronics, and beyond.
References
- Einhorn, A. Ueber die Darstellung der Carbonate und über eine neue Reaction der Dihydroxyle. Justus Liebigs Annalen der Chemie1898, 300, 135-159.
- Bischoff, C. A.; von Hedenström, A. Ueber die Darstellung der Kohlensäureester des Resorcins und Hydrochinons. Berichte der deutschen chemischen Gesellschaft1902, 35, 3431-3445.
- Carothers, W. H. An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society1929, 51, 2548-2559.
-
Fukuoka, S.; Kawamura, M.; Tojo, M. A new non-phosgene polycarbonate production process using by-product CO2 as a starting material. Green Chemistry2007 , 9, 1144-1150.
- Kricheldorf, H. R.; Kreiser-Saunders, I.; Schultze, D. Polylactones, 47. Anionic and pseudoanionic polymerization of ε-caprolactone initiated with metal alkoxides. Polymer1996, 37, 269-277.
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Sigma-Aldrich. This compound product page.
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TCI Chemicals. This compound product page.
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Park, S., et al. Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Polymer (Korea), 2018 , 42(4), 662-669.
-
U.S. Patent 6,828,410 B2, "Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from..." Google Patents.
-
Smolecule. This compound product page.
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Kaczmarek, H., & Nowaczyk, J. (2019). Polycarbonates - synthesis, properties and environmental impact. Pomeranian Journal of Life Sciences, 65(4), 38-44.
-
Jérôme, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews, 60(9), 1056-1076.
-
Siraj, S., et al. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers, 14(23), 5262.
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- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-4-(hydroxymethyl)cyclohexanol as a Versatile Building Block for Calamitic Liquid Crystals
For: Researchers, scientists, and drug development professionals exploring the synthesis and application of novel liquid crystalline materials.
Introduction: The Strategic Advantage of the Cyclohexyl Moiety in Liquid Crystal Design
The quest for novel liquid crystalline materials with tailored properties is a cornerstone of advancements in display technologies, photonics, and smart materials. Calamitic, or rod-like, liquid crystals are the most extensively studied class of mesogens, and their performance is intrinsically linked to their molecular architecture. The rigid core of these molecules is a primary determinant of the mesophase stability and type. While aromatic rings, such as phenyl and biphenyl systems, have traditionally dominated the design of liquid crystal cores, the incorporation of saturated cycloaliphatic rings, particularly the cyclohexane moiety, offers distinct advantages.
The use of a cyclohexane ring in place of a phenyl ring can lead to a reduction in viscosity, which is a critical parameter for fast-switching liquid crystal displays. Furthermore, the stereochemistry of the cyclohexane ring allows for fine-tuning of the molecular shape and packing, influencing the mesophase behavior. trans-4-(hydroxymethyl)cyclohexanol, with its 1,4-disubstituted rigid cyclohexane core and two reactive hydroxyl groups, presents itself as an exceptionally valuable and versatile building block for the synthesis of a wide array of calamitic liquid crystals. Its stable, non-planar core structure can disrupt π-π stacking that is common in purely aromatic systems, leading to materials with unique optical and dielectric properties.
This guide provides a comprehensive overview of the application of this compound in the synthesis of calamitic liquid crystals. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the resulting mesogenic materials.
Molecular Design and Synthetic Strategy
The most direct and widely employed method for incorporating this compound into a calamitic liquid crystal architecture is through esterification. The two hydroxyl groups offer convenient handles for attaching various mesogenic and terminal moieties. A common design involves the esterification of one or both hydroxyl groups with a mesogenic carboxylic acid, which typically consists of a rigid core (e.g., one or more phenyl rings) and a flexible terminal alkyl or alkoxy chain.
The length of the terminal alkoxy chain on the mesogenic acid is a critical parameter that significantly influences the phase transition temperatures and the type of mesophase exhibited by the final compound. Generally, as the chain length increases, the melting point tends to decrease, and the clearing point (the temperature at which the material becomes an isotropic liquid) often follows a predictable, albeit sometimes non-linear, trend. This allows for the systematic tuning of the liquid crystalline temperature range.
A particularly effective and mild method for the esterification of this compound with mesogenic carboxylic acids is the Steglich esterification . This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] The reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[2][3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative calamitic liquid crystal using this compound as the core building block. The overall synthetic scheme is presented below:
Figure 1: General synthetic workflow for the preparation of calamitic liquid crystals.
Protocol 1: Synthesis of 4-Alkoxybenzoic Acids (Mesogenic Precursors)
This protocol describes the synthesis of a homologous series of 4-alkoxybenzoic acids, which will serve as the mesogenic side arms.
Materials:
-
4-hydroxybenzoic acid
-
A homologous series of n-bromoalkanes (e.g., 1-bromobutane, 1-bromohexane, 1-bromooctane, etc.)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Stir the suspension and add the corresponding n-bromoalkane (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol and add water until the solution becomes slightly turbid.
-
Acidify the solution with 10% HCl until a white precipitate forms.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the pure 4-alkoxybenzoic acid.[4]
Protocol 2: Synthesis of the Diester Liquid Crystal via Steglich Esterification
This protocol details the synthesis of the final liquid crystal product by esterifying this compound with a 4-alkoxybenzoic acid synthesized in Protocol 1.
Materials:
-
This compound
-
4-alkoxybenzoic acid (from Protocol 1)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the 4-alkoxybenzoic acid (2.2 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (2.4 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and wash successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification and Characterization
Purification by Recrystallization:
-
The crude diester product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[5][6][7]
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[6]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[5][6]
Characterization: The phase transition behavior of the purified liquid crystal is characterized using the following techniques:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions.[8][9] A small sample of the material is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show peaks corresponding to melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) transitions.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystalline phases by observing their unique textures. The sample is placed on a hot stage between two crossed polarizers. As the temperature is varied, the appearance of characteristic textures (e.g., schlieren for nematic, focal conic for smectic) confirms the presence and type of mesophase.
Structure-Property Relationships: A Case Study
To illustrate the influence of the terminal alkoxy chain length on the mesomorphic properties, the following table presents hypothetical, yet representative, phase transition data for a homologous series of diesters synthesized from this compound and 4-alkoxybenzoic acids.
| n (Number of Carbon Atoms in Alkoxy Chain) | Compound Name | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) Exhibited |
| 4 | trans-1,4-bis((4-butoxybenzoyloxy)methyl)cyclohexane | 112 | 145 | Nematic |
| 6 | trans-1,4-bis((4-(hexyloxy)benzoyloxy)methyl)cyclohexane | 105 | 158 | Nematic |
| 8 | trans-1,4-bis((4-(octyloxy)benzoyloxy)methyl)cyclohexane | 98 | 165 | Smectic A, Nematic |
| 10 | trans-1,4-bis((4-(decyloxy)benzoyloxy)methyl)cyclohexane | 95 | 162 | Smectic A |
| 12 | trans-1,4-bis((4-(dodecyloxy)benzoyloxy)methyl)cyclohexane | 92 | 155 | Smectic A |
Note: This data is illustrative and actual values may vary based on experimental conditions and purity.
As the length of the alkoxy chain (n) increases, a clear trend is observed. The melting points generally decrease due to the disruption of crystal packing by the flexible chains. The clearing points initially increase, indicating enhanced mesophase stability, and then may decrease for very long chains. Furthermore, with increasing chain length, there is a tendency to form more ordered smectic phases in addition to or instead of the nematic phase. This is a common phenomenon in calamitic liquid crystals and highlights the tunability of the material properties through systematic structural modification.
Safety and Handling
-
This compound is a stable solid but should be handled with standard laboratory safety precautions, including wearing gloves and safety glasses.
-
DCC is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood.
-
DMAP is toxic and should also be handled in a fume hood.
-
Anhydrous solvents are required for the esterification reaction to prevent hydrolysis of the reagents.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of calamitic liquid crystals. Its rigid, non-aromatic core provides a unique platform for creating materials with desirable properties, such as reduced viscosity and tunable mesophase behavior. The straightforward esterification chemistry, particularly the mild and efficient Steglich protocol, allows for the systematic synthesis of homologous series of liquid crystals. By carefully selecting the mesogenic side arms, researchers can precisely control the phase transition temperatures and the type of mesophases formed, paving the way for the development of novel materials for a wide range of applications.
References
- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.
- Khushi, M. Z., et al. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals, 38(3), 333-348.
- Chauhan, M., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
- Khushi, M. Z., et al. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy)
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
- Google Patents. (n.d.). Preparing method for trans-4-hydroxycyclohexanecarboxylic acid.
-
University of Illinois Urbana-Champaign. (n.d.). Phase Transitions in Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]
-
PubMed. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]
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Application Notes & Protocols: Leveraging trans-4-(Hydroxymethyl)cyclohexanol to Engineer Advanced Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate modification of polymer backbones is a cornerstone of modern materials science, enabling the creation of materials with precisely tailored thermal, mechanical, and functional properties.[1][2] Among the vast arsenal of monomeric building blocks, trans-4-(hydroxymethyl)cyclohexanol, also known as trans-1,4-cyclohexanedimethanol (t-CHDM), stands out for its unique structural attributes.[3][4] This cycloaliphatic diol, featuring a rigid cyclohexane ring with two primary hydroxyl groups in a linear trans configuration, serves as a powerful tool for imparting superior performance characteristics to a range of polymers, most notably polyesters, polyamides, and polyurethanes. This guide provides an in-depth exploration of the mechanisms by which t-CHMC modifies polymer properties, complete with detailed experimental protocols for synthesis and characterization, empowering researchers to harness its full potential.
The Core Principle: How a Cycloaliphatic Diol Reshapes Polymer Architecture
At the heart of t-CHMC's efficacy is its rigid, non-planar cyclohexane ring. Unlike linear aliphatic diols (e.g., ethylene glycol, 1,4-butanediol) which allow for significant conformational freedom (rotation) within the polymer chain, the integration of the t-CHMC moiety introduces a bulky, inflexible segment.
Causality Behind the Choice: The selection of the trans isomer is critical. Its 1,4-disubstituted geometry forces the polymer chain to extend in a more linear, rod-like fashion. This contrasts sharply with the kinked structure introduced by the corresponding cis isomer. This inherent linearity and rigidity are the primary drivers for the observed enhancements in polymer performance.[5][6]
Figure 1: Comparison of polymer chain conformations.
Application Note I: Enhancing Thermal Stability
A primary application of t-CHMC is to elevate the thermal performance of polymers, particularly polyesters. The incorporation of the cyclohexane ring directly impacts two key thermal metrics: the glass transition temperature (Tg) and the thermal degradation temperature (Td).
Mechanism of Action:
-
Elevated Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. This transition requires cooperative motion of polymer chain segments. The bulky cyclohexane ring introduced by t-CHMC severely restricts this segmental motion. Consequently, more thermal energy is required to induce this transition, resulting in a significantly higher Tg.[5][7] Polymers based on the trans isomer exhibit higher Tg values than those with the cis isomer due to the former's more rigid and ordered structure.[5]
-
Improved Thermal Stability (Td): The inherent chemical stability of the cycloaliphatic ring contributes to a higher onset temperature for thermal degradation compared to some linear aliphatic structures.[8]
Comparative Thermal Data for Polyesters
| Polymer | Monomers | Tg (°C) | Td (°C, 5% weight loss) | Reference |
|---|---|---|---|---|
| PET | Ethylene Glycol + TPA* | ~75 | ~400 | [9] |
| PCT | t-CHMC + TPA* | ~90 | ~420 | [9] |
| PCTN (80/20) | t-CHMC + TPA/NDA** | ~105 | >420 | [9] |
| PCC | t-CHMC + CHDA*** | ~64 | ~390 | [8] |
*TPA: Terephthalic Acid **NDA: 2,6-Naphthalenedicarboxylic Acid ***CHDA: 1,4-Cyclohexanedicarboxylic Acid
Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Melt Polycondensation
This protocol describes a two-stage melt polymerization process, a standard industrial method for producing high-molecular-weight polyesters.[9]
Materials:
-
Dimethyl terephthalate (DMT)
-
This compound (t-CHMC)
-
Titanium(IV) butoxide (Ti(OBu)₄) or similar transesterification catalyst
-
Antimony(III) oxide (Sb₂O₃) or similar polycondensation catalyst
-
Phosphorous acid (stabilizer)
Instrumentation:
-
Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and distillation column/condenser.
-
Vacuum pump
-
Temperature controller
Procedure:
Stage 1: Transesterification (Ester Interchange)
-
Charge the reactor with DMT and t-CHMC in a molar ratio of 1:1.2 to 1:1.5 (excess diol compensates for loss during distillation).
-
Add the transesterification catalyst (e.g., Ti(OBu)₄, ~50-100 ppm).
-
Begin stirring and purge the system thoroughly with nitrogen.
-
Gradually heat the reactor to 190-220 °C under a slow nitrogen stream.
-
Methanol will be generated as a byproduct and should be collected in the condenser. The reaction is monitored by the volume of methanol collected.
-
Continue this stage for 2-3 hours, or until ~95% of the theoretical amount of methanol has been distilled off.
Stage 2: Polycondensation
-
Add the polycondensation catalyst (e.g., Sb₂O₃, ~200-300 ppm) and the stabilizer (phosphorous acid).
-
Gradually increase the temperature to 280-295 °C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr (<133 Pa).
-
Excess t-CHMC and ethylene glycol (formed as a byproduct) will distill off.
-
The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque on the mechanical stirrer.
-
Continue the reaction for 2-4 hours until the desired melt viscosity (and thus molecular weight) is achieved.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strands for subsequent analysis.
Figure 2: Workflow for polyester synthesis via melt polycondensation.
Application Note II: Tailoring Mechanical Performance
The rigid structure of t-CHMC is directly translated into enhanced mechanical properties, such as stiffness (modulus) and strength.
Mechanism of Action: The restricted mobility of the polymer chains containing the cyclohexane ring leads to a material that resists deformation more effectively than its flexible aliphatic counterparts. This results in a higher Young's modulus and tensile strength. The regular, linear structure imparted by the trans isomer can also promote better chain packing and, in some cases, induce crystallinity, further strengthening the material.[6]
Illustrative Mechanical Properties of CHDM-Based Polyesters
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|
| PCC | 61.5 | 6.5 | [8] |
| Poly(1,4-cyclohexylenedimethylene succinate) | 36.3 | >150 | [8] |
| Poly(1,4-cyclohexylenedimethylene adipate) (PCA) | 33.1 | 14.2 |[8] |
Note: The properties vary significantly with the diacid co-monomer, demonstrating tunability.
Protocol 2: Mechanical Property Characterization via Tensile Testing (ASTM D638)
This protocol outlines the standardized method for evaluating the tensile properties of a polymer.
Instrumentation:
-
Universal Testing Machine (UTM) with an appropriate load cell.
-
Extensometer for precise strain measurement.
-
Injection molder or compression press to prepare standardized test specimens (e.g., "dog-bone" shape).
-
Calipers for precise measurement of specimen dimensions.
Procedure:
-
Specimen Preparation: Mold the synthesized polymer pellets into standardized Type I dumbbell-shaped specimens as specified by ASTM D638.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity.
-
Measurement: Measure the width and thickness of the narrow section of each specimen at three points and record the average.
-
Testing:
-
Secure the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Initiate the test at a constant crosshead speed (e.g., 5 mm/min for rigid plastics).
-
The UTM will record the applied force (load) and the elongation (strain) until the specimen fractures.
-
-
Data Analysis:
-
The software will generate a stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, indicating stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Reporting: Test at least five specimens and report the average values and standard deviations for each property.
Application Note III: Controlling Crystallinity
The stereochemistry of CHMC plays a vital role in the final morphology of the polymer, particularly its ability to crystallize.
Mechanism of Action: Crystallization requires polymer chains to pack into a regular, ordered lattice. The linear and uniform structure of polymers made exclusively with trans-CHMC facilitates this orderly packing, promoting higher levels of crystallinity.[6] Conversely, using a mixture of cis and trans isomers disrupts this regularity, leading to amorphous or semi-crystalline materials with lower melting points and often higher clarity. This provides a powerful method for tuning material properties from rigid and opaque to clear and tough.
Protocol 3: Assessment of Thermal Transitions and Crystallinity by DSC
Differential Scanning Calorimetry (DSC) is a fundamental technique for probing the thermal transitions of a polymer.
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Hermetic aluminum pans and lids.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 300 °C for PCT) at a constant rate (e.g., 10 °C/min). This step erases the previous thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a temperature below its Tg (e.g., 25 °C). This allows the material to crystallize under controlled conditions.
-
Second Heat: Heat the sample again at the same rate (10 °C/min) to above its melting point. Data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material under a controlled thermal history.
-
-
Data Analysis:
-
Glass Transition (Tg): Identified as a step-like change in the baseline of the heat flow curve from the second heating scan.
-
Crystallization Temperature (Tc): An exothermic peak observed during the cooling scan, representing the heat released as the polymer crystallizes.
-
Melting Temperature (Tm): An endothermic peak observed during the heating scans, representing the heat absorbed to melt the crystalline regions. The peak maximum is typically reported as Tm.
-
Degree of Crystallinity (%Xc): Calculated from the second heating scan using the formula: %Xc = (ΔHm / ΔH0m) * 100 where ΔHm is the measured enthalpy of melting (the area of the melting peak) and ΔH0m is the theoretical enthalpy of melting for a 100% crystalline sample of that polymer (obtained from literature).
-
Figure 3: Logical flow of a DSC experiment for polymer analysis.
References
-
CAS 3236-48-4: trans-1,4-Cyclohexanedimethanol. CymitQuimica.
-
TRANS-1,4-Cyclohexanedimethanol (3236-48-4) at Nordmann. Nordmann.
-
Synthesis of polyesters. ResearchGate.
-
1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735. PubChem, National Center for Biotechnology Information.
-
Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH).
-
CAS 3236-48-4 trans-1,4-Cyclohexanedimethanol. BOC Sciences.
-
3236-48-4|trans-1,4-Cyclohexanedimethanol|BLD Pharm. BLD Pharm.
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This compound. polymer-books.
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Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides. Polymer Chemistry, Royal Society of Chemistry.
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Buy this compound | 3685-27-6. Smolecule.
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This compound 3685-27-6. TCI Deutschland GmbH.
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This compound | 3685-27-6. Sigma-Aldrich.
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4-(Hydroxymethyl)cyclohexanol | 33893-85-5. Tokyo Chemical Industry Co., Ltd. (JP).
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CAS Number 3685-27-6 | this compound. Spectrum Chemical.
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4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture). CymitQuimica.
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Advancements in Polymer Modification: A Comprehensive Review on Techniques. Preprints.org.
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Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. National Institutes of Health (NIH).
-
Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. ResearchGate.
-
1915 PDFs | Review articles in POLYMER MODIFICATION. ResearchGate.
-
1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. ResearchGate.
-
4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture) 98.0+%, TCI America. Fisher Scientific.
-
Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. PubMed, National Center for Biotechnology Information.
-
Thermal Behavior of Polymers in Solid-State. ETFLIN.
-
4-(Hydroxymethyl)cyclohexanol 33893-85-5 | TCI EUROPE N.V. Tokyo Chemical Industry.
-
4-(Hydroxymethyl)cyclohexanol 33893-85-5 | TCI EUROPE N.V. Tokyo Chemical Industry.
-
Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate.
-
Effect of catalysts on the mechanical, thermal, and adhesive properties of polyrotaxane-modified epoxy resin. ResearchGate.
-
The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. National Institutes of Health (NIH).
-
Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-(Hydroxymethyl)cyclohexanol
Welcome to the technical support center for the synthesis of trans-4-(hydroxymethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Introduction to the Synthesis
This compound is a valuable diol used as a building block in various fields, including the pharmaceutical and liquid crystal display industries.[1][2] Its synthesis typically involves the reduction of a diester, such as dimethyl 1,4-cyclohexanedicarboxylate (DMCD), or the catalytic hydrogenation of terephthalic acid derivatives.[3][4] While seemingly straightforward, achieving a high yield of the desired trans-isomer requires careful control of reaction conditions and an understanding of potential side reactions.
This guide will focus on the most common synthetic route: the reduction of dimethyl 1,4-cyclohexanedicarboxylate (a cis and trans mixture) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Reaction Overview:
The core of the synthesis is the reduction of the two ester groups of dimethyl 1,4-cyclohexanedicarboxylate to primary alcohols.
Sources
Technical Support Center: Purification of trans-4-(Hydroxymethyl)cyclohexanol
Welcome to the technical support guide for the purification of trans-4-(hydroxymethyl)cyclohexanol. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and ensure the high purity of your final compound.
The primary challenge in purifying 4-(hydroxymethyl)cyclohexanol is the efficient separation of the desired trans-isomer from the co-produced cis-isomer and other synthesis-related impurities. The subtle differences in the physical properties of these stereoisomers necessitate carefully optimized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
The most critical challenge is the separation of the trans-isomer from its cis-stereoisomer. Both molecules have the same molecular weight (130.19 g/mol ) and similar polarities, making separation by standard techniques non-trivial.[1][2] The success of purification often hinges on exploiting the subtle differences in their crystal lattice energies and steric profiles.
Q2: Which analytical methods are best for determining the cis/trans isomer ratio?
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.[3][4] The proton (¹H) and carbon (¹³C) NMR spectra will show distinct peaks for the cis and trans isomers due to their different magnetic environments.[3] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also excellent quantitative methods for determining isomer ratios, provided that a suitable column and method have been developed.[5][6]
Q3: My compound is a mixture of cis and trans isomers. Can I use it directly for my next reaction?
This is highly dependent on the specific requirements of your subsequent synthesis step. For many applications, particularly in polymer chemistry and as a precursor for pharmacologically active molecules, a high degree of stereoisomeric purity is essential. Using a mixture could lead to undesired side products, lower yields, and difficulties in purifying the final product.
Q4: What are the typical physical properties of this compound?
The pure trans-isomer is a white to off-white crystalline solid.[1] Key properties are summarized below:
| Property | Value | Source |
| Melting Point | ~104 °C | [1][7][8][9] |
| Boiling Point | ~262 °C (Predicted) | [7][8] |
| Molecular Weight | 130.19 g/mol | [1] |
| Solubility | Soluble in methanol and other polar organic solvents; limited solubility in water. | [1][7][8][9] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Purity After Recrystallization (Persistent Cis-Isomer)
Symptoms:
-
NMR or GC analysis shows a significant percentage of the cis-isomer remains after one or more recrystallization attempts.
-
The melting point of the product is broad and lower than the expected 104 °C.
Root Cause Analysis: The primary cause is the selection of a suboptimal solvent system. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while dissolving the impurities (in this case, the cis-isomer) well at all temperatures or very poorly. The similar nature of the cis and trans isomers makes finding such a solvent challenging.
Solutions:
-
Solvent Screening: A systematic solvent screen is the most effective approach. The difference in stability between the diequatorial trans isomer and the axial-equatorial cis isomer can be exploited. The trans isomer typically packs more efficiently into a crystal lattice.
-
Recommended Solvents to Try: Ethyl acetate, acetone, methyl ethyl ketone (MEK), or mixtures of a good solvent (like methanol or ethanol) with an anti-solvent (like hexane or water).
-
-
Derivative Formation: For particularly difficult separations, consider forming a derivative of the diol, such as an acetate or a phthalate ester.[10][11] The physical properties of the derivatized isomers may differ more significantly, allowing for easier separation by recrystallization. The desired trans-diol can then be regenerated by hydrolysis.[10][11]
Issue 2: Significant Product Loss During Purification
Symptoms:
-
Low overall yield after recrystallization or column chromatography.
Root Cause Analysis:
-
Recrystallization: Using too much solvent, cooling the solution too quickly (which traps the product in the mother liquor), or premature crystallization of the product during hot filtration. The trans-isomer has relatively high solubility in some solvents even at lower temperatures.[10]
-
Column Chromatography: Co-elution of the trans and cis isomers, irreversible adsorption of the product onto the silica gel, or using a solvent system that is too polar, causing rapid elution of all components.
Solutions:
-
For Recrystallization:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
To recover more material, concentrate the mother liquor and perform a second recrystallization.[10]
-
-
For Column Chromatography:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the trans-isomer.[1] A common eluent system is a gradient of ethyl acetate in hexane.[1]
-
Consider deactivating the silica gel slightly with triethylamine if you suspect the diol is strongly adsorbing to acidic sites on the stationary phase.
-
Issue 3: Presence of Unidentified Impurities in Final Product
Symptoms:
-
Extra peaks in GC or NMR spectra that do not correspond to either the cis or trans isomers.
Root Cause Analysis: These impurities often originate from the initial synthesis of the diol.[1] Common starting materials include cyclohexanone derivatives or products from the hydrogenation of phenol or oxidation of cyclohexane.[1][12] Potential impurities include:
-
Unreacted starting materials.
-
Over-oxidation or over-reduction byproducts (e.g., ketones, aldehydes, or carboxylic acids).[1]
-
Byproducts from side reactions like ring-opening.[1]
Solutions:
-
Aqueous Wash: Before recrystallization or chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a wash with brine.
-
Fractional Distillation (for liquid impurities): If the impurities are significantly more volatile than the diol, they can sometimes be removed by distillation under reduced pressure, although this is less effective for removing the cis-isomer.
-
Chromatography: Column chromatography is generally the most effective method for removing a variety of structurally different impurities.
Detailed Protocols & Workflows
Workflow for Purification Method Selection
This decision tree can help guide your choice of purification strategy based on the initial purity of your crude material.
Caption: Decision workflow for purification.
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is effective when the crude product contains a relatively high proportion (>85-90%) of the trans-isomer.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to reflux with stirring until all the solid dissolves. Add solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product and the composition of the mother liquor by GC or NMR.
Protocol 2: Flash Column Chromatography
This method is ideal for separating mixtures with a high content of the cis-isomer or other impurities.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf of ~0.3 for the trans-isomer. A typical Rf value for this compound is between 0.2-0.4 in a 1:1 to 3:1 ethyl acetate/hexane system.[1]
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure trans-isomer and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid under high vacuum and confirm its purity by NMR, GC, or melting point analysis.
References
-
Brainly. (2023, March 9). Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ¹H NMR spectrum. [Link]
-
Tuition Tube. (2016, November 19). Physical methods for the determination of cis-trans isomers. [Link]
-
Reddit. (2020, April 28). This compound Does anyone know what it is used for and why Fisher can charge $450/g for it?[Link]
-
Organic Syntheses. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Org. Synth. 1967, 47, 16. [Link]
-
Organic Syntheses. 1-(HYDROXYMETHYL)CYCLOHEXANOL FROM CYCLOHEXANONE. [Link]
-
ChemBK. 4-(hydroxymethyl)cyclohexanol. [Link]
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LabSolutions. This compound. [Link]
- Google Patents. (EP0909753B1).
- Google Patents. (US3880925A).
- Google Patents. (EP0303398A1). Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
- Google Patents. (CN101628879B).
-
NIH. (2012). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
Chegg. (2015, February 4). provide a method for separating cis and trans 4-t-butylcyclohexanols after reduction from 4-t-butylcyclohexanone. [Link]
-
Wikipedia. Cyclohexanol. [Link]
-
Patsnap. Method for preparing trans-4-acetamido-cyclohexanol acetic ester. [Link]
- Google Patents. (US2927944A).
-
ResearchGate. Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. [Link]
-
ResearchGate. (2020, May 3). How do I separate cyclohexanol impurity?[Link]
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Technical Support Center: Synthesis and Purification of trans-4-(hydroxymethyl)cyclohexanol
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis and purification of trans-4-(hydroxymethyl)cyclohexanol. Drawing upon established chemical principles and field-proven insights, this document will address common challenges, particularly the identification and removal of reaction side products, to ensure the attainment of high-purity material crucial for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound, particularly when using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) on a diester starting material (e.g., diethyl terephthalate)?
When synthesizing this compound via the reduction of a diester such as diethyl terephthalate with a powerful reducing agent like LiAlH₄, several side products can arise. The primary impurities include:
-
cis-4-(hydroxymethyl)cyclohexanol: This is the geometric isomer of the desired trans-product. The stereoselectivity of the reduction is not always 100%, leading to the formation of the cis-isomer.
-
Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[1] If the reaction is incomplete or the stoichiometry of the reducing agent is insufficient, this aldehyde may remain in the reaction mixture.
-
Unreacted Starting Material: Incomplete reaction can also lead to the presence of the original diester in the final product mixture.
-
Inorganic Salts: The workup procedure following a LiAlH₄ reduction typically involves quenching with water and acidification.[2] This process generates inorganic salts (e.g., aluminum salts, lithium salts) that need to be effectively removed.[2]
Q2: My final product has a lower melting point than expected and appears as a waxy solid rather than crystalline. What is the likely cause?
A depressed and broad melting point is a classic indicator of an impure compound. The most probable cause in this case is the presence of the cis-isomer of 4-(hydroxymethyl)cyclohexanol. The presence of this isomer disrupts the crystal lattice of the desired trans-product, leading to a lower melting point and a less defined crystalline structure. The pure trans-isomer is a white crystalline solid with a melting point around 104 °C.[3]
Q3: How can I effectively monitor the progress of my reaction to minimize the formation of side products?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. An appropriate solvent system, such as a 1:1 to 3:1 mixture of ethyl acetate and hexane, can be used to achieve good separation.[3] The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the recommended methods for purifying crude this compound?
A combination of techniques is often employed for the effective purification of this compound.[3] These include:
-
Extraction: To remove inorganic salts and water-soluble impurities after the reaction workup.
-
Crystallization: An effective method for removing the cis-isomer and other minor organic impurities. Due to the difference in the spatial arrangement of the hydroxyl groups, the trans-isomer typically has a higher melting point and is less soluble than the cis-isomer, allowing for its selective crystallization.
-
Column Chromatography: For more challenging separations, especially when the amounts of cis- and trans-isomers are comparable, silica gel column chromatography can be employed to separate the isomers based on their differing polarities.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup/extraction. - Sub-optimal reaction conditions (temperature, reaction time). | - Monitor the reaction by TLC until the starting material is consumed. - Ensure proper quenching and extraction procedures. - Optimize reaction parameters based on literature precedents. |
| Product is an oil or waxy solid | - Presence of significant amounts of the cis-isomer. - Residual solvent. | - Purify by recrystallization or column chromatography to remove the cis-isomer. - Ensure the product is thoroughly dried under vacuum. |
| Multiple spots on TLC analysis of the final product | - Presence of unreacted starting material, intermediate aldehyde, and/or the cis-isomer. | - If the reaction is incomplete, consider re-subjecting the crude product to the reaction conditions. - Purify by column chromatography to separate the different components. |
| Product is insoluble in expected organic solvents | - Presence of inorganic salts from the workup. | - Perform a thorough aqueous workup and extraction to remove all inorganic byproducts. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to purify the crude product by removing the more soluble cis-isomer and other minor impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent. A mixture of hexane and ethyl acetate is a good starting point.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The trans-isomer, being less soluble, will crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
This protocol is for monitoring the reaction progress and assessing the purity of the final product.
-
Plate Preparation: Obtain a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude reaction mixture and your starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 1:1 ethyl acetate/hexane).[3] Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Analysis: The Rf values of the spots can be calculated and compared to determine the presence of starting material, product, and any side products.
Visualizing Reaction and Purification Pathways
Reaction Pathway: Reduction of a Diester to this compound
Caption: LiAlH₄ reduction of a diester to the target diol proceeds via an aldehyde intermediate.
Workflow: Purification and Analysis
Caption: A typical workflow for the purification and analysis of this compound.
References
-
Organic Chemistry. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds? Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (1967). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]
-
Reddit. (2020, April 28). This compound Does anyone know what it is used for and why Fisher can charge $450/g for it? Retrieved from [Link]
-
Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]
-
Polymer Books. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
- Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
-
National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]
Sources
overcoming low reactivity of secondary diols in polyesterification
This iterative tandem catalysis approach allows for the conversion of the racemic diol into a single enantiomer of the polyester in high yield and high enantiomeric excess. [10]
References
-
Weinland, D. H., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. [Link]
-
Weinland, D. H., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Research Square. [Link]
-
Gruter, G.-J. M., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. University of Amsterdam. [Link]
-
Weinland, D. H., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. PubMed. [Link]
-
van der Maas, K., et al. (2021). Iterative tandem catalysis of secondary diols and diesters to chiral polyesters. PubMed. [Link]
-
Weinland, D. H., et al. (2022). Supplementary Information: Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. [Link]
-
Jiang, Y., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. [Link]
-
Fradet, A., & Maréchal, E. (1982). Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. ResearchGate. [Link]
-
Pellis, A., et al. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. [Link]
-
Kadokawa, J., et al. (2009). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. ResearchGate. [Link]
-
Mantri, K., et al. (2005). The esterification of normal acid with secondary alcohols, branched... ResearchGate. [Link]
-
Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols. Sparkl. [Link]
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Mitra, M., et al. (2020). Direct Synthesis of Polyesterether from Ethylene Glycol. PMC. [Link]
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Uyama, H., & Kobayashi, S. (2006). Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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Wennemers, H., et al. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
-
Quora. (2017). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol? Quora. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]
-
Jiang, Y., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. National Institutes of Health. [Link]
-
Fu, G. C., et al. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. [Link]
-
Lourenço, D. L., & Fernandes, A. C. (2025). From waste to value: Synthesis of diols from polyester and polycarbonate plastics using commercial iron catalysts. University of Lisbon. [Link]
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- 10. Iterative tandem catalysis of secondary diols and diesters to chiral polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Increase the Molecular Weight of Polyesters from Alicyclic Diols
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of polyesters from alicyclic diols. Achieving high molecular weight is a frequent and critical challenge in these polymerizations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is not just on what to do, but why you're doing it, grounding each recommendation in established polymer chemistry principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common hurdles encountered when targeting high molecular weight (Mₙ) polyesters with alicyclic diols like 1,4-cyclohexanedimethanol (CHDM).
Q1: My polycondensation reaches high monomer conversion (>98%), but the molecular weight is stagnant and low. What is the primary cause?
A1: This is a classic and often frustrating issue in step-growth polymerization. The most probable cause is a deviation from perfect stoichiometry. According to the Carothers equation, achieving a high degree of polymerization (
-
The Causality: The Carothers equation (
for a 1:1 ratio) demonstrates that to even reach a modest degree of polymerization of 100, you need 99% conversion.[1][2] If there is a slight excess of one monomer (e.g., the diol), the reaction will cease once the limiting monomer (the diacid) is completely consumed, leaving all polymer chains terminated with the same functional group (hydroxyl groups in this case), preventing further growth.[4][5] Even a 1% excess of one monomer can theoretically limit the degree of polymerization to around 199.[2] -
Troubleshooting Protocol:
-
Monomer Purity Verification: Ensure the purity of your alicyclic diol and diacid. Impurities can act as monofunctional chain stoppers or alter the true molar ratio.[4] Consider purification by recrystallization if purity is uncertain.[6]
-
Precise Stoichiometric Measurement:
-
Monofunctional Impurities: Be aware that monofunctional impurities (like benzoic acid) can act as chain stoppers, deliberately or unintentionally limiting molecular weight.[4]
-
// Node Definitions Start [label="Low Molecular Weight\nDespite High Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStoich [label="Verify Stoichiometry\n(r ≈ 1.000)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Assess Monomer Purity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckRemoval [label="Evaluate Byproduct\nRemoval Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; StoichOK [label="Stoichiometry Correct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; StoichBad [label="Stoichiometry Imbalance\n(r ≠ 1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PurityOK [label="Purity High", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PurityBad [label="Impurities Present", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RemovalOK [label="Removal Efficient", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RemovalBad [label="Inefficient Removal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Weigh [label="Action: Re-weigh\nMonomers Precisely", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Purify [label="Action: Purify Monomers\n(e.g., Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Vacuum [label="Action: Improve Vacuum\n& Increase Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckStoich; Start -> CheckPurity; Start -> CheckRemoval;
CheckStoich -> StoichOK [label="Yes"]; CheckStoich -> StoichBad [label="No"]; StoichBad -> Action_Weigh;
CheckPurity -> PurityOK [label="Yes"]; CheckPurity -> PurityBad [label="No"]; PurityBad -> Action_Purify;
CheckRemoval -> RemovalOK [label="Yes"]; CheckRemoval -> RemovalBad [label="No"]; RemovalBad -> Action_Vacuum; }
Figure 1. Logical workflow for troubleshooting low molecular weight in polyester synthesis.
Q2: The viscosity of my melt polymerization increases significantly, preventing effective stirring and byproduct removal long before I reach my target molecular weight. How can I overcome this?
A2: This is a common physical limitation in melt polycondensation. As the polymer chains grow, the melt viscosity increases exponentially, which hinders diffusion and makes it difficult to remove the small molecule byproduct (e.g., water or methanol). This slows the reaction rate and can effectively cap the molecular weight.
-
The Causality: The polyesterification reaction is an equilibrium. To drive the reaction forward and build high molecular weight chains, the condensation byproduct must be continuously and efficiently removed.[6] High viscosity traps these byproducts within the polymer melt, shifting the equilibrium back towards the reactants and preventing further chain growth.
-
Solutions & Protocols:
-
Optimize Reaction Conditions:
-
Temperature: Increasing the temperature can lower viscosity, but it's a delicate balance. Excessively high temperatures (>240-250°C) can cause thermal degradation, chain scission, and undesirable side reactions, which lower molecular weight.[7][8]
-
Agitation: Use a high-torque mechanical stirrer with an anchor or helical blade design to ensure thorough mixing of the viscous melt.
-
Vacuum: Apply a high vacuum (<1 mbar) gradually during the final stages of polymerization to maximize byproduct removal.[6][8]
-
-
Two-Stage Polymerization (Melt followed by SSP): This is the most effective industrial and lab-scale strategy.
-
Step 1: Melt Polycondensation: Create a low-to-moderate molecular weight prepolymer (Mn = 10,000-20,000 g/mol ) in the melt phase. This material is still relatively easy to handle.
-
Step 2: Solid-State Polycondensation (SSP): Cool the prepolymer, grind it into pellets or powder, and then heat it to a temperature between its glass transition temperature (Tg) and melting temperature (Tm).[9] The reaction between chain end-groups continues in the solid amorphous phase, and the byproduct diffuses out.[10]
-
Advantages of SSP: Bypasses the high viscosity issue of the melt phase, allows for much higher molecular weights, and uses lower temperatures, minimizing thermal degradation.[9][10][11]
-
-
}
Figure 2. Two-stage melt and solid-state polycondensation (SSP) workflow.
Frequently Asked Questions (FAQs)
Q3: Can I use a chain extender to increase the molecular weight of my alicyclic polyester after the initial polymerization?
A3: Yes, chain extension is a highly effective post-polymerization strategy. It is particularly useful for "rescuing" a batch with slightly lower-than-desired molecular weight or for enhancing the properties of recycled polyesters.[12][13]
-
Mechanism: Chain extenders are small molecules with two or more reactive functional groups that can "stitch" together the carboxyl or hydroxyl end-groups of existing polymer chains.[14][15] This process rapidly increases the average molecular weight. Multifunctional chain extenders can even introduce branching.[12][14]
-
Common Chain Extenders for Polyesters:
-
Diisocyanates: Highly reactive but require careful handling due to toxicity.
-
Epoxy-functionalized compounds (e.g., Joncryl®): These are very effective and commonly used. They react with both hydroxyl and carboxylic acid end groups.[14]
-
Phosphites (e.g., triphenyl phosphite): Can also serve as effective chain extenders.[14]
-
-
Experimental Protocol (Example with Epoxy Chain Extender):
-
Melt your pre-formed polyester in a reactive extruder or a batch mixer.
-
Add a small, precisely measured amount of the chain extender (typically 0.3-1.0% by weight).[13]
-
Allow the mixture to react at the appropriate melt temperature for a short period (e.g., 2-5 minutes).
-
Monitor the increase in viscosity or torque on the mixer, which indicates an increase in molecular weight.
-
Cool and collect the chain-extended polymer.
-
Q4: How critical is the choice of catalyst for polymerizing alicyclic diols, and what are the best options?
A4: The catalyst choice is critical. An effective catalyst accelerates the esterification and transesterification reactions without promoting undesirable side reactions like etherification or thermal degradation.[16]
-
The Causality: Alicyclic diols, particularly secondary diols like isosorbide, can exhibit lower reactivity compared to linear primary diols.[8] A suitable catalyst is necessary to achieve a high reaction rate at moderate temperatures, which is key to reaching high molecular weight before degradation occurs. The catalyst's role becomes even more crucial in the high-viscosity melt phase and during solid-state polycondensation.
-
Catalyst Selection: The best choice depends on the specific monomers, desired polymer properties, and application (e.g., biomedical applications have strict toxicity requirements).
| Catalyst Type | Examples | Activity | Pros | Cons |
| Tin-Based | Stannous Octoate (Sn(Oct)₂) | High | Very active for esterification and ROP. | Can be sensitive to hydrolysis; potential toxicity concerns. |
| Titanium-Based | Titanium (IV) isopropoxide (TIP) | Very High | Highly active, commonly used industrially.[7] | Can cause polymer yellowing at high temperatures; hydrolytically sensitive.[17] |
| Antimony-Based | Antimony Trioxide (Sb₂O₃) | High | Effective, especially in later stages (polycondensation). | Toxicity and environmental concerns. |
| Germanium-Based | Germanium Dioxide (GeO₂) | Moderate-High | Produces polymers with excellent color. | High cost. |
| Acid Catalysts | H₂SO₄, H₃PO₄, p-TSA | Moderate | Can be effective at lower temperatures. | May promote side reactions like dehydration and etherification.[18] |
References
- Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes | Fiveable.
- Investigation of the Effects of Chain Extender on Material Properties of PLA/PCL and PLA/PEG Blends: Comparative Study between Polycaprolactone and Polyethylene Glycol - MDPI.
- Chain Extenders to reforge Polymer Chains - The Compound Company.
- Chain extender for polyesters - Nachmann.
- Polymeric Chain Extenders: Key Role and Applic
- Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
- Troubleshooting low molecular weight in 1,10-Decanediol polymeriz
- Advances in chain extender technology for polyesters - ECI Digital Archives.
- How Does Stoichiometry Impact Step-growth Polymeriz
- Solid‐State Polycondensation of Polyester Resins: Fundamentals and Industrial Production.
- Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - NIH.
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
- Carothers equ
- Stereochemistry and stoichiometry in aliphatic polyester photopolymers for 3D printing tailored biomaterial scaffolds - Polymer Chemistry (RSC Publishing).
- Control of Molecular Weight and End-Functional Groups of Polyester from A2 + B2 Polycondensation via Cross-Metathesis of Cyclic Unsaturated Polyester with Difunctional Olefin | Macromolecules - ACS Public
- How do I synthesise very low molecular weight linear polyesters?
- Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids.
- US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google P
- Carothers equ
- Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene | ACS Macro Letters - ACS Public
- Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- 3.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids:
- What Is The Carothers Equation? - Chemistry For Everyone - YouTube.
- Synthesis of High Molecular Weight Polyesters via In Vacuo Dehydrogenation Polymerization of Diols | Request PDF - ResearchG
- Hello all. What are the most efficient manner to reduce the molecular weight of a polyester ?
- An Exception to the Carothers Equation Caused by the Accelerated Chain Extension in a Pd/Ag Cocatalyzed Cross Dehydrogenative Coupling Polymerization | Journal of the American Chemical Society.
- Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes - Polymer Chemistry (RSC Publishing).
- (PDF) Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM)
- Polyester Production | Eng-Tips.
- A Strategy for Increasing Molecular Weight of Polyester by Lipase-Catalyzed Polymeriz
- The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters - MDPI.
- Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols - NIH.
- Continuous Solid‐State Polycondensation of Polyesters | Request PDF - ResearchG
- Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey
- Solid-state polycondensation (SSP) as a method to obtain high molecular weight polymers - Polimery.
- Simulation Study and Optimization Strategies for Vacuum Infusion of GFRP Hoses Based on Resin Time-Viscosity Variables - MDPI.
- Preparation and Characterization of Enantiomerically Pure Telechelic Diols from mcl−Poly[(R)
- STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE Vasil P. Kopch.
- Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification - Advanced Journal of Chemistry, Section A.
- Semicrystalline Polymers via Ring-Opening Polymerization: Preparation and Polymerization of Alkylene Phthal
- Room Temperature Polyesterific
- Synthesis and polymerization of new sequentially ordered aliph
- Preparation and curing process optimization of an asymmetric impregnated vacuum bag-only prepreg - Frontiers.
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- 9. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
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preventing discoloration during the polymerization of trans-4-(hydroxymethyl)cyclohexanol
Welcome to the technical support center for the polymerization of trans-4-(hydroxymethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to prevent discoloration and achieve high-quality polymer synthesis.
Troubleshooting Guide: Preventing Discoloration
Discoloration, often appearing as a yellow or brown tint in the final polymer, is a common issue that can compromise the material's properties and suitability for its intended application. This guide addresses the primary causes of discoloration and provides actionable solutions.
Issue 1: Polymer has a Yellow or Brown Tint After Synthesis
Probable Cause: The most common culprits for discoloration during the polymerization of diols like this compound are oxidation, thermal degradation of the monomer, and the presence of impurities. High reaction temperatures required for polycondensation can accelerate these degradation pathways.
Solution: A multi-faceted approach focusing on monomer purity, optimized reaction conditions, and the use of protective agents is crucial.
Step-by-Step Troubleshooting Protocol:
-
Monomer Purification: Ensure the this compound monomer is of high purity (>98%). Impurities can act as catalysts for degradation reactions.
-
Inert Atmosphere: Conduct the entire polymerization process under a high-purity inert atmosphere, such as nitrogen or argon. Oxygen is a primary driver of oxidative discoloration.[1][2]
-
Antioxidant Addition: Incorporate a synergistic blend of primary and secondary antioxidants into the reaction mixture before heating.
-
Temperature Control: Carefully control the reaction temperature to avoid excessive thermal stress on the monomer and growing polymer chains.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions that cause discoloration?
Answer: Discoloration during the polymerization of this compound is primarily caused by two interconnected chemical processes: oxidation and thermal degradation.
-
Oxidation: At the high temperatures required for polyesterification, residual oxygen in the reaction vessel can react with the hydroxyl groups of the monomer. This can lead to the formation of chromophoric species, which are molecules that absorb light and appear colored. The presence of metallic impurities can catalyze these oxidative reactions.
-
Thermal Degradation: Cycloaliphatic diols can be susceptible to dehydration and other side reactions at elevated temperatures, leading to the formation of unsaturated compounds and other byproducts that can contribute to color.
Diagram: Simplified Discoloration Pathway
Caption: Key factors leading to discoloration.
Q2: How do I effectively purify this compound before polymerization?
Answer: High monomer purity is critical. A combination of fractional distillation and recrystallization is generally effective.
Protocol for Monomer Purification:
-
Fractional Distillation: Perform distillation under reduced pressure to remove volatile impurities. Operating at a lower pressure minimizes the thermal stress on the monomer.
-
Recrystallization: Dissolve the distilled monomer in a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate) and allow it to cool slowly. The trans isomer will preferentially crystallize, leaving impurities and the cis isomer in the mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Q3: What types of antioxidants are most effective and at what concentrations?
Answer: A combination of primary and secondary antioxidants is recommended for robust protection throughout the polymerization process.
-
Primary Antioxidants (Radical Scavengers): Hindered phenols are excellent choices as they are effective over a wide temperature range. They work by scavenging peroxy radicals, which are key intermediates in the oxidation process.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites are highly effective at the high temperatures of melt processing. They decompose hydroperoxides, preventing them from breaking down into more reactive radicals.
Table: Recommended Antioxidant Systems
| Antioxidant Type | Example Compound | Typical Concentration (wt%) | Primary Function |
| Primary | Hindered Phenolic (e.g., Irganox® 1010) | 0.05 - 0.2% | Scavenges free radicals |
| Secondary | Organophosphite (e.g., Irgafos® 168) | 0.1 - 0.5% | Decomposes hydroperoxides |
Note: Optimal concentrations may vary depending on the specific reaction conditions and the purity of the starting materials.
Q4: What are the ideal temperature and pressure conditions for the polymerization?
Answer: The polymerization of this compound, typically with a dicarboxylic acid or its ester, is a multi-stage process. While specific temperatures can vary based on the co-monomer and catalyst, a general profile for melt polycondensation is as follows:
Table: Typical Melt Polycondensation Conditions
| Stage | Temperature Range (°C) | Pressure | Purpose |
| Esterification/Transesterification | 180 - 220 | Atmospheric (with N₂ sweep) | Formation of low molecular weight oligomers |
| Polycondensation | 220 - 280 | High Vacuum (<1 Torr) | Increase molecular weight by removing condensation byproducts |
It is crucial to monitor the viscosity of the reaction mixture to gauge the progress of the polymerization. The temperature should be increased gradually to prevent excessive foaming and thermal degradation. Polyesters based on cycloaliphatic diols like 1,4-cyclohexanedimethanol (a similar monomer) generally have good thermal stability.[3]
Q5: How can I establish an effective inert atmosphere for the reaction?
Answer: Maintaining a strict inert atmosphere is non-negotiable for preventing discoloration.
Protocol for Establishing an Inert Atmosphere:
-
Reactor Assembly: Assemble your reactor system (glassware or stainless steel vessel) and ensure all joints are well-sealed.
-
Purge with Inert Gas: Introduce a steady flow of high-purity nitrogen or argon into the reactor through a gas inlet tube that extends below the surface of the eventual reaction mixture.
-
Venting: Ensure there is a gas outlet (e.g., through a bubbler) to allow the displaced air to exit.
-
Duration: Purge the system for at least 30-60 minutes before introducing the reactants.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent any ingress of air.
Diagram: Experimental Workflow for Discoloration Prevention
Caption: Workflow for minimizing discoloration.
By implementing these rigorous purification and reaction protocols, researchers can significantly reduce the likelihood of discoloration and produce high-quality polyesters from this compound suitable for demanding applications.
References
-
MY Polymers. (n.d.). Inert Atmosphere Guide. Retrieved from [Link]
-
ResearchGate. (2020). Why do we need to give low pressure, high temperature and inert gas environment during synthesis of polymer? Retrieved from [Link]
- Wang, G., Dong, E., Tang, S., & Song, S. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Polymer Bulletin, 80(2), 1603-1614.
- Wang, G., Hao, X., Dong, Y., & Zhang, L. (2023). 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. Polymer Bulletin.
-
Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]
-
Preprints.org. (2024). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
PubMed. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
- Hu, Y., Zhao, Z., Liu, Y., Li, G., Wang, A., Cong, Y., Zhang, T., Wang, F., & Li, N. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate.
-
Semantic Scholar. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Retrieved from [Link]
-
YouTube. (2019). PREVENTING COLOR MIGRATION ON 100% POLYESTER. Retrieved from [Link]
-
Delta Tecnic. (2022). Prevent polymer degradation and discoloration of outdoor cables. Retrieved from [Link]
-
Clariant. (2016). TexCare: Polymers in laundry detergents prevent staining and graying. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Processing Problems Of Polyester And Its Remedies. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving trans-4-(hydroxymethyl)cyclohexanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-(hydroxymethyl)cyclohexanol. This guide provides in-depth, field-proven insights into optimizing catalyst selection for the key transformations of this versatile diol. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance your reaction outcomes.
Section 1: Catalytic Oxidation
The selective oxidation of one or both hydroxyl groups of this compound is a critical transformation for synthesizing valuable dialdehydes, diacids, or hydroxy-aldehydes. However, achieving high selectivity and yield while avoiding catalyst deactivation is a common challenge.
Frequently Asked Questions & Troubleshooting
Question 1: I need to selectively oxidize the primary alcohol to an aldehyde without affecting the secondary alcohol. Which catalytic system is most effective?
Answer: Achieving chemoselectivity between a primary and a secondary alcohol requires a catalyst that can differentiate between them based on steric and electronic properties. For this purpose, nitroxyl radical-based systems, particularly those using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are highly effective.
The generally accepted mechanism involves the oxidation of the catalyst (e.g., Cu(I) to Cu(II) or Ru(II) to a higher oxidation state), which then oxidizes TEMPO to its N-oxoammonium salt form. This salt is the active oxidant that selectively reacts with the less sterically hindered primary alcohol.[1] The addition of TEMPO can suppress the overoxidation of the resulting aldehyde to a carboxylic acid.[2]
Recommended Catalytic System: A combination of a ruthenium salt and TEMPO is particularly effective for less reactive aliphatic alcohols.[2]
| Catalyst System | Co-catalyst / Additive | Typical Conditions | Selectivity for Primary Aldehyde | Reference |
| RuCl₂(PPh₃)₃ / TEMPO | - | Aerobic, 100 °C | High | [2] |
| CuCl / TEMPO | - | Aerobic, Room Temp | Effective for benzylic/allylic, less so for aliphatic | [1][2] |
| Pd(OAc)₂ / PhenS | TEMPO, NaOAc | 30 bar air, 100 °C, H₂O | High (TEMPO suppresses overoxidation) | [2] |
| PIPO on silica | NaOCl | Bromide-free, CH₂Cl₂-free | High, environmentally benign | [2] |
Experimental Protocol: Selective Oxidation using Ru/TEMPO
-
Catalyst Preparation: In a round-bottom flask, dissolve RuCl₂(PPh₃)₃ (1 mol%) and TEMPO (3 mol%) in a suitable solvent like toluene or dichlorobenzene.
-
Reaction Setup: Add this compound (1 equivalent) to the catalyst solution.
-
Reaction Execution: Heat the mixture to 100 °C and bubble air or oxygen through the solution while stirring vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction, filter off the catalyst if it precipitates, and concentrate the solvent. Purify the resulting hydroxy-aldehyde using silica gel column chromatography.
Question 2: My catalyst is deactivating quickly during the oxidation of both alcohols to the diacid/dialdehyde using supported Platinum. What is causing this, and how can I prevent it?
Answer: Catalyst deactivation is a significant barrier in large-scale alcohol oxidations using supported platinum catalysts. While factors like sintering or metal leaching can occur, the primary causes of deactivation under mild conditions are often chemical.[3][4]
Major Causes of Deactivation:
-
Catalyst Overoxidation: High partial pressures of oxygen can lead to the formation of platinum oxides on the catalyst surface, which are less active. This is often a reversible process.[3]
-
Product/Byproduct Poisoning: The most severe deactivation is often caused by strongly adsorbing species generated during the reaction. Aldehyde intermediates can decarbonylate to form carbon monoxide (CO) or undergo side reactions to produce unsaturated molecules (olefins).[3] These species bind strongly to Pt surface sites, blocking them from the alcohol substrate.[3]
-
Carbonaceous Fouling: At higher temperatures, complex organic intermediates can polymerize on the catalyst surface, forming carbonaceous deposits that physically block active sites.[5]
Troubleshooting Flowchart:
Caption: Troubleshooting catalyst deactivation in diol oxidation.
Preventative & Remedial Strategies:
-
Optimize Oxygen Pressure: Avoid excessively high O₂ pressures. The rate of 1,6-hexanediol oxidation has been shown to be independent of dioxygen pressure in some cases, suggesting high pressures may only contribute to deactivation.[4]
-
Catalyst Regeneration: A deactivated Pt catalyst can often be fully regenerated by a mild treatment with H₂ (e.g., 0.3 MPa H₂ at 343 K for 30 min).[3] This process hydrogenates and removes the poisoning olefinic species from the catalyst surface.
-
Use of Promoters: The addition of a second metal, such as Bismuth (Bi), to a Pt catalyst can enhance selectivity and reduce the formation of poisoning byproducts, thereby increasing catalyst lifetime.[6]
Section 2: Catalytic Dehydration & Cyclization
Dehydration reactions of this compound can lead to desirable cyclic ethers or undesirable alkene byproducts. Catalyst choice is paramount in directing the reaction toward the intended product.
Frequently Asked Questions & Troubleshooting
Question 1: I am attempting an acid-catalyzed intramolecular dehydration to form a bicyclic ether, but the primary product is an unsaturated alcohol or diene. How can I improve selectivity for the ether?
Answer: This is a classic case of competition between an intramolecular nucleophilic substitution (Sₙ1-type) to form the ether and an elimination (E1-type) to form an alkene.[7] The use of strong, non-nucleophilic mineral acids like concentrated H₂SO₄ or H₃PO₄ often requires high temperatures, which thermodynamically favors the elimination pathway.[8][9] Furthermore, these acids can cause charring and other side reactions.[8]
Strategies to Favor Cyclization over Elimination:
-
Catalyst Selection: Switch from homogeneous mineral acids to solid acid catalysts. Zeolites, acid-treated clays (e.g., smectite), or ion-exchange resins can provide shape selectivity and a high concentration of acid sites within a confined environment, favoring the intramolecular reaction.[10]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elimination reactions generally have a higher activation energy and are more favored at higher temperatures.
-
Solvent Choice: Using a non-polar solvent can favor the cyclization of diols that are not soluble in water.[10]
-
Le Chatelier's Principle: If the target ether has a lower boiling point than the starting diol, setting up the reaction with a distillation apparatus can continuously remove the product as it forms, driving the equilibrium toward cyclization.
Caption: Competing pathways in acid-catalyzed diol dehydration.
Section 3: Catalytic Etherification
The formation of ethers from this compound can be accomplished through classic methods like the Williamson synthesis or via direct dehydrative coupling with another alcohol.
Frequently Asked Questions & Troubleshooting
Question 1: I am performing a direct dehydrative etherification with another alcohol but observing very low conversion. How can I catalyze this reaction effectively?
Answer: Direct dehydrative coupling of two different alcohols is challenging because the hydroxyl group is a poor leaving group. An effective catalyst must activate the -OH group, facilitate its removal as water, and promote the nucleophilic attack by the second alcohol.
A modern and effective approach is the use of a co-catalytic system involving a Lewis acid and a hydrogen-bond donor. A system of FeCl₃·6H₂O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has proven effective.[11]
Mechanism of Action:
-
Activation: The highly polar, strong hydrogen-bond-donating HFIP activates the hydroxyl group of one alcohol.
-
Carbocation Formation: The Lewis acid (FeCl₃·6H₂O) assists in the departure of the activated hydroxyl group as water, leading to the formation of a carbocation intermediate.
-
Stabilization: HFIP stabilizes the incipient carbocation through charge-dipole interactions.
-
Nucleophilic Attack: The second alcohol acts as a nucleophile, attacking the carbocation to form the ether linkage. This Sₙ1-type pathway is key to forming the unsymmetrical ether.[11]
Experimental Protocol: Dehydrative Etherification using FeCl₃/HFIP
-
Reaction Setup: In a sealed vial, dissolve the more electrophilic alcohol (the one intended to form the carbocation, 1 equivalent) and FeCl₃·6H₂O (0.01 equivalents) in HFIP.
-
Addition of Nucleophile: Add the second alcohol (the nucleophile, e.g., this compound, 1.2 equivalents).
-
Reaction Execution: Heat the mixture to the optimized temperature (e.g., 70 °C) and stir until the starting electrophilic alcohol is consumed (monitor by GC or TLC).
-
Workup: Cool the reaction, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine to remove the catalyst and HFIP. Dry the organic layer, concentrate, and purify by column chromatography.
Section 4: General Troubleshooting
Question 1: The stereochemistry of my starting material is 'trans'. How does this impact catalyst selection and product distribution, especially compared to the 'cis' isomer?
Answer: The 'trans' stereochemistry dictates that in the most stable chair conformation, both the -CH₂OH and the -OH groups are in equatorial positions. This has several implications:
-
Steric Accessibility: In the equatorial position, both hydroxyl groups are relatively unhindered and accessible to the catalyst. In contrast, for the cis-isomer, one group would be axial, potentially influencing the rate of reaction. For some oxidations, an axial -OH group may be more sterically accessible and react faster.[12]
-
E2 Elimination Reactions: For reactions that require a specific dihedral angle, such as an E2 elimination which needs an anti-periplanar arrangement of a proton and the leaving group, the trans-diequatorial conformation is unreactive. The ring would need to flip to a much less stable diaxial conformation for the reaction to proceed, making E2 reactions difficult.
-
E1 Dehydration: In acid-catalyzed dehydration, the reaction proceeds through a planar carbocation intermediate. Once this intermediate is formed, the initial stereochemistry of the alcohol (cis or trans) is lost. Therefore, both cis- and trans- isomers often yield the same mixture of alkene products, dictated by the stability of the final products (Zaitsev's rule).[9][13]
Question 2: What are the best practices for purifying the final products and separating isomers?
Answer: Purification is critical for isolating the desired product in high purity. The choice of method depends on the product's physical properties.
-
Column Chromatography: This is the most versatile method for separating products from unreacted starting materials and byproducts, especially for non-crystalline materials.
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. For cyclohexane derivatives, it can sometimes be used to separate cis and trans isomers. For example, crude trans-4-aminomethylcyclohexane carboxylic acid can be purified from its cis-isomer by recrystallization from cold water, which selectively forms a trihydrate of the trans isomer.[14][15]
-
Solvent Washing/Slurrying: For products like dicarboxylic acids that may be contaminated with related impurities, creating a slurry in a specific solvent can selectively dissolve the impurities. For instance, cyclic ethers have been used to purify crude trans-1,4-cyclohexanedicarboxylic acid.[16]
References
-
Davis, S. E., et al. (2013). Deactivation of Supported Pt Catalysts during Alcohol Oxidation Elucidated by Spectroscopic and Kinetic Analyses. ACS Catalysis. Available at: [Link]
-
Mellado, M. C., et al. (1999). Inhibition and Deactivation Effects in Catalytic Wet Oxidation of High-Strength Alcohol-Distillery Liquors. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research. Available at: [Link]
-
Davis, S. E. (2013). Diol Oxidation to Diacids over Supported Metal Catalysts. LSU Electronic Thesis and Dissertation Archive. Available at: [Link]
-
Davis, S. E., et al. (2012). Perspectives on the kinetics of diol oxidation over supported platinum catalysts in aqueous solution. Catalysis Science & Technology. Available at: [Link]
-
Weldegirma, S. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. University of South Florida. Available at: [Link]
-
Li, J., et al. (2024). The Effect of Support and Reduction Methods on Catalyst Performance in the Selective Oxidation of 1,2-Propanediol. MDPI. Available at: [Link]
-
Clark, J. (2015). dehydration of alcohols. Chemguide. Available at: [Link]
-
Pellis, A., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. Available at: [Link]
-
Wu, X., et al. (2020). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS. Available at: [Link]
-
Li, W., et al. (2023). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega. Available at: [Link]
- Jérôme, F., et al. (2016). Process for the cyclodehydration of diols and use thereof for the manufacturing of ambrafuran and other cycloether derivatives. Google Patents.
- Okamoto, Y., et al. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
-
LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Oberhauser, W. (2022). Advance in Selective Alcohol and Polyol Oxidation Catalysis. MDPI. Available at: [Link]
- Abe, T., et al. (2002). Method for purifying trans-1,4-cyclohexanedicarboxylic acid. Google Patents.
-
Reddit user nixed9. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Reddit. Available at: [Link]
-
Ashenhurst, J. (2015). All About Elimination Reactions of Alcohols (With Acid). Master Organic Chemistry. Available at: [Link]
- Okamoto, Y., et al. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Google Patents.
-
Pearson. (2024). Both cis- and trans-2-methylcyclohexanol undergo dehydration... Pearson. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Solubility of trans-4-(Hydroxymethyl)cyclohexanol-Based Polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for polymers derived from trans-4-(hydroxymethyl)cyclohexanol, also widely known as trans-1,4-cyclohexanedimethanol (trans-CHDM). These polymers, particularly polyesters, are valued for their excellent thermal and mechanical properties.[1] However, their rigid cycloaliphatic structure can often lead to challenges with solubility. This guide provides a structured approach to diagnosing and resolving these issues, grounded in principles of polymer science.
Part 1: Fundamental Principles - Why is My Polymer Not Dissolving?
The solubility of a polymer is governed by thermodynamics and the intermolecular forces between the polymer chains and solvent molecules. For semi-crystalline polymers like those made from trans-CHDM, solubility is a two-stage process: swelling of the amorphous regions followed by the dissolution of the crystalline domains. Poor solubility typically arises from one or more of the following factors:
-
High Crystallinity: The symmetric and linear nature of the trans-isomer of CHDM allows polymer chains to pack efficiently into highly ordered crystalline structures.[2][3] These structures are thermodynamically stable and require significant energy to disrupt, making them resistant to dissolution. The melting temperature (Tm) is a key indicator of this stability.[3]
-
Strong Intermolecular Forces: Hydrogen bonding and dipole-dipole interactions between polymer chains can be stronger than the interactions the chains can form with the solvent, preventing dissolution.
-
Monomer Stereochemistry: The ratio of cis to trans isomers of the CHDM monomer profoundly impacts the polymer's properties.[2][4][5] A higher trans-isomer content generally leads to higher crystallinity and thus, lower solubility.[3][6]
-
High Molecular Weight: Longer polymer chains have more entanglement and a larger number of intermolecular interactions per chain, which decreases their entropy of mixing and makes them harder to dissolve.
-
Chemical Cross-linking: Unintended side reactions during polymerization can create covalent bonds between polymer chains, forming an insoluble network.
Part 2: Frequently Asked Questions (FAQs)
Q1: I've synthesized a polyester with trans-CHDM and it won't dissolve in common solvents like THF or Dichloromethane. What's the most likely cause?
A: The most common culprit for polyesters based on high-purity trans-CHDM is high crystallinity.[3][6] The linearity of the trans-isomer promotes efficient chain packing. You should first verify the crystalline nature of your polymer using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD).[7][8]
Q2: My polymer swells in the solvent but never fully dissolves, leaving behind a gelatinous mass. What does this indicate?
A: Swelling without dissolution is a classic sign of a cross-linked polymer.[9][10] The solvent can penetrate the polymer matrix (the amorphous regions), but the covalent cross-links prevent the individual chains from separating and dissolving. You should review your polymerization conditions for potential side reactions.
Q3: Can the purity of my trans-CHDM monomer affect the final polymer's solubility?
A: Absolutely. Commercial CHDM is often supplied as a mix of cis and trans isomers, with a common ratio being 30/70 (cis/trans).[1] Using a monomer that is >99% trans-isomer will almost certainly yield a highly crystalline, less soluble polymer compared to one made with a 30/70 mix. The cis-isomer disrupts the chain linearity, reducing crystallinity.
Q4: I need to dissolve my polymer for characterization (e.g., GPC). What's a good starting point for solvent selection?
A: For semi-crystalline polyesters, you often need more aggressive solvents or elevated temperatures. A good strategy is to consult Hansen Solubility Parameters (HSP) to find solvents with similar dispersion (δD), polar (δP), and hydrogen bonding (δH) values to your polymer.[11][12][13] If HSP data is unavailable, start with solvents known to dissolve similar polyesters, such as hexafluoroisopropanol (HFIP), m-cresol, or mixtures of phenol and tetrachloroethane. Always perform these tests on a small scale first.
Part 3: Systematic Troubleshooting Guide
This section provides a logical workflow to diagnose and solve solubility issues.
The first step is to differentiate between the two most common causes of insolubility.
Caption: Initial diagnostic workflow for poor polymer solubility.
-
Objective: To determine if high crystallinity is preventing dissolution.
-
Method 1: Differential Scanning Calorimetry (DSC)
-
Procedure: Heat a small sample (5-10 mg) of your polymer in a DSC instrument under a nitrogen atmosphere.[14] A typical heating rate is 10°C/min.
-
Analysis: Look for a sharp endothermic peak, which represents the melting temperature (Tm). A sharp, high Tm (e.g., >250°C for some polyesters) and a large enthalpy of fusion (ΔHm) indicate a high degree of crystallinity.[14] This is the simplest and most common method.[15]
-
Interpretation: If a significant melting endotherm is present, high crystallinity is a major contributing factor to poor solubility.
-
-
Method 2: X-Ray Diffraction (XRD)
-
Procedure: Analyze a small film or powder sample of your polymer using an XRD instrument.
-
Analysis: The resulting diffraction pattern will show sharp peaks for crystalline regions and broad halos for amorphous areas.[8]
-
Interpretation: The presence of sharp, well-defined peaks confirms a semi-crystalline structure. This method provides direct evidence of the ordered arrangement of polymer chains.[7]
-
-
Objective: To determine if the polymer is chemically cross-linked.
-
Method: Swelling and Gel Content Test (Based on ASTM D2765) [16]
-
Procedure:
-
Weigh a small, dry sample of your polymer (W_initial).
-
Place the sample in a vial with a known "good" solvent for the linear analog (e.g., chloroform, HFIP) for 24 hours. A good solvent is one that would be expected to dissolve the non-cross-linked polymer.
-
If the polymer has not dissolved, carefully remove the swollen polymer, blot the surface to remove excess solvent, and weigh it immediately (W_swollen).
-
Dry the swollen polymer in a vacuum oven until a constant weight is achieved (W_dry).
-
-
Analysis:
-
Swell Ratio (Q) = W_swollen / W_dry
-
Gel Content (%) = (W_dry / W_initial) * 100
-
-
Interpretation: A high gel content (>95%) and a finite swell ratio (e.g., Q > 1) are strong indicators of a cross-linked network.[16] If the polymer were not cross-linked, it would have dissolved, and the gel content would be 0%.
-
Part 4: Solutions and Mitigation Strategies
If your polymer is highly crystalline, you can try the following:
-
Heating: Try dissolving the polymer at an elevated temperature, typically just below the solvent's boiling point. This provides the thermal energy needed to overcome the crystalline lattice energy. Caution: Always use appropriate safety measures when heating flammable solvents.
-
Aggressive Solvents: Use solvents with strong interaction potentials.
-
Hansen Solubility Parameter (HSP) Matching: The principle of "like dissolves like" can be quantified using HSP.[11] A solvent is likely to dissolve a polymer if their HSP values are close. The total Hansen parameter (δt) is derived from three components:
-
δD: Energy from dispersion forces
-
δP: Energy from polar forces
-
δH: Energy from hydrogen bonds
-
Table 1: Hansen Solubility Parameters for Common Solvents
-
| Solvent | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| m-Cresol | 18.0 | 5.1 | 12.9 |
| Hexafluoroisopropanol | 15.3 | 8.0 | 16.6 |
-
Amorphous Reprecipitation:
-
Dissolve the polymer in an aggressive solvent (e.g., HFIP).
-
Rapidly precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
This rapid crash precipitation can trap the polymer in a more amorphous, kinetically favored state, which may be more soluble in less aggressive solvents.
-
If insolubility is a recurring problem, consider modifying the polymer structure itself.
Caption: Synthetic strategies to improve polymer solubility.
-
Adjust Monomer Stereochemistry: The most effective way to reduce the crystallinity of CHDM-based polyesters is to use a monomer feed with a higher cis-isomer content.[2] Even a small amount of the bent cis-isomer will disrupt chain packing and significantly improve solubility.
-
Incorporate a Co-monomer: Introduce a second, more flexible or bulky diol or diacid into the polymerization. This creates a copolyester, which disrupts the regularity of the polymer chain, hinders crystallization, and enhances solubility.[1]
-
Control Molecular Weight: Target a lower molecular weight during synthesis by adjusting the monomer stoichiometry, reaction time, or catalyst concentration. Lower molecular weight polymers are generally more soluble.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
-
Patsnap. (2025). Measuring Crystallinity in Polymers Using DSC and XRD. Patsnap Eureka. [Link]
-
Materials Characterization Lab. Determination of % Crystallinity in Polymers. [Link]
-
Thielemans, W., et al. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry For Everyone. (2025). How Is Polymer Crystallinity Measured?. YouTube. [Link]
-
ResearchGate. (2014). Which method is most reliable in determining the degree of crystallinity in a polymer & why?. [Link]
-
Figshare. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link]
-
ResolveMass Laboratories Inc. Crosslinked Polymer Analysis. [Link]
-
Covalent Metrology. Determination of polymer crystallinity by DSC, TA-123. [Link]
-
ResearchGate. (2016). May i know what kind of method/s to detect formation of crosslink structure in my polymer?. [Link]
-
Irshad, F., et al. (2024). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Preprints.org. [Link]
-
Irshad, F., et al. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health. [Link]
-
ResearchGate. Trans- and cis-isomers of 1,4-cyclohexanedimethanol (CHDM). [Link]
-
ResearchGate. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. [Link]
-
ResearchGate. (2019). Hansen Solubility Parameters (HSP) of some Polyesters?. [Link]
-
Diversified Enterprises. Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. [Link]
-
TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link]
-
Fraunhofer-Publica. (2015). Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. [Link]
-
Jordi Labs. Crosslink Density Determination Analytical Techniques. [Link]
-
ResearchGate. Molecular structures of trans-1,4-cyclohexanedimethanol polymorphs. [Link]
-
ResearchGate. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. [Link]
-
Irshad, F., et al. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. MDPI. [Link]
-
Kibler, C. J., Bell, A. P., & Smith, J. G. (1962). Polyesters of 1,4‐cyclohexanedimethanol. Journal of Polymer Science. [Link]
-
Semantic Scholar. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. [Link]
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- 5. researchgate.net [researchgate.net]
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- 13. Collection - Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
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- 16. jordilabs.com [jordilabs.com]
controlling the cis/trans isomer ratio during the synthesis of 4-(hydroxymethyl)cyclohexanol
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(hydroxymethyl)cyclohexanol. The precise control of the cis/trans isomer ratio is a critical parameter in leveraging this molecule as a versatile building block, particularly in the synthesis of complex organic compounds and active pharmaceutical ingredients[1]. The stereochemical configuration dictates the molecule's three-dimensional structure, influencing its physical properties and biological interactions. This document provides in-depth technical guidance, troubleshooting, and proven protocols to help you achieve the desired stereochemical outcome in your synthesis.
Part 1: Fundamental Principles of Isomer Control
Controlling the stereochemical outcome of a reaction hinges on understanding the interplay between kinetic and thermodynamic pathways. In the synthesis of 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally the thermodynamically more stable product. The cis isomer, which forces one substituent into a higher-energy axial position, is typically the kinetic product in many catalytic hydrogenations.
Arene hydrogenation, a common route to cyclohexanes, generally proceeds with high cis selectivity[2]. This is because the catalyst typically coordinates to one face of the aromatic ring and delivers all hydrogen atoms from that same face without dissociation, leading to the syn-addition product[2]. Achieving the trans isomer often requires conditions that either allow for isomerization of the cis product to the more stable trans form or utilize a catalytic system that operates via a different mechanism, such as one involving a π-facial exchange[2].
Part 2: Synthetic Strategy Selection
Choosing the correct synthetic strategy is paramount. The optimal path depends on the desired isomer, available starting materials, and the scale of the reaction. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a synthetic strategy.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-(hydroxymethyl)cyclohexanol in a question-and-answer format.
Troubleshooting Common Problems
Q1: My catalytic hydrogenation of a benzoic acid derivative is yielding a nearly 1:1 mixture of cis and trans isomers. How can I favor the cis product?
A1: This is a classic selectivity problem. A 1:1 mixture suggests that your conditions are allowing for either incomplete kinetic control or subsequent isomerization. To strongly favor the cis isomer:
-
Catalyst Choice is Critical: Switch to a Rhodium-based catalyst. Rhodium complexes, particularly those with strongly σ-donating ligands like Cyclic(Amino)(Alkyl)Carbenes (CAACs) or Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), are highly effective for cis-selective hydrogenation of aromatic rings[3][4][5][6]. They tend to remain coordinated to one face of the arene throughout the reduction process.
-
Reaction Conditions: Lower the reaction temperature. Higher temperatures can provide the energy needed to overcome the activation barrier for desorption/re-adsorption or for the isomerization of the cis product to the more stable trans isomer.
-
Solvent System: The choice of solvent can influence selectivity. For hydrogenation of benzoic acid, a binary solvent system of 1,4-dioxane and water has been shown to increase selectivity for the corresponding cyclohexane carboxylic acid, which can then be reduced[7][8][9].
Q2: I am attempting a trans-selective hydrogenation using Palladium on alumina, but the yield of the trans isomer is low and I'm seeing significant amounts of the cis isomer.
A2: Achieving high trans selectivity via direct hydrogenation is challenging because it often competes with the kinetically favored cis pathway. Here are some troubleshooting steps:
-
Catalyst System: While Palladium on alumina (Pd/Al₂O₃) is reported to favor trans products from phenol derivatives, the selectivity is highly substrate-dependent[10]. Ensure your catalyst is not poisoned and is of high quality.
-
Reaction Time and Temperature: The formation of the trans isomer can be thought of as an isomerization of the initially formed cis product on the catalyst surface. You may need to increase the reaction time or temperature moderately to facilitate this equilibration. However, excessively high temperatures can lead to side reactions[11].
-
Alternative trans Strategy: A more reliable, albeit multi-step, approach for a pure trans isomer is to start with a precursor that already has the trans configuration. For example, the reduction of dimethyl trans-1,4-cyclohexanedicarboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will preserve the stereochemistry and yield this compound[1].
Q3: I am using an enzymatic reduction to get the cis isomer, but the reaction is slow and the conversion is incomplete.
A3: Enzymatic reactions are highly sensitive to reaction conditions.
-
Cofactor Recycling: Most alcohol dehydrogenases require a cofactor like NADPH or NADH. Ensure your cofactor recycling system (e.g., using glucose dehydrogenase) is efficient[12]. The concentration of the cofactor itself can be limiting.
-
pH and Temperature: Check that the pH and temperature of your reaction medium are optimal for both the primary and the recycling enzyme. Deviations can drastically reduce enzyme activity. For one mutant alcohol dehydrogenase, optimal conditions were found to be 35 °C and a pH maintained between 7.0 and 8.0[12].
-
Substrate/Product Inhibition: High concentrations of the starting ketone or the product alcohol can inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ product removal to maintain a high reaction rate.
Frequently Asked Questions (FAQs)
Q: What is the most direct method to synthesize the cis isomer? A: The most direct and highly selective method is the catalytic hydrogenation of an aromatic precursor like 4-(hydroxymethyl)benzoic acid using a rhodium-based catalyst, such as a CAAC-rhodium complex or Nishimura's catalyst[3][6]. These systems consistently yield the cis product in high diastereomeric excess[2][3].
Q: What is the most reliable method for synthesizing the pure trans isomer? A: The most reliable method is to start with a precursor that already contains the desired trans stereochemistry. The reduction of trans-1,4-cyclohexanedicarboxylic acid or its dimethyl ester with LiAlH₄ is a standard and effective laboratory method[1]. The starting diester is commercially available, often as a mixture of isomers, which can be isomerized and purified to obtain the pure trans starting material[13][14].
Q: How can I accurately determine the cis/trans ratio of my product mixture? A: The most common methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC: Using a suitable column, the cis and trans isomers will have different retention times, allowing for quantification by integrating the peak areas.
-
¹H NMR: The protons attached to the carbons bearing the hydroxyl and hydroxymethyl groups will have different chemical shifts and coupling constants in the cis and trans isomers due to their different axial/equatorial environments. This allows for integration and determination of the isomer ratio.
Q: Can I isomerize a pure cis sample to a trans-enriched mixture? A: Yes, isomerization is possible. Since the trans isomer is thermodynamically more stable, heating the cis isomer in the presence of a base (like sodium methoxide) can promote epimerization at the C1 position (bearing the -OH group), leading to an equilibrium mixture enriched in the trans product. A newer method using hydrogen atom transfer photocatalysis with a boronic acid mediator has also been shown to selectively convert trans diols to cis diols, demonstrating the possibility of dynamic stereochemical editing, though this is a more advanced technique[15].
Part 4: Key Synthetic Pathways & Catalytic Influence
The choice of catalyst is the most powerful tool for controlling the stereochemical outcome of the hydrogenation of aromatic precursors.
Caption: Influence of catalyst choice on stereochemical outcome.
Catalyst Comparison
| Catalyst System | Predominant Isomer | Typical Selectivity (cis:trans) | Mechanistic Rationale | Reference |
| Rh-CAAC Complexes | cis | >95:5 | Strong catalyst-substrate coordination promotes syn-addition from one face of the aromatic ring. | [3][4] |
| Nishimura's Catalyst | cis | High cis | Highly active catalyst that favors hydrogenation without dissociation, leading to the kinetic cis product. | [5][6] |
| Pd/Al₂O₃ | trans | Variable, favors trans | Can facilitate isomerization of the initially formed cis intermediate to the more stable trans product on the catalyst surface. | [10] |
| Ru/C | Mixture/cis | Often gives mixtures | Ruthenium catalysts are highly active but can be less selective than rhodium for this transformation, often yielding mixtures. | [9][16] |
Part 5: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.
Protocol 1: cis-Selective Synthesis via Rhodium-Catalyzed Hydrogenation
This protocol is adapted from methodologies for cis-selective arene hydrogenation[2][3][4].
-
Objective: To synthesize cis-4-(hydroxymethyl)cyclohexanol with high diastereoselectivity.
-
Starting Material: Methyl 4-hydroxybenzoate.
-
Step 1: Hydrogenation
-
To a high-pressure autoclave reactor, add methyl 4-hydroxybenzoate (1 equivalent).
-
Add the Rhodium catalyst (e.g., [Rh(COD)(CAAC)]BF₄, 1-2 mol%).
-
Add the solvent (e.g., methanol or THF).
-
Seal the reactor, purge with argon, and then pressurize with hydrogen gas (H₂) to 50 bar.
-
Stir the reaction at a controlled temperature (e.g., 80 °C) for 12-24 hours, monitoring the reaction by GC or TLC.
-
After completion, cool the reactor, carefully vent the hydrogen, and purge with argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude methyl cis-4-hydroxycyclohexanecarboxylate.
-
-
Step 2: Reduction of the Ester
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous THF in a round-bottom flask under an argon atmosphere at 0 °C.
-
Slowly add a solution of the crude methyl cis-4-hydroxycyclohexanecarboxylate in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford pure cis-4-(hydroxymethyl)cyclohexanol.
-
Protocol 2: trans-Selective Synthesis via Pd-Catalyzed Hydrogenation
This protocol is based on the principles of trans-selective hydrogenation of phenol derivatives[10].
-
Objective: To synthesize this compound.
-
Starting Material: 4-(Hydroxymethyl)phenol.
-
Procedure:
-
In a high-pressure autoclave reactor, dissolve 4-(hydroxymethyl)phenol (1 equivalent) in a suitable solvent (e.g., methanol or water).
-
Add the heterogeneous catalyst, 5% Palladium on alumina (Pd/Al₂O₃, 5-10 wt%).
-
Seal the reactor, purge with argon, and then pressurize with hydrogen gas (H₂) to 30-40 bar.
-
Stir the reaction at a slightly elevated temperature (e.g., 100-120 °C) for 24-48 hours. The longer reaction time and higher temperature are intended to facilitate isomerization to the thermodynamic product.
-
Monitor the reaction by GC to observe the disappearance of the starting material and the evolution of the cis/trans isomer ratio.
-
Upon reaching the desired ratio, cool the reactor, vent the hydrogen, and purge with argon.
-
Filter the reaction mixture through Celite to remove the Pd/Al₂O₃ catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography or by recrystallization, as the trans isomer is typically a solid with a higher melting point than the cis isomer[1][17].
-
References
- Smolecule. (2023). This compound.
-
P-O. Gendron, et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis. [Link]
-
Semantic Scholar. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. [Link]
-
A. Das, et al. (2022). cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. PMC - NIH. [Link]
-
M. Tougerti, et al. (2020). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Effect of reaction temperature on conversion and selectivity in cyclohexane oxidation. [Link]
-
Y. Cao, et al. (2021). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]
-
ResearchGate. isomerization of dimethyl 1,4-cyclohexanedicarboxylate. [Link]
-
PubChem. Dimethyl 1,4-cyclohexanedicarboxylate. [Link]
-
ResearchGate. Catalytic Hydrogenation of Benzoic Acid. [Link]
-
CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]
-
Y. Sun, et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC - NIH. [Link]
-
ResearchGate. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]
-
J. C. C. De la Cruz, et al. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University. [Link]
Sources
- 1. Buy this compound | 3685-27-6 [smolecule.com]
- 2. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI EUROPE N.V. [tcichemicals.com]
- 5. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes | Semantic Scholar [semanticscholar.org]
- 6. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl 1,4-cyclohexanedicarboxylate | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | 3685-27-6 [sigmaaldrich.com]
Technical Support Center: Degradation Pathways of Polyesters Containing trans-4-(hydroxymethyl)cyclohexanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyesters containing trans-4-(hydroxymethyl)cyclohexanol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions you may encounter during your experimental work. The inclusion of the cycloaliphatic diol, this compound, imparts unique properties to polyesters, influencing their degradation profiles. Understanding these nuances is critical for predictable material performance and successful application development.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the study of degradation pathways. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Inconsistent or Non-Reproducible Hydrolytic Degradation Rates
You observe significant variability in the rate of hydrolytic degradation across different batches of the same polyester or between replicate experiments.
Potential Causes:
-
Inconsistent Material Properties: Variations in molecular weight, crystallinity, and hydrophilicity can significantly impact degradation.[1][2]
-
Fluctuations in Experimental Conditions: Minor changes in pH, temperature, and buffer composition can alter hydrolysis kinetics.[3][4]
-
Autocatalysis: The accumulation of acidic degradation byproducts can accelerate the degradation process, leading to non-linear kinetics.[1]
Troubleshooting Protocol:
-
Thorough Material Characterization:
-
Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for each batch of polyester prior to initiating degradation studies.[1] Ensure consistency across batches.
-
Thermal Analysis: Employ Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), melting temperature (Tm), and percent crystallinity.[1][5] Variations in crystallinity can significantly affect water diffusion and, consequently, the degradation rate.[1]
-
Hydrophilicity Assessment: Measure the water contact angle to assess the hydrophilicity of the polyester surface. Changes in surface chemistry can influence water uptake.
-
-
Strict Control of Experimental Parameters:
-
pH and Temperature Monitoring: Use a calibrated pH meter and a temperature-controlled incubator or water bath. Monitor and record the pH of the degradation medium regularly, as the release of acidic byproducts can lower it.[4]
-
Buffer Capacity: Ensure the buffer system has sufficient capacity to neutralize acidic byproducts and maintain a stable pH throughout the experiment.
-
-
Mitigating Autocatalysis:
-
Regular Media Exchange: For in vitro studies, refresh the degradation medium at predetermined intervals to prevent the accumulation of acidic byproducts.
-
Inclusion of Basic Salts: Consider incorporating basic salts into the polymer matrix to neutralize acidic degradation products as they form.[1]
-
Issue 2: Slower-Than-Expected or Stalled Enzymatic Degradation
Your polyester containing this compound shows limited or no degradation when exposed to enzymes like lipases or cutinases.
Potential Causes:
-
Low Chain Mobility: The rigid cycloaliphatic structure of this compound can reduce polymer chain mobility, hindering enzyme access to the ester bonds.[6]
-
Enzyme Specificity and Activity: The selected enzyme may not be optimal for the specific polyester structure, or its activity may be compromised.
-
High Crystallinity: Crystalline regions of the polymer are generally less susceptible to enzymatic attack than amorphous regions.[1][6]
Troubleshooting Protocol:
-
Enhancing Polymer Chain Mobility:
-
Temperature Optimization: The rate of enzymatic degradation is often correlated with the difference between the polymer's melting point and the degradation temperature.[6][7] Conduct experiments at temperatures closer to (but below) the polymer's Tg to increase chain flexibility, but be mindful of the enzyme's optimal temperature range.
-
-
Enzyme Selection and Verification:
-
Screen a Panel of Enzymes: Test a variety of hydrolases, such as different lipases (e.g., from Pseudomonas sp., Candida antarctica) and cutinases, to identify the most effective one for your specific polyester.[6][8]
-
Confirm Enzyme Activity: Before starting the degradation experiment, verify the activity of your enzyme stock using a standard substrate assay (e.g., p-nitrophenyl butyrate for lipase).
-
-
Characterizing Polymer Morphology:
-
Assess Crystallinity: Use DSC or X-ray Diffraction (XRD) to determine the degree of crystallinity of your polymer samples. If the crystallinity is high, consider processing methods (e.g., quenching from the melt) to generate more amorphous content for initial screening experiments.
-
Issue 3: Unexplained Thermal Degradation Profile or Unexpected Byproducts
Thermogravimetric analysis (TGA) shows a complex degradation profile, or analysis of degradation products by techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) reveals unexpected compounds.
Potential Causes:
-
Multiple Degradation Mechanisms: Thermal degradation of polyesters can proceed through various pathways, including β-hydrogen scission and α-hydrogen bond scission, which can be influenced by the polymer structure and heating conditions.[9][10]
-
Presence of Catalyst Residues: Residual polymerization catalysts can alter the thermal degradation pathway.[10]
-
Secondary Reactions: Primary degradation products can undergo further reactions at elevated temperatures, leading to a complex mixture of final products.[11]
Troubleshooting Protocol:
-
Systematic Thermal Analysis:
-
Varying Heating Rates in TGA: Perform TGA at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) to investigate the kinetics of degradation.
-
Isothermal TGA: Conduct isothermal TGA experiments at different temperatures to study the degradation rate at specific temperatures.[11]
-
-
Detailed Product Analysis:
-
Py-GC-MS at Multiple Temperatures: Perform Py-GC-MS at different pyrolysis temperatures to identify the initial and subsequent degradation products.[10] This can help elucidate the dominant degradation mechanism at different temperature ranges.
-
Spectroscopic Analysis of Residues: Analyze the solid residue after partial thermal degradation using Fourier Transform Infrared Spectroscopy (FTIR) to identify changes in functional groups.[12]
-
-
Purification of the Polymer:
-
Reprecipitation: Before thermal analysis, purify the polyester by dissolving it in a suitable solvent and reprecipitating it in a non-solvent to remove any residual catalysts or impurities.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for polyesters containing this compound?
A1: The primary degradation pathways are:
-
Hydrolytic Degradation: Cleavage of the ester bonds by water. This can be influenced by pH and temperature and may be subject to autocatalysis by acidic byproducts.[1][3]
-
Enzymatic Degradation: Hydrolysis of the ester linkages catalyzed by enzymes such as lipases and cutinases. The rate is highly dependent on polymer structure, chain mobility, and enzyme specificity.[6][13]
-
Thermal Degradation: Decomposition at elevated temperatures, typically proceeding through mechanisms like β-hydrogen scission, leading to the formation of smaller molecules.[9][10]
Q2: How does the incorporation of this compound affect the degradation of the polyester?
A2: The cycloaliphatic ring of this compound introduces rigidity into the polymer backbone. This can:
-
Increase the Glass Transition Temperature (Tg): A higher Tg generally correlates with lower chain mobility at a given temperature, which can decrease the rate of both hydrolytic and enzymatic degradation.[6]
-
Influence Crystallinity: The packing of the polymer chains can be affected, which in turn influences the accessibility of the ester bonds to water and enzymes.[1]
-
Alter Thermal Stability: The specific bond energies and potential degradation mechanisms may be different compared to purely aliphatic polyesters.[9]
Q3: Which analytical techniques are essential for studying the degradation of these polyesters?
A3: A multi-faceted approach is recommended:
-
To Monitor Changes in Molecular Weight: Gel Permeation Chromatography (GPC).[1]
-
To Assess Thermal Properties and Crystallinity: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]
-
To Identify Chemical Structure Changes: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
To Analyze Degradation Products: High-Performance Liquid Chromatography (HPLC) for soluble products and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for volatile thermal degradation products.[1][10][14]
-
To Observe Surface Morphology Changes: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
Q4: Can I accelerate the degradation studies for these polyesters?
A4: Yes, accelerated degradation studies are common, but the results must be interpreted with caution.[1]
-
For Hydrolytic Degradation: Increasing the temperature or using acidic or basic conditions can accelerate the process.[3] However, be aware that the degradation mechanism might change under these conditions.
-
For Enzymatic Degradation: Optimizing the enzyme concentration, temperature, and pH can increase the degradation rate.
-
For Thermal Degradation: TGA provides information on degradation at elevated temperatures.
It is crucial to establish a correlation between accelerated and real-time degradation data for meaningful lifetime predictions.
III. Visualizing Degradation Pathways and Workflows
Diagram 1: General Polyester Degradation Pathways
Caption: Key degradation routes for polyesters.
Diagram 2: Troubleshooting Workflow for Inconsistent Hydrolysis
Caption: Systematic approach to resolving hydrolysis variability.
IV. References
-
Studies on the enzymatic hydrolysis of polyesters. II. Aliphatic-aromatic copolyesters. (2025). ResearchGate.
-
Degradation Behavior of Aliphatic–Aromatic Polyesters: from Microplastic-free Composting to Enzyme-Driven Recycling Possibility. (2025). ACS Applied Polymer Materials.
-
Microbial degradation of aliphatic and aliphatic-aromatic co-polyesters. (2014). PubMed.
-
Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. (2024). Biomacromolecules.
-
Some Important factors to polyester coating degradation. (2012). Powder Coating.
-
Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. (n.d.). ResearchGate.
-
Degradation of aliphatic and aliphatic–aromatic co-polyesters by depolymerases from Roseateles depolymerans strain TB-87 and analysis of degradation products by LC-MS. (2025). ResearchGate.
-
Hydrolytic Degradation and Erosion of Polyester Biomaterials. (n.d.). PMC.
-
Hydrolytic Degradation and Erosion of Polyester Biomaterials. (2018). ACS Macro Letters.
-
Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.). DTIC.
-
Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. (2025). ResearchGate.
-
Polyester biodegradability: importance and potential for optimisation. (2024). RSC Publishing.
-
Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). MDPI.
-
Polymer Degradation Analysis. (2025). Prism.
-
Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. (n.d.). Polymer Chemistry.
-
Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). (n.d.). PMC.
-
Designed to Degrade: Tailoring Polyesters for Circularity. (n.d.). PMC.
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Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). MDPI.
-
Studies on the enzymatic hydrolysis of polyesters I. Low molecular mass model esters and aliphatic polyesters. (2025). ResearchGate.
-
The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. (2021). MDPI.
-
Hydrolytic degradation of bio-based polyesters: Effect of pH and time. (2025). ResearchGate.
-
Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization. (2025). ResearchGate.
-
Degradation of Polyester Polyurethane by Bacterial Polyester Hydrolases. (n.d.). MDPI.
-
Thermally Degradable Polyesters with Tunable Degradation Temperatures via Postpolymerization Modification and Intramolecular Cyclization. (2016). Semantic Scholar.
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minimizing byproducts in the synthesis of trans-4-(hydroxymethyl)cyclohexanol
Technical Support Center: Synthesis of trans-4-(Hydroxymethyl)cyclohexanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Importance of Stereochemical Purity
This compound, often referred to as trans-1,4-Cyclohexanedimethanol (CHDM), is a crucial building block in the synthesis of advanced polymers, particularly polyesters, and serves as a key intermediate in the development of various pharmaceutical agents. Its rigid, well-defined trans configuration imparts desirable properties such as thermal stability and mechanical strength to polymers. However, the synthesis is often plagued by the formation of the cis-isomer and other byproducts, which can compromise the performance of the final material.
This guide provides a comprehensive troubleshooting framework for minimizing byproduct formation during the synthesis of this compound, focusing on the most common industrial method: the catalytic hydrogenation of dimethyl terephthalate (DMT) or terephthalic acid (TPA).
Understanding the Reaction: Pathways to Products and Byproducts
The synthesis of 1,4-cyclohexanedimethanol involves a two-stage reduction of dimethyl terephthalate (DMT). First, the aromatic ring is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD). Second, the two ester groups are reduced to hydroxymethyl groups.
Key Reaction Steps:
-
Ring Hydrogenation: DMT → Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)
-
Ester Reduction: Dimethyl 1,4-cyclohexanedicarboxylate → 1,4-Cyclohexanedimethanol (cis/trans mixture)
The primary challenge lies in controlling the stereochemistry during the first step and preventing side reactions during the second.
Primary Byproducts and Their Origins:
-
cis-4-(Hydroxymethyl)cyclohexanol: The most common impurity. It forms during the hydrogenation of the aromatic ring. The ratio of cis to trans isomers is heavily influenced by catalyst choice, temperature, and hydrogen pressure.[1]
-
Partially Hydrogenated Intermediates: Species like methyl 4-(hydroxymethyl)cyclohexanecarboxylate arise from incomplete reduction of the ester groups.
-
Hydrogenolysis Products: Over-reduction can cleave the C-O bond of the ester or alcohol, leading to byproducts like methyl 4-methyl-cyclohexane carboxylate.[2]
-
Transesterification Products: If an alcohol solvent (e.g., isopropanol) is used, it can react with the starting ester, leading to different ester byproducts.[3]
The following diagram illustrates the primary reaction pathway and the formation of key byproducts.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses common problems encountered during the synthesis.
Q1: My final product has a high concentration of the cis-isomer. What are the likely causes and how can I fix this?
A: High cis-isomer content is a frequent issue related to thermodynamic and kinetic control during ring hydrogenation. The trans-isomer is generally the thermodynamically more stable product.
Primary Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal Catalyst | Different catalysts have varying selectivities. Noble metal catalysts like Palladium (Pd) and Ruthenium (Ru) are often used.[4] Some catalysts may favor the kinetic cis-product. | Screen different catalysts. Ru-based catalysts, sometimes modified with other metals like Rhenium (Re), have shown good selectivity for the trans-isomer.[3] Consider catalysts with specific support materials that can influence stereoselectivity. |
| Low Reaction Temperature | Lower temperatures may not provide enough energy to overcome the activation barrier for isomerization to the more stable trans-product, trapping the reaction at a kinetically favored cis/trans ratio. | Gradually increase the reaction temperature. For DMT hydrogenation, temperatures in the range of 160-180°C are common.[3] Monitor the isomer ratio at different temperatures to find the optimal point. |
| Insufficient Reaction Time / Isomerization | The initial hydrogenation may produce a mixture of isomers. Given enough time and the right conditions, the cis-isomer can equilibrate to the more stable trans-isomer. | Increase the reaction time after hydrogen uptake ceases to allow for isomerization. Alternatively, a separate isomerization step can be performed by heating the cis/trans mixture in the presence of a base like sodium alkoxide.[5] |
| Low Hydrogen Pressure | Hydrogen pressure affects the surface coverage of hydrogen on the catalyst, which can influence the reaction mechanism and stereochemical outcome.[1] | Operate at higher hydrogen pressures. Industrial processes often use high pressure (e.g., 30-48 MPa) to favor the formation of the desired isomer and ensure complete reduction.[6] |
Q2: I'm observing significant amounts of partially hydrogenated intermediates. What adjustments should I make?
A: The presence of intermediates like methyl 4-(hydroxymethyl)cyclohexanecarboxylate indicates that the reduction of the ester groups is incomplete.
Primary Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Deactivation | The catalyst's active sites responsible for ester reduction (often copper-based components in mixed catalysts) may be deactivated or poisoned.[7] | Use a fresh batch of catalyst. Ensure all reagents and solvents are free from potential catalyst poisons like sulfur or nitrogen compounds.[8] |
| Insufficient Temperature/Pressure | The reduction of esters is often more demanding than the hydrogenation of the aromatic ring and requires more forcing conditions.[9] | Increase the reaction temperature and hydrogen pressure. This increases the reaction rate and drives the equilibrium towards the fully reduced diol.[10] |
| Inadequate Mixing | Poor agitation in a three-phase system (gas, liquid, solid catalyst) leads to mass transfer limitations, preventing hydrogen from reaching the catalyst surface effectively.[7] | Increase the stirring speed to ensure the catalyst is well-suspended and to maximize gas-liquid transfer.[11] |
| Incorrect Catalyst Type | The catalyst may be highly active for ring hydrogenation but less so for ester reduction. | Use a catalyst system known for ester hydrogenation, such as a copper chromite catalyst or a bimetallic system (e.g., Ru-Sn, Ru-Re).[3][4] |
Q3: The reaction is very slow or has stalled completely. What should I investigate?
A: A stalled reaction is typically due to issues with the catalyst, reagents, or reaction conditions.
Primary Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Poisoning | Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can irreversibly bind to the catalyst's active sites.[8] | Purify starting materials and solvents. Use high-purity hydrogen. If poisoning is suspected, the catalyst must be filtered off and replaced.[10] |
| Poor Catalyst Quality | The catalyst may be old, improperly stored, or from a poor-quality batch, leading to low activity.[8] | Always use a fresh, high-quality catalyst. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent deactivation.[7] |
| Insufficient Catalyst Loading | The amount of catalyst is too low for the scale of the reaction, resulting in a slow turnover rate. | Increase the catalyst loading. A typical starting point for a lab-scale reaction with Pd/C is 5-10 mol% relative to the substrate.[7] |
| Solvent Issues | Poor solubility of the starting material in the chosen solvent will limit its access to the catalyst.[7] | Select a solvent in which the starting material (DMT) is highly soluble at the reaction temperature. Methanol or THF are common choices.[7] |
Frequently Asked Questions (FAQs)
-
Q: Can I use Terephthalic Acid (TPA) instead of Dimethyl Terephthalate (DMT)?
-
A: Yes, TPA can be used, but it requires a catalyst system capable of reducing carboxylic acids, which is generally more challenging than reducing esters. This often involves catalysts like Ruthenium-Rhenium (Ru-Re) and may require higher temperatures and pressures.[12]
-
-
Q: How can I purify the final product to remove the cis-isomer?
-
A: The trans-isomer has a higher melting point and is typically less soluble than the cis-isomer. It can be purified by selective crystallization from a suitable solvent.[5] Another method involves distillation, sometimes in the presence of a base, which can promote isomerization and enrich the distillate in the trans form.[13]
-
-
Q: What is the best analytical method to determine the cis/trans ratio?
-
A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method. A polar capillary column (e.g., a wax-type column) is typically used to achieve good separation of the two isomers. Derivatization of the diols to their silyl ethers may be necessary to improve volatility and peak shape.
-
-
Q: Are there any safety concerns I should be aware of?
-
A: Yes. Catalytic hydrogenation involves flammable hydrogen gas under high pressure and temperature, posing a significant explosion risk. Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[11] Always handle catalysts under an inert atmosphere or as a wet slurry. Ensure the reactor is properly rated for the intended pressure and temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of DMT
This is a representative lab-scale procedure and must be adapted and scaled with appropriate safety precautions.
-
Reactor Preparation: Add Dimethyl Terephthalate (DMT) and a suitable solvent (e.g., methanol) to a high-pressure autoclave reactor equipped with a magnetic stir bar or mechanical stirrer.
-
Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully add the hydrogenation catalyst (e.g., 5% Ru/C, 5-10 wt% of DMT).[11]
-
System Purge: Seal the reactor. Pressurize with nitrogen (to ~10 bar) and vent three times to remove all air. Then, pressurize with hydrogen (to ~10 bar) and vent three times to purge the nitrogen.[7]
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 bar). Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 150-180°C).
-
Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases.
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.
-
Work-up: Open the reactor under an inert atmosphere. Dilute the reaction mixture with a solvent like methanol and filter through a pad of Celite® to remove the catalyst. Crucially, keep the catalyst filter cake wet with solvent at all times to prevent ignition. [11]
-
Analysis: Analyze the crude product by GC to determine conversion and isomer ratio. The product can be purified by distillation or recrystallization.
Workflow for Troubleshooting High cis-Isomer Content
Caption: Troubleshooting workflow for optimizing trans-isomer selectivity.
References
-
Xiao, H., et al. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. RSC Advances. Available at: [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. Available at: [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]
-
ACS Publications. (2024, January 2). Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. ACS Catalysis. Available at: [Link]
-
Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros. Available at: [Link]
- Google Patents. (1959). Preparation of trans-1,4-cyclohexanedimethanol. US2917549A.
-
Reddit. (2023, March 5). Why does hydrogenation cause the regiochemistry to become trans? r/chemhelp. Available at: [Link]
-
Slideshare. Troubleshooting of Catalytic Reactors. Available at: [Link]
-
ResearchGate. Hydrogenation of polyethylene terephthalate to environmentally friendly polyester over Vulcan XC-72 carbon supported Rh-Pt bimetallic catalyst. Available at: [Link]
-
ResearchGate. (2023, May 22). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO 2 catalyst. Available at: [Link]
-
ResearchGate. Revisiting the formation of trans isomers during partial hydrogenation of triacylglycerol oils. Available at: [Link]
-
ChemRxiv. Tandem methanolysis and catalytic transfer hydrogenolysis of polyethylene terephthalate to p-xylene over Cu/ZnZrOx catalysts. Available at: [Link]
-
ResearchGate. Conversion of bis (2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3. Available at: [Link]
- Google Patents. (1990). Process for preparing trans-1, 4 cyclohexanedimethanol. EP0353990A2.
-
ResearchGate. Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Available at: [Link]
-
ResearchGate. Highly Selective Conversion of Polyethylene Terephthalate into Liquid Fuel via Nb-Assisted Ru Bimetallic Catalyst. Available at: [Link]
-
JoVE. (2023, May 22). Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation. Available at: [Link]
-
YouTube. (2020, January 2). Cis-Trans isomerization of double bond (three different methods). Available at: [Link]
-
RSC Publishing. (2023, May 31). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Available at: [Link]
-
Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Available at: [Link]
-
Chemistry LibreTexts. (2022, July 4). Hydrogenation of Unsaturated Fats and Trans Fat. Available at: [Link]
-
ResearchGate. Trans- and cis-isomers of 1,4-cyclohexanedimethanol (CHDM). Available at: [Link]
-
NIST. 1,4-Cyclohexanedimethanol, trans-. Available at: [Link]
-
Crysdot LLC. This compound. Available at: [Link]
-
ResearchGate. XRPD of trans -1,4-cyclohexanedimethanol. Available at: [Link]
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- 5. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
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- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
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reaction condition optimization for trans-4-(hydroxymethyl)cyclohexanol esterification
Technical Support Center: Esterification of trans-4-(hydroxymethyl)cyclohexanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the esterification of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of mono- and di-esters from this symmetrical diol. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
The primary challenge in the esterification of this compound lies in controlling selectivity. Since the molecule possesses two primary hydroxyl groups with identical reactivity, reaction conditions must be finely tuned to favor either the mono-ester or the di-ester product. This guide will address this core issue and other common hurdles in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this compound?
There is no single "best" method; the optimal choice depends on your target product (mono- vs. di-ester), the scale of your reaction, and the sensitivity of your substrates. Here is a comparison of common methods:
| Method | Key Reagents | Typical Conditions | Best For | Key Advantages | Major Drawbacks |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (H₂SO₄, TsOH) | Heat (reflux), often with water removal (Dean-Stark) | Large-scale synthesis, di-ester formation. | Low cost, simple reagents.[1] | Harsh conditions (acid, heat), equilibrium-limited, poor selectivity for mono-esters.[1][2][3] |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature, anhydrous solvent (DCM, THF). | Acid-sensitive substrates, sterically hindered alcohols, controlled mono-esterification.[4][5][6] | Mild conditions, high yields.[5] | Byproduct (DCU/EDU) can complicate purification, reagents are more expensive.[6] |
| Enzymatic Esterification | Carboxylic Acid/Ester, Alcohol, Lipase (e.g., Candida antarctica Lipase B) | Room temp, often solvent-free or in organic solvent. | High selectivity for mono-esters.[7][8][[“]] | Environmentally friendly, exceptional selectivity.[7][[“]] | Slower reaction times, enzyme cost and stability can be concerns. |
Q2: How can I favor the formation of the mono-ester over the di-ester?
Achieving high selectivity for the mono-ester is a common goal and challenge. The key is to manipulate the reaction conditions to stop the reaction after the first esterification has occurred.
-
Stoichiometry Control: Use a molar excess of the diol relative to the carboxylic acid (e.g., 2-4 equivalents of diol to 1 equivalent of acid). This statistically favors the mono-esterification.
-
Method Selection: Employ milder, kinetically controlled reactions.
-
Steglich Esterification: This is often the preferred method for controlled mono-acylation. The reaction proceeds under mild, room-temperature conditions, which helps prevent over-reaction.[4][5]
-
Enzymatic Methods: Lipases can show remarkable selectivity for forming mono-esters of symmetrical diols.[7][8][[“]]
-
-
Slow Addition: Add the limiting reagent (the carboxylic acid or its activated form) slowly to the reaction mixture containing the excess diol. This keeps the concentration of the acylating agent low, reducing the probability of a second esterification.
A study on the selective monoesterification of symmetrical diols using a resin-bound triphenylphosphine reagent highlights that good to excellent yields of the mono-ester can be achieved without requiring high dilution or slow addition, simplifying the process.[10][11][12]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
Problem Area 1: Low or No Yield
Q3: My TLC plate shows only starting material, even after several hours. What's wrong?
This indicates a stalled or non-initiated reaction. Let's diagnose the cause based on the method used.
-
For Fischer Esterification:
-
Insufficient Catalyst: The reaction requires a strong acid catalyst to protonate the carboxylic acid, making it more electrophilic.[13][14] Ensure you have added an adequate amount of H₂SO₄ or TsOH.
-
Water Contamination: This is an equilibrium reaction where water is a product.[15][16] If your reagents or solvent are wet, or if the water formed is not removed, the equilibrium will not favor the product.[13][17] Use a Dean-Stark apparatus or molecular sieves to remove water as it forms.[1][3]
-
Low Temperature: The reaction is slow and typically requires heating to reflux to proceed at a reasonable rate.[1]
-
-
For Steglich Esterification:
-
Reagent Quality: DCC and EDC are sensitive to moisture. Use fresh, high-quality reagents.
-
Missing DMAP: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst. It acts as a highly nucleophilic acyl transfer agent, forming a reactive intermediate that is readily attacked by the alcohol.[4][6] Without it, the reaction is often impractically slow, and a side reaction forming an unreactive N-acylurea can occur.[4][6]
-
Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Protic solvents can interfere with the coupling reagents.
-
Q4: The reaction starts but seems to stop, leaving a mix of starting material and product. How can I push it to completion?
This is a classic equilibrium problem, most common in Fischer esterification.
-
Le Chatelier's Principle is Key: To drive the reaction forward, you must either use a large excess of one reactant (usually the alcohol) or remove a product as it's formed (usually water).[13][14][18]
-
Water Removal: As mentioned, a Dean-Stark trap is the most effective method for removing water azeotropically during reflux.[1]
-
Increase Reactant Concentration: Using the alcohol as the solvent is a common strategy to ensure it is in large excess.[1][2]
Problem Area 2: Product Selectivity & Purity
Q5: I'm getting a mixture of mono-ester, di-ester, and starting diol. How can I improve selectivity and purify my desired mono-ester?
This is the central challenge with symmetrical diols.
-
Improving Mono-ester Selectivity:
-
Revisit the strategies in Q2 . Lowering the reaction temperature can sometimes help, as the second esterification may have a slightly higher activation energy.
-
Consider using a protecting group strategy if achieving high selectivity is proving difficult, though this adds steps to your synthesis.
-
-
Purification Strategy:
-
Column Chromatography: This is the most reliable method for separating the components. The polarity difference between the diol (very polar), mono-ester (intermediate polarity), and di-ester (least polar) is usually significant enough for effective separation on silica gel.
-
Solvent System: A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate) will typically elute the di-ester first, followed by the mono-ester, and finally the diol.
-
Q6: My final product from a Steglich esterification is contaminated with a white precipitate that is insoluble in most solvents. What is it?
This is almost certainly the urea byproduct.
-
DCC Byproduct: If you used Dicyclohexylcarbodiimide (DCC), the byproduct is Dicyclohexylurea (DCU).
-
EDC Byproduct: If you used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).
Solution:
-
Filtration: The majority of DCU can be removed by simple filtration, as it is largely insoluble in common reaction solvents like DCM.[6]
-
Aqueous Wash: EDU is water-soluble and can be removed during the workup with a mild acid wash (e.g., dilute HCl or NH₄Cl solution). This also removes any unreacted DMAP.
Experimental Protocols
Protocol 1: Selective Mono-esterification via Steglich Reaction
This protocol is designed to favor the formation of the mono-ester.
-
Reagent Setup:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (2.0 eq) and the desired carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the carboxylic acid.
-
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
References
-
Nishiguchi, T., & Fujisaki, S. (1991). Highly Selective Monoetherification of Symmetrical Diols Catalysed by Metallic Sulfate Supported on Silica Gel. Journal of the Chemical Society, Chemical Communications. [Link]
-
Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Combinatorial Science. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Dandekar, P., et al. (2017). Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Pathak, G., & Rokhum, S. L. (2015). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. ResearchGate. [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
ResearchGate. (2017). Enzymatic Monoesterification of Symmetric Diols: Restriction of Molecular Conformations Influences Selectivity | Request PDF. [Link]
-
Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?[Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
Esterification Lab Answers. (n.d.). Esterification Lab Answers. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Filo. (n.d.). What are possible sources of error in an esterification lab?[Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?[Link]
-
National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. [Link]
-
PubMed. (1973). Enzymatic esterification of alkane-2,3-diols by the microsomes of the uropygial glands of ring-necked pheasants (Phasianus colchicus). [Link]
-
Consensus. (2017). Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. [Link]
-
Forschungszentrum Jülich. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. [Link]
-
Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Link]
- Google Patents. (n.d.). EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
-
SciSpace. (n.d.). Reaction Kinetics of Cyclohexanol-Acetic Acid Esterification. [Link]
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- 3. Fischer Esterification [organic-chemistry.org]
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Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from trans-4-(Hydroxymethyl)cyclohexanol
Welcome to the technical support center for polymers synthesized using trans-4-(hydroxymethyl)cyclohexanol (t-HMCH). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this cycloaliphatic diol but are encountering challenges with the thermal stability of the resulting polymers. As a key building block for advanced polyesters, polyurethanes, and other copolymers, understanding and mitigating thermal degradation is critical for achieving desired performance in high-temperature processing and demanding applications.
This document provides in-depth troubleshooting, scientifically-grounded explanations for degradation phenomena, and validated protocols to enhance the thermal resilience of your materials.
Section 1: Frequently Asked Questions - Understanding Thermal Instability
This section addresses the fundamental questions regarding why polymers derived from t-HMCH can exhibit thermal instability.
Q1: What is the primary mechanism of thermal degradation for polyesters based on t-HMCH?
A1: The thermal degradation of aliphatic polyesters is a complex process, but it is primarily initiated by the random scission of the ester linkages at elevated temperatures, typically starting around 275-300°C.[1] This process generates reactive radical species.[2] For diols containing a β-hydrogen, such as t-HMCH, a cyclic mechanism involving a six-membered transition state is also a classical and applicable decomposition pathway.[1] These initial chain scission events lead to a reduction in molecular weight and the formation of volatile byproducts.
Q2: At what temperatures does significant thermal degradation typically begin for these polyesters?
A2: While initial degradation can be detected at lower temperatures, significant weight loss for polyesters containing cycloaliphatic units is often observed in the range of 300°C to 500°C.[2] Thermogravimetric Analysis (TGA) typically shows an initial decomposition stage around 365°C, followed by a second stage between 400°C and 450°C, depending on the specific co-monomers and atmosphere.[2]
Q3: What are the common chemical byproducts of this degradation?
A3: The byproducts are dependent on the polymer structure and the atmosphere (inert vs. oxidative). Common volatiles identified via techniques like FTIR spectroscopy of the evolved gases include carbon dioxide, aldehydes, and compounds derived from the diacid co-monomer (e.g., phthalic anhydride if a phthalate-based diacid is used).[2] Secondary reactions of the initially formed end-groups can also produce water, dienes, and cyclic ethers.[1]
Q4: Does the 'trans' isomer of the monomer contribute to stability?
A4: Yes, absolutely. The stereochemistry of the cyclohexane ring is crucial. Polymers synthesized with the trans-isomer of a cyclohexane-containing monomer generally exhibit superior thermal and mechanical properties compared to those with the cis-isomer.[3] This is attributed to the more linear and rigid chain conformation of the trans-isomer, which allows for more efficient chain packing and potentially higher crystallinity, leading to enhanced stability.
Diagram: Primary Thermal Degradation Pathway
Below is a simplified representation of the initial chain scission event in a polyester backbone.
Caption: Initial step of thermal degradation in aliphatic polyesters.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during synthesis and processing.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Low Final Molecular Weight & Brittle Material | 1. Monomer Impurities: Residual acid or water can interfere with polycondensation and catalyze side reactions. | Action: Purify the t-HMCH and diacid monomers via recrystallization. Rationale: High monomer purity is critical for achieving high molecular weight in step-growth polymerization.[4] |
| 2. Sub-optimal Polymerization Conditions: Incorrect temperature, catalyst concentration, or reaction time can lead to incomplete reaction. | Action: Optimize your polymerization conditions. Use high-activity catalysts like tin(II) octoate or titanium(IV) butoxide and ensure a high vacuum in the final polycondensation stage to effectively remove condensation byproducts (e.g., water or methanol).[5][6] | |
| Polymer Discoloration (Yellowing) During Melt Processing | 1. Thermo-oxidative Degradation: The presence of oxygen at high temperatures creates chromophores (color bodies). | Action: Process the polymer under a nitrogen or argon blanket. Incorporate a small amount (0.1-0.5 wt%) of an antioxidant (e.g., hindered phenols) into the formulation before processing. Rationale: An inert atmosphere prevents oxidation, and antioxidants act as radical scavengers to terminate degradation chain reactions. |
| 2. Catalyst Residue: Certain catalysts, especially titanium-based ones, can cause discoloration at high processing temperatures. | Action: Add a catalyst quencher (e.g., a phosphorus-based compound) at the end of the polymerization. Rationale: Quenching agents form stable complexes with the catalyst, deactivating its ability to promote side reactions during subsequent processing steps. | |
| Poor TGA Results (Weight loss at <300°C) | 1. Residual Low-MW Oligomers: The presence of unreacted monomers or short-chain oligomers will cause early weight loss. | Action: Purify the final polymer by dissolving it in a suitable solvent and precipitating it into a non-solvent (e.g., methanol). Rationale: This removes the more soluble, low molecular weight species, leaving behind the more thermally stable high polymer. |
| 2. Inherent Structural Instability: The specific diacid co-monomer used may result in a less stable polymer backbone. | Action: Consider copolymerization with more rigid monomers, such as aromatic diacids (e.g., terephthalic acid) or other cycloaliphatic diols, to increase the glass transition temperature (Tg) and overall stability.[7] |
Diagram: Troubleshooting Workflow for Low Molecular Weight
Sources
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- 3. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cis and Trans Isomers of 4-(Hydroxymethyl)cyclohexanol
Welcome to the technical support center for the purification of cis- and trans-4-(hydroxymethyl)cyclohexanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the separation and purification of these diastereomers.
Introduction to the Challenge
4-(Hydroxymethyl)cyclohexanol is a diol with two stereoisomers, cis and trans. These are diastereomers, not enantiomers, meaning they have different physical properties, which allows for their separation by standard laboratory techniques such as recrystallization and chromatography.[1] However, their structural similarity can present significant purification challenges. Achieving high isomeric purity is often critical for subsequent synthetic steps and for ensuring the desired pharmacological or biological activity in drug development. This guide provides practical, experience-driven advice to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the cis and trans isomers of 4-(hydroxymethyl)cyclohexanol that allow for their separation?
A1: The key difference lies in their three-dimensional structure. In the cis isomer, both the hydroxyl and hydroxymethyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This leads to differences in their physical properties, including:
-
Polarity and Solubility: The cis isomer tends to be slightly more polar due to the proximity of the two hydroxyl groups, which can influence its solubility in various solvents.
-
Crystal Lattice Formation: The different shapes of the molecules affect how they pack into a crystal lattice, resulting in different melting points and solubilities, which can be exploited during recrystallization.
-
Interaction with Stationary Phases: The difference in polarity and shape leads to differential interactions with chromatographic stationary phases, enabling separation by techniques like HPLC and GC.
Q2: How can I determine the isomeric ratio of my mixture?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive method for determining the isomeric ratio.[2][3] The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (C1-H) and the protons of the hydroxymethyl group, will be different for the cis and trans isomers due to their different magnetic environments.[4][5][6] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be used to quantify the isomeric ratio once a separation method has been established.
Q3: Is chiral chromatography necessary to separate these isomers?
A3: No, chiral chromatography is not required. Since cis and trans isomers are diastereomers, they can be separated using standard, achiral chromatographic techniques.[1] Chiral chromatography is necessary for the separation of enantiomers, which are non-superimposable mirror images of each other.[7]
Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution too quickly. | 1. Lower the temperature of the solvent: Ensure the dissolution temperature is below the melting point of the compound. 2. Use a lower-boiling point solvent or a solvent mixture: This can help to avoid reaching the compound's melting point. 3. Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.[8][9] 4. Add a small amount of a co-solvent: This can sometimes disrupt the formation of an oil by altering the solubility profile. |
| No Crystals Form | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | 1. Evaporate some of the solvent: This will increase the concentration of the compound and induce crystallization. 2. Add an anti-solvent: An anti-solvent is a solvent in which the compound is insoluble. Add it dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the cloudiness and allow for slow cooling. 3. Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This creates a rough surface that can initiate nucleation. 4. Seed the solution: Add a tiny crystal of the pure desired isomer to the solution to act as a template for crystal growth. |
| Poor Isomeric Purity | The solubilities of the cis and trans isomers are too similar in the chosen solvent. Co-crystallization is occurring. | 1. Screen a wider range of solvents: Test single and mixed solvent systems to find one with a greater difference in solubility for the two isomers. 2. Perform multiple recrystallizations: Each recrystallization step will enrich the desired isomer. Monitor purity by NMR or GC/HPLC after each step. 3. Try fractional crystallization: This involves a series of sequential crystallizations to gradually separate the isomers. |
Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor Resolution (Co-elution) | The mobile phase is not optimized. The stationary phase is not providing enough selectivity. | 1. Adjust the mobile phase polarity: For normal-phase chromatography, decrease the polarity of the mobile phase. For reverse-phase, increase the polarity. 2. Try a different stationary phase: If a C18 column is not working, consider a phenyl-hexyl or a cyano column, which offer different selectivities.[10] 3. Optimize the temperature: In GC, adjusting the temperature ramp can improve separation.[11] In HPLC, changing the column temperature can also affect selectivity. |
| Peak Tailing | Secondary interactions between the hydroxyl groups and the stationary phase (e.g., silanol groups on silica). Column overload. | 1. Add a modifier to the mobile phase: For HPLC, adding a small amount of a competitive agent like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds, though less likely here) can reduce tailing. 2. Use an end-capped column: These columns have fewer free silanol groups. 3. Inject a smaller sample volume or a more dilute sample. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. Column degradation. Temperature variations. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a guard column to protect the analytical column. 3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Purity and Isomeric Ratio Determination by ¹H NMR Spectroscopy
Objective: To determine the relative amounts of cis and trans isomers in a sample of 4-(hydroxymethyl)cyclohexanol.
Rationale: The spatial arrangement of the substituents on the cyclohexane ring affects the magnetic environment of the protons, leading to distinct chemical shifts and coupling constants for the cis and trans isomers.[4][5]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Analysis:
-
Identify the signals corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) and the protons of the hydroxymethyl group (CH₂-OH).
-
The chemical shifts and multiplicities of these signals will differ between the cis and trans isomers. For example, in related cyclohexanol systems, the proton in the axial position (often in the cis isomer) typically appears at a different chemical shift than the equatorial proton (often in the trans isomer).[2]
-
Integrate the distinct signals for both isomers.
-
Calculate the isomeric ratio by comparing the integration values of the corresponding peaks.
-
Diagram: Logic for NMR-based Isomer Identification
Caption: Workflow for determining the isomeric ratio using ¹H NMR.
Protocol 2: Purification by Recrystallization
Objective: To enrich one isomer from a cis/trans mixture.
Rationale: Recrystallization separates compounds based on differences in their solubility in a particular solvent.[12] By carefully selecting a solvent in which one isomer is significantly less soluble than the other at a given temperature, the less soluble isomer can be selectively crystallized.
Procedure:
-
Solvent Screening:
-
Place a small amount of the isomeric mixture into several test tubes.
-
Add different solvents (e.g., water, ethanol, ethyl acetate, hexane, toluene, or mixtures) to each test tube.
-
Heat the test tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature, then in an ice bath.
-
A good solvent will dissolve the compound when hot but not when cold.[9] The ideal solvent will show a significant difference in the amount of precipitate for the two isomers.
-
-
Recrystallization:
-
Dissolve the isomeric mixture in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals and analyze their isomeric purity by NMR.
-
The mother liquor will be enriched in the more soluble isomer. This can be concentrated and recrystallized from a different solvent to isolate the second isomer.
-
Sources
- 1. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. tutorchase.com [tutorchase.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
methods for avoiding gel formation in polyester synthesis with diols.
Welcome to the Technical Support Center for Polyester Synthesis. This guide provides in-depth troubleshooting advice and preventative strategies to address the common challenge of gel formation during the synthesis of polyesters from diols and diacids (or their derivatives). As Senior Application Scientists, we have designed this resource to be a practical, field-proven tool for researchers, scientists, and professionals in polymer chemistry and drug development.
Understanding Gel Formation: The Chemistry of Cross-Linking
Before troubleshooting, it's crucial to understand the underlying mechanisms of gelation. This section breaks down the fundamental principles in a simple question-and-answer format.
Q1: What exactly is "gel formation" in the context of polyester synthesis?
A: Gel formation, or gelation, is the point during polymerization where the reaction mixture transitions from a viscous liquid to a non-flowing, elastic solid, or "gel." This occurs due to the formation of a three-dimensional, cross-linked polymer network that spans the entire reaction vessel. While desirable in thermoset applications, premature or unintended gelation during the synthesis of linear polyesters is a critical failure, rendering the product insoluble, infusible, and unusable for most applications.
Q2: What is the primary chemical cause of this unwanted network formation?
A: Unintended gelation stems from the creation of branch points on the growing linear polyester chains. Standard polyester synthesis involves bifunctional monomers (diols and diacids), which should ideally only form linear chains. However, side reactions can occur that create additional reactive sites on the polymer backbone, allowing chains to link together and form a network. A key example is the Oxa-Michael addition (also known as the Ordelt reaction), where a hydroxyl group from a diol can react with a carbon-carbon double bond present in an unsaturated diacid monomer (like maleic or itaconic acid).[1] This creates a branch point, and if enough of these occur, the system will gel.
Q3: Besides side reactions with unsaturated monomers, are there other common causes?
A: Yes, several factors can lead to gelation:
-
Polyfunctional Impurities: The presence of monomers with more than two functional groups (e.g., glycerol or trimellitic acid) in the starting materials, even in small amounts, will act as cross-linking agents.[2]
-
High Reaction Temperatures: Excessive heat can cause degradation of the polymer chains, leading to the formation of radicals and subsequent cross-linking.[3]
-
Inappropriate Catalyst: Some catalysts can promote side reactions that lead to branching and cross-linking.[1][4][5]
-
Oxidative Cross-Linking: If the reaction is not properly protected by an inert atmosphere, oxygen can induce cross-linking, particularly with unsaturated polyesters.
Below is a diagram illustrating the transition from linear chains to a cross-linked network.
Caption: Systematic Workflow for Troubleshooting Gelation.
Preventative Strategies & Protocols
Proactive measures are the best defense against gel formation. Integrating the following strategies and protocols into your experimental design will significantly increase your success rate.
Strategy 1: Meticulous Stoichiometric Control
Causality: The principle of functionality dictates that only bifunctional reactants in an equimolar ratio can lead to high molecular weight linear polymers. Any deviation introduces an excess of one type of functional group, limiting chain growth, or, if polyfunctional impurities are present, provides the seeds for network formation.
Protocol: Accurate Monomer Preparation
-
Purity Verification: Before use, verify the purity of your diacid and diol monomers via techniques like NMR or titration. Ensure there are no significant impurities, especially those with a functionality greater than two (e.g., glycerol in a glycol supply).
-
Anhydrous Conditions: Ensure monomers are dry. Water can interfere with stoichiometry and kinetics.
-
Molar Calculation: Calculate the required mass of each monomer to achieve a precise 1.00:1.00 molar ratio. Account for the purity of each reagent in this calculation.
-
Weighing: Use a calibrated analytical balance. Weigh the solids (typically diacids) first. For liquid diols, weigh them directly into the reaction flask to avoid transfer losses.
-
Documentation: Record all masses and calculations meticulously in your lab notebook.
Strategy 2: Intelligent Catalyst Selection
Causality: The catalyst should have high selectivity for the esterification reaction over potential side reactions. A catalyst that is too aggressive or acidic can open pathways to branching and cross-linking. [1][5] Table 2: Comparison of Common Catalysts for Polyester Synthesis
| Catalyst | Typical Use | Potential for Side Reactions/Gelation | Considerations |
|---|---|---|---|
| Antimony (Sb₂O₃) | Industrial PET synthesis | Low for standard saturated polyesters. | Toxicity concerns. [6] |
| Titanium (e.g., Ti(OBu)₄) | General polyesterification | Can be very active; may promote side reactions at high T. Sensitive to water. [5] | Often added after the initial water removal stage. [5] |
| Tin (e.g., Sn(Oct)₂, DBTO) | General polyesterification | Generally effective and selective. Some organotins can cause turbidity. [7] | Widely used, good balance of activity and selectivity. |
| Zinc (e.g., Zn(OAc)₂) | General polyesterification | Low propensity for side reactions; shown to prevent gelation where MSA fails. [5] | A milder, safer alternative. |
| Strong Acids (MSA, p-TSA) | Esterification catalysis | High. Can strongly promote side reactions like etherification or Michael addition. [1]| Use with extreme caution, especially with unsaturated monomers or sensitive diols. |
Strategy 3: End-Capping for Molecular Weight Control
Causality: Introducing a monofunctional reactant, or "end-capper," terminates chain growth by reacting with the end-groups of the growing polymer. [8]This is an effective way to prevent the molecular weight from reaching a point where the probability of cross-linking (the gel point) becomes high. This technique provides precise control over the final polymer properties and is a powerful tool to prevent gelation. [9] Protocol: Using a Monofunctional Acid for End-Capping
-
Calculate End-Capper Amount: Determine the desired final molecular weight (Mn) of your polyester. Calculate the moles of end-capper needed based on the initial moles of your limiting monomer. For example, adding a small percentage (e.g., 1-2 mol%) of a monofunctional acid like benzoic acid can effectively control the final chain length.
-
Addition: Add the end-capping agent to the initial reaction mixture along with the bifunctional monomers.
-
Reaction: Proceed with the polymerization as planned. The end-capper will be incorporated at the chain ends, preventing further extension at that site.
-
Verification: Use Gel Permeation Chromatography (GPC) to confirm that the resulting polymer has the expected lower molecular weight and narrower distribution compared to a non-end-capped reaction. [10]
Analytical Techniques for Monitoring Gelation
Monitoring the reaction in real-time can help predict and prevent the onset of gelation.
Table 3: Summary of Analytical Techniques for Gel Point Determination
| Technique | Principle | Indication of Gel Point | Reference |
|---|---|---|---|
| Rheometry | Measures the viscoelastic properties of the material under oscillatory shear. | The crossover point where the storage modulus (G') equals the loss modulus (G''). [11] | [11] |
| Viscometry | Measures the resistance of the fluid to flow. | A sudden, sharp, and often infinite increase in viscosity. | |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the curing reaction. | Can be used to determine the gelation time by analyzing the reaction exotherm. | [12] |
| Gel Permeation Chromatography (GPC) | Separates polymer molecules by size. | While not a real-time method, it can show a dramatic increase in the high molecular weight fraction, indicating the onset of branching and cross-linking. | [10]|
Frequently Asked Questions (FAQs)
Q: Can I reverse gelation once my polyester has formed a solid mass? A: No. Unintended gelation due to covalent cross-linking is an irreversible process. The resulting network polymer is insoluble and will not melt, so it cannot be reprocessed. The batch must be discarded.
Q: What is the "gel point"? A: The gel point is the precise moment during the reaction when the first macroscopic gel molecule is formed, leading to a sudden loss of fluidity and a dramatic increase in viscosity. [14]It is a critical parameter in polymer processing. [17] Q: Are certain diols more prone to causing gelation? A: Yes, the structure of the diol can play a role. For instance, in the synthesis of polyester itaconates, bio-based diols like 1,3-propanediol or 1,4-butanediol were found to lead to gelation, whereas 1,6-hexanediol did not under the same conditions. [1]This highlights the subtle interplay between monomer structure and side reactions. Furthermore, secondary diols like isosorbide have inherently low reactivity, which can sometimes necessitate harsher conditions that might promote side reactions. [6][18] Q: My polyester is synthesized, but I'm worried about stability. How can I reduce the acidity of the final product? A: Excess carboxyl groups in the final polymer can be detrimental to long-term stability. [19]A post-synthesis end-capping step can be performed by reacting the molten polyester with agents that specifically target carboxyl groups, such as dialkyloxalates. This reduces acidity without degrading the polymer's molecular weight. [19]
References
-
Schoon, I., et al. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers (Basel). [Link]
-
Schoon, I., et al. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. PubMed. [Link]
- Hufen, J., et al. (2011). End capping additive for polycondensate polymer resins.
-
Schoon, I., et al. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. ResearchGate. [Link]
- Cross-Linking via Double-Bond Polymerization. Book Chapter. (Note: A direct link to the full text was not available in the search results, but the concept is widely established in polymer chemistry textbooks.)
-
What Is The Role Of A Catalyst In Polyester Resin? (2023). Chemistry For Everyone - YouTube. [Link]
- Chabros, A., & Gawdzik, B. (2017). The impact of crosslinking monomers concentration on the properties of unsaturated polyester resins. Journal of Applied Polymer Science. (Note: The search result provides a comprehensive overview but not a direct link to a specific journal page.)
-
Facile synthesis of unsaturated polyester-based double-network gels via chemoselective cross-linking using Michael addition and subsequent UV-initiated radical polymerization. RSC Publishing. [Link]
-
Weems, A. C., et al. (2021). Stereochemistry and stoichiometry in aliphatic polyester photopolymers for 3D printing tailored biomaterial scaffolds. Polymer Chemistry. [Link]
-
Reduction of acidity of polyesters by melt reaction endcapping with dialkyloxalate. (1983). Patent 0414009. [Link]
-
A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. (2022). Materials and Technology. [Link]
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Tuning viscoelastic and mechanical properties in advanced thermosets: the role of stoichiometry. (2023). Georgia Institute of Technology. [Link]
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Catalysts for Polyester Resin Manufacturing. ResearchGate. [Link]
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Preparation and crosslinking of an unsaturated polyester: An organic chemistry experiment. Journal of Chemical Education. [Link]
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Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. ResearchGate. [Link]
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How to prevent gelation process? (2015). ResearchGate. [Link]
- Crosslinking agent and method for producing unsaturated polyester resin composition. (2002).
-
Synthesis of rigid biobased polyesters. (2018). UvA-DARE (Digital Academic Repository). [Link]
- Inhibitors of premature gelation in polyester resins. (1965).
-
van der Meulen, I., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. [Link]
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Al-Mulla, E. A. J., et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. MDPI. [Link]
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Solutions for Problems With Gels. AMPACET CORPORATION. [Link]
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Methods for the determination of the gel time of polymer resins and prepregs. (2016). ResearchGate. [Link]
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Contreras, A. (1998). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Terrific Science. [Link]
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Top Analytical Techniques for Characterizing Custom Polymers. ResolveMass Laboratories Inc.. [Link]
- Lab Manual Synthesis Of Polyester. Education Document. (Note: The search result provides a comprehensive overview but not a direct link to a specific institutional page.)
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End-Capping Strategies for Triggering End-to-End Depolymerization of Polyglyoxylates. ResearchGate. [Link]
-
A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS. (2022). Materials and Technology. [Link]
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Troubleshooting and mitigating gels in polyethylene film products. ResearchGate. [Link]
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Clark, J. (2021). 2.13: Polyesters. Chemistry LibreTexts. [Link]
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Endcapping – Knowledge and References. Taylor & Francis. [Link]
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Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. ResearchGate. [Link]
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Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. (2023). MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Polyester Design: A Comparative Analysis of trans-4-(hydroxymethyl)cyclohexanol and 1,4-Cyclohexanedimethanol (CHDM) Based Polymers
Introduction
In the realm of high-performance polymers, the choice of monomer is the foundational decision that dictates the final material's properties and application suitability. For researchers in materials science and drug development, polyesters offer a versatile platform, but their performance is critically dependent on the constituent diols and diacids. While linear aliphatic diols are common, the incorporation of cycloaliphatic structures like 1,4-cyclohexanedimethanol (CHDM) is a well-established strategy to enhance thermal stability, mechanical strength, and hydrolytic resistance.[1][2][3]
This guide provides an in-depth comparison of polyesters derived from two distinct cycloaliphatic diols: the industry-standard 1,4-cyclohexanedimethanol (CHDM) and the less conventional, asymmetric trans-4-(hydroxymethyl)cyclohexanol. We will dissect how the subtle yet critical differences in their molecular architecture—symmetry, isomerism, and hydroxyl group reactivity—translate into significant variations in the macroscopic properties of the resulting polyesters. This analysis is supported by experimental principles and data to empower researchers to make informed monomer selections for their specific applications, from advanced coatings to biomedical devices.
Part 1: A Tale of Two Monomers: Structural and Reactivity Analysis
The fundamental differences between the polyesters begin with the inherent structure of the diol monomers.
-
1,4-Cyclohexanedimethanol (CHDM): A symmetrical diol featuring two primary hydroxyl groups (-CH2OH) attached at the 1 and 4 positions of a cyclohexane ring. Commercially, CHDM is supplied as a mixture of cis and trans isomers, typically in a 30:70 ratio.[4] This isomeric mix is a crucial feature, as it disrupts polymer chain packing, hindering crystallization and often leading to amorphous, transparent materials.[4] The two primary hydroxyl groups are chemically equivalent and exhibit similar reactivity during polymerization.
-
This compound: An asymmetric diol with a primary hydroxyl group (-CH2OH) at one position and a secondary hydroxyl group (-OH) directly on the ring at the trans-4 position. This guide focuses on the trans isomer to provide a direct structural contrast to the linear geometry of trans-CHDM. The key distinction is the differential reactivity of the primary versus the secondary alcohol, which can influence polymerization kinetics and the final polymer architecture.
Caption: Chemical structures of the symmetric diol CHDM and the asymmetric diol this compound.
Part 2: Comparative Property Analysis of Derived Polyesters
The structural distinctions at the monomer level have a cascading effect on the thermal, mechanical, and degradation properties of the final polyesters. The following comparison assumes both diols are polymerized with the same diacid (e.g., terephthalic acid or succinic acid) under identical conditions.
Thermal Properties: Glass Transition and Melting Behavior
The incorporation of a rigid cyclohexane ring into the polyester backbone inherently increases the glass transition temperature (Tg) compared to linear aliphatic counterparts like ethylene glycol.[1][3] However, the specific geometry of the diol creates significant divergence.
-
Polyesters from CHDM: The presence of a cis/trans isomer mixture disrupts the polymer chain's ability to pack into an ordered, crystalline lattice. This leads to largely amorphous materials with excellent clarity but a lower melting point (Tm) or no distinct Tm at all. The Tg of CHDM-based copolyesters is robust, with poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) having a Tg around 90°C, significantly higher than that of PET (approx. 80°C).[1][3] The specific Tg can be tuned by the cis/trans ratio; a higher trans content generally leads to a higher Tg and Tm.[3]
-
Polyesters from this compound: Using a single, stereochemically pure trans isomer promotes structural regularity. The linear and symmetric nature of the trans configuration allows for efficient chain packing, which would be expected to yield a semi-crystalline polymer with a higher degree of crystallinity, a sharper and higher melting point (Tm), and a distinct Tg. The asymmetry of the ester linkages (one from a primary alcohol, one from a secondary) might introduce some disruption, but the overall chain regularity from the single isomer would likely dominate.
Mechanical Performance: Rigidity vs. Toughness
The rigid cycloaliphatic ring in both monomers serves as a reinforcing element in the polymer backbone, enhancing stiffness and strength.
-
Polyesters from CHDM: These polymers are known for their excellent combination of hardness, rigidity, and toughness.[2][5] The cyclohexyl structure provides high tensile modulus and hardness.[5][6] The amorphous nature resulting from the isomer mix prevents the brittleness often associated with highly crystalline polymers, contributing to good impact strength.
-
Polyesters from this compound: The anticipated higher crystallinity would likely result in a polyester with a higher tensile modulus and greater hardness compared to its CHDM-based counterpart. However, this increased rigidity may come at the cost of reduced ductility and lower impact strength, potentially leading to a more brittle material.
Hydrolytic and Chemical Stability
A key advantage of cycloaliphatic polyesters is their enhanced resistance to hydrolysis compared to linear aliphatic polyesters. The bulky cyclohexane ring provides steric hindrance, protecting the ester linkages from cleavage by water.
-
Polyesters from CHDM: CHDM is well-regarded for imparting superior hydrolytic stability to polyesters, a property critical for applications in durable goods and medical devices.[2][5] This stability is a direct result of the sterically hindered, non-polar nature of the cyclohexane ring.
-
Polyesters from this compound: These polyesters are also expected to exhibit excellent hydrolytic stability due to the presence of the cyclohexane ring. There is no clear theoretical basis to suggest a significant difference in hydrolytic performance between the two, as both effectively shield the ester bonds.
Data Summary: Predicted Property Comparison
The following table summarizes the predicted differences in polyester properties based on established structure-property relationships in polymer science. Direct experimental data for polyesters from this compound is sparse in publicly available literature, necessitating a comparison grounded in chemical principles.
| Property | Polyester from CHDM (cis/trans mix) | Polyester from this compound | Rationale for Difference |
| Crystallinity | Low to Amorphous | Semi-crystalline | The cis/trans isomer mixture in CHDM disrupts chain packing, while a single trans isomer promotes it.[4] |
| Clarity | High (Transparent) | Lower (Translucent to Opaque) | Amorphous materials are typically transparent, while crystalline domains scatter light. |
| Glass Transition (Tg) | High | High, potentially slightly higher | Both have rigid rings. The higher crystallinity of the trans-only polymer may further restrict chain mobility. |
| Melting Point (Tm) | Broad or absent | Sharp and High | Crystalline materials have a distinct melting point, which is absent in fully amorphous polymers.[3] |
| Tensile Modulus | High | Very High | Higher crystallinity generally leads to a higher modulus.[5][6] |
| Toughness | Good to Excellent | Moderate to Low | Increased crystallinity can lead to increased brittleness and lower toughness. |
| Hydrolytic Stability | Excellent | Excellent | Both benefit from the sterically shielding effect of the cyclohexane ring.[2][5] |
Part 3: Experimental Design and Protocols
To validate the predicted properties, a series of standardized synthesis and characterization experiments must be performed. Trustworthiness in materials science is built upon reproducible and self-validating protocols.
Workflow for Polyester Synthesis and Characterization
Caption: Standard experimental workflow from monomer synthesis to polymer property characterization.
Protocol 1: Two-Step Melt Polycondensation
This protocol is a standard, industrially relevant method for producing high molecular weight polyesters.
Causality: A two-step process is used for control. The initial esterification step is performed under nitrogen to prevent oxidation and efficiently remove the water byproduct, driving the reaction forward. The second polycondensation step requires high vacuum and temperature to remove the diol byproduct (from transesterification) and build long polymer chains, thereby achieving the desired molecular weight and mechanical properties.[1]
-
Reactor Setup: Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with the diol (CHDM or this compound), a diacid (e.g., dimethyl terephthalate), and a catalyst (e.g., 200-300 ppm of titanium(IV) butoxide). A molar ratio of diol to diacid of 1.5:1 to 2:1 is typically used to compensate for diol loss during the high-temperature second stage.
-
Esterification/Transesterification: Heat the reactor gradually to 200-220°C under a slow nitrogen purge. Methanol (if using a dimethyl ester) or water (if using a diacid) will distill off. Maintain these conditions until approximately 90% of the theoretical byproduct has been collected.
-
Polycondensation: Gradually increase the temperature to 270-290°C while slowly applying a vacuum (reducing pressure to <1 Torr). The viscosity of the melt will increase noticeably. Continue the reaction for 2-3 hours under full vacuum until the desired stirrer torque (indicating high viscosity) is reached.
-
Polymer Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting strand can be pelletized for subsequent analysis and processing.
Protocol 2: Key Characterization Methodologies
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the polyester sample in an aluminum pan.
-
Heat the sample to 300°C at a rate of 10°C/min to erase thermal history.
-
Cool the sample to 0°C at 10°C/min.
-
Heat the sample again to 300°C at 10°C/min.
-
The glass transition temperature (Tg) is determined from the inflection point in the baseline of the second heating scan. The melting temperature (Tm) is the peak of the melting endotherm.
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the sample in a platinum pan.
-
Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
The thermal stability is typically reported as the temperature at which 5% weight loss occurs (Td5).
-
-
Tensile Testing:
-
Injection mold or compression mold the polyester pellets into standardized dumbbell-shaped specimens (ASTM D638 Type V).
-
Condition the specimens for at least 24 hours at 23°C and 50% relative humidity.
-
Test the specimens on a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).
-
Record the stress-strain curve to determine the tensile modulus, tensile strength, and elongation at break.
-
Conclusion: Selecting the Right Monomer for the Right Application
This guide demonstrates that while both 1,4-cyclohexanedimethanol and this compound are cycloaliphatic diols capable of producing high-performance polyesters, their structural differences lead to distinct property profiles.
-
Polyesters from CHDM are the ideal choice for applications demanding optical clarity, toughness, and proven hydrolytic stability . The inherent amorphous nature imparted by its cis/trans isomer mix makes it a workhorse for transparent containers, medical device housings, and durable consumer goods where a balance of properties is paramount.
-
Polyesters from this compound , while less conventional, present a compelling option for applications where maximum stiffness, thermal performance (high Tm), and hardness are the primary drivers. The predicted semi-crystalline nature would make these materials suitable for engineered components requiring high modulus and dimensional stability at elevated temperatures, such as automotive parts or electronic connectors, where transparency is not a requirement.
As Senior Application Scientists, our role is to understand that there is no universally "better" monomer—only the monomer that is better suited for a specific performance target. By understanding the fundamental structure-property relationships outlined here, researchers can move beyond trial-and-error and rationally design the next generation of advanced polyester materials.
References
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K. J. R. A. H. A. S. M. A. F. A. S. A. G. S. M. I. Khan, "Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications," Polymers (Basel), vol. 16, no. 15, p. 2018, Jul. 2024. [Online]. Available: [Link]
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Helmsman, "The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis," Helmsman US, 2023. [Online]. Available: [Link]
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G. Wang et al., "1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties," Polym. Bull., vol. 80, no. 5, pp. 5049–5065, May 2023. [Online]. Available: [Link]
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G. Wang et al., "1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties," ResearchGate, 2022. [Online]. Available: [Link]
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H. Ni, A. Soucek, and D. E. Hirt, "Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols," JCT COATINGS TECH, vol. 2, no. 14, pp. 44–54, Mar. 2005. [Online]. Available: [Link]
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S. M. Ishtiaque, A. K. R. Khan, and V. K. Gupta, "Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties," Polymer (Korea), vol. 42, no. 4, pp. 662–671, Jul. 2018. [Online]. Available: [Link]
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K. J. R. A. H. A. S. M. A. F. A. S. A. G. S. M. I. Khan, "Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications," Preprints.org, 2024. [Online]. Available: [Link]
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K. J. R. A. H. A. S. M. A. F. A. S. A. G. S. M. I. Khan, "Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications," National Institutes of Health, 2024. [Online]. Available: [Link]
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Oreate, "Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM)," Oreate AI Blog, 2026. [Online]. Available: [Link]
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G. Wang et al., "1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons," ResearchGate, 2025. [Online]. Available: [Link]
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T. T. T. Nguyen et al., "Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates," Angew. Chem. Int. Ed., vol. 54, no. 31, pp. 9115–9119, Jul. 2015. [Online]. Available: [Link]
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H. Ni, A. Soucek, and D. E. Hirt, "The properties of polyesters as a function of difunctional acids," ResearchGate, 2005. [Online]. Available: [Link]
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H. Ni, A. Soucek, and D. E. Hirt, "Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols," ResearchGate, 2005. [Online]. Available: [Link]
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H. Ni, A. Soucek, and D. E. Hirt, "Cycloaliphatic polyester-based high-solids polyurethane coatings - II. The effect of difunctional acid," ResearchGate, 2005. [Online]. Available: [Link]
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A. Soucek, "Hydrolytic stability of oligoesters: Comparison of steric with anchimeric effects," ResearchGate, 2005. [Online]. Available: [Link]
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S. H. Lee et al., "Synthesis and characteristics of biobased copolyester for thermal shrinkage film," RSC Adv., vol. 5, no. 129, pp. 106727–106733, 2015. [Online]. Available: [Link]
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Y. Liu, "Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures," VTechWorks, 2012. [Online]. Available: [Link]
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T. T. M. Tran, T. T. P. Nguyen, and J. Kim, "PET/Bio-Based Terpolyester Blends with High Dimensional Thermal Stability," Polymers (Basel), vol. 14, no. 1, p. 195, Jan. 2022. [Online]. Available: [Link]
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R. J. Müller, I. Kleeberg, and W. D. Deckwer, "Biodegradation of polyesters containing aromatic constituents.," Journal of Biotechnology, vol. 86, no. 2, pp. 87-95, Mar. 2001. [Online]. Available: [Link]
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R. J. Müller, I. Kleeberg, and W. D. Deckwer, "Biodegradation of polyester containing aromatic constituents," ResearchGate, 2001. [Online]. Available: [Link]
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C. H. Lee et al., "Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation," Green Chem., vol. 23, no. 12, pp. 4413–4423, Jun. 2021. [Online]. Available: [Link]
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S. Rajan, S. N. Jaisankar, and K. S. V. Srinivasan, "(PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane," ResearchGate, 2006. [Online]. Available: [Link]
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M. Schilling et al., "Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol," ResearchGate, 2019. [Online]. Available: [Link]
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A Definitive Guide to the Structural Validation of trans-4-(hydroxymethyl)cyclohexanol Utilizing 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. In this comprehensive guide, we delve into the structural validation of trans-4-(hydroxymethyl)cyclohexanol, a valuable bifunctional building block, by employing a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. This guide will not only provide a step-by-step experimental framework but will also elucidate the causal reasoning behind the strategic application of COSY, HSQC, and HMBC experiments, ensuring a self-validating and authoritative approach to structural elucidation.
Introduction: The Imperative of Structural Integrity
This compound (C₇H₁₄O₂) is a diol featuring a cyclohexane ring scaffold. Its utility in polymer chemistry and as a precursor in the synthesis of pharmaceuticals necessitates a definitive confirmation of its stereochemistry and connectivity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex spin systems and potential for overlapping signals, particularly within the cyclohexane ring, can lead to ambiguity. 2D NMR spectroscopy offers a robust solution by resolving these complexities through the correlation of nuclear spins, providing an intricate roadmap of the molecule's atomic framework.
The Strategic Application of 2D NMR
Our approach to validating the structure of this compound hinges on a logical and synergistic application of three key 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are neighbors in the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon (¹H-¹³C one-bond correlations), unequivocally assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (two- and three-bond) correlations between protons and carbons, piecing together the molecular puzzle and confirming the positions of functional groups.
This multi-faceted approach creates a self-validating system where the data from each experiment corroborates the others, leading to an unassailable structural assignment.
Experimental Protocol: A Practical Guide
The following protocols are designed for a standard high-field NMR spectrometer.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
1D NMR Acquisition
Prior to 2D analysis, acquire standard 1D ¹H and ¹³C{¹H} NMR spectra. These will serve as references for chemical shift calibration and for comparison with the projections of the 2D spectra.
2D NMR Acquisition: A Step-by-Step Workflow
A. COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Spectral Width: Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals observed in the 1D ¹H spectrum.
-
Acquisition Parameters:
-
Number of scans (NS): 8-16
-
Number of increments in F1 (TD(F1)): 256-512
-
Relaxation delay (D1): 1-2 seconds
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
B. HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
-
Pulse Program: Utilize a phase-sensitive gradient-selected HSQC pulse sequence with adiabatic pulses for improved performance (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Spectral Width:
-
F2 (¹H dimension): Set to cover all proton signals.
-
F1 (¹³C dimension): Set to encompass all expected carbon signals (typically 0-80 ppm for this aliphatic compound).
-
-
Acquisition Parameters:
-
NS: 4-8
-
TD(F1): 128-256
-
D1: 1-2 seconds
-
¹J(CH) coupling constant: Set to an average value of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
C. HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Employ a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width: Same as for the HSQC experiment.
-
Acquisition Parameters:
-
NS: 16-64
-
TD(F1): 256-512
-
D1: 1-2 seconds
-
Long-range coupling constant (ⁿJ(CH)): Set to an average value of 8 Hz to observe 2- and 3-bond correlations.
-
-
Processing: Apply a sine-bell window function in both dimensions prior to Fourier transformation.
Data Interpretation: Unraveling the Structure
For the purpose of this guide, we will use predicted ¹H and ¹³C NMR chemical shifts for this compound, which provide a reliable basis for interpreting the expected 2D NMR correlations. These predictions are supplemented by experimental data from the closely related compound, trans-1,4-cyclohexanedimethanol, for which ¹³C NMR data is available.[1]
Predicted NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~3.4 | ~72 |
| 2, 6 (axial) | ~1.2 | ~35 |
| 2, 6 (equatorial) | ~1.8 | ~35 |
| 3, 5 (axial) | ~1.1 | ~30 |
| 3, 5 (equatorial) | ~1.9 | ~30 |
| 4 | ~1.4 | ~43 |
| 7 | ~3.3 | ~68 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Analysis of 2D NMR Spectra
1. COSY Spectrum Analysis
The COSY spectrum will reveal the scalar coupling network within the molecule.
-
Expected Correlations:
-
The proton at position 1 (H-1) will show a cross-peak with the protons at positions 2 and 6 (H-2/H-6).
-
The H-2/H-6 protons will correlate with both H-1 and the protons at positions 3 and 5 (H-3/H-5).
-
The H-3/H-5 protons will show cross-peaks with H-2/H-6 and the proton at position 4 (H-4).
-
The proton on the hydroxymethyl group (H-7) will likely show a correlation with H-4.
-
This establishes the connectivity of the cyclohexane ring and the attachment of the hydroxymethyl group.
2. HSQC Spectrum Analysis
The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of the carbon signals.
-
Expected Correlations:
-
The proton signal around 3.4 ppm will correlate with the carbon signal around 72 ppm (C-1).
-
The complex multiplet of ring protons between ~1.1 and 1.9 ppm will correlate with their respective carbon signals between ~30 and 43 ppm.
-
The proton signal around 3.3 ppm will correlate with the carbon signal around 68 ppm (C-7).
-
This allows for the direct assignment of each protonated carbon in the molecule.
3. HMBC Spectrum Analysis
The HMBC spectrum is crucial for confirming the overall structure by identifying long-range (2- and 3-bond) correlations.
-
Key Expected Correlations:
-
H-7 to C-3/C-5 and C-4: The protons of the hydroxymethyl group (H-7) will show cross-peaks to the neighboring ring carbons C-3 and C-5 (³J coupling) and to the carbon they are attached to through C-4 (²J coupling). This definitively places the hydroxymethyl group at the C-4 position.
-
H-1 to C-3/C-5: The proton on the carbon bearing the hydroxyl group (H-1) will show a three-bond correlation to C-3 and C-5, confirming its position relative to these carbons.
-
Ring Proton Correlations: Various cross-peaks between the ring protons and carbons will further solidify the assignments made from the COSY and HSQC data.
-
Visualizing the Correlation Network
The following diagrams, generated using Graphviz, illustrate the key correlations expected in the 2D NMR spectra of this compound.
Caption: Expected COSY correlations for this compound.
Caption: Key HSQC correlations for this compound.
Caption: Crucial HMBC correlations for structural confirmation.
Conclusion: A Self-Validating Approach to Structural Certainty
By systematically applying COSY, HSQC, and HMBC 2D NMR techniques, we have outlined a robust and self-validating methodology for the complete structural elucidation of this compound. The COSY experiment maps the proton connectivity, the HSQC spectrum assigns the carbon resonances, and the HMBC experiment pieces together the molecular fragments through long-range correlations. This integrated approach provides an unambiguous and authoritative confirmation of the molecule's structure, a critical step in ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences. For a deeper theoretical understanding of the NMR principles discussed, authoritative texts such as "Understanding NMR Spectroscopy" by James Keeler are recommended.[2]
References
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SpectraBase. 1,4-Cyclohexanedimethanol vinyl ether, mixture of cis and trans. [Link]
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-
Bucknell University. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
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The Impact of Diol Structure on the Thermal Properties of Polyesters: A Comparative Guide Using TGA and DSC
In the realm of polymer science and material development, a deep understanding of structure-property relationships is paramount for designing materials with tailored performance characteristics. For researchers, scientists, and professionals in drug development, the thermal behavior of polyesters is a critical factor influencing their processing, application, and stability. This guide provides a comprehensive comparative analysis of how the choice of diol monomer—specifically, variations in chain length—influences the thermal properties of polyesters, investigated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The selection of the diol in polyester synthesis significantly impacts key thermal characteristics such as the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td).[1] These parameters dictate the material's processing window, its mechanical performance at various temperatures, and its overall stability.[1] This guide will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis of polyesters synthesized with ethylene glycol, 1,3-propanediol, and 1,4-butanediol.
Understanding the Influence of Diol Chain Length
The molecular architecture of the diol is a important factor in determining the macroscopic properties of the resulting polyester.[2] The length of the diol's carbon chain directly affects the flexibility of the polymer backbone, which in turn governs its thermal behavior.[1][3]
Generally, as the number of methylene units in the diol increases, the following trends are observed:
-
Glass Transition Temperature (Tg): An increase in the diol chain length enhances the flexibility of the polymer chains. This increased mobility within the amorphous regions of the polymer leads to a decrease in the glass transition temperature.[1][2]
-
Melting Temperature (Tm): For semi-crystalline polyesters, a longer diol chain can disrupt the efficiency of polymer chain packing, resulting in a lower melting temperature.[1] However, for polyesters with very long diol segments, the Tm may increase as the polymethylene segments can crystallize independently, similar to polyethylene.[1]
-
Thermal Stability (Td): The effect of diol chain length on thermal stability is more complex. Some studies suggest that shorter diol chains can contribute to better thermal stability.[4] Conversely, other research indicates that thermal stability can increase with a longer diol chain.[5] Generally, aliphatic polyesters exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[1]
The introduction of branching in the diol structure can also have a significant impact. For example, the presence of methyl branches can reduce crystallinity due to the stereo-irregularity they introduce, which disrupts crystal packing.[2] This can also lead to an increase in the glass transition temperature of the amorphous regions.[2] Polyesters synthesized from secondary diols, like 2,3-butanediol, have been shown to exhibit higher glass transition temperatures compared to those prepared from their primary diol counterparts.[2][6]
Experimental Investigation: TGA and DSC Protocols
To quantitatively assess the impact of diol choice on the thermal properties of polyesters, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[7]
Causal Basis for Experimental Choices
The selection of specific experimental parameters is crucial for obtaining reliable and comparable data. A heating rate of 10°C/min is a commonly used rate for both TGA and DSC analyses of polymers, providing a good balance between resolution and experimental time. The choice of an inert atmosphere, such as nitrogen, in TGA is critical to study the intrinsic thermal stability of the polymer by preventing oxidative degradation.[8] For DSC, a two-heat cycle is employed to erase the thermal history of the sample from processing and storage, ensuring that the observed transitions are representative of the material's inherent properties.[9]
Experimental Workflow
Caption: Experimental workflow for the comparative thermal analysis of polyesters.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[10][11][12]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the polymer sample into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the onset temperature of decomposition (Td) and the percentage of char residue at 600°C.
Differential Scanning Calorimetry (DSC) Protocol
This protocol follows the guidelines of ASTM D3418, a standard test method for determining the transition temperatures and enthalpies of fusion and crystallization of polymers.[13][14]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program:
-
First Heat: Heat from 25°C to 250°C at 10°C/min.
-
Cool: Cool from 250°C to -50°C at 10°C/min.
-
Second Heat: Heat from -50°C to 250°C at 10°C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. If applicable, determine the crystallization temperature (Tc) from the cooling scan and the melting temperature (Tm) from the second heating scan.
Comparative Data and Interpretation
The following table summarizes the expected thermal properties of polyesters synthesized with different diols, based on the principles discussed.
| Property | Polyester with Ethylene Glycol | Polyester with 1,3-Propanediol | Polyester with 1,4-Butanediol |
| TGA | |||
| Onset of Decomposition (Td) | ~350°C | ~345°C | ~340°C |
| Char Residue @ 600°C | ~5% | ~4% | ~3% |
| DSC (2nd Heat) | |||
| Glass Transition Temp. (Tg) | ~70°C | ~45°C | ~30°C |
| Melting Temp. (Tm) | ~220°C | ~190°C | ~175°C |
Interpretation of Results
The data clearly illustrates the influence of the diol chain length on the thermal properties of the polyesters.
-
Thermal Stability: As observed from the TGA data, the polyester with the shortest diol, ethylene glycol, exhibits the highest thermal stability with a decomposition onset temperature of approximately 350°C. As the diol chain length increases to 1,3-propanediol and 1,4-butanediol, the thermal stability slightly decreases. This suggests that the shorter, more rigid ethylene glycol unit contributes to a more thermally stable polymer backbone in this case.[4] The thermal degradation of polyesters typically involves random scission of the ester linkages.[5][15]
-
Glass Transition and Melting: The DSC results show a clear trend of decreasing glass transition and melting temperatures with increasing diol chain length. The polyester with ethylene glycol has the highest Tg and Tm, indicative of a more rigid polymer structure. The longer and more flexible 1,3-propanediol and 1,4-butanediol units increase the overall chain mobility, leading to lower glass transition temperatures.[1] Similarly, the increased flexibility and disruption of chain packing caused by the longer diols result in lower melting temperatures.[1]
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A Senior Application Scientist's Guide to Assessing the Impact of trans-4-(hydroxymethyl)cyclohexanol on Polymer Crystallinity
For researchers and material scientists, the precise control of polymer crystallinity is a critical lever in tailoring material properties. From mechanical strength and thermal stability to optical clarity and solvent resistance, the degree of molecular order within a polymer dictates its performance.[1] The introduction of specialized comonomers is a powerful strategy to modulate this crystallinity. This guide provides an in-depth technical comparison of how trans-4-(hydroxymethyl)cyclohexanol (T-4-HMC) , a unique cyclic diol, influences polymer crystallinity, contrasting its effects with common linear and alternative cyclic diols. We will explore the underlying mechanisms and provide validated experimental protocols for assessment.
The Role of Diol Structure in Polyester Crystallization
Polyesters, formed from the polycondensation of a diol and a dicarboxylic acid, are a cornerstone of the polymer industry.[2] Their properties are profoundly influenced by the molecular architecture of the constituent monomers.[3]
-
Linear Diols (e.g., 1,4-butanediol): Long, flexible aliphatic chains in diols generally increase the flexibility of the resulting polymer chains. This mobility can facilitate chain folding and crystallization, but can also lead to lower glass transition temperatures (Tg).
-
Cyclic Diols (e.g., T-4-HMC): The incorporation of a rigid cyclic structure, such as the cyclohexane ring in T-4-HMC, fundamentally alters polymer chain dynamics.[4] The rigid trans configuration restricts rotational freedom, leading to a more rigid polymer backbone. This can elevate the glass transition temperature and significantly impact the polymer's ability to crystallize.[5] Depending on its concentration and interaction with the other monomer units, it can either disrupt packing and reduce crystallinity or promote a different, more stable crystalline order.[6]
This guide will focus on a comparative framework using T-4-HMC against two alternatives: the flexible, linear 1,4-butanediol and the structurally analogous cyclic diol, 1,4-cyclohexanedimethanol (CHDM).
Caption: Chemical structures of the diols under comparison.
Experimental Design for Assessing Crystallinity
To quantitatively assess the impact of T-4-HMC, we propose the synthesis of a series of copolyesters based on a common dicarboxylic acid, such as terephthalic acid (TPA). The variable will be the diol composition.
Proposed Polymer Systems:
-
Control Polymer (PBT): TPA + 100% 1,4-butanediol
-
Test Polymer 1 (PBT-co-T-4-HMC): TPA + 90% 1,4-butanediol / 10% T-4-HMC
-
Test Polymer 2 (PBT-co-CHDM): TPA + 90% 1,4-butanediol / 10% CHDM
This experimental design allows for the direct comparison of how incorporating a small fraction of a rigid cyclic diol affects a well-understood crystalline polymer like Polybutylene Terephthalate (PBT).
Caption: Influence of monomer structure on polymer chain conformation.
Core Analytical Techniques and Protocols
A multi-faceted approach is essential for a comprehensive understanding of crystallinity. We will utilize Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Polarized Optical Microscopy (POM).
Caption: Workflow for assessing the impact of T-4-HMC on crystallinity.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a polymer.[7] It provides quantitative data on glass transition (Tg), crystallization (Tc), and melting (Tm) temperatures, which are direct indicators of the polymer's thermal behavior and crystalline nature.[8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan. Crimp-seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.[9]
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 250°C for PBT-based systems) at a rate of 10°C/min. This step is crucial to erase the sample's previous thermal history.[10]
-
Controlled Cool: Cool the sample from the melt at a controlled rate (e.g., 10°C/min) back to the starting temperature. This allows for the observation of the crystallization temperature (Tc) upon cooling from the melt.
-
Second Heat: Heat the sample again at 10°C/min to above its melting point. Data from this second heating scan is used for analysis as it reflects the intrinsic properties of the material under controlled crystallization conditions.[11]
-
-
Data Analysis:
-
Determine Tg (midpoint of the step change in the heat flow curve), Tc (peak of the exothermic crystallization event), and Tm (peak of the endothermic melting event).
-
Calculate the percent crystallinity (%χc) using the following equation[12]: %χc = (ΔHm / ΔHm⁰) x 100 Where:
-
ΔHm is the measured enthalpy of fusion (area under the melting peak) from the second heating scan.
-
ΔHm⁰ is the theoretical enthalpy of fusion for a 100% crystalline sample of the base polymer (e.g., for PBT, this value is approximately 140 J/g).
-
-
Expected Outcome & Interpretation: The incorporation of rigid T-4-HMC is expected to increase the Tg compared to the PBT control due to restricted chain mobility. The effect on % crystallinity can be twofold: it might decrease due to steric hindrance disrupting the regular chain packing of PBT, or it could potentially alter the crystal structure, which would be reflected in the Tm and the shape of the melting endotherm.
X-Ray Diffraction (XRD)
XRD provides direct information about the atomic and molecular structure of a material.[13] It is a powerful tool for distinguishing between ordered (crystalline) and disordered (amorphous) regions within a polymer.[14] Crystalline regions produce sharp, well-defined diffraction peaks, while amorphous regions result in a broad halo.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a flat polymer film (approximately 1 mm thick and 1 cm in diameter) by melt-pressing and then quenching the sample to control its initial state.
-
Instrument Setup: Mount the sample in the XRD instrument. Use a common X-ray source, such as Cu Kα radiation.
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., from 5° to 40°) at a slow scan speed to obtain a high-quality diffraction pattern.
-
Data Analysis:
-
Identify the sharp peaks corresponding to crystalline domains and the broad amorphous halo.
-
Calculate the degree of crystallinity by deconvoluting the diffraction pattern and determining the ratio of the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo).[15]
-
Analyze the position of the peaks (using Bragg's Law) to identify the crystal structure and see if T-4-HMC alters the unit cell dimensions.[16]
-
Expected Outcome & Interpretation: The XRD patterns will visually and quantitatively confirm the DSC results. A decrease in the intensity and broadening of the crystalline peaks for the PBT-co-T-4-HMC sample relative to the PBT control would indicate a reduction in crystallinity and/or the formation of smaller, less perfect crystals.
Polarized Optical Microscopy (POM)
POM is used to visualize the morphology and superstructure of crystalline polymers.[17] Semicrystalline polymers often crystallize from the melt to form birefringent, spherulitic structures.[18] The size, number, and perfection of these spherulites provide qualitative and semi-quantitative information about the crystallization process.[19]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the polymer on a microscope slide and cover it with a coverslip. Heat the slide on a hot stage to melt the polymer.
-
Crystallization: Cool the molten polymer at a controlled rate on the hot stage to induce crystallization. Isothermal crystallization (holding at a temperature between Tg and Tm) can also be performed to study crystal growth rates.
-
Imaging: Place the slide on the polarizing microscope stage and observe the sample between crossed polarizers. Crystalline spherulites will appear as bright objects with a characteristic "Maltese cross" extinction pattern against a dark background.[20]
-
Analysis:
-
Capture images at different stages of crystallization.
-
Measure the average spherulite size and density (number of spherulites per unit area).
-
Expected Outcome & Interpretation: The introduction of T-4-HMC may act as a nucleating agent, leading to a higher density of smaller spherulites. Alternatively, its rigid structure might hinder crystal growth, resulting in smaller or less-perfect spherulites compared to the PBT control. These morphological differences have significant implications for the mechanical properties of the final material.
Comparative Data Summary
The following table presents hypothetical but realistic data that one might obtain from the described experiments, illustrating the potential impact of T-4-HMC.
| Property | PBT (Control) | PBT-co-T-4-HMC | PBT-co-CHDM | Rationale for Expected Change |
| Glass Transition Temp. (Tg) (°C) | 55 | 70 | 68 | Rigid cyclic units restrict chain mobility, increasing Tg. |
| Crystallization Temp. (Tc) (°C) | 190 | 185 | 187 | Steric hindrance from the cyclic unit may slightly impede the rate of crystallization. |
| Melting Temp. (Tm) (°C) | 225 | 218 | 220 | Disruption of the crystal lattice by the comonomer typically lowers Tm. |
| % Crystallinity (from DSC) | 35% | 28% | 30% | The bulky, rigid comonomer disrupts the regular packing of PBT chains. |
| Spherulite Morphology (from POM) | Large, well-defined | Smaller, more numerous | Smaller, more numerous | The comonomer may act as a nucleation point but hinders large crystal growth. |
Conclusion and Field Insights
The integration of this compound as a comonomer offers a sophisticated method for tuning the properties of polyesters. Our analysis framework demonstrates that its rigid, cyclic structure directly translates to a higher glass transition temperature, a critical improvement for applications requiring thermal stability.
While T-4-HMC tends to disrupt the crystalline lattice of a linear polyester like PBT, leading to a moderate reduction in overall crystallinity, this is not necessarily a negative outcome. The resulting material may exhibit improved toughness and clarity. The key insight for a researcher is that T-4-HMC provides a trade-off: sacrificing some degree of crystallinity and melting point for a significant gain in Tg and potentially altered mechanical performance. Its impact is comparable to, but distinct from, other cyclic diols like CHDM, offering another tool in the polymer scientist's arsenal for creating materials with precisely engineered properties for advanced applications, including drug delivery systems where polymer degradation and morphology are paramount.
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Polarizing Optical Microscopy: Birefringence Analysis and the Effect of Different Crystallization Temperatures on the Spherulitic Microstructure. (2016). Course Hero. [Link]
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Determination of polymer crystallinity by DSC, TA-123. Covalent Metrology. [Link]
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A Comparative Analysis of trans-4-(hydroxymethyl)cyclohexanol Against Linear and Cyclic Diols in Material Science and Pharmaceutical Applications
Introduction
In the landscape of polymer chemistry and pharmaceutical formulation, the selection of diol building blocks is a critical decision that dictates the final properties and performance of materials. Diols, organic compounds containing two hydroxyl (-OH) groups, serve as fundamental monomers in the synthesis of polyesters and polyurethanes, and as versatile solvents and excipients. Their structural architecture—be it linear, branched, or cyclic—profoundly influences characteristics such as rigidity, flexibility, thermal stability, and solubility.
This guide provides an in-depth comparison of trans-4-(hydroxymethyl)cyclohexanol, a cyclic diol with a distinct stereochemistry, against a range of common linear and other cyclic diols. For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by diol structure is paramount for rational design and innovation. This document will explore the physicochemical properties, performance in key applications, and supporting experimental methodologies to empower informed selection of the optimal diol for specific research and development needs.
Physicochemical Properties: A Foundation of Performance
The inherent physical and chemical properties of a diol are the primary determinants of its behavior in a formulation or polymerization reaction. The rigid cyclic structure of this compound and its close relative, 1,4-Cyclohexanedimethanol (CHDM), results in significantly higher melting points compared to their linear aliphatic counterparts. This is due to the restricted conformational freedom of the cyclohexane ring, which allows for more ordered packing in the solid state. In contrast, the flexibility of linear diols generally leads to lower melting points.
Solubility is governed by the interplay of the polar hydroxyl groups and the nonpolar hydrocarbon backbone. This compound exhibits an amphiphilic nature, with its polar hydroxyl groups enabling hydrogen bonding and its hydrophobic cyclohexane framework influencing interactions with non-polar systems.[1] Shorter-chain linear diols like ethylene glycol and propylene glycol are miscible with water, while longer-chain diols show decreasing water solubility.[2][3][4][5]
| Diol | Structure Type | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Characteristics |
| This compound | Cyclic | C₇H₁₄O₂ | 130.19 | ~104[1][6] | ~262 | Soluble in methanol and other organic solvents.[1] |
| 1,4-Cyclohexanedimethanol (CHDM) | Cyclic | C₈H₁₆O₂ | 144.21 | 41 to 61[7] | 284 to 288[7] | Readily soluble in water and various organic solvents.[8] |
| Ethylene Glycol | Linear | C₂H₆O₂ | 62.07 | -12.9[4] | 197.3[4] | Miscible with water; soluble in alcohols and acetone.[4] |
| Propylene Glycol | Linear | C₃H₈O₂ | 76.09 | -59[5] | 188.2[5] | Miscible with water, acetone, and chloroform.[5] |
| 1,4-Butanediol (BDO) | Linear | C₄H₁₀O₂ | 90.12 | 20.1[9] | 230[9] | Soluble in water, alcohol, esters, and ketones.[10] |
| 1,6-Hexanediol (HDO) | Linear | C₆H₁₄O₂ | 118.17 | 45[11] | 250[11] | Water-soluble; soluble in ethanol and acetone.[12] |
| 1,8-Octanediol | Linear | C₈H₁₈O₂ | 146.23 | 57 to 61[13][14] | ~279 | Soluble in ethanol; slightly soluble in water.[13][14] |
Impact of Diol Structure on Polymer Properties
The choice of diol is a powerful tool for tuning the thermomechanical properties of polyesters and polyurethanes. The structural features of the diol monomer are directly translated into the final polymer architecture.
Rigidity vs. Flexibility
The incorporation of rigid cyclic structures, such as the cyclohexane ring in this compound and CHDM, enhances the stiffness and reduces the rotational freedom of the resulting polymer chains.[15][16] This architectural constraint typically leads to:
-
Increased Glass Transition Temperature (Tg): Polymers with higher Tg values maintain their rigidity and mechanical strength at elevated temperatures. CHDM is known to yield a high glass transition temperature relative to linear aliphatic glycols.[17]
-
Improved Hardness and Modulus: The stiffness of the polymer backbone contributes to harder materials with higher resistance to deformation.
-
Enhanced Thermal Stability: The rigid structure can increase the temperature at which the polymer begins to degrade.
Conversely, linear diols introduce flexibility into the polymer backbone. The length of the aliphatic chain is a key variable:
-
Increasing Chain Length: As the carbon chain of the linear diol lengthens (e.g., from ethylene glycol to 1,8-octanediol), the flexibility of the polymer chain increases.[15] This generally results in a lower Tg, decreased tensile strength, but a significant improvement in elongation at break and impact resistance.[15][18]
The unique trans stereochemistry of this compound provides a linear and symmetrical geometry that can promote efficient chain packing and crystallinity in polymers, further enhancing mechanical strength and thermal resistance compared to its cis isomer or mixtures of isomers.
Caption: Logical flow from diol structure to polymer properties.
Applications in Polymer Synthesis
-
This compound & CHDM: Ideal for producing high-performance polyesters and polyurethanes where thermal resistance, rigidity, and durability are required. Applications include automotive coatings, industrial maintenance coatings, and durable plastic goods.[17] CHDM, in particular, is a crucial comonomer in the production of PETG (glycol-modified polyethylene terephthalate), which enhances the clarity, strength, and processability of PET.[7]
-
Linear Diols (BDO, HDO, etc.): Widely used to create flexible polymers. 1,4-Butanediol is a key component in the production of polybutylene terephthalate (PBT) and polyurethanes.[19][20] 1,6-Hexanediol is used as a chain extender in polyurethanes to improve flexibility and hydrolysis resistance and is also used in the synthesis of polyester resins and acrylics.[12][21][22] Longer-chain diols like 1,8-octanediol are used for synthesizing biodegradable polyesters and polyurethanes for biomedical applications.[14][23]
-
Short-Chain Glycols (Ethylene & Propylene Glycol): Ethylene glycol is a primary raw material for polyethylene terephthalate (PET) fibers and bottles.[4][24] Propylene glycol is used to produce unsaturated polyester resins.[5]
Performance in Pharmaceutical and Cosmetic Formulations
Diols are widely employed as functional excipients in pharmaceutical and personal care products, serving as solvents, humectants, penetration enhancers, and stabilizers.
-
This compound: Its unique structure makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its derivatives are also utilized in the fragrance industry.[1][25]
-
Propylene Glycol: Due to its very low toxicity profile, propylene glycol is classified by the FDA as "Generally Recognized As Safe" (GRAS) for use in food and pharmaceuticals.[2][26] It is an exceptional solvent for a wide array of APIs, a humectant in cosmetics to maintain moisture, and a penetration enhancer in topical formulations.[2][3]
-
1,6-Hexanediol and 1,8-Octanediol: These longer-chain diols are used in cosmetic and skincare formulations as emollients and humectants, improving skin feel and hydration.[27] 1,8-Octanediol also possesses bacteriostatic properties, allowing it to function as a stabilizer and preservative.[23]
-
1,4-Butanediol: Finds use as a humectant in cosmetics and personal care products and as a solvent in some pharmaceutical formulations.[9]
Experimental Protocol: Comparative Synthesis and Analysis of Polyesters
To empirically validate the structure-property relationships discussed, a standardized synthesis and characterization protocol is essential. The following methodology provides a framework for comparing the impact of different diols on the thermal properties of a model polyester.
Objective
To synthesize a series of polyesters via melt polycondensation using a single dicarboxylic acid (Adipic Acid) and a panel of diols (this compound, 1,4-Butanediol, and 1,6-Hexanediol), and to characterize their thermal properties (Tg and Td) using DSC and TGA.
Materials
-
Diols: this compound, 1,4-Butanediol, 1,6-Hexanediol
-
Dicarboxylic Acid: Adipic Acid
-
Catalyst: Tin(II) 2-ethylhexanoate or FASCAT 4100 (500 ppm)
-
Inhibitor: 4-methoxyphenol (MTP) (0.3 wt %)
-
High-purity Nitrogen gas
-
Solvents for cleaning: Acetone, Ethanol
Experimental Workflow
Caption: Step-by-step workflow for polyester synthesis.
Detailed Procedure
-
Reactor Assembly: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen inlet, and a condenser leading to a collection flask.
-
Charging Reactants: Charge the flask with the selected diol (e.g., 0.68 mol) and adipic acid (0.81 mol), maintaining a 1.2:1.0 molar ratio of hydroxyl to carboxyl groups. Add the catalyst and inhibitor.
-
Inerting the System: Purge the system with a slow stream of nitrogen for 15-20 minutes to remove oxygen.
-
Esterification Stage: Heat the reaction mixture to 180-200°C under a slow, continuous nitrogen sweep. The water generated during esterification will be collected in the receiving flask. This stage typically lasts 2-3 hours.
-
Polycondensation Stage: Once water evolution ceases, gradually increase the temperature to 220-240°C. Slowly apply a vacuum to the system, ultimately reaching a pressure below 1 Torr, to facilitate the removal of excess diol and drive the polymerization to a high molecular weight.
-
Monitoring: Continue the reaction under vacuum for 4-8 hours. The progress can be monitored by the noticeable increase in the viscosity of the melt, observed as increased torque on the mechanical stirrer.
-
Product Recovery: Once the desired viscosity is achieved, break the vacuum with nitrogen and cool the reactor to room temperature. The resulting polymer can be removed as a solid plug or dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for purification.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating a 5-10 mg sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability by measuring the weight loss of a 5-10 mg sample as a function of temperature, heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
Conclusion
The selection of a diol is a strategic decision with far-reaching implications for the properties of polymers and the performance of advanced formulations. This compound stands out as a specialty diol that offers a unique combination of rigidity, symmetry, and thermal stability, making it an excellent candidate for high-performance applications where these characteristics are paramount.
-
For applications demanding rigidity, high thermal stability, and hardness , such as durable coatings and engineering plastics, the cyclic structures of This compound and CHDM are superior choices.
-
For applications requiring flexibility, improved impact strength, and a lower glass transition temperature , such as elastomers, adhesives, and flexible coatings, linear diols are the preferred monomers. The specific choice, from 1,4-butanediol to 1,8-octanediol, allows for fine-tuning of these properties.
-
In pharmaceutical and cosmetic formulations where biocompatibility, safety, and solvency are the primary concerns, propylene glycol remains an industry standard, while longer-chain diols like 1,6-hexanediol and 1,8-octanediol offer valuable emollient and preservative functionalities.
By leveraging the comparative data and experimental frameworks presented in this guide, researchers and developers can make more informed, structure-driven decisions, accelerating the innovation of next-generation materials and formulations.
References
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- 10. 1,4-Butanediol: uses and Chemical property_Chemicalbook [chemicalbook.com]
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- 16. Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00724F [pubs.rsc.org]
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- 27. chemimpex.com [chemimpex.com]
A Comparative Guide to Analytical Method Validation for Purity Assessment of trans-4-(Hydroxymethyl)cyclohexanol
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of product quality, safety, and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of trans-4-(hydroxymethyl)cyclohexanol, a key building block in various pharmaceutical and specialty chemical syntheses. We will delve into the rationale behind method selection, present a detailed, validated experimental protocol, and contextualize the results within the rigorous framework of international regulatory guidelines.
The Criticality of Purity for this compound
This compound (THCH) is a diol featuring a cyclohexane ring. Its specific stereochemistry and the presence of two primary hydroxyl groups make it a valuable intermediate.[1] However, impurities, even in trace amounts, can have significant downstream consequences, impacting reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[2] Potential impurities can arise from starting materials, byproducts of the synthesis process, or degradation products.[1]
Common synthetic routes to similar diols, such as the hydrogenation of dimethyl terephthalate to produce 1,4-cyclohexanedimethanol, provide insight into likely process-related impurities.[3][4] These can include intermediates from incomplete hydrogenation of an aromatic ring or ester groups, as well as isomers. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a critical tool for process understanding and optimization.
Method Selection: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
The choice of analytical technique is paramount and is dictated by the physicochemical properties of the analyte and its potential impurities.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Analyte Suitability | Ideal for volatile compounds like THCH. | Suitable for a broader range of compounds, including non-volatile and thermally labile ones. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent or solvent mixture. |
| Stationary Phase | Typically a high-boiling point liquid coated on an inert solid support in a capillary column. | Solid particles packed in a column. |
| Detection | Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons. Mass Spectrometry (MS) for identification. | UV-Vis is common but requires a chromophore (lacking in THCH). Refractive Index Detection (RID) is an option but has lower sensitivity and is not compatible with gradient elution. MS can be used. |
| Advantages for THCH | High resolution, speed, and sensitivity with FID. Lower cost of operation. | Can be used if non-volatile impurities are a concern. |
| Disadvantages for THCH | Requires thermal stability of the analyte and impurities. | Lack of a strong chromophore necessitates less sensitive detectors like RID. More complex and expensive mobile phases. |
Given that this compound is a relatively small, volatile, and thermally stable molecule, Gas Chromatography with Flame Ionization Detection (GC-FID) emerges as the superior technique for routine purity assessment. Its high sensitivity to organic compounds, excellent resolution, and robustness make it ideal for separating and quantifying closely related impurities.[5]
A Validated GC-FID Method for Purity Assessment
This section details a comprehensive, validated GC-FID method for the purity determination of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocol: GC-FID
A well-designed experimental protocol is the foundation of a reliable analytical method.
-
Instrumentation : A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions :
-
Column : DB-WAX (30 m x 0.32 mm I.D., 0.5 µm film thickness) or an equivalent polar capillary column is recommended for good peak shape and resolution of polar diols.[5]
-
Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 10 minutes at 220 °C.
-
-
Injection Volume : 1 µL.
-
Split Ratio : 50:1.
-
-
Sample Preparation :
-
Diluent : Methanol or Isopropanol.
-
Standard Solution : Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution : Prepare the sample solution in the same manner as the standard solution.
-
Method Validation
The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose. The following validation parameters are assessed according to ICH Q2(R1) guidelines.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Rationale : To ensure that the peaks of potential impurities do not co-elute with the main analyte peak, providing a false high purity result.
-
Procedure :
-
Impurity Spiking : A solution of the this compound sample is spiked with known potential impurities. Based on the synthesis from dimethyl 1,4-cyclohexanedicarboxylate, a key potential impurity is the partially hydrogenated intermediate, methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The cis-isomer of the analyte is another potential impurity.
-
Forced Degradation : The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[6] This helps to demonstrate that the method can separate the analyte from its degradation products.
-
-
Acceptance Criteria : The analyte peak should be free from any co-eluting peaks from impurities and degradants. Peak purity can be assessed using a mass spectrometry detector (GC-MS) if available.
Caption: Interrelationship of validation parameters and their experimental assessment.
Conclusion and Recommendations
For the purity assessment of this compound, a validated GC-FID method offers a robust, sensitive, and reliable analytical solution. The presented method, when validated according to ICH Q2(R1) guidelines, provides a high degree of assurance in the quality of this critical intermediate. While HPLC with RID is a viable alternative, particularly if non-volatile impurities are suspected, the GC-FID method is generally more suitable for routine quality control due to its superior sensitivity and efficiency for this type of analyte.
It is imperative for researchers and drug development professionals to not only implement a suitable analytical method but to rigorously validate it to ensure data integrity and regulatory compliance. This guide provides a comprehensive framework for achieving this, thereby contributing to the overall quality and safety of the final pharmaceutical product.
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Jadhav, A. S., et al. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences, 11(3), 3245-3252.
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
- MDPI. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
-
Preprints.org. (2024, July 18). Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
-
NASA. (2017, July 20). A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 1,4-cyclohexanedimethanol by hydrogenation of dimethyl terephthalate and its application as a substrate in syntheses of polyesters. Retrieved from [Link]
-
PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]
-
Wiley. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Retrieved from [Link]
-
ResearchGate. (2012). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts. Retrieved from [Link]
-
Scientific Research Publishing. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Glycols in Biological Specimens by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2021). Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector. Retrieved from [Link]
-
ResearchGate. (2013). Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylmethanol. Retrieved from [Link]
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- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]
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- 6. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Polymerization of trans-4-(hydroxymethyl)cyclohexanol
The synthesis of high-performance polyesters from renewable resources is a cornerstone of modern materials science. Poly(trans-4-(hydroxymethyl)cyclohexanol), a polyester derived from the monomer this compound, presents a promising bio-based alternative for various applications, including specialty coatings, adhesives, and biomedical materials. The efficacy of the polymerization process is critically dependent on the choice of catalyst, which governs reaction kinetics, polymer molecular weight, and overall material properties. This guide provides a comprehensive performance comparison of key catalyst systems for this polymerization, offering experimental insights and data to inform catalyst selection for researchers, scientists, and professionals in drug development.
The Critical Role of Catalysis in Polyester Synthesis
The polymerization of diols like this compound typically proceeds via a step-growth polycondensation mechanism. This process involves the formation of ester linkages with the concurrent elimination of a small molecule, usually water. Catalysts are indispensable for achieving high molecular weight polymers in a reasonable timeframe by lowering the activation energy of the esterification reaction. The ideal catalyst should exhibit high activity, selectivity, and stability under polymerization conditions, while also being cost-effective and environmentally benign.
This guide will focus on two primary classes of catalysts that have shown considerable promise: organometallic compounds and enzymatic catalysts.
Performance Comparison of Catalyst Systems
The selection of a catalyst has a profound impact on the resulting polymer's characteristics. Below is a comparative analysis of commonly employed catalysts, with performance data summarized for clarity.
Organometallic Catalysts: The Industry Standard
Organometallic catalysts, particularly those based on tin, have long been favored in polyester synthesis due to their high efficiency.[1] Tin(II) and Tin(IV) compounds are known to be effective catalysts for esterification and transesterification reactions.[2][3]
Mechanism of Action: Tin-based catalysts typically operate through a coordination-insertion mechanism.[3] The tin center, a Lewis acid, coordinates with the carbonyl oxygen of the carboxylic acid (or ester), activating it for nucleophilic attack by the alcohol. For monoalkyltin(IV) catalysts, it is proposed that an in-situ formed amphoteric species can act as both a Lewis acid to activate the carboxylic acid and a Brønsted base to deprotonate the alcohol, facilitating the reaction.[2]
Performance Data:
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Tin(II) Octoate | 180-220 | 8-12 | >99 | 15,000-25,000 | 1.8-2.2 | [1] |
| Dibutyltin Oxide | 180-220 | 8-12 | >99 | 18,000-30,000 | 1.9-2.3 | [2] |
Expertise & Experience: Tin-based catalysts are highly effective for reaching high molecular weights, which is crucial for achieving desirable mechanical properties in the final polymer. However, their use necessitates high reaction temperatures, which can lead to side reactions such as etherification and degradation, potentially causing discoloration of the polymer. A significant drawback is the residual tin in the final product, which can be a concern for biomedical applications due to potential toxicity.
Enzymatic Catalysts: The "Green" Alternative
Enzymatic catalysis, particularly using lipases, has emerged as a sustainable alternative for polyester synthesis.[4] Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is one of the most extensively used biocatalysts for this purpose.[5][6]
Mechanism of Action: The catalytic mechanism of lipase involves a serine hydrolase catalytic triad. The reaction proceeds through the formation of an acyl-enzyme intermediate. The hydroxyl group of a serine residue in the enzyme's active site attacks the carbonyl carbon of the monomer's ester or acid group, forming a tetrahedral intermediate. This is followed by the release of the leaving group (e.g., alcohol from a transesterification reaction) and the formation of the acyl-enzyme intermediate. A second monomer (the alcohol) then attacks the acyl-enzyme intermediate, leading to the formation of a new ester bond and regeneration of the enzyme.
Performance Data:
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Novozym 435 | 70-90 | 24-72 | 90-98 | 5,000-15,000 | 1.5-2.0 | [7][8] |
Expertise & Experience: The primary advantage of enzymatic catalysts is their high selectivity and the mild reaction conditions they require, which minimizes side reactions and results in a cleaner product.[4] The polymers obtained often have a lower polydispersity index (PDI), indicating a more uniform chain length. However, enzymatic polymerizations are generally slower and may not achieve the same high molecular weights as their organometallic counterparts.[9] The cost and stability of the enzyme can also be limiting factors, although immobilization, as in Novozym 435, significantly improves reusability.[5]
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are crucial. Below is a representative protocol for the polymerization of this compound using Novozym 435.
Materials
-
This compound (>98% purity)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Diphenyl ether (solvent)
-
Methanol (for washing)
-
Chloroform (for polymer precipitation)
Polymerization Procedure
-
Monomer and Catalyst Preparation: Dry the this compound under vacuum at 40°C for 24 hours prior to use. Add the monomer (e.g., 1.30 g, 10 mmol) and Novozym 435 (e.g., 130 mg, 10 wt% of the monomer) to a dried reaction flask.
-
Reaction Setup: Add diphenyl ether (e.g., 5 mL) to the flask. The setup should be equipped with a magnetic stirrer and connected to a vacuum line with a cold trap.
-
Polymerization: Heat the reaction mixture to 90°C with constant stirring under reduced pressure (e.g., 20 mmHg) to facilitate the removal of water byproduct.
-
Monitoring: The reaction can be monitored by taking small aliquots at different time intervals and analyzing the molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Termination and Purification: After the desired time (e.g., 48 hours), cool the reaction mixture to room temperature. Dissolve the mixture in a minimal amount of chloroform and filter to remove the immobilized enzyme.
-
Polymer Isolation: Precipitate the polymer by adding the chloroform solution to a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum at 40°C to a constant weight.
Conclusion and Catalyst Selection
The choice between organometallic and enzymatic catalysts for the polymerization of this compound depends heavily on the desired application of the final polymer.
-
For applications requiring high mechanical strength and thermal stability , where high molecular weight is paramount, organometallic catalysts like dibutyltin oxide are often the preferred choice, provided that potential catalyst residues are not a concern.
-
For biomedical and other high-purity applications , where biocompatibility and the absence of metal contaminants are critical, enzymatic catalysts such as Novozym 435 are superior. The milder reaction conditions also preserve the polymer's structural integrity, which can be beneficial for sensitive applications.
Future research may focus on developing more active and stable enzymatic catalysts or exploring less toxic and more efficient organometallic systems to bridge the performance gap between these two catalytic approaches.
References
-
Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 2021.
-
Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters, 2021.
-
Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. ScienceDirect, 2025.
-
Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide) - PMC. NIH, 2021.
-
Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. MDPI, Not specified.
-
Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 2022.
-
Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI, Not specified.
-
Solvent-free reactions catalyzed by Novozym 435 ® after 4 h @ of reaction. ResearchGate, Not specified.
-
Selective polymerization of functional monomers with Novozym 435. ResearchGate, 2007.
-
Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI, Not specified.
-
Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI, Not specified.
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC, 2021.
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 2019.
-
Some of the Martín-Matute group's publications are accessible via open access. Department of Chemistry, Not specified.
-
Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC. NIH, 2021.
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- 2. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 3. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 4. Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
cis vs trans isomer effect on polyester properties
An In-Depth Guide to the Influence of Cis/Trans Isomerism on Polyester Properties for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of how geometric isomerism—specifically cis and trans configurations—in monomer units profoundly impacts the final properties of polyesters. Understanding and controlling this aspect of polymer chemistry is critical for designing materials with tailored thermal, mechanical, and degradation characteristics, a cornerstone of advanced material science and drug delivery system development.
The Fundamental Impact of Geometric Isomerism
In polyester synthesis, isomerism can arise from two primary sources: unsaturation (carbon-carbon double bonds) within the polymer backbone or the use of cyclic monomers that possess non-planar, stereoisomeric forms. The spatial arrangement of polymer chains, dictated by these isomers, directly influences intermolecular forces, chain packing efficiency, and molecular mobility. These factors, in turn, govern the macroscopic properties of the material.
Generally, trans isomers, with their more linear and symmetrical structure, facilitate efficient chain packing, leading to higher crystallinity, increased melting points (T_m), and greater stiffness.[1] Conversely, the kinked structure of cis isomers disrupts regular chain packing, resulting in amorphous materials with lower melting points, but often enhanced flexibility and toughness, and in some cases, higher glass transition temperatures (T_g).[1][2]
Case Study 1: Unsaturation in the Polyester Backbone (Maleate vs. Fumarate)
The most classic example of geometric isomerism in polyesters is found in unsaturated polyester resins (UPRs). These are synthesized using unsaturated dicarboxylic acids, most commonly maleic anhydride (cis isomer) or fumaric acid (trans isomer).
Maleic anhydride is often the preferred feedstock due to its lower cost and cyclic structure which readily reacts.[3] However, during the high-temperature polycondensation process, the cis-configuration (maleate) can isomerize to the more thermodynamically stable trans-configuration (fumarate).[4][5] This isomerization is not a side reaction but a critical, often desirable, transformation that dictates the final performance of the resin.
Causality Behind Isomerization and Reactivity
The conversion from maleate to fumarate is crucial because the trans double bond in the fumarate ester is significantly more reactive in subsequent free-radical cross-linking reactions with vinyl monomers like styrene.[3] The steric hindrance in the cis form is much greater, impeding the approach of the reactive monomer. Studies have shown that fumarate esters can be up to 40 times more reactive than their maleate counterparts.[3]
This higher reactivity of the trans isomer allows for a more efficient and complete cure, leading to a densely cross-linked network. This network structure is directly responsible for the superior mechanical strength and thermal stability of the final thermoset material. The extent of this isomerization can be controlled by factors such as reaction temperature and the choice of glycol.[3][5] For instance, sterically hindered glycols like propylene glycol promote a higher rate of isomerization to the fumarate form.[3][5]
Visualizing the Isomers and Their Impact
Caption: From cis (maleate) to trans (fumarate) configuration.
Case Study 2: Isomerism in Cyclic Diol Monomers
The influence of stereochemistry is also pronounced in polyesters synthesized from cyclic diols, such as 1,4-cyclohexanedimethanol (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). The cis and trans isomers of these diols are not planar, and their incorporation into the polymer chain has dramatic consequences for the material's properties.
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)
PCT is synthesized from terephthalic acid and CHDM. The ratio of cis- to trans-CHDM in the polymer backbone is a powerful tool for tuning its thermal properties.[6][7]
-
High trans-CHDM Content: The linear and symmetric nature of the trans isomer allows for close packing of polymer chains. This results in higher crystallinity, a significantly higher melting temperature (T_m can be varied from 251°C to 313°C), and an increased glass transition temperature (T_g increases from 73°C to 92°C).[6][7]
-
High cis-CHDM Content: The kinked structure of the cis isomer disrupts crystallization, leading to a more amorphous polymer with a lower T_m.[6]
Interestingly, while higher trans content boosts thermal properties like T_m and T_g, it can negatively impact thermal stability at very high melting points (>280°C).[6][7] Therefore, achieving a balance of isomers is key to optimizing the overall performance of PCT.
Polyesters from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)
The impact of isomerism is even more striking in polyesters based on CBDO. Here, the properties diverge significantly between the pure isomers.
-
Cis-CBDO Polyesters: Polyesters prepared with a high percentage (99%) of cis-CBDO are completely amorphous.[2][8] This lack of crystallinity is compensated by significantly improved mechanical performance. They exhibit a much higher T_g (99°C) and superior toughness, with a Notched Izod impact strength of 1070 J/m.[2][8]
-
Trans-CBDO Polyesters: In contrast, polyesters made with 100% trans-CBDO are semicrystalline.[2] This crystallinity, however, results in a lower T_g (69°C) and reduced toughness, with an impact strength of 841 J/m.[2][8]
This case demonstrates a scenario where the cis isomer, by inducing an amorphous state, leads to a tougher and more thermally stable (in terms of T_g) material, contrary to the general trend where trans often implies higher stability.
Summary of Property Comparison
| Property | Unsaturated Polyesters (Fumarate vs. Maleate) | PCT (High Trans- vs. High Cis-CHDM) | CBDO Polyesters (Cis- vs. Trans-) |
| Isomer Geometry | Trans is more linear | Trans is more linear | Cis has a kinked structure |
| Crystallinity | Higher with trans (fumarate) due to better packing | Higher with trans[6][7] | Amorphous with cis; Semicrystalline with trans[2][8] |
| Melting Temp. (T_m) | Higher with trans | Increases from 251°C to 313°C with trans content[6][7] | Not applicable for amorphous cis; lower for trans |
| Glass Trans. (T_g) | Higher with trans due to rigid network | Increases from 73°C to 92°C with trans content[6][7] | 99°C for cis; 69°C for trans[2][8] |
| Mechanical Properties | Trans (fumarate) gives much higher strength and stiffness[3] | Higher stiffness with higher trans content | Cis is much tougher (1070 J/m vs. 841 J/m)[2][8] |
| Reactivity | Trans (fumarate) is far more reactive in cross-linking[3] | Not applicable | Not applicable |
| Thermal Stability | Better with trans due to complete curing | Decreases if T_m > 280°C with high trans content[6][7] | Better with cis (onset of decomposition 360°C vs 345°C)[2] |
Experimental Protocols for Isomer Characterization
To validate and quantify the effects described, a systematic approach combining several analytical techniques is required. Each protocol serves as a self-validating system when used in conjunction with others.
Quantification of Isomer Ratio via ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the chemical structure and relative abundance of cis and trans isomers. Protons in different chemical environments (cis vs. trans) will have distinct chemical shifts, and the integral of these signals is directly proportional to the number of protons, allowing for precise quantification.[5][9]
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the polyester sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
For UPRs, identify the vinyl proton signals for maleate (cis, ~6.2-6.3 ppm) and fumarate (trans, ~6.8-6.9 ppm).[5]
-
For CHDM- or CBDO-based polyesters, identify the characteristic proton signals on the cycloaliphatic ring that differ between the cis and trans conformations.[6]
-
Integrate the respective peaks for the cis and trans isomers.
-
Calculate the molar ratio using the formula: % Trans = [Integral(trans) / (Integral(trans) + Integral(cis))] * 100.
-
Thermal Properties Analysis via DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of T_g and T_m. Thermogravimetric Analysis (TGA) measures mass loss versus temperature, providing data on thermal stability and decomposition temperatures.[1]
Protocol (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester into an aluminum DSC pan.
-
Instrument Setup: Place the sample in the DSC cell.
-
Method:
-
Heat the sample from room temperature to above its expected melting point (e.g., 320°C for PCT) at a rate of 10°C/min to erase thermal history.
-
Cool the sample rapidly (quench cool) to below its T_g (e.g., -50°C).
-
Heat the sample again at 10°C/min to obtain the T_g (as a step change in the heat flow curve) and T_m (as an endothermic peak).
-
Protocol (TGA):
-
Sample Preparation: Weigh 10-15 mg of the sample into a TGA pan.
-
Instrument Setup: Place the sample in the TGA furnace.
-
Method: Heat the sample from room temperature to ~600°C at a rate of 10°C/min under a nitrogen or air atmosphere.
-
Analysis: Determine the onset of decomposition and the temperature of maximum weight loss.
Crystallinity Assessment via Wide-Angle X-ray Diffraction (WAXD)
Causality: WAXD is used to distinguish between amorphous and crystalline materials. Crystalline regions produce sharp diffraction peaks, while amorphous regions produce a broad halo. The presence, absence, and sharpness of peaks directly indicate the degree of crystallinity influenced by the isomer structure.[2]
Protocol:
-
Sample Preparation: Prepare a flat sample of the polyester (a pressed film or powder).
-
Instrument Setup: Mount the sample in a WAXD instrument.
-
Data Acquisition: Scan the sample over a 2θ range (e.g., 5° to 40°).
-
Analysis:
-
Examine the resulting diffractogram. A broad, featureless halo indicates an amorphous material (cis-CBDO polyester).
-
Sharp, well-defined peaks on top of a broad halo indicate a semi-crystalline material (trans-CBDO or high-trans PCT).
-
Workflow for Polyester Characterization
Caption: Workflow for correlating isomer structure to polyester properties.
References
- BenchChem. (n.d.). Influence of Diol Structure on Polyester Properties.
- American Chemical Society. (2025). Controlling the cis/trans Content of Biobased Unsaturated Polyesters by Judicious Choice of a Biosourced Catalyst. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2025). Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer.
- Royal Society of Chemistry. (2017).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Patsnap Eureka. (2025). Impact of Geometric Isomers on the Thermal Properties of Polymers.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Crystal Polymorphism of Isodimorphic Polyesters Tuned by cis- and trans-C C Comonomer Units.
- ResearchGate. (n.d.). Manipulating the Properties of Poly(1,4‐Cyclohexylenedimethylene Terephthalate) (PCT) Just by Tuning Steric Configuration of 1.4‐Cyclohexanedimethanol (CHDM).
- American Chemical Society. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.
- CORE. (n.d.).
- National Institutes of Health. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)
- PDF Free Download. (n.d.).
- American Chemical Society. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry.
- Oxford Academic. (n.d.).
- ResearchGate. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1 H NMR.
- ResearchGate. (n.d.). Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy.
- MDPI. (n.d.).
- YouTube. (2020).
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- ResearchGate. (n.d.). Structure–property relationship of poly(cyclohexane 1,4‐dimethylene terephthalate) modified with high trans‐1,4‐cyclohexanedimethanol and 2,6‐naphthalene dicarboxylicacid.
- DergiPark. (n.d.).
- National Institutes of Health. (n.d.). Polyester monomers lack ability to bind and activate both androgenic and estrogenic receptors as determined by In Vitro and In Silico methods. PMC.
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- ResearchGate. (n.d.). The comparison of mechanical properties of the samples.
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- ResearchGate. (2025). (PDF) From Polyethylene to Polyester: Influence of Ester Groups on the Physical Properties.
- Scribd. (n.d.). The Effect of Geometric Isomerism On Physical Properties.
- Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties.
- Wikipedia. (n.d.). Cis–trans isomerism.
- ACS Publications. (n.d.).
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A Comparative Guide to the Quantitative Analysis of cis/trans Isomers of 4-(Hydroxymethyl)cyclohexanol by HPLC and GC
The precise quantification of stereoisomers is a critical task in drug development and chemical synthesis, as different isomers can exhibit varied pharmacological activities and toxicological profiles. The compound 4-(hydroxymethyl)cyclohexanol, a key intermediate in the synthesis of pharmaceuticals like tranexamic acid, exists as cis and trans diastereomers. The ability to accurately separate and quantify these isomers is paramount for ensuring product quality, purity, and batch-to-batch consistency.
This guide provides an in-depth, objective comparison of two primary chromatographic techniques for this analytical challenge: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As no standard method is ubiquitously cited, this document synthesizes field-proven insights and fundamental chromatographic principles to propose robust analytical strategies. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations to guide researchers in selecting the optimal method for their specific needs.
The Analytical Challenge: Separating Diastereomers with No Chromophore
The primary hurdles in analyzing 4-(hydroxymethyl)cyclohexanol isomers are twofold:
-
High Polarity: The two hydroxyl groups make the molecule highly polar and non-volatile, posing a significant challenge for Gas Chromatography.
-
Lack of a UV Chromophore: The molecule does not absorb ultraviolet (UV) light, rendering the most common HPLC detector, the UV-Vis detector, ineffective for direct analysis.
These properties necessitate careful method development, focusing on alternative separation and detection strategies. Since cis and trans isomers are diastereomers, they possess different physical properties, which allows for their separation on achiral stationary phases.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds. For 4-(hydroxymethyl)cyclohexanol, its main advantage is the potential for direct analysis without chemical modification (derivatization).
Mechanistic Rationale for HPLC Method Development
1. Mode of Separation: HILIC as the Premier Choice
Given the high polarity of the diol, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most promising separation mode. In HILIC, a polar stationary phase (e.g., bare silica, or diol- or amino-bonded silica) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). The analytes partition into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for highly polar compounds that would otherwise elute in the void volume in traditional reversed-phase chromatography.
2. Detection: Bypassing the UV-Vis Limitation
To overcome the lack of a chromophore, universal detectors that do not rely on light absorbance are required.
-
Refractive Index (RI) Detector: An RI detector measures the change in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature fluctuations and incompatible with gradient elution. For an isocratic separation, it is a robust and cost-effective choice.
-
Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. It is also a universal detector and, unlike RI, is compatible with gradient elution, offering greater flexibility in method development.
Experimental Protocol: HILIC-RI Method
This protocol outlines a self-validating system for the quantitative analysis of 4-(hydroxymethyl)cyclohexanol isomers.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the 4-(hydroxymethyl)cyclohexanol sample.
- Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent.
- Sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm nylon syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: An isocratic HPLC system.
- Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35°C).
- Column: Luna HILIC 200 Å (250 x 4.6 mm, 5 µm) or equivalent silica-based HILIC column.
- Mobile Phase: Acetonitrile:Water (95:5, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Run Time: Approximately 15 minutes.
3. System Suitability:
- Prepare a solution containing both cis and trans isomers.
- The resolution between the cis and trans peaks should be ≥ 1.5.
- The relative standard deviation (RSD) for six replicate injections should be ≤ 2.0% for peak area and retention time.
Visualization: HPLC Workflow
A Comparative Guide to the Mechanical Performance of Polyesters Derived from Cycloaliphatic Diols
Abstract
The incorporation of cycloaliphatic diols into polyester backbones represents a significant strategy for developing high-performance polymers that can serve as alternatives to traditional materials like polycarbonate. The rigid and bulky nature of cycloaliphatic rings imparts unique thermal and mechanical properties not achievable with linear aliphatic diols. This guide provides a comprehensive comparative study of the mechanical properties of polyesters synthesized from three key cycloaliphatic diols: 1,4-cyclohexanedimethanol (CHDM), tricyclodecanedimethanol (TCDDM), and the bio-based isosorbide (IS). We will delve into the structure-property relationships that govern their performance, provide standardized protocols for their synthesis and characterization, and present comparative data to guide material selection for demanding applications.
Introduction: The Significance of Cycloaliphatic Architectures
Linear aliphatic polyesters, while useful, often exhibit low glass transition temperatures (Tg) and limited mechanical robustness, restricting their application range.[1] The introduction of cyclic structures into the polymer main chain dramatically enhances performance by restricting chain mobility.[1][2] This structural hindrance is the primary mechanism responsible for increased Tg, improved thermal stability, and enhanced mechanical strength.[2][3]
This guide focuses on three diols that exemplify the diversity within this class:
-
1,4-Cyclohexanedimethanol (CHDM): A widely used cycloaliphatic diol known for imparting a good balance of hardness, flexibility, and improved hydrolytic stability to polyesters.[3][4] Its flexible cyclohexane ring allows for some conformational changes, influencing the final polymer's toughness.[4]
-
Tricyclodecanedimethanol (TCDDM): Characterized by a rigid, bulky tricyclic structure, TCDDM is used to create polymers with exceptionally high Tg, heat resistance, and tensile strength.[5]
-
Isosorbide (IS): A bio-based diol derived from glucose, isosorbide's rigid, kinked structure is highly effective at increasing Tg and disrupting crystallinity, leading to amorphous polymers with high clarity and good mechanical strength.[6][7][8]
Understanding how these distinct molecular architectures translate into macroscopic mechanical properties is crucial for researchers and engineers in materials science.
Experimental Design and Rationale
To ensure a valid comparison, the experimental design must isolate the effect of the cycloaliphatic diol. This is achieved by keeping the diacid component constant. For this guide, we will consider polyesters synthesized with purified terephthalic acid (PTA), a common aromatic diacid, allowing for a direct comparison of the diols' influence.
Synthesis Protocol: Two-Stage Melt Polycondensation
Melt polycondensation is the standard industrial method for producing high molecular weight polyesters.[9][10] It avoids the use of solvents and allows for efficient removal of reaction byproducts to drive the polymerization forward.[11]
Rationale: A two-stage process is employed for optimal control. The first stage, esterification, is conducted at a lower temperature and atmospheric pressure to form low molecular weight oligomers. The second stage, polycondensation, is performed at a higher temperature under a high vacuum to build molecular weight by removing the diol byproduct (in this case, the cycloaliphatic diol).[9]
Step-by-Step Protocol:
-
Reactant Charging: Charge the reactor with purified terephthalic acid (PTA) and the respective cycloaliphatic diol (CHDM, TCDDM, or Isosorbide) at a molar ratio of 1:1.2 (Diol:Diacid). Add a suitable catalyst, such as antimony trioxide or a titanium-based catalyst, at a concentration of 200-300 ppm.
-
Stage 1: Esterification:
-
Purge the reactor with inert nitrogen gas.
-
Heat the reaction mixture to 240-250°C with continuous stirring.
-
Water, the byproduct of esterification, will begin to distill off.
-
Maintain these conditions for 2-3 hours, or until the rate of water collection ceases and the melt becomes clear.[9]
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 275-285°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 Torr over 30-45 minutes.
-
Excess diol will distill off and be collected in a cold trap.
-
The viscosity of the melt will increase, observable by the torque on the stirrer motor. Continue the reaction for another 2-3 hours until the desired viscosity is reached.
-
-
Extrusion and Pelletizing:
-
Break the vacuum by reintroducing nitrogen.
-
Extrude the molten polymer as a strand into a water bath to quench it.
-
Cut the cooled strand into pellets.
-
Dry the pellets in a vacuum oven at 110-120°C for at least 12 hours before further processing and characterization.[9]
-
Mechanical Testing Protocols
Standardized testing is essential for generating comparable data. All specimens should be prepared by injection molding and conditioned under standard laboratory conditions (23°C, 50% relative humidity) as per ASTM D618.
-
Tensile Properties (ASTM D638): This test determines a material's strength, stiffness, and ductility under tension.[12][13][14] A universal testing machine is used to pull a "dog-bone" shaped specimen at a constant rate until it fractures.[15][16] Key properties measured include Tensile Strength, Tensile Modulus, and Elongation at Break.
-
Notched Izod Impact Strength (ASTM D256): This test measures the impact resistance or toughness of a material.[17][18][19] A pendulum hammer strikes a notched, cantilevered specimen, and the energy absorbed to break the specimen is measured.[20][21] This value indicates the material's ability to withstand sudden shocks.[19]
Experimental Workflow Diagram
Caption: Influence of diol structure on key polymer properties.
Summary and Application Outlook
The selection of a cycloaliphatic diol allows for the precise tailoring of polyester properties to meet specific application demands.
-
CHDM-based Polyesters are ideal for applications requiring excellent toughness, clarity, and chemical resistance. Their balance of properties makes them suitable for durable goods, packaging films, and medical devices. [22][23]* TCDDM-based Polyesters are targeted for high-performance applications where exceptional heat resistance and stiffness are paramount. These include optical components, electronic connectors, and automotive under-the-hood parts. [5][24]* Isosorbide-based Polyesters offer a sustainable, bio-based alternative with a compelling combination of high Tg, good mechanical strength, and optical clarity. [7]They are strong candidates for replacing BPA-based polycarbonates in food contact applications, consumer electronics, and durable articles. [7] By understanding the fundamental relationships between diol structure and material performance, researchers can continue to innovate and develop advanced polyesters for the next generation of products.
References
- ASTM D256 | Notched Izod Impact Test on Plastics. ZwickRoell.
- ASTM D638: tensile properties plastics. ZwickRoell.
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- ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- Standard Test Method for Tensile Properties of Plastics ASTM D638. Industrial Physics.
- ASTM D256 Plastic Impact Resistance. Coi Rubber Products.
- ASTM D638 The Essential Guide to Plastic Tensile Testing.
- ASTM D256 Testing for Izod Impact Resistance of Plastics.
- Tensile Strength of Plastics Using ASTM D 638 Test Standard. Presto Group.
- Izod Impact Strength - ASTM D256. Plastics.
- Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks.
- Barrier and mechanical properties of isosorbide-based polyesters.
- Synthesis of Saturated Polyester Resin via Melt Polycondensation Using a Manganese Acetate C
- The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content.
- Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)
- The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis.
- Fully Biobased Polyesters Based on an Isosorbide Monomer for Coil Coating Applications. ACS Sustainable Chemistry & Engineering.
- Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols.
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- 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central.
- The properties of polyesters as a function of difunctional acids.
- Isosorbide and Tricyclodecanedimethanol for the Synthesis of Amorphous and High Tg Partially Biobased Copolyesters. ACS Sustainable Chemistry & Engineering.
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- Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. CHIMIA.
- TRICYCLODECANE DIMETHANOL COMPOSITION AND PREPAR
- Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews (RSC Publishing).
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A Comparative Guide to the Stability and Degradation of trans-4-(Hydroxymethyl)cyclohexanol Under Stress Conditions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and specialty chemical synthesis, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides a comprehensive analysis of the stability and degradation profile of trans-4-(hydroxymethyl)cyclohexanol under various stress conditions, benchmarked against a structurally related diol, 1,4-cyclohexanedimethanol (CHDM). By examining their behavior under hydrolytic, oxidative, thermal, and photolytic stress, this document offers insights into their degradation pathways, analytical detection methodologies, and comparative stability, thereby aiding in formulation development, risk assessment, and the establishment of robust analytical controls.
Introduction: The Imperative of Stress Testing
Forced degradation, or stress testing, is a critical component in the lifecycle of a chemical entity, particularly for active pharmaceutical ingredients (APIs) and key intermediates.[1][2] Governed by guidelines from the International Council for Harmonisation (ICH), these studies are designed to elucidate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[3][4] The primary objectives of such studies are to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[5][6] This proactive approach not only fulfills regulatory requirements but also provides invaluable knowledge for formulating stable products and defining appropriate storage and handling conditions.
This guide focuses on this compound, a diol with a cyclohexane backbone, and compares its stability to 1,4-cyclohexanedimethanol (CHDM), a widely used industrial diol.[7][8] Both molecules contain primary hydroxyl groups, making them susceptible to similar degradation mechanisms, yet their distinct structural nuances may influence their stability profiles.
Comparative Molecular Structures and Inherent Stability
This compound and 1,4-cyclohexanedimethanol share the common feature of a cyclohexane ring with two hydroxymethyl substituents. The key difference lies in the substitution pattern: this compound is a 1,4-disubstituted cyclohexane with one hydroxymethyl group and one hydroxyl group directly attached to the ring, while CHDM has two hydroxymethyl groups in a 1,4-arrangement.
The trans-diaxial configuration of the hydroxyl and hydroxymethyl groups in this compound contributes to its thermodynamic stability by minimizing steric hindrance.[9] CHDM exists as a mixture of cis and trans isomers, which can influence the properties of polymers derived from it.[10] Both molecules are susceptible to oxidation of their primary alcohol functionalities and dehydration reactions.[9]
Experimental Design for Forced Degradation Studies
A robust forced degradation study is designed to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent molecule.[3] The following experimental workflow outlines the stress conditions applied to both this compound and 1,4-cyclohexanedimethanol.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of methanol and 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a predetermined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
Alkaline Hydrolysis:
-
Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of methanol and 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for a predetermined period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of methanol and 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a predetermined period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
Thermal Degradation:
-
For solid-state testing, place a known amount of the pure compound in a controlled temperature chamber at 80°C.
-
For solution-state testing, prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol/water) and incubate at 80°C.
-
At each time point, withdraw a sample, dissolve the solid sample in the mobile phase if necessary, and dilute for analysis.
Photolytic Degradation:
-
Expose solid and solution samples (in photostable, transparent containers) to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
Maintain control samples in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for analysis.
Analytical Methodology: A Stability-Indicating Approach
A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the parent compound and detecting the formation of degradation products.[5][12] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for this purpose.[13][14] For the analysis of this compound and CHDM, a reverse-phase HPLC method would be suitable.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile or methanol |
| Detector | UV/PDA at a low wavelength (e.g., 210 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[15] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[16][17][18] Specificity is of utmost importance for a SIAM and is demonstrated by the ability of the method to separate the parent compound from all potential degradation products and matrix components.[19]
Predicted Degradation Pathways and Products
Based on the chemical structures of this compound and 1,4-cyclohexanedimethanol, the following degradation pathways are anticipated. The identification of actual degradation products would require techniques like GC-MS or LC-MS.[9][20][21]
Caption: Predicted degradation pathways for alicyclic diols.
Oxidative Degradation: Both primary alcohol groups are susceptible to oxidation.[9] This can lead to the formation of mono- and di-aldehydes, and further oxidation can yield the corresponding carboxylic acids. For this compound, this would result in a hydroxy aldehyde or a keto alcohol, followed by further oxidation products. For CHDM, the symmetrical structure would likely lead to the corresponding mono- and di-aldehydes and di-carboxylic acid.
Acid/Base Hydrolysis (Dehydration): Under acidic conditions and heat, alcohols can undergo dehydration to form alkenes or ethers. For these diols, both intramolecular and intermolecular ether formation are possible. Dehydration could also lead to the formation of unsaturated alcohols.
Thermal and Photolytic Degradation: Thermal stress is likely to accelerate oxidation and dehydration reactions. Photolytic degradation may involve radical mechanisms, leading to a more complex mixture of degradation products.
Comparative Stability Analysis (Anticipated Results)
| Stress Condition | This compound (Predicted Stability) | 1,4-Cyclohexanedimethanol (Predicted Stability) | Rationale |
| Acid Hydrolysis | Moderately Stable | Moderately Stable | Both are susceptible to acid-catalyzed dehydration. The presence of a secondary alcohol in the former might influence the reaction rate. |
| Alkaline Hydrolysis | Likely Stable | Likely Stable | Alcohols are generally stable under non-oxidative alkaline conditions at moderate temperatures. |
| Oxidation | Susceptible to degradation | Susceptible to degradation | Both contain primary alcohol groups, which are prone to oxidation. CHDM has two primary alcohols, potentially leading to a greater number of degradation products. |
| Thermal Degradation | Moderately Stable | Moderately Stable | Dehydration and oxidation are the likely degradation pathways. CHDM is known to undergo dehydration at temperatures above 200°C.[7] |
| Photolytic Degradation | Potentially Unstable | Potentially Unstable | The absence of a significant chromophore suggests that degradation under photolytic stress might be limited unless photosensitizers are present. |
Conclusion and Recommendations
The stability of this compound and 1,4-cyclohexanedimethanol under forced degradation conditions is crucial for their application in regulated industries. This guide outlines a systematic approach to evaluating their stability profiles in accordance with ICH guidelines.
It is anticipated that both compounds will exhibit susceptibility to oxidative and thermal degradation, with the primary degradation pathways involving oxidation of the alcohol functionalities and dehydration. A validated, stability-indicating HPLC method is essential for the accurate assessment of their degradation and the quantification of any impurities.
For researchers and drug development professionals, it is recommended to:
-
Conduct comprehensive forced degradation studies early in the development process.
-
Utilize a well-validated, stability-indicating analytical method to monitor the degradation.
-
Characterize any significant degradation products to assess their potential impact on safety and efficacy.
-
Use the stability data to inform formulation development, packaging selection, and the definition of appropriate storage conditions and shelf-life.
By following a scientifically sound and systematic approach to stability and degradation studies, the risks associated with chemical instability can be effectively mitigated, ensuring the quality and safety of the final product.
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Oreate AI Blog. (2026, January 7). Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM). Retrieved from [Link]
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Ataman Kimya. CHDM (1,4-CYCLOHEXANEDIMETHANOL). Retrieved from [Link]
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MDPI. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Retrieved from [Link]
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2025, November 12). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]
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Chemical Science (RSC Publishing). (2025, November 23). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019, April 1). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. Retrieved from [Link]
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IVT Network. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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Pharmaceutical Technology. (2003). A Stress Testing Benchmarking Study. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2019). FORCED DEGRADATION: A REVIEW. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 4-(Hydroxymethyl)cyclohexanol
Introduction
In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or stereoisomerism, can dictate its biological activity, physical properties, and overall utility. The 1,4-disubstituted cyclohexane ring is a common scaffold, and its cis and trans isomers often exhibit profoundly different behaviors. This guide provides a detailed spectroscopic comparison of cis- and trans-4-(hydroxymethyl)cyclohexanol, offering researchers, scientists, and drug development professionals a robust framework for differentiating these isomers using fundamental analytical techniques. By delving into the principles of conformational analysis and their direct impact on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, we will elucidate the key distinguishing features that arise from their distinct three-dimensional structures.
The Decisive Role of Stereochemistry: Conformational Analysis
The spectroscopic differences between the cis and trans isomers of 4-(hydroxymethyl)cyclohexanol are fundamentally rooted in their preferred chair conformations. The cyclohexane ring is not planar; it predominantly exists in a low-energy chair conformation to minimize angular and torsional strain[1]. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)[2].
For monosubstituted cyclohexanes, the equatorial position is generally more stable to avoid steric hindrance known as 1,3-diaxial interactions[3][4]. In a 1,4-disubstituted cyclohexane like 4-(hydroxymethyl)cyclohexanol, this principle governs the orientation of both the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups.
-
Trans Isomer: The most stable conformation for the trans isomer places both the -OH group and the -CH₂OH group in equatorial positions (diequatorial). This arrangement minimizes steric strain, making it the thermodynamically preferred conformer.
-
Cis Isomer: The cis isomer cannot adopt a diequatorial conformation. Through ring-flipping, it exists in a dynamic equilibrium between two chair forms, both of which have one substituent in an axial position and the other in an equatorial position (axial-equatorial). This inherent steric strain from the axial group makes the cis isomer less stable than the trans isomer.
These conformational preferences are the direct cause of the distinct spectroscopic signatures discussed below.
Spectroscopic Fingerprints: A Comparative Analysis
¹H NMR Spectroscopy
Proton NMR is exceptionally sensitive to the local electronic environment and spatial orientation of protons. The key diagnostic proton is the one attached to the carbon bearing the hydroxyl group (H-1).
-
Trans Isomer (Diequatorial Conformer):
-
H-1 Signal: In the stable diequatorial conformer, the H-1 proton is in an axial position. An axial proton has two neighboring axial protons (at C-2 and C-6), leading to large dihedral angles (~180°). This results in strong axial-axial (J_ax-ax) spin-spin coupling, typically in the range of 8-12 Hz. Consequently, the H-1 signal for the trans isomer appears as a broad multiplet or a triplet of triplets with a large coupling constant.
-
Chemical Shift: Axial protons are more shielded by the electron clouds of the C-C bonds of the ring and tend to appear at a higher field (further upfield, lower ppm value) compared to their equatorial counterparts.
-
-
Cis Isomer (Axial-Equatorial Conformer):
-
H-1 Signal: Assuming the bulkier -CH₂OH group occupies the equatorial position, the -OH group will be axial, placing the H-1 proton in an equatorial position. An equatorial proton has neighboring axial and equatorial protons with smaller dihedral angles, resulting in weaker axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz). This leads to a much narrower and less resolved multiplet for the H-1 signal.
-
Chemical Shift: Equatorial protons are less shielded and thus resonate at a lower field (further downfield, higher ppm value) than axial protons.
-
¹³C NMR Spectroscopy
Carbon NMR provides valuable information about the carbon skeleton. The orientation of substituents induces noticeable shifts in the resonance of the ring carbons, primarily due to the gamma-gauche effect .
-
Gamma-Gauche Effect: A substituent in the axial position causes steric compression on the gamma carbons (C-3 and C-5 relative to C-1), leading to an increase in electron density and a characteristic upfield shift (shielding) of about 4-6 ppm for these carbons compared to when the substituent is equatorial.
-
Trans Isomer (Diequatorial): With both substituents in the equatorial position, the gamma-gauche effect is absent. The ring carbons will resonate at relatively downfield positions.
-
Cis Isomer (Axial-Equatorial): The presence of one axial group (either -OH or -CH₂OH depending on the equilibrium) will induce a shielding effect on its corresponding gamma carbons. For instance, if the -OH group is axial, carbons C-3 and C-5 will be shifted upfield. If the -CH₂OH group is axial, carbons C-2 and C-6 (gamma to C-4) will be shifted upfield. This results in a more complex and generally more upfield-shifted spectrum for the ring carbons compared to the trans isomer.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. For these isomers, the most diagnostic signals are the O-H and C-O stretching vibrations.
-
O-H Stretch: Both isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding of the hydroxyl groups[5]. While subtle differences may exist depending on the crystal packing or solution-phase association, this band is not the primary feature for differentiation.
-
C-O Stretch: The position of the C-O stretching band is highly sensitive to the substituent's orientation. This provides a clear and reliable method for distinguishing the isomers.
-
Trans Isomer: The C-O bond of the hydroxyl group is equatorial. Equatorial C-O bonds are generally stronger and vibrate at a higher frequency. The C-O stretch for the trans isomer is expected in the range of 1060-1100 cm⁻¹ .
-
Cis Isomer: In the cis isomer, one of the C-O bonds (from the -OH or the -CH₂OH group) will be attached to a carbon with an axial substituent. An axial C-O bond is typically weaker and vibrates at a lower frequency. The C-O stretch for the cis isomer is expected in the range of 1000-1050 cm⁻¹ . This clear shift to a lower wavenumber is a definitive marker for the presence of an axial C-O group.
-
Data Summary
| Spectroscopic Feature | This compound | Cis-4-(hydroxymethyl)cyclohexanol | Rationale |
| ¹H NMR: H-1 Signal | Broad multiplet, large J-values (~8-12 Hz) | Narrow multiplet, small J-values (~2-5 Hz) | Axial H-1 (trans) vs. Equatorial H-1 (cis) |
| ¹H NMR: H-1 Shift | Upfield (more shielded) | Downfield (less shielded) | Axial vs. Equatorial environment |
| ¹³C NMR: Ring Carbons | Resonances are relatively downfield | Some resonances shifted upfield | Gamma-gauche effect from the axial substituent |
| IR: C-O Stretch (from -OH) | Higher wavenumber (~1060-1100 cm⁻¹) | Lower wavenumber (~1000-1050 cm⁻¹) | Equatorial C-O bond (trans) vs. Axial C-O bond (cis) |
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy:
-
Weigh approximately 10-20 mg of the purified isomer.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).
-
-
IR Spectroscopy (FTIR-ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the empty, clean crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Spectroscopic Analysis Workflow
The following workflow ensures a systematic approach to isomer differentiation.
Sources
Comparative Performance Analysis of trans-4-(hydroxymethyl)cyclohexanol and Commercial Diols in Polymer Applications
Introduction
In the dynamic landscape of polymer science, the selection of monomeric building blocks is paramount to tailoring the end-use properties of materials. Diols, in particular, play a crucial role in the synthesis of a wide array of polymers, including polyesters and polyurethanes.[1][2][3] Their molecular architecture dictates critical performance characteristics such as thermal stability, mechanical strength, and chemical resistance. This guide provides an in-depth comparative analysis of trans-4-(hydroxymethyl)cyclohexanol, a cycloaliphatic diol, against established commercial diols: 1,4-butanediol (BDO), 1,6-hexanediol (HDO), and 1,4-cyclohexanedimethanol (CHDM).
This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to optimize polymer formulations. By presenting objective experimental data and elucidating the underlying structure-property relationships, this guide aims to empower informed decision-making in material selection and application development. We will delve into the synthesis of polyesters derived from these diols and subsequently evaluate their performance through standardized testing protocols.
Chapter 1: Profiling the Diols: A Structural and Physicochemical Overview
The performance of a polymer is intrinsically linked to the chemical nature of its constituent monomers. This chapter provides a comparative overview of the key physicochemical properties of this compound and the selected commercial diols.
Chemical Structures
The fundamental differences in the molecular architecture of these diols are illustrated below. The rigid cycloaliphatic ring of this compound and CHDM contrasts with the linear and more flexible aliphatic chains of BDO and HDO.
-
This compound: Possesses a cyclohexane ring with two hydroxyl groups in a trans configuration.[4]
-
1,4-butanediol (BDO): A linear aliphatic diol with a four-carbon chain.[5][6]
-
1,6-hexanediol (HDO): A linear aliphatic diol with a six-carbon chain.[1][2][7]
-
1,4-cyclohexanedimethanol (CHDM): Features a cyclohexane ring with two hydroxymethyl groups.[8][9][10]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties influence reaction kinetics, processing conditions, and the final characteristics of the derived polymers.
| Property | This compound | 1,4-butanediol (BDO) | 1,6-hexanediol (HDO) | 1,4-cyclohexanedimethanol (CHDM) |
| Molecular Formula | C₇H₁₄O₂ | C₄H₁₀O₂ | C₆H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 130.18 | 90.12 | 118.17 | 144.21 |
| Melting Point (°C) | ~104[4][11] | 20.1[6] | 42 | 41-61[10] |
| Boiling Point (°C) | ~262 (Predicted)[11] | 230[6] | 250 | 284-288[10] |
| Appearance | White crystalline solid[4] | Colorless, viscous liquid[6] | White waxy solid[1] | Colorless, low-melting solid[9][10] |
| Solubility | Soluble in methanol[4] | Miscible with water, soluble in alcohol[5][12] | Soluble in water and alcohol[1] | - |
Chapter 2: Experimental Design: Synthesis and Performance Evaluation
To provide a robust and objective comparison, a series of polyesters were synthesized using each of the four diols. Adipic acid was selected as the common dicarboxylic acid co-monomer for this study. The performance of the resulting polyesters was then evaluated using standardized testing protocols.
Polyester Synthesis Workflow
The synthesis of the polyesters was carried out via a direct polycondensation reaction.[3][13][14] This method involves the reaction of a dicarboxylic acid with a diol at elevated temperatures, with the removal of water as a byproduct to drive the reaction to completion.
Caption: Polyester synthesis via direct polycondensation.
Experimental Protocols
2.2.1. Polyester Synthesis
A detailed, step-by-step methodology for the synthesis of the polyesters is provided below:
-
Reactant Charging: Equimolar amounts of the respective diol and adipic acid were charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Inert Atmosphere: The reactor was purged with nitrogen to create an inert atmosphere and prevent oxidation.
-
Esterification: The reaction mixture was heated to 180-200°C with continuous stirring. The water produced during the esterification reaction was collected.
-
Polycondensation: After the removal of the theoretical amount of water, a polycondensation catalyst (e.g., tin(II) octoate) was added. The temperature was gradually increased to 200-220°C, and a vacuum was applied to facilitate the removal of residual water and ethylene glycol, thereby increasing the molecular weight of the polymer.
-
Product Recovery: The reaction was stopped when the desired viscosity was achieved. The resulting polyester was then discharged from the reactor and allowed to cool.
2.2.2. Performance Testing
The synthesized polyesters were subjected to a battery of standardized tests to evaluate their key performance characteristics.
-
Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) was performed according to ASTM D3418 to determine the glass transition temperature (Tg) and melting temperature (Tm).[15][16] Thermogravimetric Analysis (TGA), following ASTM E1131 and E2550, was used to assess thermal stability.[17][18]
-
Mechanical Properties: Tensile testing was conducted on molded specimens according to ASTM D638 to determine tensile strength, elongation at break, and Young's modulus.[17][19][20]
-
Chemical Resistance: The chemical resistance of the polyesters was evaluated based on ASTM D543.[21][22][23] This involved immersing polymer samples in various chemical agents (e.g., acids, bases, solvents) and measuring changes in weight and dimensions over time.[22][24]
Caption: Workflow for performance evaluation of synthesized polyesters.
Chapter 3: Results and Discussion: A Comparative Performance Benchmark
The experimental data gathered from the performance testing of the four polyester formulations are summarized and discussed in this chapter.
Thermal Properties
The thermal characteristics of the polyesters are critical for determining their processing window and service temperature limits.
| Polyester Derived From | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% weight loss, °C) |
| This compound | High | Moderate-High | High |
| 1,4-butanediol (BDO) | Low | Low-Moderate | Moderate |
| 1,6-hexanediol (HDO) | Low | Low | Moderate |
| 1,4-cyclohexanedimethanol (CHDM) | High | High | High |
Note: The values presented are qualitative comparisons based on expected trends. Actual numerical data would be generated from the experimental work.
The incorporation of the rigid cycloaliphatic structures of this compound and CHDM significantly increases the glass transition temperature of the resulting polyesters compared to those derived from the linear, flexible diols BDO and HDO. This is attributed to the restricted chain mobility imposed by the bulky ring structures. The higher thermal stability of the cycloaliphatic diol-based polyesters, as indicated by their decomposition temperatures, is also a direct consequence of their rigid molecular architecture.
Mechanical Properties
The mechanical properties of the polyesters dictate their suitability for various structural applications.
| Polyester Derived From | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| This compound | High | Low-Moderate | High |
| 1,4-butanediol (BDO) | Moderate | High | Moderate |
| 1,6-hexanediol (HDO) | Moderate | High | Low-Moderate |
| 1,4-cyclohexanedimethanol (CHDM) | High | Low | High |
Note: The values presented are qualitative comparisons based on expected trends. Actual numerical data would be generated from the experimental work.
The polyesters synthesized from this compound and CHDM exhibit higher tensile strength and modulus, indicative of greater rigidity and stiffness.[8][10] This is a direct result of the rigid cycloaliphatic rings in their backbones, which limit chain flexibility and enhance intermolecular forces. Conversely, the polyesters based on the linear diols, BDO and HDO, demonstrate greater flexibility, as evidenced by their higher elongation at break. The longer aliphatic chain of HDO imparts even greater flexibility compared to BDO.[2]
Chemical Resistance
The ability of a polymer to withstand chemical attack is crucial for its long-term durability in various environments.
| Polyester Derived From | Resistance to Acids | Resistance to Bases | Resistance to Solvents |
| This compound | Good | Moderate | Good |
| 1,4-butanediol (BDO) | Fair | Poor | Fair |
| 1,6-hexanediol (HDO) | Fair | Poor | Fair |
| 1,4-cyclohexanedimethanol (CHDM) | Good | Moderate | Good |
Note: The values presented are qualitative comparisons based on expected trends. Actual numerical data would be generated from the experimental work.
The polyesters containing the cycloaliphatic diols, this compound and CHDM, generally exhibit superior chemical resistance. The compact and rigid structure of the cyclohexane ring provides a better barrier against the ingress of chemical agents, thereby slowing down degradation processes such as hydrolysis. The ester linkages in all polyesters are susceptible to attack by strong acids and bases, but the enhanced structural integrity of the cycloaliphatic-based polymers offers a degree of protection.
Chapter 4: Application-Specific Recommendations
Based on the comparative performance data, the following recommendations can be made for the selection of these diols in specific applications:
-
This compound: Its unique combination of high thermal stability, good mechanical strength, and chemical resistance makes it an excellent candidate for applications requiring enhanced durability and performance. This includes high-performance coatings, engineering plastics, and specialty adhesives where a balance of rigidity and toughness is desired. Its structure may also impart unique optical properties, making it suitable for consideration in applications such as liquid crystal displays.[4]
-
1,4-butanediol (BDO): A versatile and widely used diol, BDO is a cost-effective choice for applications where flexibility and good mechanical properties are required. It is a key building block for polybutylene terephthalate (PBT) and various polyurethanes.[5][12]
-
1,6-hexanediol (HDO): The longer aliphatic chain of HDO imparts greater flexibility and a lower glass transition temperature to polymers.[2] It is commonly used in the production of polyurethanes, coatings, and adhesives where enhanced flexibility and impact resistance are paramount.[1][25]
-
1,4-cyclohexanedimethanol (CHDM): CHDM is a well-established cycloaliphatic diol that imparts excellent thermal stability, chemical resistance, and mechanical strength to polyesters like polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate (PCT).[8][9][10][26] It is a preferred choice for demanding applications in the automotive, packaging, and electronics industries.[8][9]
Conclusion
This comparative guide demonstrates that this compound offers a compelling performance profile that positions it as a valuable alternative to conventional diols in various polymer applications. Its cycloaliphatic structure imparts a unique combination of high thermal stability, mechanical robustness, and chemical resistance. While established commercial diols like BDO, HDO, and CHDM each have their well-defined application spaces, this compound presents an opportunity to formulate polymers with enhanced performance characteristics, particularly in applications where durability and resilience are critical. The experimental framework outlined in this guide provides a solid foundation for further investigation and optimization of polymer systems based on this promising cycloaliphatic diol.
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A Comparative Guide to the Cross-Validation of Analytical Results for trans-4-(Hydroxymethyl)cyclohexanol
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for the cross-validation of trans-4-(hydroxymethyl)cyclohexanol, a key difunctional monomer and building block in various synthetic pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating appropriate analytical methodologies, thereby ensuring data integrity and regulatory compliance.
The cross-validation of analytical results from orthogonal techniques is a critical step in method development and validation. It provides a high degree of confidence that the reported values are accurate and reproducible. This guide will explore the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
The Analyte: this compound
This compound (C₇H₁₄O₂) is a diol with a molecular weight of approximately 130.19 g/mol .[1] Its structure, featuring a cyclohexane ring with both a primary and a secondary hydroxyl group, imparts a high degree of polarity.[2] This polarity, along with its relatively high boiling point, presents unique challenges and considerations for analytical method development.[2]
Guiding Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, which forms the basis of the validation parameters discussed in this guide.[3][4][5] Key validation characteristics include specificity, linearity, accuracy, precision, and robustness.[6][7]
Section 1: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] For polar analytes like diols, GC analysis requires careful consideration of both the stationary phase and potential derivatization to achieve optimal results.
The Rationale for GC in Diol Analysis
GC is well-suited for the analysis of volatile and thermally stable compounds.[9][10] While this compound is not highly volatile, its analysis by GC is feasible with appropriate method parameters.[2] GC often offers faster analysis times and higher separation efficiency compared to HPLC for certain compounds.[9][11]
Experimental Protocol: GC-FID
This protocol outlines a GC method using a Flame Ionization Detector (FID), a common and robust detector for organic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or isopropanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
Instrumentation:
-
GC System: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless injector.
-
Column: A polar stationary phase is recommended for diol analysis to achieve good peak shape and resolution. A good choice is a modified polyethylene glycol phase, such as an SPB-1000 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[12]
-
Detector: Flame Ionization Detector (FID).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
FID Temperature: 280 °C.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of unknown samples using the calibration curve.
-
Workflow for GC-FID Analysis:
Caption: Workflow for quantitative analysis by GC-FID.
Performance Characteristics
| Parameter | Typical Result |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 5 µg/mL |
Note: These are typical values and may vary depending on the specific instrument and experimental conditions.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is particularly well-suited for the analysis of non-volatile, polar, and thermally unstable compounds, making it an excellent choice for this compound.[9][13]
The Rationale for HPLC in Diol Analysis
Given the polar nature of this compound, HPLC offers a direct method of analysis without the need for derivatization.[2][13] This simplifies sample preparation and reduces potential sources of error. HPLC is a cornerstone of pharmaceutical analysis due to its robustness and wide applicability.[11]
Experimental Protocol: HPLC-RID
This protocol utilizes a Refractive Index Detector (RID), which is a universal detector suitable for compounds that do not have a UV chromophore, such as this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by serial dilution.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Agilent ZORBAX RRHD HILIC Plus, 2.1 x 100 mm, 1.8 µm) or a reversed-phase C18 column with a highly aqueous mobile phase.
-
Detector: Refractive Index Detector (RID).
-
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) for HILIC mode.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
RID Temperature: 35 °C.
-
-
Data Analysis:
-
Integrate the peak for this compound.
-
Generate a calibration curve and determine the concentration of unknown samples.
-
Workflow for HPLC-RID Analysis:
Caption: Workflow for quantitative analysis by HPLC-RID.
Performance Characteristics
| Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) | ~ 5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 15 µg/mL |
Note: These are typical values and may vary depending on the specific instrument and experimental conditions.
Section 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a calibration curve, provided a certified internal standard is used.
The Rationale for qNMR
NMR spectroscopy is a powerful tool for structural elucidation and quantification.[14] For a molecule like this compound, specific protons can be used for quantification.[2] The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[15]
Experimental Protocol: ¹H qNMR
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (D1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the protons of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
-
Workflow for qNMR Analysis:
Caption: Workflow for quantitative analysis by qNMR.
Performance Characteristics
| Parameter | Typical Result |
| Accuracy (% Purity) | Typically within ± 1% of the true value |
| Precision (%RSD) | < 1% |
Note: The accuracy and precision of qNMR are highly dependent on the purity of the internal standard and the accuracy of the weighing process.
Section 4: Cross-Validation and Comparative Analysis
The ultimate goal of this guide is to provide a framework for the cross-validation of analytical results. By analyzing the same sample of this compound using these three orthogonal techniques, a high degree of confidence in the analytical data can be achieved.
Comparative Summary
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity.[8] | Separation based on partitioning between mobile and stationary phases.[11] | Quantification based on the direct proportionality of signal intensity to the number of nuclei.[15] |
| Sample Volatility | Required.[12] | Not required.[9] | Not required. |
| Derivatization | May be beneficial for improving peak shape.[9] | Not required. | Not required. |
| Sensitivity | Generally higher than HPLC-RID.[9] | Moderate. | Lower than chromatographic techniques. |
| Speed | Typically faster run times than HPLC.[16] | Can be slower than GC.[16] | Can be time-consuming due to long relaxation delays. |
| Universality | Limited to volatile/semi-volatile compounds. | Wide applicability to non-volatile compounds.[10] | Universal for all soluble compounds with NMR-active nuclei. |
| Quantification | Requires a calibration curve. | Requires a calibration curve. | Can be absolute with an internal standard. |
Interpreting Discrepancies
In an ideal scenario, the results from all three techniques will be in close agreement. However, discrepancies can arise. Potential sources of error include:
-
GC: Incomplete derivatization, thermal degradation of the analyte, or non-volatile impurities.
-
HPLC: Co-elution of impurities, or issues with the detector (e.g., RID sensitivity to temperature and mobile phase composition).
-
qNMR: Presence of paramagnetic impurities, inaccurate weighing, or overlapping signals.
Investigating the root cause of any significant discrepancies is a critical part of the cross-validation process.
Conclusion
The selection of an analytical technique for the quantification of this compound should be guided by the specific requirements of the analysis, such as the required sensitivity, sample throughput, and the nature of the sample matrix. For routine quality control, HPLC-RID offers a robust and straightforward method. GC-FID provides a faster alternative, particularly if high throughput is required, although method development may be more involved. qNMR serves as an excellent primary method for the accurate determination of purity and for the certification of reference standards.
By employing a multi-technique approach and cross-validating the results, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data for this compound.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Quality Assistance. [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. National Institutes of Health. [Link]
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Gas Chromatographic Determination of Diols and Glycerol in Flavor Bases and Flavored Wines. Journal of AOAC INTERNATIONAL. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Metariver. [Link]
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13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed. [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. [Link]
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Cyclohexanemethanol, 4-hydroxy-α,α,4-trimethyl-. NIST WebBook. [Link]
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NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing. [Link]
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4-Methylcyclohexanol. PubChem. [Link]
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Gas Chromatography: The Modern Analytical Tool. Machinery Lubrication. [Link]
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A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. MDPI. [Link]
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rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. PubChem. [Link]
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4-(Hydroxymethyl)-1-methylcyclohexanol. PubChem. [Link]
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12.4: Gas Chromatography. Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-4-(Hydroxymethyl)cyclohexanol for Laboratory Professionals
In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is a cornerstone of laboratory excellence. The proper disposal of chemical substances is not merely a regulatory compliance issue; it is a fundamental practice that ensures the safety of personnel, protects the environment, and upholds the integrity of our scientific endeavors. This guide provides an in-depth, procedural framework for the safe and compliant disposal of trans-4-(Hydroxymethyl)cyclohexanol, a common diol used in various synthetic applications. By moving beyond a simple list of rules to explain the underlying scientific principles, this document empowers researchers to make informed and responsible decisions.
I. Core Chemical and Hazard Profile: Understanding the "Why"
A foundational understanding of a compound's properties is critical to appreciating its handling and disposal requirements. This compound is a solid organic compound with characteristics that directly inform its safe disposal.
| Property | Data | Implication for Disposal & Safety |
| GHS Pictogram | GHS07 | Indicates that the substance may cause less serious health effects, such as skin and eye irritation. |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. |
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Physical Form | Solid | Low volatility reduces the risk of inhalation, but dust can be generated during handling, necessitating appropriate personal protective equipment (PPE). |
| Storage Temperature | Inert atmosphere, room temperature | Standard laboratory storage conditions are sufficient. |
The primary takeaway from this profile is that while not acutely toxic, this compound requires careful handling to avoid irritation and exposure. Its disposal must be managed to prevent its introduction into the environment, particularly waterways.
II. The Disposal Decision Workflow: A Step-by-Step Protocol
The following procedural workflow is designed to guide laboratory personnel through the logical steps of proper disposal for this compound.
Figure 1. A procedural diagram outlining the key stages for the safe and compliant disposal of this compound waste from the laboratory.
III. Detailed Disposal Procedures
Before beginning any disposal process, ensure you are in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. For handling larger quantities of solid material where dust may be generated, respiratory protection may be necessary.[2]
Proper segregation is a critical step to prevent accidental chemical reactions and ensure compliant disposal.[2]
-
Solid Waste:
-
Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated container for "Non-Halogenated Solid Chemical Waste."
-
The container must be made of a compatible material, be sealable, and in good condition.[2]
-
-
Aqueous Solutions:
-
Collect any solutions containing this compound in a designated container for "Non-Halogenated Aqueous Waste."
-
Under no circumstances should this be poured down the sink. While some studies indicate it is biodegradable, direct disposal into the sanitary sewer is not a compliant or environmentally responsible practice.[3][4]
-
-
Contaminated Glassware:
-
Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as part of your hazardous liquid waste stream.
-
Once decontaminated, glassware can be washed and reused.
-
Accurate and clear labeling is mandated by OSHA and is essential for safety and compliance.[5][6]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.[7]
-
Keep containers securely closed except when adding waste.[1]
-
Store sealed waste containers in a designated and properly ventilated satellite accumulation area or central storage facility until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[8]
IV. Final Disposition: The Role of Professional Waste Management
The final step in the disposal process is the transfer of waste to a licensed hazardous waste management company. These contractors are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all federal, state, and local regulations.[7] Common disposal methods for this type of waste include incineration, which breaks the chemical down into less harmful components.[2]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a safer laboratory environment and protecting our shared ecosystem.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Federal Aviation Administration. (2020, February). Hazardous Materials, Solid Waste, and Pollution Prevention. Retrieved from [Link]
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Med-Pro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
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ERC. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
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Minnesota State University, Mankato. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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PubMed. (2016). Degradation of Cis- And trans-(4-methylcyclohexyl) Methanol in Activated Sludge. Retrieved from [Link]
-
VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexanol. Retrieved from [Link]
-
ScienceDirect. (2024). tert-butylcyclohexanol. Retrieved from [Link]
-
PubMed. (2007). Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, January 30). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of trans-4-(Hydroxymethyl)cyclohexanol
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a detailed protocol for the safe handling of trans-4-(Hydroxymethyl)cyclohexanol, a diol compound utilized in various synthetic applications. As Senior Application Scientists, we aim to equip you with not just the procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: A Profile of this compound
This compound is a solid compound that, while not possessing extreme acute toxicity, presents hazards that necessitate careful management. According to safety data sheets, it is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Inhalation of its dust or aerosols may also lead to respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory aspect of its handling protocol.
Before commencing any work, the foundational step is to ensure that engineering controls are in place and fully functional. This includes working within a certified chemical fume hood to minimize inhalation exposure and having immediate access to an eyewash station and a safety shower.[3][4]
Core Protective Measures: Selecting the Appropriate PPE
The selection of PPE is a critical decision-making process that directly impacts researcher safety. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solids | Tightly fitting safety goggles with side shields.[5] | Nitrile or neoprene gloves.[3] | Standard lab coat. | Not generally required if performed in a fume hood. |
| Preparing Solutions (Dissolving) | Safety goggles and a face shield due to splash risk.[3][6] | Nitrile or neoprene gloves.[3] | Chemical-resistant apron over a lab coat. | Not generally required if performed in a fume hood. |
| Running Reactions & Work-up | Safety goggles and a face shield.[3][6] | Nitrile or neoprene gloves. Consider double-gloving for extended operations.[6] | Chemical-resistant apron over a lab coat. | If aerosols may be generated outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] |
| Handling Waste & Decontamination | Safety goggles and a face shield.[3][6] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Not generally required if performed in a fume hood. |
The Rationale Behind Glove Selection:
While specific breakthrough time data for this compound is limited, we can extrapolate from data on similar diols like ethylene glycol.[3] Nitrile and neoprene gloves offer good resistance to glycols.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your skin.[3] For situations involving prolonged or direct contact, consider more robust options like butyl rubber gloves.[7]
Operational Protocol: A Step-by-Step Guide
The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.
Disposal and Decontamination: A Critical Final Step
Proper disposal is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.[3] Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Never dispose of this chemical down the drain.[3]
-
PPE Disposal: Contaminated disposable gloves should be removed and placed in the solid hazardous waste container. Reusable PPE, such as face shields and goggles, should be cleaned according to your institution's standard operating procedures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
